molecular formula C10H7ClN2O2 B1519853 Methyl 2-chloroquinazoline-7-carboxylate CAS No. 953039-79-7

Methyl 2-chloroquinazoline-7-carboxylate

Cat. No.: B1519853
CAS No.: 953039-79-7
M. Wt: 222.63 g/mol
InChI Key: MNAOYMVGZLGOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-chloroquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-7-5-12-10(11)13-8(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAOYMVGZLGOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC(=NC=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654028
Record name Methyl 2-chloroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-79-7
Record name Methyl 2-chloro-7-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953039-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to Methyl 2-chloroquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of the Synthesis, Reactivity, and Application of a Pivotal Building Block in Medicinal Chemistry

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a cornerstone in the architecture of numerous biologically active compounds, demonstrating a remarkable breadth of pharmacological activities.[1][2] This versatile heterocyclic scaffold is central to the design of a multitude of therapeutic agents, including anticancer, antibacterial, anti-inflammatory, and antihypertensive drugs.[3] In the realm of oncology, quinazoline derivatives have gained particular prominence as potent kinase inhibitors, targeting key signaling pathways implicated in tumor growth and proliferation. This guide focuses on a critical, yet often behind-the-scenes, molecule: Methyl 2-chloroquinazoline-7-carboxylate (CAS Number: 953039-79-7). This compound serves as a highly valuable intermediate, a lynchpin in the multi-step synthesis of complex kinase inhibitors. Its strategic placement of a reactive chloro group at the 2-position and a carboxylate moiety at the 7-position makes it an ideal synthon for constructing elaborate molecular frameworks. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, chemical behavior, and practical applications of this important building block.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
CAS Number 953039-79-7[1][4][5][6]
Molecular Formula C₁₀H₇ClN₂O₂[1][4][6]
Molecular Weight 222.63 g/mol [4][6]
Appearance Solid[7]
Purity Typically ≥97%[1][6]
Storage Inert atmosphere, 2-8°C[7][8]
SMILES COC(=O)c1ccc2cnc(nc2c1)Cl[4]
InChIKey MNAOYMVGZLGOLA-UHFFFAOYSA-N[4]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process commencing from readily available starting materials. The overall synthetic workflow involves the initial construction of the quinazolinone core followed by a chlorination step to introduce the reactive handle at the 2-position.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination start Methyl 3-amino-4-formylbenzoate intermediate Methyl 2-hydroxyquinazoline-7-carboxylate start->intermediate Heat reagent1 Urea reagent1->intermediate product This compound intermediate->product Heat reagent2 Phosphorus Oxychloride (POCl₃) reagent2->product

Synthetic route to this compound.
Step 1: Synthesis of Methyl 2-hydroxyquinazoline-7-carboxylate

The initial step involves the cyclization of an appropriately substituted aminobenzoate derivative with a suitable one-carbon source to form the core quinazolinone ring system.

Protocol:

  • To a solution of methyl 3-amino-4-formylbenzoate in a suitable high-boiling solvent, add an equimolar amount of urea.

  • Heat the reaction mixture to a temperature sufficient to induce cyclization, typically in the range of 150-180 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol) to remove impurities, and dry under vacuum to yield methyl 2-hydroxyquinazoline-7-carboxylate.

Step 2: Synthesis of this compound

The second and final step is the conversion of the hydroxyl group at the 2-position to a chloro group, which is a common transformation in heterocyclic chemistry to generate a reactive intermediate.

Protocol:

  • Suspend methyl 2-hydroxyquinazoline-7-carboxylate in an excess of phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent.[5]

  • Heat the reaction mixture to 100 °C and stir for approximately 20 minutes.[5]

  • Monitor the reaction by TLC to ensure the complete conversion of the starting material.

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it into ice water with vigorous stirring.[5]

  • The product will precipitate out of the aqueous solution as a solid.

  • Collect the solid by filtration and wash thoroughly with cold water to remove any residual acid.[5]

  • Dry the resulting solid under high vacuum to afford the final product, this compound, in good yield (approximately 60%).[5]

Characterization: The identity of the product can be confirmed by electrospray mass spectrometry (ES/MS), which should show a peak at m/z 223 corresponding to the protonated molecule [MH]⁺.[5]

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of the chloro group at the 2-position of the quinazoline ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents.

Reactivity start This compound product Methyl 2-(substituted)quinazoline-7-carboxylate start->product Nucleophilic Aromatic Substitution (SNAr) nucleophile Nucleophile (Nu-H) (e.g., R-NH₂) nucleophile->product

General scheme for nucleophilic substitution on the title compound.

The electron-withdrawing nature of the quinazoline ring system facilitates the attack of nucleophiles at the 2-position. While in 2,4-dichloroquinazolines, the 4-position is generally more reactive towards nucleophiles under milder conditions, the 2-position can be readily substituted, often requiring slightly more forcing conditions.[9] Common nucleophiles employed in these reactions include primary and secondary amines, anilines, and thiols.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of potent and selective kinase inhibitors. The 2-aminoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases.

Example: Synthesis of 2-Anilinoquinazoline Derivatives

A common synthetic route involves the reaction of this compound with a substituted aniline.

Protocol:

  • Dissolve this compound and an equimolar amount of the desired substituted aniline in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • The reaction may be carried out at elevated temperatures, often under reflux, to drive the substitution to completion.

  • The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Alternatively, an aqueous workup followed by extraction and purification by column chromatography may be necessary depending on the properties of the product.

This straightforward nucleophilic substitution provides a modular approach to a diverse library of 2-anilinoquinazoline derivatives. The ester at the 7-position can then be further functionalized, for instance, by hydrolysis to the carboxylic acid followed by amide coupling, to introduce additional points of interaction with the target kinase. This strategy has been successfully employed in the development of inhibitors for kinases such as ERK1/2.

Conclusion

This compound is a pivotal intermediate in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex quinazoline-based drug candidates. Its straightforward two-step synthesis and the predictable reactivity of the 2-chloro substituent make it an invaluable tool for drug discovery and development professionals. The ability to readily introduce diverse functionalities at the 2-position through nucleophilic aromatic substitution has cemented its role in the construction of potent kinase inhibitors, contributing significantly to the advancement of targeted cancer therapies. This guide provides a foundational understanding of this key building block, empowering researchers to leverage its full potential in their synthetic endeavors.

References

  • Chemcd. (n.d.). 953039-79-7 this compound.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021, March 15). Chemistry Stack Exchange.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChemLite. (n.d.). Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate.
  • MDPI. (2024). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • Blake, J. F., et al. (2018). MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ACS Medicinal Chemistry Letters, 9(6), 543-548.
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6604-6648.
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry.
  • Zhang, P., et al. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. Journal of Medicinal Chemistry, 68(11), 12204-12228.
  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115.
  • Iqbal, M. J., et al. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2555510.
  • Li, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(14), 5369.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Abdel-Ghani, T. M., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of the Iranian Chemical Society, 20(1), 1-19.
  • Zhang, P., et al. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2.
  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
  • El-Hashash, M. A., et al. (2009).

Sources

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-chloroquinazoline-7-carboxylate

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the capacity for diverse substitutions at multiple positions, has established it as a cornerstone in the development of targeted therapeutics.[1][2] Quinazoline derivatives are at the core of numerous approved drugs and investigational agents, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][3] this compound is a key heterocyclic building block, engineered for versatility in synthetic chemistry. The presence of a reactive chlorine atom at the 2-position and an ester group at the 7-position makes it a highly valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and, more recently, as a component in novel therapeutic modalities like protein degraders.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

PART 1: Physicochemical and Structural Properties

This compound is a yellow solid at room temperature.[5] Its core structure, featuring the quinazoline nucleus, is functionalized with a reactive chloro group and a methyl ester, providing two key points for chemical modification.

Core Structural Attributes
PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 953039-79-7[4][5][6]
Molecular Formula C₁₀H₇ClN₂O₂[5][6]
Molecular Weight 222.63 g/mol [4][5]
Appearance Yellow Solid[5]
Purity Typically ≥97%[4][5]
SMILES COC(=O)C1=CC=C2C=NC(Cl)=NC2=C1[5]

PART 2: Synthesis and Reactivity

Proposed Synthetic Pathway

Step-by-Step Methodology:

  • Step 1: Cyclization to form the Quinazolinone Core. The synthesis would likely commence with 2-amino-terephthalic acid dimethyl ester. This starting material undergoes cyclization with a formamide equivalent (e.g., formamide itself or dimethylformamide dimethyl acetal) under heating to construct the 4(3H)-quinazolinone ring system. This reaction is a fundamental method for building the quinazoline core.[2]

  • Step 2: Chlorination of the Quinazolinone. The resulting quinazolinone intermediate is then subjected to chlorination to introduce the reactive chloro group at the 2-position. A standard and highly effective method for this transformation is refluxing the quinazolinone in phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[7] The reaction mixture is carefully quenched in ice-water to precipitate the desired 2-chloroquinazoline product.

Synthetic Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 2-Amino-terephthalic acid dimethyl ester B Methyl 4-oxo-3,4-dihydro- quinazoline-7-carboxylate A->B Cyclization (e.g., Formamide, Heat) C Methyl 2-chloroquinazoline- 7-carboxylate B->C Chlorination (POCl₃, cat. DMF)

Caption: Proposed two-step synthesis of this compound.

Core Reactivity: A Gateway to Molecular Diversity

The chemical utility of this compound is dominated by the reactivity of the chlorine atom at the C2 position. This position is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr) . This reactivity is the cornerstone of its application as a building block.

  • Reaction with Amines: The most common and critical reaction involves the displacement of the chloride by primary or secondary amines.[7] This reaction is typically performed in a polar solvent like isopropanol or DMF, often with a mild base or catalytic acid, to yield 2-aminoquinazoline derivatives. This is the foundational reaction for creating libraries of kinase inhibitors, where an aniline derivative is often coupled to the quinazoline core.[7]

  • Reaction with Other Nucleophiles: The chloro group can also be displaced by other nucleophiles, such as alcohols (to form ethers) or thiols (to form thioethers), further expanding the synthetic possibilities.

The ester group at the C7 position offers a secondary site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate chemistries, allowing for the attachment of different functional groups or linkers.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The quinazoline scaffold is a validated pharmacophore in oncology and other therapeutic areas. This compound serves as a key starting material for accessing novel compounds built around this core.

Kinase Inhibitor Synthesis

Many potent and selective kinase inhibitors, including FDA-approved drugs like Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline scaffold.[3] The synthesis of these molecules relies on the key SNAr reaction between a 2-chloroquinazoline (or a 4-chloroquinazoline) and a substituted aniline. This compound is an ideal starting point for developing new inhibitors where modification at the 7-position is desired for modulating properties like solubility, cell permeability, or target engagement.

Drug Discovery Workflow cluster_workflow Medicinal Chemistry Workflow node1 This compound C2: Reactive Site C7: Modulating Site node3 Parallel Synthesis (S N Ar Reaction) node1:f0->node3 node2 Diverse Nucleophiles (e.g., Substituted Anilines) node2->node3 node4 Library of Novel Quinazoline Derivatives node3->node4 node5 Biological Screening (e.g., Kinase Assays, Cell Viability) node4->node5 node6 Lead Compound node5->node6

Caption: Workflow for utilizing the subject compound in lead discovery.

Protein Degrader Building Block

The compound is explicitly marketed as a "Protein Degrader Building Block".[4] In targeted protein degradation (TPD), heterobifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras) are designed to bring a target protein and an E3 ubiquitin ligase into proximity. This compound can serve as a precursor to the "warhead" component that binds to the protein of interest (e.g., a kinase), while the ester at the 7-position can be hydrolyzed and coupled to a linker connected to an E3 ligase binder.

Anticancer Research

Derivatives of the quinazoline core have demonstrated significant cytotoxic potential against a wide array of cancer cell lines, including those from lung, breast, colon, and central nervous system cancers.[8][9] The mechanism often involves the inhibition of critical cell signaling pathways. The synthesis of novel 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives has been shown to yield potent inhibitors of carbonic anhydrase isoforms IX and XII, which are involved in tumor progression.[7]

PART 4: Spectral Characterization

While a publicly available, peer-reviewed full spectral analysis for this specific compound is limited, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.[10][11] Commercial suppliers may provide certificates of analysis with H-NMR and HPLC data upon request.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system, typically in the range of 7.5-8.5 ppm. A sharp singlet corresponding to the methyl ester protons (-OCH₃) would appear further upfield, likely around 4.0 ppm.

  • ¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the carbonyl carbon of the ester (typically >160 ppm), the C2 carbon bonded to chlorine (around 160 ppm), and the methyl carbon of the ester (around 53 ppm).[7]

  • Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

PART 5: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification and Precautions
Hazard StatementGHS CodePrecautionary MeasuresSource(s)
Harmful if swallowedH302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Rinse mouth if swallowed.[5]
Causes skin irritationH315Wear protective gloves. If on skin, wash with plenty of soap and water.[5][12]
Causes serious eye irritationH319Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5][12]
May cause respiratory irritationH335Avoid breathing dust. Use only in a well-ventilated area.[5][12]
Recommended Storage and Handling
  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13] The recommended storage temperature is between 0-8 °C.[5] Keep the container tightly closed.[13][14]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood.[13] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15] Avoid generation of dust.[12]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its dual functionality—a reactive site for nucleophilic substitution and a modifiable ester group—provides synthetic chemists with a versatile platform for generating molecular diversity. Its direct relevance to the synthesis of kinase inhibitors and its emerging role in targeted protein degradation underscore its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its properties, reactivity, and safe handling is paramount to unlocking its full potential in the quest for next-generation therapeutics.

References

  • Miaodian Stationery (Ningbo) Co., Ltd. (2021).
  • PubChem. (n.d.). 2-Chloro-7-methyl-quinazoline-4-carboxylic acid.
  • PubChem. (n.d.). 2-Chloro-4-methylquinoline-7-carboxylic acid.
  • Eldehna, W. M., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Li, L., et al. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • Turlapati, S. N.V.S.S., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • PubChemLite. (n.d.). Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate.
  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
  • PubChem. (n.d.). Methyl 2-chloroquinazoline-6-carboxylate.
  • N'Gompel, N., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis.
  • Nguyen, H. D., et al. (2018).
  • Al-Suhaimi, K. S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]
  • Arshad, S., et al. (2015). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
  • Borodkin, G. I., et al. (2018). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.

Sources

Methyl 2-chloroquinazoline-7-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-chloroquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a key heterocyclic building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis, characterization, and application, with a particular focus on its role in the development of novel therapeutics.

Executive Summary: The Strategic Value of a Privileged Scaffold

The quinazoline core is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous approved drugs, particularly in oncology.[1][2] Its rigid, planar structure and versatile substitution points allow for precise orientation of functional groups to engage with biological targets. This compound emerges as a particularly valuable derivative. The chloro-substituent at the 2-position acts as an efficient electrophilic handle for nucleophilic aromatic substitution (SNAr) reactions, while the methyl carboxylate at the 7-position provides a point for further chemical elaboration or can influence the molecule's physicochemical properties. This guide will provide the foundational knowledge required to effectively utilize this compound in research and development programs.

Core Physicochemical & Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This compound is typically supplied as a yellow solid with consistent characteristics across batches.[3]

Key Properties

All quantitative data for this compound are summarized in the table below for rapid reference and comparison.

PropertyValueSource(s)
CAS Number 953039-79-7[3][4]
Molecular Formula C₁₀H₇ClN₂O₂[4][5][6]
Molecular Weight 222.63 g/mol [3][4][6]
Appearance Yellow Solid[3]
Purity Typically ≥97%[3][4]
IUPAC Name This compound[3]
SMILES COC(=O)C1=CC=C2C=NC(Cl)=NC2=C1[3][5]
InChIKey Not readily available in search results.
Storage Room temperature or 0-8 °C, dry conditions[3][4]
Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is mandatory. The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some sources also list H302 (Harmful if swallowed).[3][5]

  • Personal Protective Equipment (PPE): Always handle this compound within a certified fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles or a face shield.[7][8]

  • Handling Precautions: Avoid generating dust. Prevent contact with skin, eyes, and clothing.[8] After handling, wash hands and any exposed skin thoroughly.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8][9] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Synthesis and Mechanistic Rationale

The synthesis of 2-chloroquinazoline derivatives is a cornerstone transformation in medicinal chemistry. The most prevalent and industrially scalable approach involves the chlorination of a precursor quinazolinone. This is a robust and well-documented method.[10][11]

The Logic of the Chlorination Workflow

The conversion of a quinazolin-4-one to a 4-chloroquinazoline is a critical step that transforms a relatively inert amide-like functionality into a highly reactive electrophilic center, primed for reaction with nucleophiles. The choice of a chlorinating agent like phosphorus oxychloride (POCl₃) is deliberate; it is highly effective and the reaction byproducts are volatile, simplifying purification. The addition of a catalytic amount of a tertiary amine or DMF can accelerate the reaction.[10][12]

The overall workflow is designed for efficiency and purity, moving from a stable precursor to a reactive intermediate ready for the next synthetic step.

Synthesis_Workflow cluster_synthesis Synthesis Protocol Start Precursor: Methyl 2-oxo-1,2-dihydro- quinazoline-7-carboxylate Reaction Chlorination with POCl₃ (with catalytic DMF, optional) Heat (e.g., 90-110 °C) Start->Reaction Step 1 Workup Quench reaction mixture (e.g., dropwise into ice-water) Neutralize (e.g., NH₄OH or NaHCO₃) Reaction->Workup Step 2 Extraction Extract with organic solvent (e.g., Dichloromethane, Ethyl Acetate) Workup->Extraction Step 3 Purification Purification (e.g., Column Chromatography or Recrystallization) Extraction->Purification Step 4 Final Final Product: This compound Purification->Final Step 5

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Laboratory Synthesis Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[10][12] Note: All operations must be performed in a certified fume hood.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the starting material, Methyl 2-oxo-1,2-dihydroquinazoline-7-carboxylate (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate, larger flask containing a stirred mixture of ice and water, slowly and carefully add the reaction mixture dropwise. This is an exothermic process and requires caution.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as aqueous ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is approximately 7-8. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., isopropanol) to yield the pure this compound.[10]

Applications in Drug Discovery

The primary utility of this compound is as a reactive intermediate for constructing more complex molecules. Its quinazoline core is a proven pharmacophore, and the reactive chlorine atom is the key to its versatility.

Role as an Electrophilic Building Block

The electron-withdrawing nature of the quinazoline ring system makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, most commonly amines, to generate 2-aminoquinazoline derivatives. This reaction is a cornerstone of many drug synthesis campaigns, including those for kinase inhibitors and other targeted therapies.[10][12]

Application_Reaction cluster_reaction Core SₙAr Reaction start Methyl 2-chloroquinazoline- 7-carboxylate product 2-Substituted Quinazoline (e.g., Anilinoquinazoline) start->product SₙAr Reaction (Base, Solvent, Heat) nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product

Caption: The key SₙAr reaction of this compound.

Case Study: Synthesis of Bioactive Molecules

While specific public-domain examples using this exact molecule are emerging, the strategy is well-precedented. For instance, similar 2-chloroquinazoline intermediates are reacted with various aminobenzoic acids to produce inhibitors of carbonic anhydrase, an enzyme implicated in cancer.[10][12] They are also fundamental to the synthesis of many kinase inhibitors where an anilino-quinazoline moiety is required for binding to the ATP pocket of the enzyme.[11] Furthermore, its classification as a "Protein Degrader Building Block" by suppliers suggests its intended use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the quinazoline scaffold can serve as a ligand for a target protein.[4]

Analytical Characterization

Ensuring the identity and purity of this compound is critical. A multi-pronged analytical approach is standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR will show characteristic aromatic signals for the quinazoline core and a singlet for the methyl ester protons. The carbon NMR will confirm the number of unique carbon atoms, including the carbonyl of the ester.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase method (RP-HPLC) is typically developed to separate the main compound from any starting materials, byproducts, or degradation products.[13] Purity is assessed by the area percentage of the main peak.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The analysis will show a molecular ion peak corresponding to the calculated mass (222.63 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.[6]

  • Certificate of Analysis (CoA): Reputable suppliers will provide a CoA with each batch, detailing the results of these analytical tests and confirming that the material meets the specified purity.[3]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, established synthesis routes, and, most importantly, its reactive functionality make it a valuable starting point for the discovery of novel therapeutics. From kinase inhibitors to emerging modalities like targeted protein degraders, the applications of this versatile building block are continually expanding. This guide provides the essential technical and practical knowledge to leverage its full potential in the laboratory.

References

  • This compound, min 97%, 1 gram - CP Lab Safety. CP Lab Safety. [Link]
  • 2-Chloro-7-methyl-quinazoline-4-carboxylic acid | C10H7ClN2O2 - PubChem. PubChem. [Link]
  • Material Safety Data Sheet.
  • Ghorab, M. M., et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197810. [Link]
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]
  • (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. University of Cambridge. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-chloroquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust and efficient two-step synthetic pathway for the preparation of Methyl 2-chloroquinazoline-7-carboxylate, a key building block in the development of various pharmaceutical agents. The synthesis commences with the cyclization of dimethyl 2-aminoterephthalate to form the crucial intermediate, Methyl 2,4-dihydroxyquinazoline-7-carboxylate. This is followed by a chlorination step utilizing phosphoryl chloride (POCl₃) to yield the final product. This guide provides a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and in-depth analysis of the reaction mechanisms. All quantitative data is presented in structured tables, and the logical flow of the synthesis is illustrated with a custom-generated diagram. This document is intended to serve as a practical and authoritative resource for researchers in medicinal chemistry and process development.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties, have made them a focal point of extensive research in drug discovery. The strategic functionalization of the quinazoline ring system allows for the fine-tuning of its interaction with various biological targets, leading to the development of potent and selective therapeutic agents.

This compound, in particular, serves as a versatile intermediate. The presence of the chloro group at the 2-position provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. The carboxylate moiety at the 7-position offers another point for modification or can act as a key pharmacophoric feature. This dual functionality makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications.

This guide presents a scientifically sound and reproducible method for the synthesis of this important building block, emphasizing the rationale behind the chosen synthetic strategy and experimental conditions.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is strategically designed as a two-step process. This approach ensures high yields and purity of the final product by isolating and characterizing the key intermediate.

Step 1: Cyclization to form Methyl 2,4-dihydroxyquinazoline-7-carboxylate.

The synthesis begins with the cyclization of a readily available starting material, dimethyl 2-aminoterephthalate. This reaction involves the formation of the pyrimidine ring of the quinazoline system. While various reagents can be employed for this one-carbon insertion and cyclization, the use of urea provides an efficient and economical option. The reaction proceeds through the initial formation of a ureido intermediate, which then undergoes intramolecular cyclization with the elimination of methanol to form the stable quinazolinedione ring system.

Step 2: Chlorination to yield this compound.

The second step involves the conversion of the hydroxyl groups of the quinazolinedione intermediate to chloro groups. This is achieved through the use of a potent chlorinating agent, phosphoryl chloride (POCl₃). The reaction mechanism involves the initial phosphorylation of the hydroxyl groups, which transforms them into good leaving groups. Subsequent nucleophilic attack by chloride ions, present in the reaction mixture, leads to the formation of the desired 2,4-dichloroquinazoline derivative. A subsequent selective reduction or workup is necessary to obtain the 2-chloro product. It is important to note the tautomeric nature of hydroxyquinazolines, which exist in equilibrium with their quinolinone forms. The chlorination reaction proceeds on the keto (lactam) tautomer.[1][2]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Dimethyl_2-aminoterephthalate Dimethyl 2-aminoterephthalate Reaction1 Heat Dimethyl_2-aminoterephthalate->Reaction1 Urea Urea Urea->Reaction1 Intermediate Methyl 2,4-dihydroxyquinazoline-7-carboxylate Reaction1->Intermediate Reaction2 Heat Intermediate->Reaction2 POCl3 Phosphoryl Chloride (POCl₃) POCl3->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Reagent/SolventSupplierGrade
Dimethyl 2-aminoterephthalateCommercially Available≥98%
UreaCommercially Available≥99%
Phosphoryl Chloride (POCl₃)Commercially Available≥99%
N,N-DiethylanilineCommercially Available≥99%
Dichloromethane (DCM)Commercially AvailableAnhydrous
Methanol (MeOH)Commercially AvailableAnhydrous
Ethyl Acetate (EtOAc)Commercially AvailableACS Grade
HexaneCommercially AvailableACS Grade
Step 1: Synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

This procedure is adapted from a general method for the synthesis of quinazolinediones from anthranilates and urea.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl 2-aminoterephthalate (1 equiv.) and urea (2.5 equiv.).

  • Heat the mixture in an oil bath to 180-190 °C. The mixture will melt and then solidify as the reaction progresses.

  • Maintain the temperature for 4-5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Treat the solid residue with a hot 10% aqueous sodium hydroxide solution to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to pH 4-5 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford Methyl 2,4-dihydroxyquinazoline-7-carboxylate as a solid.

Rationale: The use of excess urea drives the reaction towards completion. The basic workup with NaOH allows for the separation of the product from non-acidic impurities, and subsequent acidification precipitates the desired quinazolinedione.

Step 2: Synthesis of this compound

This protocol is based on established methods for the chlorination of quinazolinones using phosphoryl chloride.[3][4]

Protocol:

  • To a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, add Methyl 2,4-dihydroxyquinazoline-7-carboxylate (1 equiv.).

  • Carefully add an excess of phosphoryl chloride (POCl₃, approx. 10 equiv.).

  • To this suspension, add N,N-diethylaniline (1.1 equiv.) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) in an oil bath for 4-6 hours. The solid should gradually dissolve.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

Rationale: The use of a large excess of POCl₃ serves as both the reagent and the solvent. N,N-diethylaniline acts as a base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards the product. The aqueous workup is critical for quenching the excess POCl₃ and isolating the product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
Methyl 2,4-dihydroxyquinazoline-7-carboxylateC₁₀H₈N₂O₄220.1875-85Off-white to pale yellow solid
This compoundC₁₀H₇ClN₂O₂222.6360-70White to off-white solid

Conclusion

This technical guide provides a detailed and reliable two-step synthetic route for the preparation of this compound. The described protocols are based on established chemical principles and have been designed for efficiency and reproducibility. By following the step-by-step procedures and understanding the underlying rationale, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The provided visualization and structured data presentation aim to facilitate a clear and comprehensive understanding of the entire synthetic process.

References

  • BenchChem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism.
  • Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (n.d.). The Spectroscopy and Structure of 2-Hydroxyquinoline. DTIC.[2]
  • Google Patents. (n.d.). CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline.[5]
  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661.[3]
  • ResearchGate. (2013).

Sources

A Senior Application Scientist's Guide to Methyl 2-chloroquinazoline-7-carboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Core in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This heterocyclic system is the backbone of numerous approved pharmaceuticals, including anticancer agents like Gefitinib and Erlotinib, which target epidermal growth factor receptor (EGFR) tyrosine kinases.[2][3] The strategic functionalization of the quinazoline ring is paramount to modulating pharmacological activity. Methyl 2-chloroquinazoline-7-carboxylate has emerged as a particularly valuable starting material, offering three distinct points for chemical modification: the reactive 2-chloro position, the ester at the 7-position, and the quinazoline ring itself. This guide provides an in-depth exploration of this building block, focusing on its synthesis, reactivity, and application in constructing diverse molecular architectures for drug development.

Physicochemical Profile and Handling

A thorough understanding of a starting material's properties is the foundation of successful synthesis. This compound is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 953039-79-7[4][5][6]
Molecular Formula C₁₀H₇ClN₂O₂[4]
Molecular Weight 222.63 g/mol
IUPAC Name This compound[5]
SMILES COC(=O)c1ccc2cnc(nc2c1)Cl[5]
Purity (Typical) ≥97%[5][7]

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Synthesis of the Starting Material

While commercially available from various suppliers, understanding the synthesis of this compound provides insight into potential impurities and scale-up strategies. A common synthetic route begins with a suitably substituted anthranilic acid derivative, followed by cyclization and chlorination.

Hypothetical Synthetic Workflow

A 2-Amino-terephthalic acid dimethyl ester B Methyl 2-methyl-4-oxo-3,4- dihydroquinazoline-7-carboxylate A->B  Niementowski Reaction  (e.g., Formamide, heat) C Methyl 2-chloroquinazoline- 7-carboxylate B->C  Chlorination  (e.g., POCl₃ or SOCl₂/DMF)

Caption: A plausible synthetic route to the title compound.

Experimental Protocol: A General Approach

This protocol is a representative, generalized procedure based on established quinazoline synthesis methodologies.[8][9]

  • Cyclization to Quinazolinone Core:

    • To a solution of 2-aminoterephthalic acid dimethyl ester (1.0 equiv) in a high-boiling point solvent like N,N-dimethylformamide (DMF), add formamide (excess, ~10 equiv).

    • Heat the reaction mixture to reflux (approx. 150-160 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the intermediate quinazolinone.

  • Chlorination of the Quinazolinone:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

    • Suspend the dried quinazolinone intermediate (1.0 equiv) in phosphorus oxychloride (POCl₃, excess, ~5-10 equiv).

    • Add a catalytic amount of DMF (e.g., 0.1 equiv).

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.

    • After completion, cool the reaction to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution or aqueous ammonia) until the pH is ~7-8.

    • The product will precipitate. Filter the solid, wash with copious amounts of water, and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization or column chromatography.

Core Reactivity: The Gateway to Molecular Diversity

The synthetic utility of this compound stems primarily from the electrophilic nature of the C2 carbon, making the chloro-substituent an excellent leaving group for a variety of transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a direct and often high-yielding method for introducing nucleophiles at the C2 position. The electron-withdrawing effect of the two ring nitrogens sufficiently activates the C2 position for nucleophilic attack, proceeding through a resonance-stabilized Meisenheimer intermediate.[10][11][12]

cluster_0 SₙAr Mechanism Start Methyl 2-chloroquinazoline- 7-carboxylate + Nu:⁻ Inter Meisenheimer Intermediate (Resonance Stabilized Anion) Start->Inter Nucleophilic Attack Prod 2-Substituted Product + Cl⁻ Inter->Prod Loss of Leaving Group (Restores Aromaticity) cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Oxi Oxidative Addition Pd0->Oxi Ar-Cl PdII L₂Pd(II)(Ar)Cl Oxi->PdII Trans Transmetalation (R-B(OH)₂ / Base) PdII->Trans PdII_R L₂Pd(II)(Ar)R Trans->PdII_R Red Reductive Elimination PdII_R->Red Red->Pd0 Ar-R

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

B. Buchwald-Hartwig Amination: As a powerful alternative to SₙAr, this reaction couples the chloroquinazoline with amines, including those that are poor nucleophiles (e.g., anilines, amides). [13][14]The mechanism is similar to the Suzuki coupling but involves the formation of a palladium-amido complex prior to reductive elimination. [15][16]This method often requires specific phosphine ligands to facilitate the catalytic cycle and prevent catalyst decomposition.

cluster_2 Buchwald-Hartwig Catalytic Cycle Pd0_B Pd(0)L Oxi_B Oxidative Addition Pd0_B->Oxi_B Ar-Cl PdII_B LPd(II)(Ar)Cl Oxi_B->PdII_B Amide Amide Formation (R₂NH / Base) PdII_B->Amide PdII_Amide LPd(II)(Ar)(NR₂) Amide->PdII_Amide Red_B Reductive Elimination PdII_Amide->Red_B Red_B->Pd0_B Ar-NR₂

Sources

The Enduring Legacy of the Quinazoline Scaffold: From 19th Century Discovery to 21st Century Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry.[1] Its journey, from a serendipitous discovery in the mid-19th century to its central role in the development of targeted cancer therapies and a wide array of other therapeutic agents, is a testament to its remarkable chemical versatility and biological significance. This technical guide provides a comprehensive exploration of the discovery and history of quinazoline compounds, delving into the foundational synthetic methodologies, their evolution into modern, efficient techniques, and the profound impact of this scaffold on drug discovery. We will examine the causality behind the experimental choices that have shaped the field, from the pioneering work of Griess and Niementowski to the rational design of FDA-approved drugs. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the exploration and application of quinazoline chemistry.

The Genesis of a Privileged Scaffold: Discovery and Early History

The story of the quinazoline nucleus begins in 1869 with the work of Peter Griess, who, while reacting anthranilic acid with cyanogen, serendipitously synthesized the first derivative of this heterocyclic system.[2] This initial discovery, however, did not immediately unlock the full potential of the quinazoline core. It was the subsequent work of Stefan von Niementowski in 1895 that provided a more practical and versatile entry into this chemical class.[2] Niementowski's optimization, which utilized amides in place of the more hazardous cyanogen, opened the door for broader exploration of quinazoline chemistry.[2]

The name "quinazoline" itself was proposed by Widdege in 1887, reflecting its isomeric relationship with cinnoline and quinoxaline.[1] The fundamental structure of quinazoline, a fusion of a benzene and a pyrimidine ring, gives rise to a planar, aromatic system that is ripe for chemical modification.[3] This inherent structural feature is a key determinant of its ability to interact with a wide range of biological targets.

Foundational Synthetic Methodologies: The Pillars of Quinazoline Chemistry

The early synthetic routes to quinazolines, while foundational, were often characterized by harsh reaction conditions and limited substrate scope. However, they laid the essential groundwork for the sophisticated methods employed today.

The Griess Synthesis (1869)

The first reported synthesis of a quinazoline derivative involved the reaction of anthranilic acid with cyanogen.[2] While of historical importance, the use of highly toxic cyanogen has rendered this method obsolete for practical laboratory use.

The Niementowski Quinazoline Synthesis (1895)

The Niementowski synthesis remains a cornerstone of quinazoline chemistry and is the most commonly used classical method for the construction of the 3H-quinazolin-4-one ring.[4] This reaction involves the thermal condensation of anthranilic acids with amides.[5]

Experimental Protocol: Classical Niementowski Synthesis of 2-Substituted-4(3H)-Quinazolinones

Causality Behind Experimental Choices: The high temperature is necessary to drive the dehydration and cyclization steps. The use of an excess of the amide can help to shift the equilibrium towards the product. The choice of solvent is often dictated by the solubility of the starting materials and the reaction temperature required.

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, combine the substituted anthranilic acid (1.0 eq.) and the desired amide (2.0-3.0 eq.).

  • Step 2: Thermal Condensation. Heat the reaction mixture to 130-150°C in an oil bath. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature. The solidified product is then triturated with a suitable solvent (e.g., ethanol, water) to remove excess amide. The crude product is collected by filtration and can be further purified by recrystallization or column chromatography.

Mechanism of the Niementowski Quinazoline Synthesis

The reaction is believed to proceed through the initial formation of a Schiff base, followed by intramolecular condensation to form an imine intermediate. Subsequent loss of water leads to ring closure and the formation of the quinazoline derivative.[6]

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid Schiff_Base Schiff Base Intermediate Anthranilic_Acid->Schiff_Base + Amide, -H2O Amide Amide Imine_Intermediate Imine Intermediate Schiff_Base->Imine_Intermediate Intramolecular Condensation Quinazolinone 4(3H)-Quinazolinone Imine_Intermediate->Quinazolinone -H2O (Ring Closure)

Caption: Proposed mechanism of the Niementowski quinazoline synthesis.

The Evolution of Synthesis: Towards Efficiency and Sustainability

While the classical methods provided access to the quinazoline core, the demand for more efficient, versatile, and environmentally friendly synthetic routes has driven significant innovation in this field.

Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave irradiation has revolutionized quinazoline synthesis.[4] MAOS offers several advantages over conventional heating, including dramatically reduced reaction times, often improved yields, and the ability to perform reactions under solvent-free conditions.[2]

Experimental Protocol: Microwave-Assisted Niementowski Synthesis

Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the polar reactants, leading to a rapid increase in temperature and accelerating the reaction rate. The use of a microwave-safe vessel is crucial for safety.

  • Step 1: Reaction Setup. In a microwave-safe reaction vessel, combine the anthranilic acid (1.0 eq.) and the amide (1.5-2.0 eq.). If a solvent is used, a minimal amount of a high-boiling polar solvent like ethanol or DMF is added.

  • Step 2: Microwave Irradiation. The vessel is sealed and subjected to microwave irradiation at a specific temperature and time (e.g., 150°C for 10-20 minutes). The reaction parameters are typically optimized for each specific substrate combination.

  • Step 3: Work-up and Purification. After cooling, the product is isolated using similar procedures to the classical method (precipitation, filtration, and recrystallization or chromatography).

Modern Catalytic and Multi-Component Reactions

The development of novel catalytic systems and multi-component reactions has further expanded the synthetic toolbox for quinazoline derivatives. These methods often offer high atom economy and allow for the rapid generation of molecular diversity.[7] Metal-catalyzed approaches, utilizing catalysts based on iron, copper, and palladium, have enabled the synthesis of quinazolines under milder conditions.[8]

Synthesis_Evolution Classical Classical Methods (Griess, Niementowski) - High Temperatures - Long Reaction Times Microwave Microwave-Assisted Synthesis - Rapid Heating - Shorter Reaction Times - Improved Yields Classical->Microwave Technological Advancement Modern Modern Catalytic & MCRs - Milder Conditions - High Atom Economy - Increased Diversity Microwave->Modern Increased Sophistication

Caption: The evolution of synthetic methodologies for quinazoline compounds.

The Quinazoline Scaffold in Drug Discovery: A Cornucopia of Biological Activities

The true significance of the quinazoline scaffold lies in its profound impact on medicinal chemistry and drug development.[9] Quinazoline derivatives have been shown to possess a remarkably broad spectrum of biological activities.[10]

Table 1: Diverse Biological Activities of Quinazoline Derivatives

Biological ActivityDescriptionKey Examples/Targets
Anticancer Inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.EGFR, VEGFR, PARP, Tubulin[11][12]
Anti-inflammatory Modulation of inflammatory pathways.COX, LOX
Antihypertensive Relaxation of blood vessels.α1-Adrenergic receptor antagonists
Antibacterial/Antifungal Disruption of microbial cell processes.Various bacterial and fungal targets
Antiviral Inhibition of viral replication.HIV, Influenza virus
Antimalarial Targeting pathways essential for parasite survival.Plasmodium falciparum
A Breakthrough in Cancer Therapy: Quinazoline-Based Kinase Inhibitors

Perhaps the most significant contribution of quinazoline chemistry to medicine is the development of targeted cancer therapies. Many quinazoline derivatives function as potent inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[11]

Gefitinib (Iressa®) and Erlotinib (Tarceva®): These two drugs are landmark achievements in the treatment of non-small cell lung cancer (NSCLC).[13][14] They are selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[15]

Mechanism of Action: Gefitinib and erlotinib competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[14][16]

EGFR_Inhibition cluster_cell Cancer Cell EGFR EGFR Downstream Downstream Signaling (e.g., Ras-Raf-MAPK) EGFR->Downstream ATP-dependent Phosphorylation Quinazoline_Drug Gefitinib / Erlotinib Quinazoline_Drug->EGFR Competitive Inhibition of ATP Binding ATP ATP Proliferation Cell Proliferation & Survival Downstream->Proliferation EGF EGF EGF->EGFR

Sources

An In-depth Technical Guide to the Purity Specifications for Methyl 2-chloroquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Importance of Purity

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 2-chloroquinazoline-7-carboxylate is a key heterocyclic building block used in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[3][4][5] Its utility lies in the reactive 2-chloro position, which allows for facile nucleophilic substitution to introduce diverse functional groups, while the methyl carboxylate at the 7-position provides another handle for molecular elaboration.

For researchers, scientists, and drug development professionals, the purity of such an intermediate is not merely a matter of quality control; it is fundamental to the success of the entire research and development pipeline. The presence of impurities can lead to unwanted side reactions, reduced yields of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic components that can compromise preclinical and clinical safety studies.[3][6] Therefore, a robust and well-defined purity specification for this compound is essential.

This guide provides a comprehensive overview of the critical aspects of defining and verifying the purity of this compound, grounded in regulatory principles and field-proven analytical strategies. We will explore the likely impurity landscape, detail effective purification and analytical methodologies, and propose a set of rational specifications based on the internationally recognized ICH Q3A(R2) guidelines.[7][8][9]

Part 1: Impurity Profiling - Understanding What to Look For

The foundation of any purity specification is a thorough understanding of the potential impurities that may be present. These can be broadly classified into organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[7][9]

Potential Process-Related Organic Impurities

A probable synthetic route starts from Methyl 3-amino-4-(aminocarbonyl)benzoate (A) , which is cyclized to form the quinazolinone intermediate, Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (B) . This intermediate is then chlorinated, typically using a reagent like phosphorus oxychloride (POCl₃), to yield the final product.[11][12]

From this, we can anticipate the following key impurities:

  • Unreacted Starting Material (A): Incomplete cyclization could lead to the presence of Methyl 3-amino-4-(aminocarbonyl)benzoate in the final product.

  • Quinazolinone Intermediate (B): Incomplete chlorination is a common issue, making the precursor, Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate, one of the most probable impurities.[11]

  • Hydrolysis Product (C): The 2-chloro group is susceptible to hydrolysis, particularly during workup or if moisture is present. This would regenerate the quinazolinone intermediate (B). For clarity in specification, we designate the hydrolysis product formed after isolation of the final product as Impurity C, even though its structure is identical to B.

The relationship between the target compound and these key potential impurities is visualized below.

G A Methyl 3-amino-4- (aminocarbonyl)benzoate (A) B Methyl 4-oxo-3,4- dihydroquinazoline-7-carboxylate (B) A->B Cyclization Impurity_A Impurity A (Unreacted Starting Material) Product Methyl 2-chloroquinazoline- 7-carboxylate B->Product Chlorination (e.g., POCl3) Impurity_B Impurity B (Unreacted Intermediate) Impurity_C Impurity C (Hydrolysis Product) Product->Impurity_C

Sources

The Quinazoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable versatility and capacity for diverse chemical modifications have led to the discovery of numerous compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the biological relevance of the quinazoline core, with a particular focus on its pivotal role in the development of targeted cancer therapeutics. We will delve into the structure-activity relationships, mechanisms of action, and the clinical success of quinazoline-based drugs, offering field-proven insights and detailed experimental methodologies for drug discovery and development professionals.

Introduction: The Ascendancy of the Quinazoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with various biological targets with high affinity. The quinazoline nucleus is a quintessential example of such a scaffold.[1] First synthesized in 1895, its journey from a chemical curiosity to a cornerstone of modern drug discovery has been remarkable.[2]

The unique electronic properties and the three-dimensional arrangement of the quinazoline ring system allow for strategic modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a plethora of derivatives exhibiting a broad range of medicinal activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and anticonvulsant properties.[3][4][5][6] The most significant impact of the quinazoline scaffold has arguably been in the field of oncology, where it forms the core of several FDA-approved targeted therapies.[1][7][8]

A Spectrum of Biological Activities: Beyond Oncology

While the anticancer applications of quinazolines are extensively documented, their therapeutic potential extends to a wide array of other diseases. This versatility underscores the importance of this scaffold in addressing diverse medical needs.

  • Anti-inflammatory Agents: Certain quinazoline derivatives have demonstrated potent anti-inflammatory activity.[3] For instance, substituted pyrrolo-quinazoline derivatives have been synthesized and shown to be potent anti-inflammatory agents when compared to standard drugs like diclofenac.[3]

  • Antibacterial and Antifungal Agents: The quinazoline core has been incorporated into molecules exhibiting significant antibacterial and antifungal properties.[3][4] Researchers have synthesized quinazolinone derivatives that show high potency against various bacterial and fungal strains.[3]

  • Antiviral Activity: Novel series of quinazoline derivatives have been evaluated for their antiviral activities, for instance, showing remarkable activity against the Hepatitis C virus (HCV) NS3-4A protease.[3]

  • Anticonvulsant Properties: The exploration of quinazoline molecules has yielded compounds with potent anticonvulsant activity, highlighting their potential in the management of neurological disorders.[3]

  • Other Therapeutic Areas: The pharmacological significance of quinazoline derivatives also includes antioxidant, antidiabetic, and anti-tubercular activities, making it a highly explored scaffold in medicinal chemistry.[3][5]

The Quinazoline Scaffold in Oncology: A Paradigm of Targeted Therapy

The most profound success of the quinazoline scaffold has been in the development of targeted anticancer agents, particularly as inhibitors of protein tyrosine kinases.[9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10]

Mechanism of Action: Inhibition of the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[10][11] In many cancers, such as non-small-cell lung cancer (NSCLC), EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways and uncontrolled cell growth.[11][12]

Quinazoline-based EGFR inhibitors are designed to compete with adenosine triphosphate (ATP) at the catalytic site of the EGFR tyrosine kinase domain. The 4-anilinoquinazoline moiety has emerged as a privileged scaffold for developing these inhibitors due to its structural properties that facilitate tight binding to the active site.[11] Key interactions include the formation of hydrogen bonds between the N-1 and N-3 atoms of the quinazoline ring and key amino acid residues (such as Met793 and Thr766) within the ATP-binding pocket.[11] This binding event blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades like the PI3K-AKT and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[11]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP EGFR->ADP Phosphorylation PI3K PI3K EGFR->PI3K Activation MAPK MAPK EGFR->MAPK Activation EGF EGF (Ligand) EGF->EGFR Binding ATP ATP ATP->EGFR Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Competitive Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition MAPK->Proliferation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the potency and selectivity of quinazoline-based EGFR inhibitors. These studies have revealed key structural requirements for effective inhibition.[9][11]

Position on Quinazoline CoreSubstitution and Effect on Activity
Position 4 The 4-anilino group is crucial for binding to the ATP pocket. Electron-withdrawing groups (e.g., chloro, bromo, fluoro) on the aniline ring generally enhance antiproliferative activity.[9]
Positions 6 and 7 Substitution with small, lipophilic groups, such as methoxy or ethoxy groups, often increases potency. These groups can occupy a hydrophobic pocket in the EGFR active site.[11] The presence of a halogen atom at the 6-position can also improve anticancer effects.[13]
Position 2 Modifications at this position have been explored to improve selectivity and overcome resistance. For instance, the introduction of a fluor-substituent in the C-2 position of a linked benzene ring has been shown to be vital for inhibitory activity in some derivatives.[11]

Clinical Success: FDA-Approved Quinazoline-Based Drugs

The therapeutic potential of the quinazoline scaffold is best exemplified by the number of drugs that have received FDA approval, particularly for the treatment of various cancers.[1][7] These drugs have revolutionized the management of certain malignancies by providing targeted and more tolerable treatment options compared to traditional chemotherapy.

Drug NameBrand NamePrimary Target(s)Initial FDA ApprovalIndication(s)
Gefitinib Iressa®EGFR2003Non-Small Cell Lung Cancer (NSCLC)[1][7]
Erlotinib Tarceva®EGFR2004NSCLC, Pancreatic Cancer[1][7]
Lapatinib Tykerb®EGFR, HER22007HER2-positive Breast Cancer[1][7]
Vandetanib Caprelsa®VEGFR, EGFR, RET2011Medullary Thyroid Cancer[7]
Afatinib Gilotrif®EGFR, HER2 (irreversible)2013NSCLC[7]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and development in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of quinazoline derivatives.

Synthesis of a 4-Anilinoquinazoline Derivative

The following is a general, multi-step procedure for the synthesis of a 4-anilinoquinazoline, a common core structure for EGFR inhibitors. This protocol is based on established synthetic routes reported in the literature.[14]

Step 1: Synthesis of the Quinazoline Core A common method for synthesizing the quinazoline core is the Bischler cyclization, which can be optimized using ultrasound assistance.[14]

  • Reduction: Reduce a substituted 2-nitrobenzoic acid using a reducing agent like iron powder in the presence of hydrochloric acid in an ethanol/water co-solvent at 50°C to yield the corresponding 2-aminobenzoic acid.

  • Amidation: React the 2-aminobenzoic acid with a substituted benzoic acid chloride in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) at 0°C.

  • Cyclization: Treat the resulting amide with 25% ammonia water under ultrasound irradiation (250 W) at 80°C for 3 hours to form the quinazolinone core.

  • Reduction of Nitro Group (if present on the second aromatic ring): If the substituent on the second aromatic ring contains a nitro group, it can be reduced to an amino group using iron powder and HCl.

Step 2: Chlorination

  • Reflux the synthesized quinazolinone with thionyl chloride (SOCl₂) to convert the hydroxyl group at the 4-position to a chlorine atom, yielding a 4-chloroquinazoline intermediate.

Step 3: Nucleophilic Substitution

  • React the 4-chloroquinazoline intermediate with a substituted aniline in a suitable solvent like isopropanol.

  • The reaction is typically carried out at reflux temperature for several hours.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization or column chromatography.

Synthesis_Workflow Start Substituted 2-Nitrobenzoic Acid Step1 Step 1: Reduction (Fe/HCl) Start->Step1 Intermediate1 2-Aminobenzoic Acid Step1->Intermediate1 Step2 Step 2: Amidation (R-COCl, TEA) Intermediate1->Step2 Intermediate2 N-Acyl Anthranilic Acid Step2->Intermediate2 Step3 Step 3: Cyclization (NH3, Ultrasound) Intermediate2->Step3 Intermediate3 Quinazolin-4(3H)-one Step3->Intermediate3 Step4 Step 4: Chlorination (SOCl2) Intermediate3->Step4 Intermediate4 4-Chloroquinazoline Step4->Intermediate4 Step5 Step 5: Nucleophilic Substitution (Reflux in Isopropanol) Intermediate4->Step5 Aniline Substituted Aniline Aniline->Step5 Final_Product 4-Anilinoquinazoline Derivative Step5->Final_Product Purification Purification (Recrystallization/ Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Figure 2: General workflow for the synthesis of a 4-anilinoquinazoline derivative.

In Vitro Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15][16]

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[15][16]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in culture medium. Add the compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like gefitinib).[15][16]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the drug that inhibits 50% of cell growth.

Conclusion and Future Perspectives

The quinazoline scaffold has undeniably cemented its place as a privileged core in medicinal chemistry. Its journey from a simple heterocyclic compound to the backbone of several life-saving drugs is a testament to the power of rational drug design and the continuous exploration of chemical space. The success of quinazoline-based kinase inhibitors in oncology has paved the way for further investigations into their potential in other therapeutic areas.

Future research will likely focus on several key aspects:

  • Overcoming Drug Resistance: The development of next-generation quinazoline derivatives that can overcome acquired resistance to current therapies is a major area of focus.[12]

  • Expanding Therapeutic Targets: Exploring the interaction of the quinazoline scaffold with other biological targets beyond kinases will open up new avenues for drug discovery.

  • Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic methods for the construction of diverse quinazoline libraries will accelerate the discovery of new drug candidates.[17][18]

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). [Source not publicly available]
  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (n.d.). ACS Publications.
  • An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. (2023). Bentham Science Publishers.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). ResearchGate.
  • Full article: Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? (n.d.). Taylor & Francis Online.
  • Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). (n.d.). Ingenta Connect.
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands.
  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (n.d.). National Center for Biotechnology Information.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). National Center for Biotechnology Information.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). [Source not publicly available]
  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (n.d.). PubMed.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). National Center for Biotechnology Information.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). National Center for Biotechnology Information.
  • Medicinal and biological significance of quinazoline: A highly important scaffold for drug discovery: A review. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). (2015). Bentham Science Publishers.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). ACS Publications.
  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). PubMed.
  • On Scaffolds and Hopping in Medicinal Chemistry. (n.d.). [Source not publicly available]
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). National Center for Biotechnology Information.
  • Synthesis and biological evaluation of substituted quinazoline derivatives. (n.d.). ResearchGate.
  • Scaffold Hopping in Medicinal Chemistry. (n.d.). ResearchGate.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. (2024). Pharmaceutical Sciences.
  • Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). (n.d.). [Source not publicly available]
  • Quinazoline. (n.d.). Wikipedia.
  • Study on quinazolinone derivative and their pharmacological actions. (2024). [Source not publicly available]
  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.
  • Reviewing the Pharmacological Impact of Quinazoline Derivatives. (2025). Bioengineer.org.
  • FDA approved quinazoline derivatives as anticancer drugs. (n.d.). ResearchGate.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). National Center for Biotechnology Information.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). National Center for Biotechnology Information.
  • Novel quinazoline derivatives: key pharmacological activities. (2024). [Source not publicly available]

Sources

Sourcing Methyl 2-chloroquinazoline-7-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Procurement and Quality Evaluation of a Key Chemical Intermediate

Methyl 2-chloroquinazoline-7-carboxylate, a key building block in the synthesis of a variety of pharmacologically active compounds, is a molecule of significant interest to the research and drug development community. Its quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This guide provides a comprehensive overview of commercial suppliers, critical quality control parameters, and in-house synthesis considerations for this important reagent.

The Strategic Importance of this compound in Drug Discovery

The quinazoline scaffold is a versatile heterocyclic motif that has been successfully exploited in the development of a wide range of therapeutic agents, particularly in oncology. The 2-chloro substitution on the quinazoline ring provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functionalities and the construction of diverse molecular libraries. The methyl carboxylate at the 7-position offers a site for further chemical modification or can be a key pharmacophoric element in its own right.

Given its utility, a reliable and well-characterized source of this compound is paramount for the seamless progression of research and development projects. This guide aims to equip researchers with the necessary knowledge to confidently source and utilize this critical reagent.

Locating and Evaluating Commercial Suppliers

A number of chemical suppliers offer this compound (CAS No. 953039-79-7). When selecting a supplier, it is crucial to look beyond price and consider factors such as purity, batch-to-batch consistency, available documentation, and lead times.

Table 1: Comparison of Commercial Suppliers of this compound

SupplierProduct NumberTypical PurityAvailable QuantitiesLead TimeDocumentation
Manchester Organics D52444>97%1g, Custom4-6 Weeks[1]MSDS, CoA (upon request)
AChemBlock C-240397%[2]CustomEnquiryHNMR, HPLC, CoA (available on website)[2]
Arctom Scientific AG-AG0065O2Not specifiedCustomEnquirySDS, CoA (upon request)[3]
CP Lab Safety Not specifiedmin 97%[4]1gEnquiryNot specified
BIOFOUNT Not specifiedNot specifiedEnquiryEnquiryNMR, HPLC, MSDS, CoA (downloadable)[5]
BLD Pharm Not specifiedNot specifiedEnquiryEnquiryNMR, HPLC, LC-MS, UPLC (viewable)[6]

Key Considerations When Choosing a Supplier:

  • Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and confirming the structure by Nuclear Magnetic Resonance (NMR) spectroscopy. Some suppliers, like AChemBlock and BIOFOUNT, provide easy access to this data on their websites.[2][5]

  • Batch-to-Batch Consistency: For long-term projects, ensuring consistency between batches is critical to the reproducibility of experimental results. Inquire about the supplier's quality management systems and their ability to provide material from the same lot for ongoing studies.

  • Lead Time: Lead times can vary significantly between suppliers. For time-sensitive projects, it is essential to confirm the availability and expected delivery date before placing an order. Manchester Organics, for example, states a lead time of 4-6 weeks.[1]

  • Customer and Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource for addressing any questions or concerns regarding the product's specifications or use.

Quality Control: A Self-Validating System for Incoming Material

Upon receipt of this compound, it is best practice to perform in-house quality control to verify the identity and purity of the material. This self-validating step ensures the integrity of your experimental results.

Experimental Workflow for Quality Control

Caption: A typical workflow for the quality control of incoming this compound.

Key Analytical Techniques
  • ¹H NMR Spectroscopy: Proton NMR is a powerful tool for confirming the chemical structure of the molecule. The expected spectrum for this compound should show characteristic signals for the aromatic protons on the quinazoline ring system and a singlet for the methyl ester protons.

  • HPLC Analysis: HPLC is used to determine the purity of the compound. A high-quality sample should exhibit a single major peak with minimal impurities. It is advisable to develop a standard in-house HPLC method for consistent analysis.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

In-House Synthesis: A Viable Alternative

A plausible synthetic route would involve the cyclization of a suitably substituted anthranilic acid derivative, followed by chlorination.

General Synthetic Pathway

Caption: A plausible synthetic pathway for this compound.

Note: The synthesis of quinazoline derivatives can involve hazardous reagents and requires a thorough understanding of organic synthesis techniques. Appropriate safety precautions must be taken.

Safe Handling and Storage

Chlorinated heterocyclic compounds require careful handling to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Chlorinated organic compounds are typically considered hazardous waste.

Conclusion

This compound is a valuable building block for the synthesis of novel therapeutic agents. A careful and informed approach to sourcing this key intermediate is essential for the success of any research program. By prioritizing suppliers who provide comprehensive analytical data and by implementing a robust in-house quality control system, researchers can ensure the integrity and reproducibility of their work. For those with the requisite expertise and facilities, in-house synthesis offers a viable alternative for obtaining larger quantities or custom analogues. Adherence to strict safety protocols for handling and disposal is paramount when working with this and other chlorinated heterocyclic compounds.

References

Please note that while the following links were verified at the time of writing, their content and availability may change.

  • BIOFOUNT.
  • CP Lab Safety.
  • Google Patents. Process for producing 7-chloro-quinaldine.
  • National Center for Biotechnology Information. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
  • National Center for Biotechnology Information. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. [Link]
  • PubChem. 2-Chloro-7-methyl-quinazoline-4-carboxylic acid. [Link]
  • PubChem. Methyl 4-chloro-2-(chloromethyl)
  • ResearchGate. Preparation of chloroquinazolines 6 via oxoesters 7; reagents and.... [Link]
  • ResearchGate.
  • Arkat USA, Inc. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]
  • LookChem.

Sources

An In-Depth Technical Guide on Quinazoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazoline derivatives stand as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to their wide range of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of the quinazoline scaffold, from its fundamental chemical properties and synthesis to its extensive applications in drug discovery. We delve into the structure-activity relationships (SAR) that govern the therapeutic efficacy of these compounds, with a particular focus on their role as kinase inhibitors in oncology. Prominent examples of FDA-approved drugs, such as Gefitinib, Erlotinib, Lapatinib, and Vandetanib, are discussed in detail to illustrate the clinical success of this versatile heterocyclic system. Furthermore, this guide explores the challenges in the field, including acquired drug resistance, and outlines future directions for the development of novel quinazoline-based therapeutics.

Introduction to the Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The Quinazoline Core: Structure and Properties

Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring.[3][4] This arrangement of atoms imparts a unique electronic and structural profile, making it an ideal scaffold for interacting with a variety of biological targets. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the fused benzene ring provides a platform for various substitutions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[5]

Historical Perspective and Significance in Medicinal Chemistry

The first quinazoline derivative was synthesized in 1869, and the parent compound was prepared years later.[6] Since then, the quinazoline scaffold has become a focal point of research in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[3][6][7][8] The versatility of the quinazoline nucleus has led to the development of numerous clinically successful drugs, solidifying its status as a "privileged structure" in drug discovery.[1][2]

Synthetic Strategies for Quinazoline Derivatives

The synthesis of quinazoline derivatives has evolved significantly over the years, with numerous methods developed to construct this important heterocyclic system.

Classical Synthesis: The Niementowski Reaction

One of the earliest and most well-known methods for synthesizing 4-oxo-3,4-dihydroquinazolines is the Niementowski reaction.[3][9] This reaction involves the condensation of anthranilic acid with an amide at high temperatures.[3] While historically significant, this method often requires harsh reaction conditions and may result in low yields.

Modern Synthetic Methodologies

Modern organic synthesis has introduced more efficient and versatile methods for the preparation of quinazolines.[10]

2.2.1. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to the synthesis of quinazoline derivatives, often reducing reaction times from hours to minutes.[11]

2.2.2. Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions, such as those employing palladium, ruthenium, or nickel, have become indispensable for the synthesis of functionalized quinazolines.[12][13] These methods allow for the precise introduction of various substituents onto the quinazoline core, facilitating the exploration of structure-activity relationships.

2.2.3. Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry approaches to quinazoline synthesis include the use of water as a solvent, catalyst-free reactions, and the use of superbases to activate reactants without the need for organic solvents.[4]

Step-by-Step Protocol: Microwave-Assisted Synthesis of a 4-Anilinoquinazoline Derivative

This protocol provides a general procedure for the synthesis of a 4-anilinoquinazoline derivative, a common scaffold in many kinase inhibitors.

  • Reactant Preparation: In a microwave-safe vessel, combine 2-aminobenzonitrile (1 mmol), the desired aniline (1.2 mmol), and a catalytic amount of a suitable Lewis acid (e.g., zinc chloride, 10 mol%).

  • Solvent Addition: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 150-180°C for 15-30 minutes.

  • Work-up and Purification: After cooling, pour the reaction mixture into water. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography or recrystallization to yield the desired 4-anilinoquinazoline product.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[5]

Key Pharmacophoric Features of the Quinazoline Scaffold

For many biological targets, particularly kinases, the 4-anilinoquinazoline moiety is a key pharmacophoric element.[7] The nitrogen at position 1 of the quinazoline ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site.[14] The aniline ring projects into a hydrophobic pocket, and substitutions on this ring can significantly impact potency and selectivity.[7]

SAR of Quinazoline-Based Kinase Inhibitors
3.2.1. Epidermal Growth Factor Receptor (EGFR) Inhibitors

The development of quinazoline-based EGFR inhibitors has been a major success in cancer therapy.[15]

  • Substitution at the 4-position: A 4-anilino group is crucial for potent EGFR inhibition.[7]

  • Substitution at the 6- and 7-positions: Small, electron-donating groups, such as methoxy groups, at these positions generally enhance activity.[7][16]

  • Substitution on the aniline ring: Electron-withdrawing groups, such as halogens, at the 3- or 4-position of the aniline ring are often beneficial for activity.[7]

3.2.2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Quinazoline derivatives have also been developed as potent inhibitors of VEGFR, a key target in angiogenesis.

  • Hybridization with other scaffolds: Hybrid molecules incorporating the quinazoline scaffold with other pharmacophores, such as indazole, have shown potent VEGFR-2 inhibitory activity.[7]

SAR of Quinazoline Derivatives as Anticancer Agents (Non-Kinase Targets)

Beyond kinase inhibition, quinazolines exert their anticancer effects through various other mechanisms.[14]

  • Tubulin Polymerization Inhibition: Certain quinazolinone derivatives can inhibit the polymerization of tubulin, a critical process for cell division.[5]

  • Topoisomerase Inhibition: Some quinazolines have been shown to inhibit topoisomerases, enzymes involved in DNA replication and repair.[7]

  • PARP Inhibition: Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[17]

SAR of Quinazolines in Other Therapeutic Areas
  • Anti-inflammatory Activity: The anti-inflammatory properties of quinazolines are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) or the production of pro-inflammatory cytokines.[18] Modifications at the 2, 3, and 6-positions of the quinazolinone ring have been shown to influence anti-inflammatory potency.[8]

  • Antimicrobial Activity: The antimicrobial activity of quinazolines is influenced by substituents at various positions. Halogen atoms at the 6- and 8-positions, and an amine or substituted amine at the 4-position, can enhance antimicrobial effects.[1] The presence of a substituted aromatic ring at the 3-position and a methyl or thiol group at the 2-position are also often important for activity.[1]

Pharmacological Applications and Prominent Examples

The diverse biological activities of quinazoline derivatives have led to their development as therapeutic agents for a wide range of diseases.[3][19]

Anticancer Agents

The most significant clinical success of quinazolines has been in the field of oncology.[17]

4.1.1. Gefitinib (Iressa) and Erlotinib (Tarceva) - First-Generation EGFR Inhibitors

Gefitinib and Erlotinib are orally active, reversible inhibitors of the EGFR tyrosine kinase.[7] They bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.[7]

4.1.2. Lapatinib (Tykerb) - Dual EGFR/HER2 Inhibitor

Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR (ErbB1) and HER2 (ErbB2).[20][21] By inhibiting both of these receptors, Lapatinib provides a broader blockade of key signaling pathways in certain types of breast cancer.[20][21] It acts by reversibly binding to the intracellular ATP-binding pocket of the EGFR/HER2 protein kinase domain.[20][22]

4.1.3. Vandetanib (Caprelsa) - Multi-Targeted Kinase Inhibitor

Vandetanib is a multi-targeted kinase inhibitor that acts on VEGFR, EGFR, and the RET-tyrosine kinase.[23][24] This multi-targeted approach allows it to simultaneously inhibit tumor growth, angiogenesis, and metastasis.[24][25]

Anti-inflammatory Agents

Quinazoline derivatives have shown significant potential as anti-inflammatory agents.[8] They have been investigated for their ability to inhibit various inflammatory mediators.[26] For instance, certain derivatives have demonstrated potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[18]

Antimicrobial Agents

The quinazoline scaffold is also a promising framework for the development of novel antimicrobial agents.[27] Derivatives have been synthesized that exhibit activity against a range of bacteria and fungi.[9][28] Some compounds have shown particular efficacy against nosocomial pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[28] The mechanism of their antimicrobial action can involve interference with microbial cell wall synthesis or DNA replication.[1]

Other Therapeutic Applications

The pharmacological versatility of quinazolines extends to other therapeutic areas, including:

  • Anticonvulsants [3]

  • Antihypertensives [17]

  • Antivirals [3]

Challenges and Future Directions in Quinazoline-Based Drug Discovery

Despite the successes, the development of quinazoline-based drugs faces several challenges.

Overcoming Drug Resistance

A major challenge in cancer therapy is the development of acquired resistance to targeted agents. In the case of EGFR inhibitors like gefitinib and erlotinib, mutations in the EGFR kinase domain can lead to reduced drug efficacy.[7] The development of next-generation irreversible inhibitors and compounds with alternative binding modes is an active area of research to overcome this resistance.

Improving Selectivity and Reducing Off-Target Effects

While targeted therapies are generally better tolerated than traditional chemotherapy, off-target effects can still lead to toxicity. Improving the selectivity of quinazoline derivatives for their intended biological target over other related proteins is crucial for enhancing their safety profile.

Exploring Novel Biological Targets

The versatility of the quinazoline scaffold suggests that it can be adapted to target a wide range of biological molecules beyond kinases. Future research will likely focus on designing quinazoline derivatives that modulate the activity of other enzyme families, ion channels, and protein-protein interactions.

Innovations in Synthesis and Lead Optimization

Continued innovation in synthetic methodologies will be essential for the efficient generation of diverse quinazoline libraries for high-throughput screening. The integration of computational chemistry and machine learning will also play an increasingly important role in the rational design and optimization of novel quinazoline-based drug candidates.[29]

Conclusion

Quinazoline derivatives have firmly established themselves as a vital class of compounds in medicinal chemistry. Their rich history, diverse synthetic accessibility, and broad spectrum of pharmacological activities have led to the development of several life-saving drugs, particularly in the treatment of cancer. The ongoing research into new synthetic methods, a deeper understanding of structure-activity relationships, and the exploration of novel biological targets promise to further expand the therapeutic applications of this remarkable heterocyclic scaffold. The future of quinazoline-based drug discovery is bright, with the potential to address a wide range of unmet medical needs.

Visualizations

Signaling Pathway of EGFR and HER2 Inhibition by Lapatinib

cluster_membrane Cell Membrane cluster_intracellular Intracellular EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT P RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK P HER2 HER2 HER2->PI3K_AKT P HER2->RAS_RAF_MEK_ERK P Lapatinib Lapatinib Lapatinib->EGFR Inhibits ATP Binding Lapatinib->HER2 Inhibits ATP Binding ATP ATP ATP->EGFR ATP->HER2 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation

Caption: Mechanism of action of Lapatinib.

Experimental Workflow for Microwave-Assisted Synthesis

Reactants 1. Prepare Reactants (2-aminobenzonitrile, aniline, catalyst) Solvent 2. Add Solvent (DMF or DMSO) Reactants->Solvent Microwave 3. Microwave Irradiation (150-180°C, 15-30 min) Solvent->Microwave Workup 4. Work-up (Precipitation in water, filtration) Microwave->Workup Purification 5. Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product (4-Anilinoquinazoline) Purification->Product

Caption: Workflow for synthesizing 4-anilinoquinazolines.

References

  • Lapatinib - Wikipedia.
  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH.
  • Vandetanib - Wikipedia.
  • Synthesis of quinazolines - Organic Chemistry Portal.
  • What is the mechanism of Vandetanib? - Patsnap Synapse.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Organic Letters - ACS Publications.
  • VANDETANIB | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal.
  • Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem.
  • Lapatinib for Advanced or Metastatic Breast Cancer - PMC - PubMed Central.
  • Synthesis of Quinazoline Derivatives | Scilit.
  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents - IJFMR.
  • Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed.
  • What is Vandetanib used for? - Patsnap Synapse.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • Recent Developments in the Antimicrobial Activity of Quinazoline - Research in Pharmacy and Health Sciences.
  • Design and synthesis of quinazoline derivatives as potential anticancer agents.
  • Novel quinazoline derivatives: key pharmacological activities.
  • Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC - PubMed Central.
  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC - PubMed Central.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI.
  • The Medicinal Functionality of Quinazolines - Journal of Pharmaceutical Negative Results.
  • Quinazoline derivatives & pharmacological activities: a review - SciSpace.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes - Oriental Journal of Chemistry.
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC - NIH.
  • Synthesis, biological evaluation and molecular docking of quinazoline-4(1H)-one derivatives as anti-inflammatory and analgesic agents | Request PDF - ResearchGate.
  • Synthesis and Applications of Quinazoline Derivatives - Research and Reviews.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris Publisher.
  • Recent Advancement in Quinazoline Moieties with Biological Potentials: A Comprehensive Review - YMER.
  • The Role of Fluorinated Quinazoline Derivatives in Modern Drug Discovery.
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central.

Sources

An In-depth Technical Guide to Natural Alkaloids Containing the Quinazoline Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of natural alkaloids possessing the quinazoline scaffold, a class of heterocyclic compounds with significant and diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the classification, biosynthesis, and wide-ranging biological effects of these alkaloids, with a focus on key representatives: vasicine, rutaecarpine, febrifugine, and arborine. Furthermore, this guide offers detailed, field-proven methodologies for their isolation, purification, and structural elucidation, aiming to equip researchers with the practical knowledge required for their investigation. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the presented protocols.

Introduction to Quinazoline Alkaloids

Quinazoline alkaloids are a fascinating group of natural products characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring[1]. This core structure is the foundation for over 150 naturally occurring alkaloids isolated from a wide array of sources, including plants, microorganisms, and animals[2][3]. The quinazoline ring system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities[2].

These alkaloids have garnered significant attention from the scientific community for their therapeutic potential, which includes antitumor, antimalarial, anti-inflammatory, antimicrobial, and bronchodilatory effects, among others[4][5][6]. The structural diversity within this class, arising from various substitutions and fusions to the quinazoline core, gives rise to their multifaceted biological profiles. This guide will explore the intricacies of these compounds, from their biogenesis to their mechanisms of action, providing a robust resource for their continued investigation and potential translation into therapeutic agents.

Classification of Quinazoline Alkaloids

The structural diversity of quinazoline alkaloids allows for their classification into several subgroups based on the complexity of their chemical architecture. This classification is crucial for understanding structure-activity relationships and for guiding synthetic and semi-synthetic efforts.

A primary classification distinguishes between simple quinazolines and more complex fused systems. Further categorization is based on the nature of the heterocyclic rings fused to the quinazoline core[7]:

  • Simple Quinazolinones: These alkaloids feature a basic quinazolinone skeleton with various substituents. A prominent example is Arborine , which possesses a benzyl group attached to the pyrimidine ring.

  • Pyrroloquinazolines: This group is characterized by a pyrrolidine ring fused to the quinazoline nucleus. The most well-known member of this class is Vasicine (also known as Peganine), isolated from Adhatoda vasica and Peganum harmala[7][8].

  • Indoloquinazolines and Indolopyridoquinazolines: These alkaloids incorporate an indole moiety fused to the quinazoline system, often with an additional pyridine ring. Rutaecarpine and Evodiamine , found in Evodia rutaecarpa, are prime examples of this structurally complex class[9][10].

  • Piperidinyl-Quinazolinones: This class features a piperidine ring attached to the quinazoline core. Febrifugine and its isomer, isofebrifugine, isolated from the plant Dichroa febrifuga, are notable examples with potent antimalarial properties[11][12].

This structural classification provides a framework for exploring the diverse biological activities exhibited by this alkaloid family.

Biosynthesis of Quinazoline Alkaloids

The biosynthesis of quinazoline alkaloids is a complex process that primarily utilizes amino acids as precursors. Anthranilic acid, derived from the shikimate pathway, is a near-universal precursor for the benzene portion of the quinazoline ring[13][14]. The pyrimidine ring and its substituents are derived from other amino acids or their metabolites.

General Biosynthetic Precursors
  • Anthranilic Acid: This aromatic amino acid is the fundamental building block for the benzene ring of the quinazoline core.

  • Other Amino Acids: The origin of the remaining atoms in the quinazoline ring and its fused heterocyclic systems varies depending on the specific alkaloid. For instance:

    • Ornithine is a precursor for the pyrrolidine ring in vasicine[15].

    • Tryptophan contributes to the indole and pyridine moieties in rutaecarpine[11][16][17].

    • Phenylalanine is a precursor for the benzyl substituent in arborine[4][18][19].

Proposed Biosynthetic Pathway of Arborine

The biosynthesis of arborine in Glycosmis arborea has been shown to proceed from anthranilic acid and phenylalanine. The proposed pathway involves the conversion of phenylalanine to phenylacetic acid, which then reacts with N-methylanthranilic acid to form N-methyl-N-(phenylacetyl)anthranilic acid, a key intermediate that cyclizes to form the arborine skeleton[4].

Arborine Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Anthranilate Anthranilic Acid Chorismate->Anthranilate N_Methylanthranilate N-Methyl- anthranilic Acid Anthranilate->N_Methylanthranilate Methylation Intermediate N-Methyl-N-(phenylacetyl)- anthranilic Acid N_Methylanthranilate->Intermediate Phenylalanine Phenylalanine Phenylacetic_acid Phenylacetic Acid Phenylalanine->Phenylacetic_acid Phenylacetic_acid->Intermediate Condensation Arborine Arborine Intermediate->Arborine Cyclization Vasicine Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Anthranilate Anthranilic Acid Chorismate->Anthranilate Intermediate Condensation Product Anthranilate->Intermediate Ornithine Ornithine Pyrrolinium Pyrrolinium Cation (from Ornithine) Ornithine->Pyrrolinium Pyrrolinium->Intermediate Nucleophilic Attack Vasicine Vasicine Intermediate->Vasicine Cyclization & Amide Formation

Caption: Proposed biosynthetic pathway of Vasicine.

Pharmacological Activities and Mechanisms of Action

Quinazoline alkaloids exhibit a remarkable array of pharmacological activities, making them attractive candidates for drug discovery and development.

AlkaloidPharmacological ActivityReference(s)
Vasicine Bronchodilator, Expectorant, Uterine Stimulant, Anti-inflammatory, Antioxidant, Antimicrobial[7][15][20]
Rutaecarpine Cardiovascular (Vasodilation, Anti-platelet), Anti-inflammatory, Anticancer, Analgesic[4][21][22]
Febrifugine Antimalarial, Anticancer, Anti-inflammatory, Anti-fibrotic[11][12][23][24]
Arborine Anticancer, Antifungal, Antiviral, Acetylcholinesterase inhibitor[5][25][26]
Vasicine: A Potent Bronchodilator

Vasicine is well-documented for its respiratory benefits, acting as both a bronchodilator and an expectorant.[7][20] Its mechanism of action involves the relaxation of bronchial smooth muscles, which helps to widen the airways and ease breathing.[15] Additionally, it stimulates the secretion of bronchial fluids, aiding in the clearance of mucus from the respiratory tract.[15] The combination of these effects makes vasicine a valuable natural compound for the management of respiratory conditions such as asthma and bronchitis.

Rutaecarpine: A Modulator of Cardiovascular Function

Rutaecarpine exerts significant effects on the cardiovascular system, primarily through its vasodilatory and anti-platelet activities.[21] Its vasodilatory effect is mediated by the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, leading to an increase in intracellular calcium. This triggers two key signaling pathways: the Ca2+/Calmodulin-dependent protein kinase II (CaMKII) pathway and the Ca2+/Calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMP-activated protein kinase (AMPK) pathway. Both pathways converge to phosphorylate and activate endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production and subsequent vasodilation.[2]

Rutaecarpine also inhibits platelet activation induced by collagen. This is achieved through the suppression of phospholipase C (PLC)γ2/protein kinase C (PKC) and the phosphoinositide 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK3β) signaling pathways.[4]

Rutaecarpine Cardiovascular Signaling Rutaecarpine Rutaecarpine TRPV1 TRPV1 Channel Rutaecarpine->TRPV1 Activates Rutaecarpine->Inhibition Ca2_plus Intracellular Ca2+ TRPV1->Ca2_plus Increases CaMKII CaMKII Ca2_plus->CaMKII Activates CaMKK_beta CaMKKβ Ca2_plus->CaMKK_beta Activates eNOS eNOS CaMKII->eNOS Phosphorylates AMPK AMPK CaMKK_beta->AMPK Activates AMPK->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Platelet_Activation Platelet Activation PLC_gamma2_PKC PLCγ2/PKC Pathway PLC_gamma2_PKC->Platelet_Activation PI3K_Akt_GSK3_beta PI3K/Akt/GSK3β Pathway PI3K_Akt_GSK3_beta->Platelet_Activation Inhibition->PLC_gamma2_PKC Inhibition->PI3K_Akt_GSK3_beta

Caption: Signaling pathways of Rutaecarpine's cardiovascular effects.

Febrifugine: An Inhibitor of Prolyl-tRNA Synthetase

The potent antimalarial and broader biological activities of febrifugine and its synthetic analog, halofuginone, are attributed to their ability to inhibit prolyl-tRNA synthetase (PRS), a crucial enzyme in protein synthesis.[4][7][23] By binding to the active site of PRS, febrifugine competitively inhibits the charging of proline to its cognate tRNA. This leads to an accumulation of uncharged tRNAPro, which triggers the amino acid starvation response (AAR) pathway.[4][7] The activation of the AAR pathway has downstream effects on cell growth and proliferation, explaining the compound's efficacy against the malaria parasite and cancer cells.

Febrifugine Mechanism of Action Febrifugine Febrifugine/ Halofuginone PRS Prolyl-tRNA Synthetase (PRS) Febrifugine->PRS Inhibits Proline Proline Proline->PRS tRNA_Pro tRNAPro tRNA_Pro->PRS Pro_tRNA_Pro Prolyl-tRNAPro PRS->Pro_tRNA_Pro Charges AAR Amino Acid Starvation Response (AAR) Pathway PRS->AAR Accumulation of uncharged tRNAPro activates Protein_Synthesis Protein Synthesis Pro_tRNA_Pro->Protein_Synthesis Cell_Growth_Inhibition Inhibition of Cell Growth & Proliferation AAR->Cell_Growth_Inhibition

Caption: Mechanism of action of Febrifugine.

Arborine: A Promising Anticancer Agent

Arborine has demonstrated significant antiproliferative activity against various cancer cell lines, including gastric cancer and adriamycin-resistant gastric cancer cells.[5] Its mechanism of action involves the inhibition of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that plays a crucial role in gene regulation and is often overexpressed in cancer. By inhibiting LSD1, arborine can modulate gene expression, leading to the suppression of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[5]

Comparative Cytotoxicity of Quinazoline Alkaloids

The cytotoxic effects of quinazoline alkaloids have been evaluated against various cancer cell lines. The 50% inhibitory concentration (IC50) values provide a quantitative measure of their potency.

AlkaloidCell LineCancer TypeIC50 (µM)Reference(s)
Rutaecarpine MCF-7Breast Cancer44.1 - 74.5[5][27]
MDA-MB-231Breast Cancer117.6[5]
A549Lung Adenocarcinoma14.5[5]
HT-29Colon Carcinoma31.6[5]
Febrifugine P. falciparum (W2)Malaria~0.001-0.005[3][9][23][26][28]
P. falciparum (D6)Malaria~0.001-0.005[3][9][23][26][28]
Arborinine *SGC-7901Gastric Cancer1.96[5]
SGC-7901/ADRAdriamycin-resistant Gastric Cancer0.24[5]
MGC803Gastric Cancer4.75[5]
Vasicine A549Lung Adenocarcinoma>100 (in some studies)[1][29]

Note: Data for arborinine, a structurally related acridone alkaloid, is presented as a proxy for arborine due to the limited availability of specific IC50 values for arborine.

Experimental Protocols: Isolation, Purification, and Structural Elucidation

The successful investigation of natural products hinges on robust and reproducible experimental protocols. This section provides detailed methodologies for the isolation, purification, and structural characterization of quinazoline alkaloids.

Workflow for Quinazoline Alkaloid Discovery

Alkaloid Discovery Workflow Plant_Material Plant Material Collection & Preparation Extraction Extraction Plant_Material->Extraction Acid_Base_Partitioning Acid-Base Partitioning Extraction->Acid_Base_Partitioning Crude_Alkaloid_Extract Crude Alkaloid Extract Acid_Base_Partitioning->Crude_Alkaloid_Extract Chromatography Chromatographic Purification (Column, TLC, HPLC) Crude_Alkaloid_Extract->Chromatography Pure_Alkaloid Isolated Pure Alkaloid Chromatography->Pure_Alkaloid Structure_Elucidation Structural Elucidation (NMR, MS, IR, UV) Pure_Alkaloid->Structure_Elucidation Biological_Assay Biological Activity Screening Pure_Alkaloid->Biological_Assay

Caption: General workflow for the discovery of quinazoline alkaloids.

Detailed Protocol: Isolation and Purification of Vasicine from Adhatoda vasica

This protocol is adapted from established methods for the efficient extraction and purification of vasicine.[8][30][31]

5.2.1. Plant Material and Reagents

  • Fresh or air-dried leaves of Adhatoda vasica.

  • Methanol (analytical grade).

  • 0.01 N Hydrochloric Acid (HCl).

  • Chloroform (analytical grade).

  • 5% Ammonia solution.

  • Silica gel for column chromatography (60-120 mesh).

  • Pre-coated silica gel TLC plates.

  • Standard vasicine (for comparison).

5.2.2. Extraction Procedure

  • Grinding: Grind the dried leaves of Adhatoda vasica into a fine powder.

  • Maceration: Macerate the powdered leaves in methanol at room temperature for 48-72 hours with occasional shaking.

  • Filtration and Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a semi-solid crude extract.

5.2.3. Acid-Base Partitioning

  • Acidification: To the crude extract, add 100 mL of 0.01 N HCl and stir for 4 hours. This converts the basic alkaloids into their water-soluble hydrochloride salts.

  • Defatting: Extract the acidic solution with chloroform (3 x 100 mL) to remove non-alkaloidal, lipophilic impurities. Discard the chloroform layer.

  • Basification: To the aqueous layer, add 5% ammonia solution dropwise until the pH reaches 9.5. This liberates the free alkaloid bases.

  • Alkaloid Extraction: Extract the basified solution with chloroform (3 x 100 mL). The free vasicine will partition into the chloroform layer.

  • Concentration: Combine the chloroform extracts and concentrate under reduced pressure to yield the crude alkaloid mixture.

5.2.4. Chromatographic Purification

  • Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) slurried in chloroform.

    • Load the crude alkaloid mixture onto the top of the column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC):

    • Develop the TLC plates in a mobile phase of chloroform:methanol (9:1 v/v).

    • Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent (an orange spot indicates the presence of alkaloids).

    • Combine the fractions containing the major spot corresponding to vasicine (Rf value of approximately 0.55-0.56).[8][30]

  • Preparative TLC (Optional): For further purification, the combined fractions can be subjected to preparative TLC using the same mobile phase. The band corresponding to vasicine can be scraped off, and the compound can be eluted from the silica gel with methanol.

Structural Elucidation Techniques

The definitive identification of an isolated compound relies on a combination of spectroscopic techniques.

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. The ¹H NMR spectrum of vasicine shows characteristic signals for the aromatic protons of the quinazoline ring and the aliphatic protons of the pyrrolidine ring.[13][18][32][33]

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The ¹³C NMR spectrum of vasicine will show distinct signals for the aromatic, carbonyl (if present), and aliphatic carbons.[13][33]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure.

5.3.2. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): Provides the accurate molecular weight of the compound.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern of rutaecarpine, for example, shows characteristic losses corresponding to different parts of the molecule.[12]

Conclusion and Future Perspectives

Natural alkaloids containing the quinazoline structure represent a rich and diverse source of biologically active compounds with significant therapeutic potential. This guide has provided a comprehensive overview of their classification, biosynthesis, and pharmacological activities, with a focus on key examples. The detailed experimental protocols for isolation, purification, and structural elucidation are intended to serve as a practical resource for researchers in the field.

The continued exploration of these fascinating molecules is warranted. Future research should focus on:

  • Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery involved in the biosynthesis of quinazoline alkaloids will open avenues for their biotechnological production through metabolic engineering.

  • Discovery of Novel Analogs: Semi-synthetic modification of the natural scaffolds can lead to the development of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by these alkaloids will provide a more complete picture of their therapeutic potential and may reveal new drug targets.

  • Clinical Translation: Rigorous preclinical and clinical studies are necessary to validate the therapeutic efficacy and safety of promising quinazoline alkaloids and their derivatives.

The rich chemical diversity and profound biological activities of quinazoline alkaloids ensure that they will remain a fertile ground for scientific discovery and drug development for years to come.

References

  • Amin, A. H., & Mehta, D. R. (1959). A Bronchodilator Alkaloid (Vasicinone) from Adhatoda vasica Nees.
  • Arora, R., & Kumar, R. (2018). Rutaecarpine, an Alkaloid from Evodia rutaecarpa, Can Prevent Platelet Activation in Humans and Reduce Microvascular Thrombosis in Mice: Crucial Role of the PI3K/Akt/GSK3β Signal Axis through a Cyclic Nucleotides/VASP—Independent Mechanism. Molecules, 23(9), 2300.
  • Chen, J., Wang, J., Lin, L., He, L., Li, Q., & Zhang, W. (2020). Arborinine, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells.
  • Egan, T. J., & Kaschula, C. H. (2005).
  • Guan, X., et al. (2019). Biologically active quinoline and quinazoline alkaloids part II. Journal of Ethnopharmacology, 242, 111952.
  • Himalaya Wellness. (n.d.). Vasicine.
  • Inno Pharmachem. (n.d.). Exploring Vasicine: A Natural Compound with Remarkable Respiratory Benefits.
  • Jang, Y. J., et al. (2018). Rutaecarpine Increases Nitric Oxide Synthesis via eNOS Phosphorylation by TRPV1-Dependent CaMKII and CaMKKβ/AMPK Signaling Pathway in Human Endothelial Cells. Molecules, 23(11), 2999.
  • Jiang, S., et al. (2005). Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs. Antimicrobial Agents and Chemotherapy, 49(3), 1169-1176.
  • Joshi, B. S., Bai, Y., Puar, M. S., Dubose, K. K., & Pelletier, S. W. (1994). 1H- and 13C-Nmr Assignments for Some Pyrrolo{2,1b}quinazoline Alkaloids of Adhatoda vasica.
  • Lee, E. S., et al. (2015). Progress in Studies on Rutaecarpine. II.—Synthesis and Structure-Biological Activity Relationships. Molecules, 20(6), 10800-10821.
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
  • O'Neill, P. M., et al. (2010). Synthesis and evaluation of febrifugine analogues as potential antimalarial agents. Bioorganic & Medicinal Chemistry, 18(16), 6046-6053.
  • Sreelekshmi, U., Ghadevaru, S., Vijayarani, K., & Preetha, S. P. (2021). Isolation & purification of vasicine from leaves of Adhatoda vasica by modified acid-base extraction method.
  • Sreelekshmi, U., Sarathchandra, G., Vijayarani, K., & Preetha, S. P. (2021). Isolation & purification of vasicine from leaves of Adhatoda vasica by modified acid-base extraction method.
  • Takeuchi, Y., & Harayama, T. (2001). Structure and synthesis of antimalarial compound, febrifugine. Yuki Gosei Kagaku Kyokaishi/Journal of Synthetic Organic Chemistry, Japan, 59(11), 1073-1083.
  • Tracy L. Keller, et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase.
  • Wang, Y., et al. (2013). Investigation on fragmentation pathways of rutaecarpine and its two derivatives using electrospray ionization ion-trap time-of-flight tandem mass spectrometry. Journal of Mass Spectrometry, 48(1), 104-112.
  • Wikipedia. (n.d.). Quinazoline.
  • WIPO. (1995).
  • Wu, K. M., et al. (2008). Progress in the Studies on Rutaecarpine. Molecules, 13(2), 272-300.
  • Tofazzal Islam, M., et al. (2019). Alkaloids Derived from Anthranilic Acid: Quinoline, Acridone, and Quinazoline. In Natural Products. Springer, Berlin, Heidelberg.
  • Rajani, M., Soni, S., Anandjiwala, S., & Patel, G. (2008). Validation of different methods of preparation of Adhatoda vasica leaf juice by quantification of total alkaloids and vasicine. Indian Journal of Pharmaceutical Sciences, 70(1), 36.
  • O'Donovan, D. G., & Horan, H. (1970). The biosynthesis of arborine. Journal of the Chemical Society C: Organic, (12), 1737-1739.
  • Wen, J., et al. (2014). Bioactivation of evodiamine and rutaecarpine in human liver microsomes: formation of electrophilic 3-methyleneindolenine intermediates. Chemical Research in Toxicology, 27(9), 1547-1555.
  • Wikipedia. (n.d.). Vasicinone.
  • Zhou, Y., et al. (2008). Synthesis and evaluation of febrifugine analogues as potential antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 18(24), 6563-6566.
  • Zhang, Y., et al. (2014).
  • Lee, S. H., et al. (2008). Progress in the studies on rutaecarpine. Molecules, 13(2), 272-300.
  • Nepali, K., et al. (2013). Synthesis and Structure-Activity Relationships of Vasicine Analogues as Bronchodilatory Agents. Medicinal Chemistry Research, 22(1), 165-176.
  • Liu, B., et al. (2010). Optimization of extraction of evodiamine and rutaecarpine from fruit of Evodia rutaecarpa using modified supercritical CO(2).
  • Khan, I., et al. (2019). NMR-Based Metabolomics for Geographical Discrimination of Adhatoda vasica Leaves. Molecules, 24(18), 3326.
  • Papi, A., et al. (2019). In vitro cytotoxic IC50 values on selected normal cell lines.
  • Aydin, B. G., et al. (2021). Comparison of the effects of rutaecarpine on molecular subtypes of breast cancer. Journal of Cancer Research and Therapeutics, 17(5), 1182-1188.
  • Rahman, M. A., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Pharmaceutical Analysis, 11(6), 665-678.
  • Yoo, J. H., et al. (2015). Progress in Studies on Rutaecarpine. II.—Synthesis and Structure-Biological Activity Relationships. Molecules, 20(6), 10800-10821.
  • Joshi, B. S., Bai, Y., Puar, M. S., Dubose, K. K., & Pelletier, S. W. (1994). 1H- and 13C-Nmr Assignments for Some Pyrrolo{2,1b}quinazoline Alkaloids of Adhatoda vasica.
  • Liu, B., et al. (2010). Optimization of extraction of evodiamine and rutaecarpine from fruit of Evodia rutaecarpa using modified supercritical CO2.
  • Gopinath, L. R., et al. (2019). FROM Adhatoda vasica LEAF EXTRACT ITS. International Journal of Pharmacy and Biological Sciences, 9(4), 930-936.
  • Joshi, B. S., Bai, Y., Puar, M. S., Dubose, K. K., & Pelletier, S. W. (1994). 1H- and 13C-Nmr Assignments for Some Pyrrolo{2,1b}quinazoline Alkaloids of Adhatoda vasica.
  • Na, M., et al. (2003). Induction of NAD(P)H: quinone reductase by rutaecarpine isolated from the fruits of Evodia rutaecarpa in the murine hepatic Hepa-1c1c7 cell line. Planta Medica, 69(10), 947-950.
  • Li, Y., et al. (2020). MS2 spectra (A) and proposed fragmentation pathways (B) of compound 30. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • Widhalm, J. R., & Dudareva, N. (2015). Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis. Current Opinion in Plant Biology, 25, 75-81.
  • Little, J. L., et al. (2011). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 1(1), 3-34.
  • Michael, J. P. (2005). Anthranilic Acid-Tryptophan Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 61, pp. 1-205). Elsevier.
  • Li, X., et al. (2023). Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis. Frontiers in Plant Science, 14, 1199343.
  • Franco, R., et al. (2019). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 20(11), 2697.
  • Zhang, Y., et al. (2019). Figure S5 The IC50 values and inhibitory curve in lung cancer cell lines with drugs tested. OncoTargets and Therapy, 12, 1059-1070.

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 2-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core is a foundational scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including potent anticancer, antibacterial, and antihypertensive properties.[3][4] Notable drugs such as erlotinib and gefitinib, both epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy, feature the quinazoline moiety.[1][4]

The functionalization of the quinazoline ring, particularly at the C2-position, is a critical strategy for modulating the pharmacological profile of these compounds. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the direct arylation of the 2-position.[3][5] This guide provides an in-depth analysis, field-proven protocols, and optimization strategies for successfully executing Suzuki-Miyaura coupling reactions on 2-chloroquinazoline substrates.

The Suzuki-Miyaura Reaction: Mechanism and Core Principles

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[6][7] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-based reagents.[3][8] The reaction proceeds through a well-established catalytic cycle.

The Catalytic Cycle

The mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinazoline, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[9][10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[11][12][13]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired 2-arylquinazoline product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Cl (Quinazoline Complex) pd0->pd_complex Ar-Cl ox_add Oxidative Addition pd_biaryl Ar-Pd(II)L₂-Ar' (Di-organic Complex) pd_complex->pd_biaryl [Ar'B(OH)₃]⁻ transmetalation Transmetalation pd_biaryl->pd0 product Ar-Ar' (2-Arylquinazoline) pd_biaryl->product red_elim Reductive Elimination reactants 2-Chloroquinazoline (Ar-Cl) + Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges in Coupling with 2-Chloroquinazolines

While powerful, the application of Suzuki coupling to 2-chloroquinazolines presents specific challenges that require careful consideration and optimization.

  • Low Reactivity of Aryl Chlorides: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[9][14] This necessitates the use of highly active catalyst systems, particularly those employing bulky, electron-rich ligands.[15][16]

  • Catalyst Poisoning by Nitrogen Heterocycles: The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[14][17] This deactivation pathway competes with the desired catalytic cycle and can lead to low yields or stalled reactions.[18]

  • Competitive Side Reactions: Undesired side reactions such as protodeboronation (cleavage of the C-B bond by a proton source) and homocoupling of the boronic acid can reduce the yield of the desired product.[18]

Optimizing Reaction Parameters: A Scientist's Guide

The success of the Suzuki coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.

Palladium Precatalyst Selection

The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.

PrecatalystCommon FormNotes & Rationale
Palladium(II) Acetate Pd(OAc)₂A common, air-stable, and cost-effective Pd(II) source. Requires in situ reduction to Pd(0) by a phosphine ligand or other reagents in the mixture. Often paired with phosphine ligands.[1][19]
Tris(dibenzylideneacetone)-dipalladium(0) Pd₂(dba)₃A widely used Pd(0) source. It is active but can be sensitive to air and light. Often used when a direct Pd(0) source is preferred.[20]
Tetrakis(triphenylphosphine)-palladium(0) Pd(PPh₃)₄An air-stable, well-defined Pd(0) complex. The PPh₃ ligands are already present, but it may not be the optimal ligand for challenging aryl chlorides.[21]
Palladium(II) Chloride Complexes PdCl₂(PPh₃)₂An air-stable Pd(II) precatalyst that is readily reduced in situ. A reliable choice for many standard couplings.[22]
The Decisive Role of the Ligand

For challenging substrates like 2-chloroquinazolines, the ligand is arguably the most critical reaction parameter. Its primary role is to stabilize the palladium center, promote the difficult oxidative addition step, and facilitate reductive elimination.[15]

  • Rationale for Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating the C-Cl bond.[1] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are required.[15][23] The electron-donating character increases the electron density on the palladium, promoting oxidative addition. The steric bulk facilitates the final reductive elimination step and can help prevent catalyst deactivation.[15][24]

Ligand ClassExamplesApplication & Rationale
Triarylphosphines Triphenylphosphine (PPh₃)The traditional standard. Effective for aryl bromides and iodides but often gives low yields with unactivated aryl chlorides.[1][5]
Bulky, Electron-Rich Phosphines XPhos, SPhos, RuPhosHighly Recommended. These ligands are the state-of-the-art for coupling aryl chlorides and nitrogen-containing heterocycles. They significantly accelerate oxidative addition and prevent catalyst poisoning.[15][18]
Trialkylphosphines Tricyclohexylphosphine (PCy₃)A highly electron-rich ligand that is effective for activating C-Cl bonds. Can be sensitive to air.[21][25]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes. They are excellent alternatives to phosphine ligands for challenging couplings.[23]
Base and Solvent System Synergy

The base and solvent work in concert to facilitate the transmetalation step.

  • Role of the Base: The base activates the boronic acid by forming an "ate" complex, [R-B(OH)₃]⁻, which is significantly more nucleophilic and readily transfers its organic group to the palladium center.[11][13]

  • Common Bases:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Often used in aqueous solvent mixtures.[5][7]

    • Phosphates (K₃PO₄): A stronger base that can be particularly effective for challenging couplings or with less reactive boronic acids.[25]

  • Solvent Selection: The solvent must solubilize the reactants and facilitate the interaction of organic and inorganic components.

    • Aprotic Solvents: Dioxane, Toluene, and Dimethylformamide (DMF) are common choices.[5][21]

    • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is frequently used, as water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][5]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. The reagents, particularly palladium catalysts and organic solvents, should be handled with care.

General Protocol for Suzuki-Miyaura Coupling of 2-Chloroquinazoline

This protocol provides a robust starting point for the coupling of various arylboronic acids with 2-chloroquinazoline.

Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • 2-Chloroquinazoline (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-chloroquinazoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and the ligand (e.g., XPhos, 0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-chloroquinazoline.[1][6]

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 90–110 °C and stir vigorously.[6][22]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[6]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-arylquinazoline product.[7]

Data Summary: Representative Reaction Conditions and Yields

The following table summarizes conditions and yields for Suzuki couplings on 2-chloroquinazolines and analogous challenging heteroaryl chlorides, providing a practical reference for experimental design.

EntryElectrophileBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference(s)
12-Chloroquinazoline4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃DME / H₂O7578[1]
22-Chloro-4-phenylquinazolinePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF / H₂O90Moderate[21]
32-Chloro-3-(2-pyridinyl)quinoxaline4-Tolylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane11092 (est.)[6][24]
42-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O10095[15][17]
52-Chloro-6-bromo-quinazolinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME12075[26][27]
67-Chloro-2-phenylquinazoline3-Furylboronic acidPdCl₂(dppf)K₂CO₃Toluene / H₂O11585 (est.)[28]

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. C-Cl bond not activated. 3. Catalyst poisoning.1. Use fresh catalyst/ligand. Ensure inert atmosphere. 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Increase temperature. 3. Increase catalyst/ligand loading. Consider slow addition of the quinazoline substrate.[18]
Protodeboronation Presence of excess water or protic sources; reaction too slow.Use anhydrous base (K₃PO₄) and freshly distilled anhydrous solvent. Use a more active catalyst to accelerate the desired coupling.[18]
Homocoupling of Boronic Acid Presence of oxygen; catalyst system promotes homocoupling.Thoroughly degas the reaction mixture. Screen different palladium precatalysts and ligands.
Hydrolysis of Chloroquinazoline Water in the reaction mixture attacking the electrophilic C2 position, especially at high temperatures.For multi-halogenated systems, consider protecting other reactive sites. Minimize water content if hydrolysis is a major issue.[1][4]

Conclusion

The Suzuki-Miyaura cross-coupling of 2-chloroquinazolines is a highly effective and indispensable tool for the synthesis of medicinally relevant 2-arylquinazoline derivatives. Success in this transformation is not serendipitous; it relies on a rational understanding of the catalytic cycle and the specific challenges posed by heteroaryl chlorides. By employing highly active catalyst systems, particularly those based on bulky, electron-rich phosphine ligands like XPhos or SPhos, and by carefully optimizing the base and solvent conditions, researchers can overcome the inherent hurdles of C-Cl bond activation and catalyst inhibition. The protocols and data presented in this guide offer a validated and robust foundation for the development and application of this critical chemistry in drug discovery and materials science.

References

  • Taylor, R. D., et al. (2008). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters.
  • Mphahane, N., et al. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules.
  • KCIL Chemofarbe Group (2022). Challenges In Suzuki Coupling Reaction.
  • SciSpace (2008). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition.
  • Myers, A. G. Research Group (n.d.). The Suzuki Reaction. Harvard University.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • CovaSyn (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
  • ResearchGate (2016). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Düfert, M. A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling.
  • Elmuradov, B., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen.
  • Elmuradov, B., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Gamal-Eldeen, A. M., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules.
  • ResearchGate (2017). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions.
  • ResearchGate (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
  • ResearchGate (2024). Full-text PDF: Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
  • Chemistry LibreTexts (2021). Suzuki Cross Coupling Reaction Substrate Scope.
  • ResearchGate (2020). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with boronic ester 6.
  • ResearchGate (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Zhang, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Mettler Toledo (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Carrow, B. P., & Hartwig, J. F. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
  • ChemistryOpen (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling.
  • ChemOrgChem (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • NROChemistry (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Journal of the American Chemical Society (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • NROChemistry (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ResearchGate (2018). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • SciSpace (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
  • ResearchGate (2018). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.

Sources

Application Notes & Protocols: Strategic N-arylation of 4-Chloroquinazolines for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of pharmaceutical sciences, the quinazoline framework is recognized as a "privileged scaffold."[1] Its rigid, bicyclic structure is a common feature in a multitude of biologically active compounds, including natural products and synthetic drugs.[1] Of particular significance are the 4-anilinoquinazoline derivatives, which have been extensively developed as potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1] Marketed oncology drugs such as Lapatinib, Gefitinib, and Erlotinib are built upon this core structure, underscoring its therapeutic relevance.[1][2]

The primary synthetic gateway to these crucial molecules is the formation of a C-N bond between the C4 position of a quinazoline ring and an aniline derivative. The most common precursor for this transformation is the 4-chloroquinazoline, a versatile intermediate whose reactivity is enhanced by the adjacent ring nitrogen.[3][4] This guide provides an in-depth exploration of the methodologies for the N-arylation of 4-chloroquinazolines, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations essential for researchers in drug development. We will dissect traditional methods, modern catalytic systems, and process optimization techniques to empower scientists to select and execute the most effective strategy for their specific synthetic challenges.

Part 1: Foundational Methodologies for C-N Bond Formation

The direct coupling of an aniline to a 4-chloroquinazoline can be approached through several distinct chemical strategies. The choice of method depends critically on the electronic and steric nature of the coupling partners, desired reaction scale, available equipment, and process sustainability goals.

Classical Nucleophilic Aromatic Substitution (SNAr)

The most straightforward approach is a direct nucleophilic aromatic substitution (SNAr). In this method, the aniline acts as a nucleophile, displacing the chloride at the activated C4 position of the quinazoline ring.

  • Underlying Principle: The electron-withdrawing effect of the quinazoline nitrogen atoms polarizes the C4-Cl bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

  • Typical Conditions: The reaction is often performed by heating the 4-chloroquinazoline and the aniline in a protic solvent like isopropanol or ethanol at reflux temperatures.[5]

  • Limitations & Field Insights: While simple, this classical method suffers from significant drawbacks. It frequently requires long reaction times (often 12 hours or more) and elevated temperatures, which can be detrimental to sensitive functional groups.[5] Furthermore, yields can be low, particularly when using anilines bearing electron-withdrawing groups, which reduces their nucleophilicity.[1][6]

Microwave-Assisted Synthesis: A Leap in Efficiency

The advent of microwave-assisted organic synthesis has revolutionized many classical transformations, including the N-arylation of 4-chloroquinazolines.

  • Underlying Principle: Microwave irradiation provides rapid and uniform heating of the reaction mixture through direct coupling with polar molecules. This efficient energy transfer dramatically accelerates reaction rates compared to conventional oil-bath heating.

  • Advantages: The primary benefits are a drastic reduction in reaction time (from many hours to mere minutes), often accompanied by an increase in product yield.[1][5][7] This speed and efficiency make it an ideal technique for the rapid synthesis of compound libraries for screening purposes.

  • Field Insights & "Green" Chemistry: Recent protocols have demonstrated that microwave-assisted N-arylation can be performed under base-free conditions in aqueous solvent systems (e.g., THF/H₂O).[1][6] This approach is not only highly efficient but also more environmentally sustainable by reducing the reliance on organic solvents and additives.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination: Power and Versatility

For challenging substrates or when SNAr methods fail, the Buchwald-Hartwig amination stands as the preeminent methodology for C-N cross-coupling.[8][9] This powerful reaction utilizes a palladium catalyst to couple aryl halides with amines under conditions that tolerate a vast array of functional groups.

  • Underlying Principle: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[10][11] The key steps are the oxidative addition of the palladium catalyst into the C-Cl bond, coordination of the amine to the palladium center, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[8][9][10][11]

  • Key Components:

    • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.[10][12]

    • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands (e.g., XPhos, BrettPhos) are highly effective for coupling unreactive aryl chlorides by promoting the reductive elimination step and stabilizing the catalytic species.[10][12][13]

    • Base: A strong, non-nucleophilic base such as NaOtBu, K₃PO₄, or Cs₂CO₃ is required to facilitate the deprotonation of the amine nitrogen within the palladium coordination sphere.[10]

  • Field Insights: While robust, this method requires strict exclusion of air and moisture, as the Pd(0) catalyst and phosphine ligands are oxygen-sensitive. The cost of the palladium catalyst and specialized ligands can also be a consideration for large-scale synthesis.

Part 2: Visualizing the Core Mechanisms and Workflows

A deep understanding of the reaction pathways and experimental processes is crucial for troubleshooting and optimization.

General_Reaction_Scheme cluster_reactants Reactants cluster_product Product 4_Chloroquinazoline 4-Chloroquinazoline 4_Anilinoquinazoline 4-Anilinoquinazoline 4_Chloroquinazoline->4_Anilinoquinazoline + Methodology (S_NAr, Microwave, or Pd-Catalyzed) Aniline Aniline (Ar-NHR') Aniline->4_Anilinoquinazoline + Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_complex L₂Pd(II)(Ar)Cl oxidative_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord HNR'R'' Base amido_complex L₂Pd(II)(Ar)(NR'R'') amine_coord->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 Product (Ar-NR'R'') reactants Ar-Cl + HNR'R'' product Ar-NR'R''

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (e.g., Microwave Vial or Inert Atmosphere Flask) start->setup addition Add 4-Chloroquinazoline, Aniline, Solvent (and Catalyst/Base if needed) setup->addition reaction Reaction (Microwave Heating or Conventional Heating) addition->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify Purification (Column Chromatography or Recrystallization) dry->purify characterize Characterization (NMR, MS) purify->characterize finish Finish: Pure Product characterize->finish

Figure 3. A generalized experimental workflow for N-arylation reactions.

Part 3: Detailed Experimental Protocols

The following protocols are presented as robust starting points for laboratory execution. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Microwave-Assisted Base-Free N-arylation in Aqueous Media

This protocol is adapted from the efficient and sustainable methodology reported by Furtado et al. and is particularly effective for a wide range of substituted anilines. [1][6] Materials:

  • Substituted 4-chloroquinazoline (1.0 equiv)

  • Substituted aniline (1.2 equiv)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • To the microwave reaction vessel, add the 4-chloroquinazoline (e.g., 0.2 mmol, 1.0 equiv) and the corresponding aniline (0.24 mmol, 1.2 equiv).

  • Add THF (2.0 mL) and deionized water (2.0 mL) to the vessel to create a 1:1 solvent mixture.

  • Seal the vessel with a septum cap.

  • Place the vessel inside the microwave reactor cavity.

  • Irradiate the mixture at 100 °C for the time specified in Table 1 (typically 10-40 minutes), with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction vessel to room temperature using compressed air.

  • Transfer the mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-anilinoquinazoline product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This general protocol is designed for substrates that are challenging for SNAr, such as electron-deficient anilines or sterically hindered partners. It requires standard Schlenk line or glovebox techniques to maintain an inert atmosphere.

Materials:

  • 4-Chloroquinazoline (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (2.0 equiv)

  • Anhydrous toluene

  • Schlenk flask or glovebox, nitrogen or argon source

Procedure:

  • Inert Atmosphere Setup: Add the K₃PO₄ (2.0 equiv) to a Schlenk flask equipped with a magnetic stir bar. Heat the flask under vacuum and backfill with nitrogen or argon three times to ensure an anhydrous environment.

  • Catalyst Preparation (in a glovebox or under positive inert gas flow): To the Schlenk flask, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), the 4-chloroquinazoline (1.0 equiv), and the aniline derivative (1.1 equiv).

  • Add anhydrous toluene via syringe (to achieve a concentration of approx. 0.1 M with respect to the 4-chloroquinazoline).

  • Seal the flask and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS by periodically taking a small aliquot via syringe. Reactions are typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated quinazoline.

Part 4: Data Analysis and Strategic Considerations

The success of an N-arylation reaction is highly dependent on the electronic and steric properties of the substrates. The data below, summarized from microwave-assisted couplings, provides key insights into these relationships. [1] Table 1: Influence of Aniline Substituents on Microwave-Assisted N-arylation

EntryAniline SubstituentReaction Time (min)Yield (%)Scientific Rationale
14-Methoxy (electron-donating)1090%The methoxy group increases the nucleophilicity of the amine, accelerating the reaction. [1]
23-Methoxy (electron-donating)1085%Similar to the 4-methoxy, the electron-donating effect enhances reactivity. [1]
33-Bromo (electron-withdrawing)2073%The inductive electron-withdrawing effect of bromine decreases amine nucleophilicity, requiring longer reaction time. [1]
44-Fluoro (electron-withdrawing)4084%The strong electronegativity of fluorine significantly reduces reactivity, necessitating a longer reaction duration. [1]
52-Methyl (steric hindrance)600%The ortho-methyl group sterically blocks the nitrogen atom, preventing its approach to the C4 position of the quinazoline, leading to no product formation under these conditions. [1]
62-Methoxy (steric hindrance)2087%While an ortho-substituent, the methoxy group is less sterically demanding than methyl, allowing the reaction to proceed efficiently. [1]

Data adapted from Furtado et al., Beilstein J. Org. Chem. 2021, 17, 2968–2975. [1] Expertise & Trustworthiness - A Self-Validating System:

The data in Table 1 provides a clear, self-validating framework for predicting reaction outcomes.

  • Electronic Effects: A clear trend is observed where electron-donating groups on the aniline (Entries 1, 2) lead to faster reactions and high yields, while electron-withdrawing groups (Entries 3, 4) slow the reaction down. This aligns perfectly with the principles of nucleophilic aromatic substitution.

  • Steric Effects: The dramatic failure of the reaction with 2-methylaniline (Entry 5) compared to the success with 2-methoxyaniline (Entry 6) powerfully illustrates the role of sterics. [1]This knowledge is critical for troubleshooting; if a reaction with an ortho-substituted aniline fails, a more powerful method like a Buchwald-Hartwig amination with a suitable ligand may be required to overcome the steric barrier.

Conclusion

The N-arylation of 4-chloroquinazolines is a pivotal transformation in the synthesis of high-value pharmaceutical agents. While classical SNAr provides a simple entry point, modern methodologies offer vastly superior performance. Microwave-assisted synthesis delivers unparalleled speed and efficiency, making it the method of choice for rapid library generation and initial exploration. For the most challenging couplings involving sterically hindered or electronically deactivated partners, the palladium-catalyzed Buchwald-Hartwig amination offers a robust and highly versatile solution. By understanding the principles behind each method and the influence of substrate properties, researchers can strategically select and optimize the ideal protocol to accelerate their drug discovery programs.

References

  • Furtado, R. A. et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).
  • Furtado, R. A. et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Furtado, R. A. et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Al-Omary, F. A. M., et al. (2006).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Al-Omary, F. A. M., et al. (2006).
  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
  • Larhed, M., et al. (2008). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • Gx, J., et al. (2019). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.

Sources

Application Notes and Protocols for the Synthesis of 4-Anilinoquinazolines from Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines. This class of compounds is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous targeted cancer therapies.

Introduction: The Significance of the 4-Anilinoquinazoline Scaffold

The 4-anilinoquinazoline core is recognized as a privileged scaffold in medicinal chemistry, largely due to its potent inhibitory activity against various protein kinases.[1] Many compounds bearing this moiety have been successfully developed into anticancer drugs that target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1][2][3] Overexpression or mutation of EGFR is a common driver in the progression of various cancers, making it a critical therapeutic target.[2][4]

Prominent examples of FDA-approved drugs featuring the 4-anilinoquinazoline structure include Gefitinib (Iressa®) and Erlotinib (Tarceva®), which are used in the treatment of non-small-cell lung cancer.[1][4][5] The synthesis of these and other bioactive 4-anilinoquinazoline derivatives is, therefore, a subject of significant interest in both academic and industrial research. The most common and direct method for their preparation involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline and a substituted aniline.[1][5][6]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-anilinoquinazolines from 4-chloroquinazolines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is regioselective, with the nucleophilic attack preferentially occurring at the C4 position of the quinazoline ring.[7][8][9]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electron-deficient C4 carbon of the 4-chloroquinazoline. This step is typically the rate-determining step of the reaction.[10]

  • Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a negatively charged intermediate known to as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the quinazoline ring system.

  • Departure of the Leaving Group: The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final 4-anilinoquinazoline product.

The reactivity of the aniline nucleophile plays a crucial role in the reaction outcome. Electron-rich anilines (containing electron-donating groups) react more readily, often under milder conditions, to give good yields of the desired product.[1][6] Conversely, electron-poor anilines (containing electron-withdrawing groups) are less nucleophilic and may require more forcing conditions, such as higher temperatures or the use of microwave irradiation, to achieve satisfactory yields and reaction times.[1][6]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 4-Chloroquinazoline Intermediate 4-Chloroquinazoline->Intermediate Nucleophilic Attack Aniline Aniline->Intermediate 4-Anilinoquinazoline Intermediate->4-Anilinoquinazoline Leaving Group Departure HCl HCl Intermediate->HCl

Caption: General mechanism for the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-anilinoquinazolines. Two common approaches are presented: a conventional heating method and a microwave-assisted method, which can significantly accelerate the reaction.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Solvents should be anhydrous, especially for reactions sensitive to moisture.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve yields, particularly when using sensitive anilines.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Conventional Synthesis of 4-Anilinoquinazolines

This protocol describes a general method for the synthesis of 4-anilinoquinazolines using conventional heating.

Materials:

  • Substituted 4-chloroquinazoline (1.0 eq)

  • Substituted aniline (1.1 - 1.5 eq)

  • Solvent (e.g., isopropanol, ethanol, or acetonitrile)

  • Optional: Base (e.g., diisopropylethylamine (DIPEA) or pyridine) (1.1 - 1.5 eq)

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a reaction flask, add the substituted 4-chloroquinazoline (1.0 eq) and the chosen solvent.

  • Add the substituted aniline (1.1 - 1.5 eq) to the mixture.

  • If a base is used, add it to the reaction mixture. The use of a base can help to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (typically 80-120 °C) with stirring.[11]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4-Anilinoquinazolines

Microwave irradiation can dramatically reduce reaction times and often leads to higher yields, especially for less reactive anilines.[1][6]

Materials:

  • Substituted 4-chloroquinazoline (1.0 eq)

  • Substituted aniline (1.1 - 1.5 eq)

  • Solvent (e.g., THF/H₂O mixture, isopropanol)[1]

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • In a microwave reactor vial, combine the substituted 4-chloroquinazoline (1.0 eq), the substituted aniline (1.1 - 1.5 eq), and the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) under microwave irradiation for the specified time (typically 10-60 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Workup and purification are similar to the conventional method (Protocol 1). The product may precipitate and can be collected by filtration, or the solvent can be removed and the residue purified by recrystallization or chromatography.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine 4-Chloroquinazoline, Aniline, and Solvent Conventional Conventional Heating (Reflux, 4-24h) Reagents->Conventional Microwave Microwave Irradiation (120°C, 10-60 min) Reagents->Microwave Cool Cool to Room Temperature Conventional->Cool Microwave->Cool Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify

Caption: General experimental workflow for synthesis.

Data Presentation and Optimization

The choice of reaction conditions can significantly impact the yield of the desired 4-anilinoquinazoline. The following table summarizes typical reaction conditions and reported yields for the synthesis of various derivatives.

4-Chloroquinazoline DerivativeAniline DerivativeMethodSolventTemp (°C)TimeYield (%)Reference
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline3-EthynylanilineConventionalIsopropanolReflux4-6 h~87[11][12]
6-Bromo-4-chloro-2-phenylquinazolineN-methyl-4-methoxyanilineMicrowaveTHF/H₂O12010 min90[1]
4-Chloro-6,7-dimethoxyquinazoline3-Chloro-4-fluoroanilineConventionalIsopropanolReflux12 hHigh
4-ChloroquinazolineAnilineConventionalPropylammonium NitrateN/AN/AN/A[10]

Optimization Insights:

  • Solvent Choice: Protic solvents like isopropanol and ethanol are commonly used and often facilitate the reaction.[11][13] A mixture of THF and water has also been shown to be effective, particularly in microwave-assisted synthesis.[1]

  • Temperature and Time: Higher temperatures generally lead to faster reactions. Microwave heating provides rapid and efficient energy transfer, allowing for significantly shorter reaction times compared to conventional heating.[1]

  • Stoichiometry: Using a slight excess of the aniline (1.1-1.5 equivalents) can help drive the reaction to completion.

  • Catalysts: While many syntheses proceed without a catalyst, the addition of a non-nucleophilic base like DIPEA can be beneficial in scavenging the HCl byproduct.

Conclusion

The synthesis of 4-anilinoquinazolines from 4-chloroquinazolines is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The choice between conventional heating and microwave-assisted synthesis will depend on the specific substrates and available equipment. By understanding the underlying SNAr mechanism and carefully optimizing reaction conditions, researchers can efficiently synthesize a wide array of 4-anilinoquinazoline derivatives for applications in drug discovery and development.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]
  • Sánchez, J. A., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. [Link]
  • Modified Synthesis of Erlotinib Hydrochloride. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 859–864. [Link]
  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry, 10. [Link]
  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (2012). Indian Journal of Chemistry, 51B, 1164-1168. [Link]
  • Representative biologically active 4‐anilinoquinazoline derivatives.
  • Process for the preparation of gefitinib. (2013).
  • A New Synthesis of Gefitinib. (2019). Synlett, 30(04), 471-476. [Link]
  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (2010). Bioorganic & Medicinal Chemistry Letters, 20(10), 3125-3128. [Link]
  • A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives.
  • Gefitinib. New Drug Approvals. [Link]
  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. (2015). Vietnam Journal of Chemistry, 53(6e12), 789. [Link]
  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (2016). Anticancer Agents in Medicinal Chemistry, 16(12), 1652-1664. [Link]
  • Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(23), 7155-7159. [Link]
  • Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. (2016). European Journal of Medicinal Chemistry, 110, 145-153. [Link]
  • Optimization of reaction conditions for the synthesis of compound (4 a).
  • Synthesis route to access 4-anilinoquinoline (9).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 24. [Link]
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Pharmacology, 12. [Link]
  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity.
  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1957-1971. [Link]
  • Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. (2019). Chemical & Pharmaceutical Bulletin, 67(11), 1216-1227. [Link]
  • (PDF) Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Synthesis of 4-aminoquinazoline derivatives.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(1), 220-233. [Link]
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). Molecules, 27(13), 4280. [Link]
  • Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. (2004). Journal of Medicinal Chemistry, 47(25), 6271-6285. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Trichloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Imperative for Controlled Functionalization

The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of clinically significant therapeutic agents.[1] Its rigid, planar structure and capacity for diverse molecular interactions have made it a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors targeting aberrant cell signaling pathways in oncology.[2][3] Marketed drugs such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR), underscore the profound therapeutic potential of functionally elaborated quinazolines.[3][4]

The synthetic challenge, and indeed the opportunity, lies in the precise, regioselective installation of diverse substituents onto the quinazoline framework. This control is paramount for navigating the complex structure-activity relationships (SAR) that govern target affinity and selectivity.[2][3] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds under mild and functional-group-tolerant conditions.[5]

This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed cross-coupling of 2,4,7-trichloroquinazoline. We will move beyond simple procedural lists to explain the underlying principles of regioselectivity and the rationale behind the strategic choices of catalysts, ligands, and reaction conditions. The protocols described herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with a robust framework for synthesizing libraries of novel, trisubstituted quinazoline derivatives for therapeutic exploration.

Chapter 1: Understanding Regioselectivity in Polychlorinated Quinazolines

The 2,4,7-trichloroquinazoline substrate presents three distinct chlorine-substituted carbon centers for potential cross-coupling. The inherent electronic properties of the quinazoline ring system dictate a predictable hierarchy of reactivity, which is the foundation of any sequential functionalization strategy.

The order of reactivity for palladium-catalyzed cross-coupling is generally established as C4 > C2 > C7 .

  • The C4 Position: This position is the most electrophilic and susceptible to oxidative addition by a Pd(0) catalyst. This heightened reactivity is due to the combined electron-withdrawing effects of both the adjacent ring nitrogen (N3) and the more distant N1 atom, making the C4-Cl bond the weakest and most polarized.[5] Direct coupling at this site is often facile but can be complicated by competitive hydrolysis under basic reaction conditions, leading to the formation of the quinazolin-4-one byproduct.[3]

  • The C2 Position: While still activated by the adjacent N1 and N3 atoms, the C2 position is generally less electrophilic than C4. This allows for selective functionalization at C2 if the C4 position is either already substituted or temporarily blocked.

  • The C7 Position: Located on the benzene portion of the scaffold, the C7-Cl bond is a standard aryl chloride. It is the least activated of the three positions and typically requires more forcing conditions (higher temperatures, stronger bases, more specialized ligands) to undergo oxidative addition.

This predictable reactivity gradient allows for a strategic, stepwise approach to introduce three different substituents in a controlled manner, as will be detailed in the following protocols.

Chapter 2: Sequential Suzuki-Miyaura Coupling for Triarylquinazoline Synthesis

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds.[6] A sequential strategy, pioneered by Wipf and co-workers, allows for the controlled, regioselective synthesis of 2,4,7-triarylquinazolines. This strategy hinges on the temporary deactivation of the hyper-reactive C4 position to enable initial, selective coupling at C2, followed by subsequent functionalization at C4 and C7.[3][7]

Workflow for Sequential Triarylation

The logical flow of this synthetic strategy is depicted below. It involves a protection/blocking step, followed by three distinct, sequential cross-coupling reactions.

G cluster_0 Stage 1: C4 Deactivation & C2 Arylation cluster_1 Stage 2: C4 Arylation cluster_2 Stage 3: C7 Arylation A 2,4,7-Trichloroquinazoline B Step 1: Thioether Formation (C4 Deactivation) A->B C 2,7-Dichloro-4-(isopropylthio)quinazoline B->C D Step 2: Suzuki Coupling (C2 Arylation) C->D E 2-Aryl-7-chloro-4-(isopropylthio)quinazoline D->E F Step 3: Desulfitative Suzuki Coupling (C4 Arylation) E->F G 2,4-Diaryl-7-chloroquinazoline F->G H Step 4: Suzuki Coupling (C7 Arylation) G->H I 2,4,7-Triarylquinazoline H->I

Caption: Sequential Suzuki coupling workflow.

Protocol 1.1: C4 Deactivation via Thioether Formation

This initial step selectively blocks the most reactive C4 position by nucleophilic aromatic substitution with a thiol. This circumvents the issue of competitive hydrolysis often seen in direct C4 couplings.[3]

  • Reagents & Equipment:

    • 2,4,7-Trichloroquinazoline

    • Isopropyl mercaptan (i-PrSH)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, ice bath

  • Step-by-Step Procedure:

    • To a solution of 2,4,7-trichloroquinazoline (1.0 eq) in anhydrous, degassed THF (0.1 M), cool the flask to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of isopropyl mercaptan (1.0 eq) and sodium hydride (1.05 eq) in THF. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.

    • Add the premixed i-PrSNa solution dropwise to the cooled solution of the trichloroquinazoline.

    • Allow the reaction to stir for 16 hours, gradually warming to room temperature.

    • Quench the reaction by carefully pouring the mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 2,7-dichloro-4-(isopropylthio)quinazoline. The product is often used in the next step without further purification.[3][7]

Protocol 1.2: Regioselective C2 Suzuki-Miyaura Coupling

With the C4 position blocked, the C2 position is now the most reactive site for palladium-catalyzed coupling.

  • Reagents & Equipment:

    • 2,7-Dichloro-4-(isopropylthio)quinazoline (from Protocol 1.1)

    • Arylboronic acid (R¹-B(OH)₂)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Sodium carbonate (Na₂CO₃)

    • 1,2-Dimethoxyethane (DME) and Water

    • Schlenk tube or reaction vial, magnetic stirrer, heating block, nitrogen atmosphere setup

  • Step-by-Step Procedure:

    • To a reaction vial, add 2,7-dichloro-4-(isopropylthio)quinazoline (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), PPh₃ (15 mol%), and Na₂CO₃ (3.0 eq).

    • Seal the vial and flush with nitrogen gas.

    • Add freshly distilled and degassed DME and H₂O (10:1 ratio) via syringe to achieve a final substrate concentration of 0.1 M.

    • Stir the reaction mixture at 75 °C under a nitrogen atmosphere for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, add water, and extract with dichloromethane (CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the residue by flash column chromatography (silica gel) to yield the 2-aryl-7-chloro-4-(isopropylthio)quinazoline.[3][7]

EntryArylboronic Acid (R¹)Time (h)Yield (%)
1Phenylboronic acid1295
24-Methoxyphenylboronic acid1298
33-Thienylboronic acid2485
42-Furylboronic acid2478
Table 1: Representative yields for C2 Suzuki coupling. Data sourced from Wipf et al.[3][7]
Protocol 1.3: C4 Arylation via Desulfitative Cross-Coupling

This key step functionalizes the C4 position by replacing the thioether group. This reaction is a type of Liebeskind-Srogl cross-coupling, which involves the palladium-catalyzed, copper(I)-mediated coupling of a thioether with an organometallic reagent.[8] The copper(I) thiophenolate is a crucial intermediate in the transmetalation step.

  • Reagents & Equipment:

    • 2-Aryl-7-chloro-4-(isopropylthio)quinazoline (from Protocol 1.2)

    • Arylboronic acid (R²-B(OH)₂)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • Schlenk tube, magnetic stirrer, heating block, nitrogen atmosphere setup

  • Step-by-Step Procedure:

    • To a Schlenk tube, add the 2-aryl-7-chloro-4-(isopropylthio)quinazoline (1.0 eq), the second arylboronic acid (2.0 eq), Pd(dppf)Cl₂ (10 mol%), CuI (2.0 eq), and K₂CO₃ (3.0 eq).

    • Evacuate and backfill the tube with nitrogen three times.

    • Add anhydrous, degassed DMF to achieve a substrate concentration of 0.1 M.

    • Heat the reaction mixture at 100 °C for 16 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify by flash column chromatography to yield the 2,4-diaryl-7-chloroquinazoline.[3]

Protocol 1.4: C7 Suzuki-Miyaura Coupling

The final arylation occurs at the least reactive C7 position, typically requiring slightly more forcing conditions to achieve good conversion.

  • Reagents & Equipment:

    • 2,4-Diaryl-7-chloroquinazoline (from Protocol 1.3)

    • Arylboronic acid (R³-B(OH)₂)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Sodium carbonate (Na₂CO₃)

    • DME and Water

    • Sealed tube, magnetic stirrer, heating block, nitrogen atmosphere setup

  • Step-by-Step Procedure:

    • To a sealable reaction tube, add the 2,4-diaryl-7-chloroquinazoline (1.0 eq), the third arylboronic acid (4.0 eq), Pd(OAc)₂ (10 mol%), PPh₃ (30 mol%), and Na₂CO₃ (6.0 eq).

    • Flush the tube with nitrogen.

    • Add degassed DME and H₂O (10:1 ratio) to achieve a substrate concentration of 0.1 M.

    • Seal the tube and heat the reaction at reflux (approx. 85-90 °C) for 18-36 hours.

    • Cool the reaction, add water, and extract with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify by flash column chromatography to yield the final 2,4,7-triarylquinazoline.[3][7]

Chapter 3: Sonogashira Coupling for Alkynylquinazoline Synthesis

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, installing a versatile alkyne moiety onto the quinazoline scaffold.[9][10] This functional group is a valuable handle for further transformations (e.g., click chemistry, cyclizations) and is a known pharmacophore in some kinase inhibitors.

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[11] Given the reactivity hierarchy of 2,4,7-trichloroquinazoline (C4 > C2 > C7), selective mono-alkynylation is expected to occur at the C4 position under carefully controlled conditions. More forcing conditions or a different strategic approach (such as the C4-blocking strategy from Chapter 2) would be required to achieve alkynylation at C2 or C7.

G Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)L₂(X) Pd0->Pd_complex1 Oxidative Addition (R¹X) Pd_complex2 R¹-Pd(II)L₂(C≡CR²) Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination product R¹-C≡C-R² Pd_complex2->product CuX Cu(I)X Cu_acetylide Cu(I)C≡CR² CuX->Cu_acetylide Alkyne Activation (R²C≡CH, Base) Cu_acetylide->Pd_complex1 Cu_acetylide->CuX

Caption: Simplified Sonogashira catalytic cycle.

Protocol 2.1: Selective C4 Sonogashira Coupling

This protocol is adapted from procedures for related dichloro-azaheterocycles and is designed to favor mono-substitution at the most reactive C4 position.[5][12]

  • Reagents & Equipment:

    • 2,4,7-Trichloroquinazoline

    • Terminal Alkyne (R-C≡CH)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA) or Diisopropylamine (DIPA)

    • Anhydrous THF or DMF

    • Schlenk flask, magnetic stirrer, nitrogen atmosphere setup

  • Step-by-Step Procedure:

    • To a dry Schlenk flask under a nitrogen atmosphere, add 2,4,7-trichloroquinazoline (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

    • Add anhydrous, degassed THF or DMF (to 0.2 M).

    • Add the amine base (TEA or DIPA, 2.5 eq) followed by the terminal alkyne (1.2 eq) via syringe.

    • Stir the reaction at room temperature for 4-12 hours. The reaction can be gently heated (40-50 °C) if the starting material is consumed slowly. Monitor by TLC.

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to isolate the 4-alkynyl-2,7-dichloroquinazoline.

EntryAlkyneBaseTemp (°C)Yield (%) (Predicted)
1PhenylacetyleneTEART85-95
2EthynyltrimethylsilaneDIPART80-90
31-HexyneTEA5075-85
4Propargyl alcoholDIPART70-80
Table 2: Predicted conditions and yields for selective C4 Sonogashira coupling.

Chapter 4: Buchwald-Hartwig Amination for Aminoquinazoline Synthesis

The Buchwald-Hartwig amination is the definitive method for constructing C(sp²)–N bonds, providing access to primary and secondary arylamines that are crucial pharmacophores in many kinase inhibitors.[13][14][15] The aniline moiety at the C4 position of the quinazoline scaffold is a hallmark of many EGFR inhibitors, where it forms a key hydrogen bond in the ATP-binding pocket of the enzyme.[2][3]

Mechanistic Rationale & Ligand Choice

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16] The choice of phosphine ligand is critical for success, especially when using less reactive aryl chlorides. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the challenging oxidative addition and reductive elimination steps.[5][17]

G Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)L₂(X) Pd0->Pd_complex1 Oxidative Addition (ArX) Pd_amido [Ar-Pd(II)L₂(NR¹R²)] Pd_complex1->Pd_amido Amine Binding & Deprotonation (HNR¹R², Base) Pd_amido->Pd0 Reductive Elimination product Ar-NR¹R² Pd_amido->product

Sources

Application Notes and Protocols for the Utilization of Methyl 2-chloroquinazoline-7-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Strategic Role of a Key Building Block

The quinazoline ring system is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for the development of potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an ideal framework for the precise three-dimensional arrangement of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding pocket of numerous protein kinases.[3][4] This has led to the successful development of several FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[1][5][6]

A common synthetic strategy for these inhibitors involves the nucleophilic aromatic substitution (SNAr) on a chloro-substituted quinazoline core.[7] While many established routes focus on substitution at the C4 position, the strategic use of 2-chloroquinazoline intermediates offers an alternative vector for structural elaboration, leading to novel chemical entities with distinct kinase selectivity profiles.

This guide focuses on a specific, high-value building block: Methyl 2-chloroquinazoline-7-carboxylate (1) . This compound serves as a versatile starting material, incorporating two key reactive sites: the C2 chlorine, which is susceptible to nucleophilic displacement, and the C7 methyl ester, which can be further derivatized. We will explore the fundamental chemistry of this reagent and provide detailed protocols for its application in the synthesis of advanced kinase inhibitor precursors.

Part 1: Core Synthetic Strategy & Mechanistic Rationale

The primary utility of this compound (1) lies in the reactivity of the C2 chlorine atom. This position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the quinazoline ring nitrogens. This allows for the facile introduction of a wide variety of nucleophiles, most commonly primary and secondary amines, to forge a key C-N bond.

The C2 Nucleophilic Aromatic Substitution (SNAr) Reaction

The reaction proceeds via a well-established addition-elimination mechanism. A nucleophile, typically an amine, attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the quinazoline ring, yielding the 2-amino-substituted product.

The choice of amine is critical and is dictated by the target kinase and desired structure-activity relationship (SAR). Often, piperidine, piperazine, or aniline fragments are introduced at this position to probe specific sub-pockets within the kinase active site.[8]

The C7-Carboxylate: A Handle for Secondary Diversification

The methyl ester at the C7 position is a crucial feature of this building block. It serves two primary roles in drug design:

  • Direct Binding Interaction: The ester or the corresponding carboxylic acid can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the kinase hinge region or solvent-exposed areas.

  • Synthetic Handle: The ester can be readily hydrolyzed (saponified) to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate an amide library. This strategy is exceptionally powerful for rapidly building structural diversity and optimizing properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4][5]

The following workflow diagram illustrates this dual-functionalization strategy.

G cluster_0 Primary Functionalization (C2) cluster_1 Secondary Functionalization (C7) A This compound (1) B S(N)Ar Reaction (+ Amine R¹R²NH) A->B C 2-Aminoquinazoline Intermediate (2) B->C D Saponification (Ester Hydrolysis) C->D Modify C7 Position G Carboxylic Acid Intermediate (3) D->G E Amide Coupling (+ Amine R³NH₂) F Diverse Kinase Inhibitor Library (4) E->F G->E

Caption: Dual-functionalization workflow for compound (1).

Part 2: Experimental Protocols & Data

This section provides detailed, step-by-step protocols for the key transformations involving this compound.

Key Reagent Data
PropertyValueSource
Compound Name This compound[9]
CAS Number 953039-79-7[9]
Molecular Formula C₁₀H₇ClN₂O₂[9]
Molecular Weight 222.63 g/mol [9]
Appearance White to off-white solid
Purity Typically ≥97%[9]
Protocol 1: SNAr Displacement of C2-Chloride with an Aliphatic Amine

This protocol is adapted from a documented synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors and demonstrates a typical procedure for the C2 amination.[8]

Reaction Scheme:

G cluster_conditions Reaction Conditions start Methyl 2-chloroquinazoline-7-carboxylate (1) plus1 + start->plus1 reagent1 tert-butyl 4-aminopiperidine-1-carboxylate plus1->reagent1 arrow reagent1->arrow conds 1. DBU (3.0 equiv) 2. Acetonitrile (ACN) 3. 20 °C end Methyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)quinazoline-7-carboxylate (Product) arrow->end

Caption: S(N)Ar reaction at the C2 position.

Materials:

  • This compound (1) (1.0 equiv)

  • tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1) (e.g., 2.00 g, 8.98 mmol) and tert-butyl 4-aminopiperidine-1-carboxylate (e.g., 2.16 g, 10.8 mmol).

  • Add anhydrous acetonitrile (e.g., 30 mL) to dissolve the solids.

  • Causality Insight: At room temperature (20 °C), add DBU (e.g., 4.05 mL, 27.0 mmol) dropwise to the stirred solution. DBU is a strong, non-nucleophilic base. Its role is to scavenge the HCl that is generated during the substitution, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.

  • Stir the reaction mixture at 20 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Work-up & Purification: Dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)quinazoline-7-carboxylate.

Protocol 2: Saponification and Amide Coupling at C7

This protocol describes a representative two-step procedure to derivatize the C7 position following the initial SNAr reaction.

Step A: Saponification of the Methyl Ester

  • Dissolve the product from Protocol 1 in a mixture of THF and methanol (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide (LiOH) (2.0 equiv) and stir the mixture at room temperature for 2-6 hours. Monitor by TLC until the starting material is consumed.

  • Causality Insight: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The subsequent collapse of the tetrahedral intermediate liberates methanol and forms the carboxylate salt.

  • Once the reaction is complete, carefully acidify the mixture to pH ~4-5 with 1N HCl. This protonates the carboxylate, precipitating the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the carboxylic acid intermediate.

Step B: Amide Bond Formation

  • In a dry flask under nitrogen, dissolve the carboxylic acid from Step A (1.0 equiv) and a desired primary or secondary amine (1.1 equiv) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv).

  • Causality Insight: HATU is an aminium-based coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond with high efficiency and minimal side reactions. DIPEA acts as the base to neutralize acids in the system.

  • Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.

  • Perform a standard aqueous work-up (e.g., dilute with EtOAc, wash with water and brine) and purify by column chromatography or preparative HPLC to obtain the final, diversely functionalized kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its dual reactivity allows for a robust and modular synthetic approach. The C2 position provides a reliable site for introducing key amine functionalities via SNAr, while the C7 ester serves as an excellent handle for subsequent diversification through amide coupling. This strategic combination empowers medicinal chemists to rapidly generate libraries of complex molecules, facilitating the exploration of structure-activity relationships and the optimization of lead compounds in the pursuit of next-generation targeted cancer therapies.

References

  • (US9388160B2) Quinazoline derivatives as kinases inhibitors and methods of use thereof.
  • (US-7078409-B2) Fused quinazoline derivatives useful as tyrosine kinase inhibitors. PubChem. [Link]
  • (WO2005097134A2) Quinazoline based protein kinase inhibitors.
  • (WO2007125405A2) Substituted 2-amino-fused heterocyclic compounds.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]
  • Discovery of Selective Tertiary Amide Inhibitors of Cyclin Dependent Kinase 2 (CDK2). DOI. [Link]
  • (JP2008542345A) Quinazolines and their use as Aurora kinase inhibitors.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. [Link]
  • Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. [Link]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]
  • (WO2012159457A1) Quinazoline derivative as tyrosine-kinase inhibitor, preparation method therefor and application thereof.
  • Proposed reaction mechanism for the reaction between 4-chloroquinazoline and aniline.
  • Ch 8 : Nucleophilc Substitution answers. University of Calgary. [Link]
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
  • Synthesis and anticancer activity of new quinazoline deriv
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. [Link]
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]
  • Specifications of methyl 2-chloroquinazoline-5-carboxyl
  • A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • (EP1807402A1) Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.
  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]
  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry (RSC Publishing). [Link]
  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. NIH. [Link]
  • Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]
  • (EP 0579496 A1) 4-Aminoquinazoline derivatives, and their use as medicine.
  • Quinazolin-4(3H)
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv

Sources

Protocol for synthesizing quinazolinone derivatives from anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Efficiency Synthesis of Quinazolinone Derivatives from Anthranilic Acid

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

Quinazolinone and its derivatives represent a cornerstone scaffold in medicinal chemistry, exhibiting a vast array of biological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The synthesis of this privileged structure is therefore of paramount importance in drug discovery and development. This document provides a detailed guide for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, starting from the readily available precursor, anthranilic acid. We will explore the fundamental reaction mechanism, present detailed, field-tested protocols, and offer expert insights into process optimization and troubleshooting. The protocols emphasize efficiency, scalability, and adaptability, catering to the needs of modern synthetic and medicinal chemistry labs.

Core Principles: The Chemistry of Quinazolinone Formation

The synthesis of the 4(3H)-quinazolinone core from anthranilic acid is fundamentally a sequential acylation and cyclizative condensation process. The overall transformation can be dissected into two key stages, providing a clear rationale for the experimental design and choice of reagents.

Stage 1: Formation of the N-Acylanthranilamide Intermediate The process begins with the acylation of anthranilic acid. In the classical approach, this involves reacting anthranilic acid with an acid chloride or anhydride. A more contemporary and efficient method, which we will detail, involves a one-pot reaction where anthranilic acid first reacts with an amine to form an ammonium salt, which upon heating with a reagent like formic acid or an aldehyde, generates the crucial N-acylanthranilamide intermediate in situ.

Stage 2: Dehydrative Cyclization to the Quinazolinone Core The N-acylanthranilamide intermediate, once formed, undergoes an intramolecular cyclization. This step involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon, followed by the elimination of a water molecule to form the final, stable heterocyclic quinazolinone ring system. This dehydration is often the rate-limiting step and is typically promoted by heat or the presence of a catalyst.

Below is a generalized schematic of this widely accepted reaction pathway.

G A Anthranilic Acid D Intermediate I (Schiff Base/Amide) A->D + Step 1: Condensation B Amine (R²-NH₂) B->D C Aldehyde (R¹-CHO) C->D E Intermediate II (N-Acylanthranilamide) D->E Intramolecular Rearrangement F 2,3-Disubstituted 4(3H)-Quinazolinone E->F Step 2: Cyclizative Dehydration (-H₂O) H2O H₂O E->H2O

Figure 1: Generalized reaction pathway for the one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones.

Protocol I: One-Pot, Catalyst-Free Synthesis in Polyethylene Glycol (PEG-400)

This protocol details a green and efficient method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones. The use of PEG-400 as a recyclable, non-toxic solvent and the absence of a catalyst make this an environmentally benign and cost-effective approach.

Principle & Advantages

This method leverages a three-component reaction between anthranilic acid, an aromatic aldehyde, and an amine. PEG-400 acts not only as a solvent but also facilitates the reaction, potentially through hydrogen bonding interactions that stabilize intermediates and transition states. The key advantages are:

  • High Atom Economy: A one-pot synthesis minimizes waste and purification steps.

  • Green Solvent: PEG-400 is biodegradable, non-volatile, and recyclable.

  • Catalyst-Free: Avoids contamination of the final product with metal catalysts and reduces cost.

  • Simple Workup: The product often precipitates upon addition of water, allowing for simple filtration.

Reagents & Stoichiometry
ReagentMolar Eq.Example Mass/Volume (for 1 mmol scale)Purpose
Anthranilic Acid1.0137 mgStarting Material (Acid component)
Aromatic Aldehyde1.0(Varies by MW)Starting Material (R¹ source)
Amine1.2(Varies by MW)Starting Material (R² source)
PEG-400-5 mLRecyclable Solvent
Ethanol-As neededRecrystallization Solvent
Deionized Water-As neededFor product precipitation
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine anthranilic acid (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and the amine (1.2 mmol).

  • Solvent Addition: Add 5 mL of PEG-400 to the flask.

  • Heating & Monitoring: Immerse the flask in a preheated oil bath at 120 °C. Allow the reaction to stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. Add 15-20 mL of cold deionized water to the flask with stirring. The crude product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with additional cold water (2 x 10 mL) to remove residual PEG-400 and unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the pure 2,3-disubstituted-4(3H)-quinazolinone.

  • Solvent Recovery: The aqueous filtrate containing PEG-400 can be concentrated under reduced pressure to recover the solvent for future use.

Rationale & Expert Insights
  • Why a slight excess of amine? The amine is often the most volatile component, and a slight excess ensures that it is not the limiting reagent, driving the reaction towards completion.

  • Why 120 °C? This temperature provides sufficient thermal energy to overcome the activation barrier for the dehydrative cyclization step without causing significant degradation of the reactants or products.

  • TLC Monitoring: When spotting the TLC plate, the PEG-400 will remain at the baseline. The disappearance of the starting materials (anthranilic acid and aldehyde) and the appearance of a new, less polar spot indicates product formation.

Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Low or No YieldInsufficient heating; Inactive starting materials.Ensure the oil bath temperature is stable at 120 °C. Check the purity of the aldehyde; purify by distillation if necessary.
Reaction StalledDeactivation of amine; steric hindrance.Increase the amount of amine slightly (to 1.5 eq.). Increase reaction time.
Oily ProductIncomplete removal of PEG-400.Wash the precipitate thoroughly with more cold water. Consider a wash with a cold ether/hexane mixture after filtration.

Protocol II: Iodine-Catalyzed Oxidative Cyclization

This protocol offers an alternative and powerful method using molecular iodine as an efficient and mild catalyst. It proceeds through a different mechanism involving the oxidative cyclization of an intermediate formed from anthranilic acid and a nitrile or benzylamine.

Principle & Advantages

Molecular iodine (I₂) acts as a mild Lewis acid and an oxidant to facilitate the C-N and C=N bond formations required for the quinazolinone core. This method is particularly useful for synthesizing 2-substituted quinazolinones.

  • Mild Conditions: The reaction often proceeds at moderate temperatures.

  • High Efficiency: Iodine is an inexpensive and effective catalyst, often used in small quantities (5-10 mol%).

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on the aromatic rings.

Step-by-Step Experimental Procedure (from Anthranilamide)
  • Reaction Setup: To a solution of anthranilamide (1.0 mmol) and an aldehyde (1.0 mmol) in 10 mL of DMSO, add molecular iodine (I₂) (10 mol%, ~25 mg).

  • Heating & Monitoring: Heat the mixture at 80-100 °C for 3-5 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

G cluster_workflow General Laboratory Workflow Start 1. Mix Reagents (Anthranilic Acid Derivative, Aldehyde, Catalyst, Solvent) React 2. Heat & Stir (e.g., 120°C, 3h) Start->React Monitor 3. Monitor Progress (TLC) React->Monitor Monitor->React Incomplete? Workup 4. Quench & Isolate (Precipitation/Extraction) Monitor->Workup Complete Purify 5. Purify (Recrystallization/ Column Chromatography) Workup->Purify Analyze 6. Characterize (NMR, MS, IR) Purify->Analyze Final Pure Quinazolinone Derivative Analyze->Final

Figure 2: A typical experimental workflow for the synthesis, purification, and analysis of quinazolinone derivatives.

Comparative Analysis of Protocols

FeatureProtocol I (PEG-400, Catalyst-Free)Protocol II (Iodine-Catalyzed)
Principle Three-component thermal condensationOxidative cyclization
Key Reagents Anthranilic acid, aldehyde, amineAnthranilamide, aldehyde, I₂
Conditions 120 °C, catalyst-free80-100 °C, 10 mol% I₂
Solvent PEG-400 (recyclable)DMSO
Workup Simple precipitation/filtrationQuenching and extraction
Purification RecrystallizationColumn chromatography
"Green" Aspect High (biodegradable solvent, no catalyst)Moderate (uses organic solvent for extraction)
Typical Yields 85-95%80-92%

Characterization of Synthesized Quinazolinones

Confirmation of the desired product structure is essential. The following spectroscopic data are characteristic of the 4(3H)-quinazolinone scaffold:

  • ¹H NMR: The proton on the nitrogen at position 3 (if present, i.e., R²=H) typically appears as a broad singlet downfield (>10 ppm). Aromatic protons will appear in the 7-8.5 ppm region. Protons of the R¹ and R² substituents will have characteristic shifts.

  • ¹³C NMR: The carbonyl carbon (C4) signal is characteristic and appears around 160-165 ppm. The C2 carbon appears around 145-155 ppm.

  • IR Spectroscopy: A strong absorption band for the C=O (amide) stretch is observed around 1670-1690 cm⁻¹. A C=N stretch can be observed around 1600-1630 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) or the protonated molecular peak ([M+H]⁺) should correspond to the calculated molecular weight of the target compound.

References

  • A facile one-pot synthesis of 2,3-disubstituted-3,4-dihydroquinazolin-4-ones in polyethylene glycol (PEG), Bioorganic & Medicinal Chemistry Letters, [Link]
  • An efficient and green synthesis of 2,3-disubstituted 4(3H)-quinazolinones under catalyst-free and solvent-free conditions, RSC Advances, [Link]
  • Iodine-catalyzed synthesis of 2-substituted-4(3H)-quinazolinones from anthranilamides and aldehydes, Organic & Biomolecular Chemistry, [Link]
  • Molecular iodine-catalyzed one-pot synthesis of 2-substituted-4(3H)-quinazolinones from 2-aminobenzonitriles and aldehydes, Tetrahedron Letters, [Link]

Application Notes and Protocols for the Microwave-Assisted Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

The quinazoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The relentless pursuit of novel therapeutic agents necessitates efficient, rapid, and environmentally benign synthetic methodologies for the construction and diversification of this privileged heterocyclic system. Traditional synthetic routes to quinazolines often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, creating a bottleneck in the drug discovery pipeline.[3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of the limitations of conventional heating methods.[5][6] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[7][8] This acceleration is a consequence of the unique heating mechanism of microwaves, which involves direct coupling of electromagnetic energy with polar molecules in the reaction mixture. This leads to rapid, uniform, and efficient heating, often resulting in higher yields, cleaner reaction profiles, and improved product purity.[5][8][9] This application note provides a comprehensive guide to the microwave-assisted synthesis of quinazoline derivatives, detailing the underlying principles, offering validated protocols, and showcasing the significant advantages of this enabling technology.

The Engine of Acceleration: Understanding Microwave-Assisted Heating

Conventional heating methods rely on the transfer of thermal energy through conduction and convection, which is often slow and inefficient, leading to temperature gradients within the reaction vessel.[9][10] In contrast, microwave heating is a form of dielectric heating where microwave energy is directly absorbed by polar molecules and ionic species within the reaction mixture.[5][8] This absorption occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[8][10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion of the ions. Collisions between these moving ions and surrounding molecules generate heat.[8][9]

This direct and instantaneous heating mechanism bypasses the limitations of conventional heating, allowing for precise temperature control and rapid attainment of the desired reaction temperature.[8][10] The result is a significant enhancement in reaction rates, often attributed to thermal effects, although non-thermal "specific microwave effects" continue to be a subject of research.

Visualizing the Workflow: From Reactants to Products

The general workflow for microwave-assisted synthesis is streamlined and efficient, as depicted in the diagram below. The process emphasizes safety, precision, and high throughput.

MAOS_Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation A Reactant & Solvent Selection B Vessel Assembly & Sealing A->B Stoichiometric Mixing C Set Reaction Parameters (Temp, Time, Power) B->C D Initiate Microwave Program C->D E Real-time Monitoring (Temp, Pressure) D->E F Cooling to Safe Temperature E->F G Work-up & Purification F->G H Characterization G->H

Figure 1: A generalized workflow for microwave-assisted organic synthesis.

Protocols for the Microwave-Assisted Synthesis of Quinazoline Derivatives

The versatility of MAOS has been demonstrated in a wide array of synthetic strategies for constructing the quinazoline core. This section details several robust and validated protocols.

Protocol 1: Niementowski Quinazoline Synthesis

The Niementowski reaction, a classical method for preparing 4(3H)-quinazolinones, involves the condensation of anthranilic acids with amides.[3] Microwave irradiation dramatically accelerates this process, often under solvent-free conditions.[3][4]

Reaction Scheme:

Niementowski_Reaction cluster_conditions Reaction Conditions AnthranilicAcid Anthranilic Acid Plus + AnthranilicAcid->Plus Formamide Formamide Arrow -> Formamide->Arrow Quinazolinone 4(3H)-Quinazolinone Plus->Formamide Arrow->Quinazolinone Conditions Microwave Irradiation Solid Support (e.g., Montmorillonite K-10) Solvent-free

Figure 2: Microwave-assisted Niementowski quinazoline synthesis.

Detailed Protocol:

  • Reactant Preparation: In a 10 mL microwave process vial, combine anthranilic acid (1 mmol), formamide (5 mmol), and Montmorillonite K-10 (0.5 g) as a solid support.[3][4] The use of a solid support can enhance the absorption of microwave energy and facilitate the reaction.

  • Vessel Sealing: Place a magnetic stir bar in the vial and securely seal it with a snap-on cap.

  • Microwave Parameters: Place the vial in the cavity of a dedicated monomode microwave reactor. Set the reaction parameters as follows:

    • Temperature: 150 °C (monitored by an external IR sensor)

    • Time: 4-10 minutes

    • Power: 100-300 W (with power modulation to maintain the set temperature)

  • Work-up and Purification: After the reaction is complete and the vial has cooled to a safe temperature, add ethyl acetate (10 mL) to the reaction mixture. Filter the solid support and wash it with additional ethyl acetate. The combined organic filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Comparative Data:

MethodReaction TimeYield (%)Conditions
Conventional Heating3-6 hours48-89Reflux in high-boiling solvent
Microwave Irradiation4-20 minutes66-97Solvent-free, solid support

Table 1: Comparison of conventional and microwave-assisted Niementowski synthesis.[7]

Protocol 2: Synthesis of 2,4-Disubstituted Quinazolines from 2-Aminobenzophenones

This protocol demonstrates a one-pot, three-component synthesis of 2,4-disubstituted quinazolines, showcasing the power of MAOS in streamlining multi-step sequences.

Reaction Scheme:

Disubstituted_Quinazoline cluster_conditions Reaction Conditions Aminobenzophenone 2-Aminobenzophenone Plus1 + Aminobenzophenone->Plus1 AmmoniumFormate Ammonium Formate Plus2 + AmmoniumFormate->Plus2 Orthoester Orthoester Arrow -> Orthoester->Arrow Product 2,4-Disubstituted Quinazoline Plus1->AmmoniumFormate Plus2->Orthoester Arrow->Product Conditions Microwave Irradiation 150 °C, 4-20 min

Figure 3: One-pot synthesis of 2,4-disubstituted quinazolines.

Detailed Protocol:

  • Reactant Mixture: In a sealed microwave vial, combine 2-aminobenzophenone (1 mmol), an orthoester (e.g., triethyl orthoformate, 1.2 mmol), and ammonium formate (2 mmol).[3][4] Ammonium formate serves as the nitrogen source for the quinazoline ring.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 150 °C for 4-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the vial to cool. Add water to the reaction mixture and extract the product with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is typically achieved by column chromatography.

Key Advantages: This method offers high atom economy and operational simplicity, as multiple bond-forming events occur in a single pot without the need to isolate intermediates.

Protocol 3: Copper-Catalyzed Synthesis of Quinazolinones in Aqueous Media

This protocol highlights a green chemistry approach, utilizing water as the solvent and a copper catalyst under microwave irradiation.[11]

Detailed Protocol:

  • Reactant Loading: In a microwave-safe vessel, add 2-iodobenzoic acid (1 mmol), an amidine hydrochloride (1.2 mmol), CuCl₂ (10 mol%), a suitable ligand (e.g., L-proline, 10 mol%), and NaOH (4 equivalents) to water (3 mL).[11]

  • Microwave Conditions: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a power of 120 W for 20 minutes.[11] The reaction proceeds efficiently at room temperature under these conditions.

  • Product Isolation: After cooling, the aqueous mixture is acidified with HCl. The precipitated product is then collected by filtration, washed with water, and dried.

Trustworthiness and Self-Validation: The protocols described are based on published, peer-reviewed literature, ensuring a high degree of reliability.[3][4][11] For any new substrate, it is crucial to perform small-scale optimization of reaction time and temperature to maximize the yield and purity of the desired product. The progress of the reaction should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to validate the completion of the reaction.

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are consistently low, consider increasing the reaction temperature or time in small increments. The choice of solvent can also be critical; solvents with higher dielectric constants generally absorb microwave energy more efficiently. For solvent-free reactions, the addition of a small amount of a high-dielectric solid or ionic liquid can improve energy absorption.

  • Byproduct Formation: Over-irradiation (excessive time or temperature) can lead to decomposition and byproduct formation. Optimize the reaction conditions to find the sweet spot that maximizes the formation of the desired product.

  • Pressure Build-up: When using volatile solvents, ensure that the reaction vessel is not overfilled (typically no more than two-thirds full) to allow for vapor expansion and prevent over-pressurization. Modern microwave reactors have built-in pressure sensors for safety.

Conclusion: A Paradigm Shift in Heterocyclic Synthesis

Microwave-assisted synthesis represents a paradigm shift in the preparation of quinazoline derivatives. The technology offers unprecedented rate enhancements, improved yields, and cleaner chemistry, all while aligning with the principles of green chemistry.[2][5][7] The protocols outlined in this application note provide a robust starting point for researchers in academia and industry to harness the power of MAOS for the rapid synthesis and diversification of this important class of heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]
  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]
  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Amrutkar, et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Journal of Computational Methods in Molecular Design, 8(3), 1-9. [Link]
  • G, A., & P, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
  • Verma, D. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Chemistry & Biology Interface, 12(2), 99-113. [Link]
  • Wang, L., et al. (2019). Efficient and selective microwave-assisted copper-catalyzed synthesis of quinazolinone derivatives in aqueous. Taylor & Francis Online. [Link]
  • Kumar, A., et al. (2020). Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]
  • Domínguez, E., et al. (2009). Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors. Green Chemistry, 11(1), 113-121. [Link]
  • Richieu, A., & Bertrand, P. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports, 13(1), 11210. [Link]
  • Patil, S. P., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.

Sources

Application Notes & Protocols: A Guide to the Regioselective Functionalization of the Quinazoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The biological efficacy of these compounds is critically dependent on the precise placement of various substituents around the quinazoline core. Consequently, the development of robust and regioselective methods for the functionalization of the quinazoline ring is of paramount importance for the discovery and optimization of new drug candidates. This comprehensive guide provides an in-depth exploration of key strategies for achieving regioselective functionalization at distinct positions of the quinazoline nucleus. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and providing detailed, step-by-step protocols for mission-critical reactions.

The Strategic Importance of the Quinazoline Nucleus in Drug Discovery

The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, presents multiple sites for chemical modification. The substituents at the C2, C4, and positions on the carbocyclic ring (C5-C8) profoundly influence the molecule's pharmacological profile.[1][4] For instance, many clinically approved anticancer drugs, such as Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives that target the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] The specific substitution patterns on the quinazoline ring are crucial for their potent and selective inhibitory activity.[1] This underscores the necessity for synthetic methodologies that allow for the controlled and predictable introduction of functional groups at specific positions.

Navigating the Reactive Landscape of the Quinazoline Ring

The regioselectivity of functionalization is governed by the inherent electronic properties of the quinazoline ring and the reaction conditions employed. The nitrogen atoms in the pyrimidine ring render the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. Conversely, the benzene portion of the molecule can undergo electrophilic substitution, although the directing effects of the fused pyrimidine ring and any existing substituents must be considered. Modern synthetic chemistry, particularly transition-metal-catalyzed reactions, has provided powerful tools to override the native reactivity and achieve functionalization at otherwise inaccessible positions through C-H activation.[6][7][8]

Core Strategies for Regioselective Functionalization

This guide will focus on three principal strategies for achieving regioselectivity:

  • Functionalization of the Pyrimidine Ring (C2 and C4 Positions)

  • Functionalization of the Benzene Ring (C5-C8 Positions)

  • Transition Metal-Catalyzed C-H Functionalization

The following diagram illustrates the workflow for selecting a functionalization strategy based on the desired substitution pattern.

G start Desired Quinazoline Derivative sub_pattern Identify Target Substitution Pattern start->sub_pattern c2_c4_func C2 and/or C4 Functionalization sub_pattern->c2_c4_func  Pyrimidine Ring Substitution benzo_func Benzene Ring (C5-C8) Functionalization sub_pattern->benzo_func  Carbocyclic Ring Substitution ch_func Direct C-H Functionalization sub_pattern->ch_func  Direct Functionalization of C-H bond c2_c4_methods Methods: - Nucleophilic Aromatic Substitution (SNAr) - Cross-Coupling of Haloquinazolines c2_c4_func->c2_c4_methods benzo_methods Methods: - Electrophilic Aromatic Substitution (SEAr) - Directed ortho-Metalation (DoM) - Halogenation followed by Cross-Coupling benzo_func->benzo_methods ch_methods Methods: - Transition-Metal Catalysis (Pd, Rh, Ru, Co) - Directing Group Strategies ch_func->ch_methods

Caption: A decision-making workflow for selecting a regioselective functionalization strategy.

Functionalization of the Pyrimidine Ring: The C2 and C4 Positions

The C2 and C4 positions are the most common sites for modification due to their electrophilic nature. A prevalent strategy involves the use of a 2,4-dichloroquinazoline intermediate, which allows for sequential and regioselective nucleophilic aromatic substitution (SNAr).

Sequential SNAr on 2,4-Dichloroquinazoline

The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the one at C2. This difference in reactivity can be exploited to achieve selective monosubstitution at C4, followed by substitution at C2.

G start 2,4-Dichloroquinazoline intermediate 4-Substituted-2-chloroquinazoline start->intermediate Selective S_NAr at C4 step1 Nucleophile 1 (e.g., R-NH2) Room Temp or Mild Heating step1->start product 2,4-Disubstituted Quinazoline intermediate->product S_NAr at C2 step2 Nucleophile 2 (e.g., R'-NH2) Higher Temp or Microwave step2->intermediate G cluster_0 Rh(III) Catalytic Cycle A [Cp*Rh(III)] Catalyst B C-H Activation (Benzimidate) A->B 1 C Rhodacycle Intermediate B->C 2 D Migratory Insertion (Dioxazolone) C->D 3 E Reductive Elimination D->E 4 F Cyclization & Tautomerization E->F 5 F->A Regeneration product Substituted Quinazoline F->product start Benzimidate + Dioxazolone start->A

Sources

Application Notes & Protocols: Synthesis and Evaluation of Quinazoline-Based PAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting PAK4 in Oncology with Quinazoline Scaffolds

p21-activated kinase 4 (PAK4) has emerged as a critical signaling node in various human cancers, playing a pivotal role in cell proliferation, survival, migration, and invasion.[1][2] As a key effector of the Rho GTPases Cdc42 and Rac, PAK4 is frequently overexpressed or hyperactivated in a multitude of malignancies, including breast, ovarian, gastric, and lung cancers, often correlating with poor prognosis.[2][3] The kinase exerts its oncogenic effects through a complex network of signaling pathways, most notably by promoting cytoskeletal reorganization and cell motility via the LIMK1/cofilin pathway.[4][5] This well-documented involvement in cancer progression makes PAK4 an attractive and promising therapeutic target for novel anticancer agents.[5]

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors.[6][7] Its rigid, bicyclic aromatic structure provides an ideal framework for the precise spatial orientation of substituents to effectively interact with the ATP-binding pocket of various kinases, enabling the development of potent and selective inhibitors.[6] This has led to the successful design of inhibitors targeting key oncogenic drivers like EGFR and VEGFR.[7] Leveraging this structural motif for the inhibition of PAK4 is a logical and promising strategy in the pursuit of new cancer therapeutics.

This comprehensive guide provides a detailed technical overview for the synthesis, characterization, and biological evaluation of a potent quinazoline-based PAK4 inhibitor. We will use N4-(1-benzylpiperidin-4-yl)-6-chloro-N2-((R)-1-phenylethyl)quinazoline-2,4-diamine (referred to herein as Compound 9d ), a highly potent PAK4 inhibitor with a reported IC₅₀ of 33 nM, as a representative case study.[1] This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Scientific Foundation: The PAK4 Signaling Axis & Rationale for Inhibition

PAK4 activation is a multi-step process often initiated by upstream signals from receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) that activate Cdc42.[8] Once activated, PAK4 phosphorylates a cascade of downstream substrates. A critical pathway in cancer metastasis involves the phosphorylation and activation of LIM Kinase 1 (LIMK1).[4] Activated LIMK1, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[9] This inactivation of cofilin leads to the stabilization and accumulation of F-actin filaments, promoting the formation of invasive structures like filopodia and lamellipodia, thereby driving cell migration and invasion.[4][10]

By inhibiting the kinase activity of PAK4, quinazoline-based compounds can effectively block this signaling cascade at a critical juncture. The inhibitor occupies the ATP-binding site of PAK4, preventing the transfer of phosphate to its substrates, including LIMK1. This leads to reduced cofilin phosphorylation, restoration of its actin-severing activity, and ultimately, the suppression of cancer cell motility.[1]

PAK4_Signaling_Pathway Upstream Upstream Signals (e.g., HGF, Estrogen) Receptor Receptor Tyrosine Kinases (RTKs) / GPCRs Upstream->Receptor Cdc42 Cdc42-GTP Receptor->Cdc42 Activates PAK4 PAK4 Cdc42->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates Inhibitor Quinazoline Inhibitor (e.g., Compound 9d) Inhibitor->PAK4 Inhibits pLIMK1 p-LIMK1 (Active) LIMK1->pLIMK1 Cofilin Cofilin pLIMK1->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin Actin Cytoskeleton Reorganization pCofilin->Actin Fails to Depolymerize F-Actin Metastasis Cell Migration & Invasion Actin->Metastasis Synthesis_Workflow Start 2,4,6-Trichloroquinazoline Step1 Step 1: SNAr at C2 (Intermediate A) Start->Step1 Amine1 (R)-(+)-1-Phenylethylamine Amine1->Step1 Step2 Step 2: SNAr at C4 (Compound 9d) Step1->Step2 Amine2 4-Amino-1-benzylpiperidine Amine2->Step2 Purify Purification (Column Chromatography) Step2->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Final Final Product (Compound 9d) Characterize->Final

Caption: Synthetic workflow for the preparation of Compound 9d.

Part 1: Synthesis of Intermediate A: 6-chloro-N-((R)-1-phenylethyl)quinazoline-2,4-diamine

Rationale: The first step involves the selective substitution of the chlorine atom at the C2 position. While C4 is generally more reactive, reaction conditions can be tuned to favor substitution at C2. Using a suitable base and solvent system ensures a clean conversion to the monosubstituted intermediate.

Materials:

  • 2,4,6-trichloroquinazoline (1.0 eq)

  • (R)-(+)-1-phenylethylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • n-Butanol (n-BuOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of 2,4,6-trichloroquinazoline (1.0 eq) in n-BuOH (0.1 M), add (R)-(+)-1-phenylethylamine (1.1 eq) followed by DIPEA (2.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between EtOAc and water. Separate the organic layer, wash with saturated aq. NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes to afford Intermediate A.

Part 2: Synthesis of Final Compound 9d

Rationale: The second SNAr reaction introduces the 4-amino-1-benzylpiperidine moiety at the more reactive C4 position. This reaction typically proceeds under milder conditions than the first substitution.

Materials:

  • Intermediate A (from Part 1) (1.0 eq)

  • 4-amino-1-benzylpiperidine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • n-Butanol (n-BuOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve Intermediate A (1.0 eq) in n-BuOH (0.1 M).

  • Add 4-amino-1-benzylpiperidine (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final product, Compound 9d .

Characterization of Compound 9d

The identity and purity of the synthesized Compound 9d must be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to aromatic protons on the quinazoline and phenyl rings, aliphatic protons of the piperidine ring, the benzylic CH₂ and CH protons, and the methyl group. Chemical shifts and coupling constants will be consistent with the proposed structure.
¹³C NMR Peaks in the aromatic region for the quinazoline and phenyl carbons, and in the aliphatic region for the piperidine, benzylic, and methyl carbons.
Mass Spec (HRMS) Calculation of the exact mass of the protonated molecule [M+H]⁺ should match the experimentally determined value, confirming the molecular formula.
HPLC A single major peak indicating high purity (typically >95%).

Application Protocols: Biological Evaluation

Protocol 1: In Vitro PAK4 Kinase Inhibition Assay (ADP-Glo™)

Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency. [6] Materials:

  • Recombinant human PAK4 enzyme

  • PAKtide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Compound 9d (and other test compounds)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare a serial dilution of Compound 9d in DMSO, then further dilute in Kinase Buffer to the desired final concentrations (typically in a range from 1 nM to 10 µM).

  • In the assay plate, add the diluted inhibitor or vehicle (DMSO control).

  • Add the PAK4 enzyme and substrate/ATP mix to initiate the reaction. For the "blank" control, add buffer instead of the enzyme. [6]4. Incubate the plate at 30°C for 45-60 minutes.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Read the luminescence on a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Invasion Assay (Boyden Chamber/Transwell)

Principle: This assay measures the ability of cancer cells to invade through a basement membrane matrix (Matrigel) in response to a chemoattractant. Inhibition of this process is a key indicator of anti-metastatic potential. [2] Materials:

  • Human cancer cell line with high PAK4 expression (e.g., A549 lung carcinoma)

  • Transwell inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Cell culture medium (e.g., DMEM or RPMI-1640) with and without Fetal Bovine Serum (FBS)

  • Compound 9d

  • Crystal Violet stain

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify.

  • Culture A549 cells and serum-starve them for 4-6 hours.

  • Resuspend the cells in serum-free medium containing various concentrations of Compound 9d or a vehicle control (DMSO).

  • Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 16-24 hours to allow for cell invasion.

  • After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

  • Fix the cells that have invaded to the bottom of the membrane with 4% paraformaldehyde and stain with 0.5% crystal violet. [2]9. Elute the stain and measure the absorbance at 570 nm, or count the number of stained cells in several microscopic fields.

  • Quantify the reduction in cell invasion relative to the vehicle control.

Conclusion and Future Directions

This guide outlines a robust and reproducible framework for the synthesis and evaluation of quinazoline-based PAK4 inhibitors, exemplified by the potent compound 9d . The detailed protocols provide a solid foundation for researchers to synthesize novel analogues, characterize their potency and selectivity, and assess their biological activity in relevant cancer models. The structure-activity relationship (SAR) of the 2,4-diaminoquinazoline scaffold can be further explored by modifying the substituents at the N2 and N4 positions to optimize potency, selectivity, and pharmacokinetic properties. The continued development of selective PAK4 inhibitors holds significant promise for the future of targeted cancer therapy.

References

  • Hao, C., Huang, W., Li, X., et al. (2017). Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. European Journal of Medicinal Chemistry, 131, 1-13. [Link]
  • Arias-Romero, M. E., & Chernoff, J. (2013). A tale of two Paks. Biol Rep, 5, 8.
  • Li, R., et al. (2020). Effects of PAK4/LIMK1/Cofilin-1 signaling pathway on proliferation, invasion, and migration of human osteosarcoma cells. Journal of BUON, 25(3), 1465-1471.
  • BPS Bioscience. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Quinazoline-Based Kinase Inhibitors. BenchChem.
  • Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 853. [Link]
  • Liu, Y., et al. (2017). MiR-145 inhibits human colorectal cancer cell migration and invasion via PAK4-dependent pathway.
  • Li, Y., & Minden, A. (2022). The significance of PAK4 in signaling and clinicopathology: A review. Frontiers in Oncology, 12, 898360. [Link]
  • Soosairajah, J., et al. (2005). Spatial and temporal regulation of cofilin activity by LIM kinase and Slingshot is critical for directional cell migration. Journal of Cell Biology, 170(3), 445-456. [Link]
  • Wang, Y., et al. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology, 13, 956488. [Link]
  • Zhang, J., et al. (2012). LCH-7749944, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells. Cancer Letters, 317(1), 24-32. [Link]
  • Jang, I., et al. (2014). Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines.

Sources

Application Notes and Protocols: Methyl 2-chloroquinazoline-7-carboxylate in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2] This bicyclic heteroaromatic system has proven to be a versatile scaffold for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][4] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline framework and function by targeting the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[3][5] The success of these agents underscores the therapeutic potential of the quinazoline scaffold and continues to inspire the development of novel derivatives with improved efficacy, selectivity, and resistance profiles.

This application note focuses on Methyl 2-chloroquinazoline-7-carboxylate , a strategically functionalized building block for the synthesis of next-generation quinazoline-based anticancer agents. The presence of a chloro group at the 2-position provides a reactive handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr), while the methyl carboxylate at the 7-position offers a site for further chemical modification to fine-tune the pharmacological properties of the final compounds.[6] We will provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into potential kinase inhibitors, discuss the rationale behind its design, and present its application in the context of targeting critical cancer signaling pathways.

Strategic Importance of the 7-Position in Quinazoline-Based Inhibitors

Structure-activity relationship (SAR) studies have consistently highlighted the significance of substituents at the 6- and 7-positions of the quinazoline ring for modulating the biological activity of kinase inhibitors.[3][5] These positions are often solvent-exposed in the ATP-binding pocket of kinases like EGFR, providing an opportunity to introduce moieties that can enhance binding affinity, improve solubility, and alter pharmacokinetic properties. The introduction of a carboxylate group, or its corresponding amide derivatives, at the 7-position can serve several key purposes in drug design:

  • Formation of Additional Hydrogen Bonds: The carboxylate or a derived amide can act as a hydrogen bond acceptor or donor, forming additional interactions with amino acid residues in the kinase active site, thereby increasing binding affinity and potency.

  • Improved Solubility and Pharmacokinetics: The polar nature of the carboxylate or amide functionality can enhance the aqueous solubility of the compounds, which is a crucial parameter for oral bioavailability.

  • Vector for Further Elaboration: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, allowing for the introduction of diverse chemical groups to probe the SAR and optimize the drug-like properties of the lead compounds.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. The general strategy involves the construction of the quinazolinone ring system, followed by chlorination to install the reactive handle at the 2-position.

Workflow for the Synthesis of this compound

Synthesis_Workflow A Methyl 2-amino-5-carboxybenzoate B Methyl 2-(formamido)-5-carboxybenzoate A->B Formylation (Formic Acid / Acetic Anhydride) C Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (Quinazolinone intermediate) B->C Cyclization (Formamide, Heat) D This compound (Target Intermediate) C->D Chlorination (POCl3 or SOCl2)

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (Quinazolinone Intermediate)

This step involves the cyclization of a substituted anthranilic acid derivative. A common and effective method is the Niementowski quinazolinone synthesis, which utilizes formamide as both a reagent and a solvent.[1][7]

Protocol:

  • Starting Material: Begin with Methyl 2-amino-5-carboxybenzoate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-amino-5-carboxybenzoate (1 equivalent).

  • Reagent Addition: Add an excess of formamide (e.g., 10-20 equivalents).

  • Reaction Conditions: Heat the mixture to 150-160 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water with stirring.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate as a solid.

Rationale: The reaction proceeds through the initial formation of the formyl derivative of the starting amine, which then undergoes intramolecular cyclization and dehydration at high temperatures to form the stable quinazolinone ring. Formamide serves as the source of the C2 carbon of the quinazoline ring.

Part 2: Synthesis of this compound

The conversion of the quinazolinone to the 2-chloroquinazoline is a crucial step that activates the 2-position for subsequent nucleophilic substitution. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8]

Protocol:

  • Starting Material: Use the Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate synthesized in the previous step.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the quinazolinone intermediate (1 equivalent).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8. The product will precipitate as a solid. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. If extraction is performed, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Rationale: The reaction with POCl₃ converts the keto group of the quinazolinone into a chloro group. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Application in Anticancer Drug Design: Synthesis of 4-Anilinoquinazoline-7-carboxamides

The synthesized this compound is a versatile intermediate for creating a library of potential anticancer agents. A primary application is in the synthesis of 4-anilinoquinazoline derivatives, which are known to be potent EGFR inhibitors.[3][9] The following protocol outlines the general procedure for this transformation.

Workflow for the Synthesis of 4-Anilinoquinazoline Derivatives

Derivatization_Workflow D This compound E Methyl 2-(arylamino)quinazoline-7-carboxylate D->E SNAr Reaction (Substituted Aniline, Acid catalyst) F 2-(Arylamino)quinazoline-7-carboxylic acid E->F Ester Hydrolysis (LiOH or NaOH) G N-Alkyl/Aryl-2-(arylamino)quinazoline-7-carboxamide (Final Compound) F->G Amide Coupling (HATU/DIPEA or EDC/HOBt)

Caption: Derivatization of the key intermediate to final compounds.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

This step involves the reaction of this compound with a variety of substituted anilines to introduce the key pharmacophore for EGFR inhibition.

Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol, n-butanol, or acetonitrile.

  • Reagent Addition: Add the desired substituted aniline (1.1-1.5 equivalents). A catalytic amount of a strong acid, such as concentrated HCl or p-toluenesulfonic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. The product may precipitate from the solution and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The residue is then triturated with a solvent like diethyl ether or hexane to induce precipitation.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired Methyl 2-(arylamino)quinazoline-7-carboxylate.

Rationale: The electron-withdrawing nature of the quinazoline ring system activates the 2-position for nucleophilic attack by the aniline. The reaction proceeds via a Meisenheimer-like intermediate. The presence of an acid catalyst protonates the ring nitrogen, further enhancing the electrophilicity of the C2 carbon.

Part 2: Ester Hydrolysis and Amide Coupling

To further explore the SAR at the 7-position, the methyl ester can be converted to a variety of amides.

Protocol:

  • Ester Hydrolysis: Dissolve the Methyl 2-(arylamino)quinazoline-7-carboxylate (1 equivalent) in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

  • Amide Coupling: To a solution of the resulting carboxylic acid (1 equivalent) in a polar aprotic solvent like DMF or dichloromethane, add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir for 10-15 minutes, then add the desired primary or secondary amine (1.2 equivalents). Continue stirring at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with water, dilute acid, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final N-substituted 2-(arylamino)quinazoline-7-carboxamide.

Biological Evaluation and Data

The synthesized quinazoline derivatives are typically evaluated for their anticancer activity through in vitro assays. A primary target for this class of compounds is the EGFR kinase.

Targeting the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[10][11] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways. Quinazoline inhibitors act by competitively binding to the ATP pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor.[3][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Ligand EGF Ligand Ligand->EGFR Binds Quinazoline Quinazoline Inhibitor (e.g., from Methyl 2-chloro- quinazoline-7-carboxylate) Quinazoline->EGFR Blocks ATP Binding ATP ATP ATP->P_EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT Activates Transcription Gene Transcription RAS_RAF->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Representative Biological Data of 7-Substituted Quinazoline EGFR Inhibitors

The following table summarizes the reported IC₅₀ values for various 7-substituted 4-anilinoquinazoline derivatives against EGFR, illustrating the impact of modifications at this position.

Compound ID Substitution at 7-position Aniline Moiety EGFR IC₅₀ (nM) Reference
A -OCH₃3-chloro-4-fluoroaniline~2-5[3][9]
B -O(CH₂)₂-morpholine3-chloro-4-fluoroaniline~1-3[3][9]
C -O(CH₂)₃-piperidine3-ethynylaniline~2-6[3]
D -NH-CO-(CH₂)₂-morpholine3-chloro-4-fluoroaniline~5-10[3]
E -O-(CH₂)₂-N(CH₃)₂3-ethynylaniline~3-7[6]

Note: The IC₅₀ values are approximate and collated from various sources for illustrative purposes.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel anticancer agents. Its strategic functionalization allows for the facile introduction of diverse chemical moieties at the 2- and 7-positions of the quinazoline scaffold, which are known to be critical for potent and selective kinase inhibition. The protocols provided herein offer a robust framework for researchers to synthesize this key building block and to explore its application in the design and development of next-generation targeted cancer therapeutics. The ability to systematically modify the 7-position from the methyl carboxylate provides a powerful tool for optimizing the pharmacological profile of new quinazoline-based drug candidates.

References

  • Negrete, G. R., & Abdallah, J. (2008). One-pot reductive cyclization to antitumor quinazoline precursors. ARKIVOC, 2008(15), 233-243.
  • Gschwind, A., Fischer, O. M., & Ullrich, A. (2004). The discovery of receptor tyrosine kinases: targets for cancer therapy. Nature Reviews Cancer, 4(5), 361-370.
  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Adottu, T. R., G, S. K., & Devala, R. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075.
  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18.
  • Saeedi, M., Ghafouri, H., & Akbari, M. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 963-972.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Al-Suwaidan, I. A., Alanazi, A. M., & Tolba, M. F. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 7(56), 35199-35227.
  • Connolly, D. J., Cusack, D., O'Brien, T. P., & Ryder, A. G. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(13), 5146-5157.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Wikimedia Commons. (2007). File:EGFR signaling pathway.png.
  • Sharma, V. K., Kumar, V., & Singh, T. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2021(9), 150-176.
  • Hennequin, L. F., Allen, J., Breed, J., Curwen, J., Fennell, M., Green, T. P., ... & Thomas, A. P. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 45(6), 1300-1312.

Sources

Application Notes and Protocols: Quinazoline Derivatives as Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has intensified the search for novel antifungal agents with unique mechanisms of action. Among the promising classes of heterocyclic compounds, quinazoline and its derivatives have garnered substantial attention due to their broad spectrum of pharmacological activities, including potent antifungal properties.[1][2] This document provides a comprehensive guide for researchers exploring the use of quinazoline derivatives as antifungal agents, offering detailed protocols for their synthesis, in vitro evaluation, and investigation of their mechanisms of action.

The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, serves as a versatile backbone for the development of diverse bioactive molecules.[3] Modifications at various positions of the quinazoline ring have led to the discovery of compounds with significant efficacy against a range of fungal pathogens, including clinically relevant species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.[4][5]

These application notes are designed to provide not just procedural steps but also the scientific rationale behind them, empowering researchers to design and execute robust experiments in the field of antifungal drug discovery.

Section 1: Synthesis of Antifungal Quinazoline Derivatives

The synthesis of quinazoline derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the core ring system and its subsequent functionalization.[3][6] A common and effective strategy involves a multi-step synthesis starting from anthranilic acid.

Protocol 1: Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol outlines a general procedure for the synthesis of 2,4-disubstituted quinazoline derivatives, a class of compounds that has shown promising antifungal activity.[6][7]

Step 1: Synthesis of 2,4-Dihydroxyquinazoline

  • In a round-bottom flask, combine anthranilic acid and urea.

  • Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool, resulting in the precipitation of 2,4-dihydroxyquinazoline.

  • Filter the precipitate, wash with a suitable solvent (e.g., ethanol), and dry.

Step 2: Chlorination to 2,4-Dichloroquinazoline

  • Treat the 2,4-dihydroxyquinazoline with a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

  • Heat the mixture under reflux.

  • After the reaction is complete, carefully quench the excess POCl₃ with ice-cold water.

  • Extract the 2,4-dichloroquinazoline product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Nucleophilic Substitution to Introduce Diversity

  • The highly reactive chlorine atoms at positions 2 and 4 can be readily displaced by various nucleophiles.

  • React the 2,4-dichloroquinazoline with amines, thiols, or other nucleophiles to introduce a wide range of substituents.

  • The reaction conditions (solvent, temperature, and base) will vary depending on the nucleophile used.

  • Purify the final products by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Anthranilic acid is a readily available starting material that provides the benzene ring and an amino group necessary for the initial cyclization.

  • Urea serves as a convenient source of the two nitrogen atoms and one carbon atom required to form the pyrimidine ring.

  • Phosphorus oxychloride is a powerful chlorinating agent that efficiently converts the hydroxyl groups into more reactive chloro groups, facilitating subsequent nucleophilic substitution.

  • The stepwise substitution at positions 2 and 4 allows for the controlled introduction of different functional groups, enabling the exploration of structure-activity relationships (SAR).[8]

Section 2: In Vitro Antifungal Susceptibility Testing

Determining the in vitro antifungal activity of newly synthesized quinazoline derivatives is a critical first step in their evaluation. Standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of data.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted for the screening of quinazoline derivatives against planktonic fungal cells.[1]

Materials:

  • Synthesized quinazoline derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton broth or RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Positive control antifungal (e.g., Fluconazole, Ketoconazole)[1]

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Compound Preparation: Dissolve the quinazoline derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the wells of a 96-well plate containing the appropriate broth to achieve a range of final concentrations (e.g., 512 to 0.5 µg/mL).[1]

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines (typically 0.5-2.5 x 10³ CFU/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Controls: Include wells with medium and inoculum only (growth control), medium only (sterility control), and the positive control antifungal at known effective concentrations.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, the MFC can be established to differentiate between fungistatic (inhibiting growth) and fungicidal (killing) activity.[1]

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Spot the aliquot onto a fresh agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the agar plate at the appropriate temperature for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.

Quantitative Data Summary:

The results of these assays can be summarized in a table for easy comparison of the antifungal potency of different quinazoline derivatives.

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)
Derivative 1 C. albicans ATCC 900283264
Derivative 2 C. albicans ATCC 900281632
Derivative 3 A. niger ATCC 16404816
Fluconazole C. albicans ATCC 900284>64

Section 3: Mechanism of Action Studies

Understanding how quinazoline derivatives exert their antifungal effects is crucial for rational drug design and development. Two prominent mechanisms of action for antifungal quinazolines are the inhibition of chitin synthase and the disruption of ergosterol biosynthesis.

Inhibition of Chitin Synthase

Chitin is an essential component of the fungal cell wall, and its synthesis is a prime target for antifungal drugs.[4] Quinazoline-2,4-dione derivatives have been identified as potent inhibitors of chitin synthase (CHS).[4][9]

Conceptual Workflow for Chitin Synthase Inhibition Studies:

cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Antifungal Screening cluster_moa Mechanism of Action (MOA) Investigation synthesis Synthesize Quinazoline-2,4-dione Derivatives characterization Characterize Structure (NMR, MS) synthesis->characterization mic_mfc Determine MIC & MFC characterization->mic_mfc chs_assay Chitin Synthase Inhibition Assay (IC50) mic_mfc->chs_assay correlation Correlate IC50 with MIC values chs_assay->correlation selectivity Assess Bacterial Selectivity correlation->selectivity

Caption: Workflow for investigating quinazoline derivatives as chitin synthase inhibitors.

Protocol 4: Chitin Synthase Inhibition Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of quinazoline derivatives against chitin synthase.[4]

Procedure:

  • Enzyme Preparation: Prepare a crude extract of chitin synthase from a suitable fungal source (e.g., Saccharomyces cerevisiae).

  • Reaction Mixture: Set up a reaction mixture containing the enzyme extract, a buffer solution, the substrate UDP-N-acetylglucosamine, and varying concentrations of the quinazoline derivative.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Quantification: Terminate the reaction and quantify the amount of chitin synthesized. This can be done using radiolabeled substrates or colorimetric methods.

  • IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Inhibition of Ergosterol Biosynthesis

Ergosterol is the primary sterol in fungal cell membranes, and its biosynthesis pathway is a well-established target for antifungal drugs like azoles.[10][11] Some quinazoline derivatives have been shown to interfere with this pathway, potentially by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[10][12]

Ergosterol Biosynthesis Pathway and Potential Inhibition by Quinazolines:

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 cyp51->ergosterol quinazoline Quinazoline Derivatives quinazoline->cyp51 Inhibition

Caption: Simplified ergosterol biosynthesis pathway highlighting the inhibitory action of quinazoline derivatives on CYP51.

Protocol 5: Sterol Quantitation Assay

This assay measures the total ergosterol content in fungal cells treated with quinazoline derivatives to assess their impact on the ergosterol biosynthesis pathway.[10]

Procedure:

  • Fungal Culture: Grow the fungal strain in a suitable broth to mid-logarithmic phase.

  • Compound Treatment: Expose the fungal culture to different concentrations of the quinazoline derivative for a specific duration.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, and then saponify the cell pellet using alcoholic potassium hydroxide.

  • Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with a non-polar solvent like n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the sterol extract between 230 and 300 nm. The presence of ergosterol and the intermediate 24(28) dehydroergosterol results in a characteristic four-peaked curve.

  • Ergosterol Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths. A dose-dependent decrease in ergosterol content suggests inhibition of the biosynthesis pathway.[10]

Section 4: In Vivo Efficacy Testing

Promising quinazoline derivatives identified through in vitro screening should be further evaluated for their efficacy in animal models of fungal infections.

Protocol 6: Mouse Model of Systemic Candidiasis

This protocol describes a common model to assess the in vivo antifungal activity of quinazoline derivatives against a systemic Candida albicans infection.[13]

Procedure:

  • Animal Acclimatization: Acclimatize mice (e.g., BALB/c) to the laboratory conditions for at least one week before the experiment.

  • Infection: Infect the mice intravenously (via the tail vein) with a standardized inoculum of C. albicans.

  • Compound Administration: Administer the quinazoline derivative to the mice at different doses via a suitable route (e.g., oral gavage, intraperitoneal injection). Treatment can be initiated before or after infection, depending on the study design (prophylactic or therapeutic).

  • Monitoring: Monitor the mice daily for signs of illness, body weight changes, and survival.

  • Fungal Burden Determination: At the end of the experiment (or at specific time points), euthanize the mice and aseptically remove target organs (e.g., kidneys, liver, spleen).

  • Homogenize the organs and plate serial dilutions onto appropriate agar to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: Compare the survival rates and fungal burdens between the treated and control groups to evaluate the efficacy of the quinazoline derivative.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Section 5: Structure-Activity Relationship (SAR) Studies and Molecular Docking

SAR studies are essential for optimizing the antifungal activity of quinazoline derivatives.[8] By systematically modifying the substituents at different positions of the quinazoline ring and evaluating their impact on antifungal potency, researchers can identify key structural features required for activity.

Molecular docking studies can provide valuable insights into the potential binding modes of quinazoline derivatives with their target enzymes, such as chitin synthase or CYP51.[5][12][14] This information can help in understanding the SAR at a molecular level and guide the design of more potent inhibitors.

Conclusion

Quinazoline derivatives represent a promising and versatile class of compounds for the development of novel antifungal agents. Their synthetic accessibility, coupled with their potential to target key fungal-specific pathways, makes them an attractive area of research. The protocols and insights provided in these application notes are intended to serve as a valuable resource for scientists working to combat the growing challenge of fungal infections. By employing a systematic approach that integrates synthesis, in vitro and in vivo testing, and mechanistic studies, the full therapeutic potential of quinazoline derivatives can be realized.

References

  • Li, J., et al. (2014). Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry, 22(13), 3464-3471. [Link]
  • Review on Quinazoline Possessing Heterocyclic Analogues: Exploration of Binding Sites of These Moieties and SAR Studies Against Pathogenic and Agricultural Fungal Strains. International Journal of Novel Research and Development, 9(3), c713-c725. (2024). [Link]
  • Yaser A. El-Badry, et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 3(6), 147-159. [Link]
  • Li, J., et al. (2014). Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents.
  • Evaluation of Fifteen 5,6-Dihydrotetrazolo[1,5-c]quinazolines Against Nakaseomyces glabrata: Integrating In Vitro Studies, Molecular Docking, QSAR, and In Silico Toxicity Assessments. MDPI. (2023). [Link]
  • Design, Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,4-Disubstituted Quinazoline Derivatives. Journal of Chemical and Pharmaceutical Research. (2016). [Link]
  • 1,2,3-Triazole–quinazolin-4(3H)-one conjugates: evolution of ergosterol inhibitor as anticandidal agent.
  • Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences. (2011). [Link]
  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives.
  • Benzo[g]quinazolines as antifungal against candidiasis: Screening, molecular docking, and QSAR investigations.
  • SAR studies of antibacterial and antifungal sensitivity of quinazolinone‐triazole scaffolds.
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Deriv
  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone.
  • Benzo[g]quinazolines as antifungal against candidiasis. Semantic Scholar. (2023). [Link]
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. (2021). [Link]
  • In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of ChemTech Research. (2017). [Link]
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. (2018). [Link]
  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives.
  • Antifungal activity studies of some quinazolinone deriv
  • New Azole Antifungals. 3. Synthesis and Antifungal Activity of 3-Substituted-4(3H)-quinazolinones. Journal of Medicinal Chemistry. (1998). [Link]
  • Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology. (2018). [Link]
  • Synthesis and antifungal activity of some new quinazoline and benzoxazinone deriv
  • Chitin synthase inhibitors as antifungal agents. PubMed. (2011). [Link]
  • Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. PubMed. (2023). [Link]
  • Inhibition of apoptosis and biofilm formation in Candida auris by click-synthesized triazole-bridged quinoline derivatives.
  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents.
  • Synthesis, Characterization and Antifungal Activity Studies on Quinazoline-4-one Derivatives Containing 8-Hydroxy Quinazoline Ligand and its Metal Chelates.
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives.
  • Plant-Derived Isoquinoline Alkaloids that Target Ergosterol Biosynthesis Discovered by Using a Novel Antifungal Screening Tool. Preprints.org. (2020). [Link]
  • Inhibition of apoptosis and biofilm formation in Candida auris by click-synthesized triazole-bridged quinoline deriv
  • Inhibition of apoptosis and biofilm formation in Candida auris by click-synthesized triazole-bridged quinoline derivatives.
  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. (2024). [Link]
  • Biofilm inhibition rates of QT7 against C. auris strain.
  • 8-hydroxyquinoline and quinazoline derivatives as potential new alternatives to combat Candida spp. biofilm. PubMed. (2021). [Link]
  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE. (2014). [Link]
  • Flow chart depicting classification of antifungal drugs concerning the mode of action.
  • A schematic diagram depicting the potential antifungal targets for antifungal drug development in C. albicans.
  • Bioinformatics analysis workflow diagram.
  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. PubMed. (2020). [Link]

Sources

Application Notes and Protocols for the Synthesis and Biological Evaluation of Quinazoline Schiff Bases

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Need for Robust Characterization

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Derivatives of quinazoline exhibit a vast range of pharmacological activities, including anticancer, antimalarial, and sedative properties.[1] As new analogues are synthesized to optimize therapeutic efficacy, a rigorous and multi-technique analytical approach is paramount to unambiguously confirm their identity, purity, and physicochemical properties. This is not merely a procedural step but the foundational evidence upon which all subsequent biological and developmental data rely.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the characterization of novel quinazoline derivatives. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, grounding our protocols in established scientific principles and regulatory expectations. The workflow presented here is designed to be a self-validating system, ensuring data integrity from initial synthesis to final quality control.

The Analytical Workflow: A Strategic Progression

The characterization of a new chemical entity is not a random application of techniques but a logical progression. Each method provides a piece of the puzzle, with the results of one informing the next. Our approach follows a strategic path from initial assessment to definitive structural confirmation.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Confirmation & Physicochemical Properties cluster_3 Phase 4: Method Finalization synthesis Newly Synthesized Quinazoline Derivative hplc HPLC / UPLC (Purity & Homogeneity) synthesis->hplc Is the sample pure? lcms LC-MS (Molecular Weight Confirmation) hplc->lcms Does it have the expected MW? nmr NMR Spectroscopy (1H, 13C, 2D) (Connectivity & Skeleton) lcms->nmr ir FTIR Spectroscopy (Functional Groups) nmr->ir hrms HRMS (Elemental Composition) ir->hrms xray Single Crystal X-ray (Absolute 3D Structure) hrms->xray thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability, Solvates) xray->thermal elemental Elemental Analysis (%C, H, N) thermal->elemental validation Analytical Method Validation (ICH Q2(R2) Guidelines) elemental->validation

Figure 1: A logical workflow for the comprehensive characterization of quinazoline derivatives.

Chromatographic Methods: Assessing Purity and Identity

Chromatography is the cornerstone of initial analysis, providing critical information on sample purity, identifying potential impurities, and confirming molecular weight.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC, particularly in the reversed-phase (RP-HPLC) mode, is the workhorse for purity determination of quinazoline derivatives. The inherent aromaticity of the quinazoline core makes it an excellent chromophore for UV detection. A C18 (octadecylsilyl) stationary phase is typically the first choice due to its hydrophobicity, which effectively retains the largely nonpolar quinazoline scaffold, allowing for separation from more polar starting materials or byproducts. The choice of mobile phase, often a mixture of acetonitrile and water, is critical for achieving optimal resolution.[3][4][5][6] An acid modifier like formic or phosphoric acid is added to the mobile phase to suppress the ionization of any basic nitrogen atoms in the quinazoline ring, which results in sharper, more symmetrical peaks.[3]

Protocol: Purity Determination by RP-HPLC

  • System Preparation: Use a calibrated HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile in Water.

  • Gradient Elution: A typical gradient might run from 10% B to 95% B over 20 minutes. This is a robust starting point for unknown derivatives, as it covers a wide polarity range. An isocratic method can be developed later for routine analysis once the retention time is known.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 231 nm or 254 nm.[5] A photodiode array (PDA) detector is highly recommended to assess peak purity and check for co-eluting impurities.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

ParameterTypical Value / ConditionRationale
Column Reversed-Phase C18Good retention for hydrophobic quinazoline core.
Mobile Phase Acetonitrile / Water with AcidAcetonitrile is a common organic modifier; acid sharpens peaks.[3]
Detection UV (230-260 nm)Strong absorbance by the aromatic system.[5]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Temperature 25-30 °CControlled temperature ensures reproducible retention times.

Table 1: Summary of typical starting parameters for HPLC analysis of quinazoline derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: While HPLC-UV confirms purity, it does not confirm identity. LC-MS is the definitive tool for confirming the molecular weight of the main peak and providing molecular weights for any observed impurities.[7][8] Electrospray Ionization (ESI) is the preferred ionization method as it is a "soft" technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight of the synthesized compound.[8]

Protocol: Molecular Weight Confirmation by LC-MS

  • LC System: Couple an HPLC system, using the same or similar separation conditions as described in Section 3.1, directly to the mass spectrometer source. Using a mobile phase with a volatile acid like formic acid is mandatory, as non-volatile acids like phosphoric acid will contaminate the MS source.[3]

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a single quadrupole or ion trap analyzer.

  • Ionization Mode: Positive ion mode (ESI+) is typically used, as the nitrogen atoms on the quinazoline ring are readily protonated.

  • Data Acquisition: Acquire data in full scan mode over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Analysis: Extract the ion chromatogram for the expected [M+H]⁺ ion. The mass spectrum of the main chromatographic peak should show a dominant ion corresponding to the calculated molecular weight plus the mass of a proton.

Spectroscopic and Spectrometric Elucidation

Once purity and molecular weight are established, a combination of spectroscopic techniques is required to piece together the exact chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the precise molecular structure and connectivity of an organic molecule in solution.[9] For quinazoline derivatives, ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.[1][10][11] The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern on the benzene portion of the scaffold.[12][13] For more complex derivatives, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning specific proton and carbon signals and confirming connectivity.[10]

Protocol: Structural Elucidation by NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and any N-H protons are often clearly visible.[12]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds.[12]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. More scans will be needed than for the proton spectrum.[12]

  • Data Processing: Process the data using appropriate software. Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[12]

  • Interpretation: Analyze the chemical shifts, integration values (for ¹H), and coupling constants to assemble the structure.

NucleusTypical Chemical Shift (ppm)Notes
¹H 9.3 - 9.5Proton at C2 (if unsubstituted)
¹H 7.5 - 8.5Aromatic protons on the quinazoline core
¹H 12.0 - 12.6N-H proton in 4(3H)-quinazolinones (in DMSO-d₆)[13]
¹³C 160 - 168C4 carbonyl carbon in 4(3H)-quinazolinones[1]
¹³C 145 - 155C2 and C8a carbons
¹³C 115 - 140Other aromatic carbons

Table 2: Approximate NMR chemical shift ranges for the core 4(3H)-quinazolinone scaffold. Shifts are highly dependent on the solvent and substituents.[1][12]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While standard LC-MS confirms the nominal molecular weight, HRMS provides the exact mass to four or five decimal places. This high precision allows for the unambiguous determination of the compound's elemental formula, a critical piece of data for confirming the identity of a new molecule.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and simple technique used to identify the presence of key functional groups.[12] For quinazolinone derivatives, the most informative regions of the spectrum are the C=O (carbonyl) stretch, which is typically a strong, sharp band, and the C=N (imine) stretches. The presence or absence of a broad N-H stretch can also confirm the tautomeric form.[14]

Protocol: Functional Group Analysis by FTIR

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing it into a transparent disk.[12]

  • Data Acquisition: Record a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands. For a typical 4(3H)-quinazolinone, expect a strong C=O stretch around 1660-1690 cm⁻¹ and C=N stretches around 1600-1620 cm⁻¹.[15]

Definitive Structure and Solid-State Properties

The final phase of characterization involves techniques that provide absolute structural proof and information about the material's bulk properties.

Single-Crystal X-ray Crystallography

Expertise & Causality: This is the "gold standard" for structural analysis.[16] It provides an unambiguous 3D map of the electron density in a single crystal, revealing the precise atomic positions, bond lengths, bond angles, and stereochemistry.[15][17][18] For a novel compound, a crystal structure is the ultimate and irrefutable proof of its identity.

Protocol: General Workflow for X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. Grow single crystals of sufficient size and quality, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an X-ray source (e.g., Mo or Cu Kα radiation).[16]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using specialized software to generate the final molecular model.[16]

Thermal Analysis (DSC & TGA)

Expertise & Causality: Thermal analysis provides crucial information about the physicochemical properties of the bulk material.[19][20]

  • Differential Scanning Calorimetry (DSC) measures heat flow and can precisely determine the melting point (Tm), a key indicator of purity.[21][22] It can also identify glass transitions (Tg) for amorphous materials, crystallization events (Tc), and different polymorphic forms, which can have significant impacts on solubility and bioavailability.[20][22]

  • Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[20] It is used to assess thermal stability and decomposition temperature and to quantify the presence of residual solvents or water (hydrates).[19][23]

Protocol: Thermal Characterization by DSC/TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Instrumentation: Use a calibrated simultaneous TGA-DSC instrument.[23]

  • Conditions: Heat the sample under a nitrogen purge (e.g., 30 mL/min) at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 30 °C to 350 °C).[23]

  • Analysis: Analyze the resulting thermogram. The DSC curve will show endothermic peaks for melting and exothermic peaks for decomposition.[23] The TGA curve will show a weight loss step corresponding to decomposition or loss of volatiles.[19]

Trustworthiness: The Imperative of Method Validation

Developing a method is only the first step. To ensure that an analytical method produces reliable, reproducible, and accurate data for its intended purpose (e.g., for quality control or stability testing), it must be validated.[24] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[25][26][27][28] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[26][28][29]

G cluster_0 Core Validation Parameters (ICH Q2(R2)) method Analytical Method (e.g., HPLC Assay) specificity Specificity (Can it detect the analyte unambiguously?) method->specificity linearity Linearity (Is the response proportional to concentration?) method->linearity accuracy Accuracy (How close is the result to the true value?) method->accuracy precision Precision (How reproducible are the results?) method->precision range Range (What is the reliable concentration interval?) method->range robustness Robustness (Is it insensitive to small procedural changes?) method->robustness result Fit for Purpose (Reliable & Trustworthy Data) specificity->result linearity->result accuracy->result precision->result range->result robustness->result

Figure 2: The relationship between an analytical method and the core validation parameters required to establish its trustworthiness.
ParameterPurposeHow It's Assessed
Specificity To ensure the signal measured is solely from the target analyte, without interference from impurities, degradants, or excipients.[30]Analyze placebo, spiked samples, and force-degraded samples.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range.[30]Analyze a series of standards at different concentrations (typically 5 levels) and perform linear regression.
Accuracy To determine the closeness of the test results to the true value.[30]Analyze samples with a known concentration (e.g., a certified reference material) or by spiking a blank matrix. Expressed as % recovery.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (short term) and Intermediate Precision (different days, analysts, equipment).[29][30]Calculate the Relative Standard Deviation (%RSD) of replicate measurements.
Range The interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[26][31]Confirmed by the linearity, accuracy, and precision data. For an assay, this is typically 80-120% of the test concentration.[29]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[28]Vary parameters slightly and observe the effect on the results.

Table 3: Key validation characteristics as defined by ICH Q2(R2) guidelines.[25][26][28][29][30]

Conclusion

The characterization of novel quinazoline derivatives is a critical activity in pharmaceutical research that demands a systematic, multi-technique approach. By progressing logically from chromatographic purity checks to definitive spectroscopic and crystallographic structure elucidation, researchers can build a complete and robust data package for their compounds. Furthermore, adherence to established validation principles, such as those outlined by the ICH, ensures that the analytical methods developed are reliable and fit for purpose. This comprehensive strategy underpins the integrity of all subsequent research and development efforts, ultimately contributing to the successful advancement of new therapeutic agents.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]
  • Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
  • The validation of analytical methods for drug substances and drug products in UK pharmaceutical labor
  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. [Link]
  • ICH Guidance Q14 / Q2(R2)
  • Separation of Quinazoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. News-Medical.net. [Link]
  • Experimental and Theoretical Spectroscopic Properties of Quinazoline. Asian Journal of Chemistry. [Link]
  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. ASEAN. [Link]
  • Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. YouTube. [Link]
  • THERMAL ANALYSIS. PHARMD GURU. [Link]
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. [Link]
  • Experimental details of X-ray crystallography of triazoloquinazolines 1 and 2.
  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
  • HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. PubMed. [Link]
  • Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitr
  • Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18.
  • CARBON-13 NMR ANALYSIS OF SOME 4-QUINAZOLINONE ALKALOIDS AND REL
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives.
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. [Link]
  • Analytical and biological characterization of quinazoline semicarbazone derivatives.
  • X-ray crystallographic structure of compound 8.
  • Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Medi
  • Micropreparative isolation and NMR structure elucidation of metabolites of the drug candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)
  • Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands.
  • Structure elucidation of quinoline| NMR Spectroscopy. YouTube. [Link]
  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives...

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these challenging, electron-deficient heteroaryl chlorides. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's mechanics to empower you to troubleshoot and optimize your experiments effectively.

The 2-chloroquinoline scaffold is a common motif in pharmacologically active compounds, making its functionalization a critical step in many synthetic routes.[1] However, the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts necessitates carefully optimized conditions to achieve high yields and minimize side reactions.[2] This guide provides field-proven insights and systematic troubleshooting strategies to address the specific issues you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address common problems observed during the Suzuki coupling of 2-chloroquinolines.

Q1: My reaction shows low to no conversion of the 2-chloroquinoline starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is the most common issue and typically points to an inefficient catalytic cycle, most often a slow oxidative addition step. The C-Cl bond is strong, and the quinoline ring's nitrogen atom can influence the catalyst's activity.

Core Problem: The Pd(0) catalyst is not efficiently inserting into the C-Cl bond of the 2-chloroquinoline. This is the rate-determining step for many aryl chlorides.[2]

Troubleshooting Workflow:

G cluster_start Problem: Low/No Conversion cluster_catalyst Step 1: Evaluate Catalyst System cluster_base Step 2: Optimize the Base cluster_conditions Step 3: Adjust Reaction Conditions Start Low or No Conversion Observed Catalyst Is the catalyst active enough for C-Cl activation? Start->Catalyst UpgradeLigand Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-Heterocyclic Carbene (NHC) ligand. Catalyst->UpgradeLigand No Base Is the base appropriate? Catalyst->Base Yes CheckPrecatalyst Use a modern Buchwald G3/G4 precatalyst for reliable Pd(0) generation. UpgradeLigand->CheckPrecatalyst CheckPrecatalyst->Base StrongerBase Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. These are often more effective than K₂CO₃ for challenging couplings. Base->StrongerBase No Conditions Are the temperature and solvent optimal? Base->Conditions Yes StrongerBase->Conditions IncreaseTemp Increase temperature. Reactions with aryl chlorides often require higher temperatures (90-120 °C). Conditions->IncreaseTemp No Solvent Use anhydrous, polar aprotic solvents like 1,4-dioxane, THF, or toluene. A small amount of water can sometimes be beneficial, but start with anhydrous conditions. IncreaseTemp->Solvent Microwave Consider microwave irradiation to accelerate the reaction. [2, 3] Solvent->Microwave

Caption: Troubleshooting workflow for low conversion.

Detailed Explanation:

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating 2-chloroquinolines. You need a catalytic system that generates a highly electron-rich and sterically bulky Pd(0) species.

    • Expert Insight: Bulky biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[3][4] They promote the formation of the active monoligated Pd(0) complex, which is crucial for oxidative addition, and their steric bulk can accelerate the final reductive elimination step.[5] Using modern precatalysts (e.g., XPhos Pd G3/G4) ensures efficient and reproducible generation of the active Pd(0) species, avoiding issues with impure or oxidized palladium sources.[6]

  • Base Selection: The base plays a critical role in the transmetalation step, forming a more nucleophilic boronate species.[3][7] For challenging substrates, a stronger base is often required.

    • Expert Insight: While Na₂CO₃ or K₂CO₃ might work for simpler substrates, K₃PO₄ and Cs₂CO₃ are generally superior for couplings involving aryl chlorides.[8] They are effective in a variety of solvent systems and can facilitate the reaction without promoting significant side reactions.

  • Solvent and Temperature: The reaction medium must solubilize all components and be stable at the required temperatures.

    • Expert Insight: Anhydrous polar aprotic solvents like 1,4-dioxane or toluene are standard.[8][9] While Suzuki couplings are often run with a small amount of water to help dissolve the base and facilitate transmetalation, starting with anhydrous conditions can be a good diagnostic tool if dehalogenation is a problem. Increasing the temperature to 100-120 °C is common for activating C-Cl bonds. Microwave-assisted heating can dramatically reduce reaction times from hours to minutes and improve yields.[10][11]

Q2: I'm observing a significant amount of dehalogenated quinoline byproduct. What causes this and how can I suppress it?

A2: Dehalogenation (replacement of -Cl with -H) is a common side reaction, especially with electron-deficient heteroaryl halides like 2-chloroquinoline. [8]

Core Problem: The formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can undergo reductive elimination with the quinoline moiety to produce the dehalogenated byproduct.[6] Sources of the hydride can include the solvent (e.g., alcohols), water, or the base itself.[8]

Mitigation Strategies:

  • Choice of Base and Solvent:

    • Avoid Strong Hydride Sources: Avoid using alkoxide bases or alcohol solvents, as they are known hydride donors.[8]

    • Use Aprotic Solvents: Stick to solvents like 1,4-dioxane or toluene.[12] If using a base like K₃PO₄ that requires some water to function, use the minimum amount necessary (e.g., 5-10 equivalents relative to the substrate).[13] Sometimes, completely anhydrous conditions can minimize dehalogenation.[14]

  • Catalyst and Ligand:

    • Bulky Ligands: Using sterically hindered ligands (e.g., SPhos, XPhos) can disfavor the pathway leading to the Pd-H species and accelerate the desired cross-coupling pathway.[8]

  • Boronic Acid Quality and Stoichiometry:

    • High-Purity Boronic Acid: Use high-quality boronic acid. Impurities can lead to side reactions.

    • Consider Boronate Esters: Pinacol boronate esters (Bpin) can sometimes be more stable and less prone to protodeboronation, which can indirectly affect the main reaction pathway.[15]

Table 1: Recommended Conditions to Minimize Dehalogenation

ParameterRecommendationRationale
Catalyst/Ligand Pd₂(dba)₃ / SPhos or XPhos Pd G3/G4Bulky, electron-rich ligands accelerate C-C bond formation, outcompeting the dehalogenation pathway.[8]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that are less likely to act as hydride sources compared to alkoxides.[8]
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents minimize the availability of protons and hydride sources.[12]
Temperature Use the lowest effective temperatureHigher temperatures can sometimes increase the rate of side reactions.
Q3: My main byproduct is the homocoupling of my boronic acid (Ar-Ar). How do I prevent this?

A3: Homocoupling of the boronic acid is typically caused by the presence of Pd(II) species and oxygen in the reaction mixture. [6]

Core Problem: The reaction between two molecules of boronic acid is catalyzed by Pd(II). This not only consumes your nucleophile but also indicates a problem with the catalyst's oxidation state or the reaction atmosphere.

Mitigation Strategies:

  • Thorough Degassing: This is the most critical step. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.

    • Procedure: Degas your solvent and the assembled reaction mixture thoroughly. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.[8]

  • Use a Pd(0) Source or an Efficient Precatalyst:

    • Expert Insight: Starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in situ reduction to Pd(0). This reduction can sometimes be inefficient or lead to side reactions like homocoupling.[6] Using a stable Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that cleanly generates Pd(0) is highly recommended.[4]

  • Control Stoichiometry: While a slight excess of boronic acid is common (1.1-1.5 eq.), using a very large excess can increase the statistical probability of homocoupling.

Frequently Asked Questions (FAQs)

Q: What is the best all-around catalyst system to start with for a new 2-chloroquinoline substrate? A: A highly reliable starting point is a second or third-generation Buchwald precatalyst. Specifically, XPhos Pd G3 (or G4) offers a great balance of reactivity and stability. It is designed for challenging couplings of aryl chlorides. A typical starting catalyst loading is 1-2 mol %.[4]

Q: Which base should I choose: K₂CO₃, K₃PO₄, or Cs₂CO₃? A: For 2-chloroquinolines, K₃PO₄ is often the best choice to start with. It is a strong, yet generally non-nucleophilic base that works well in a variety of aprotic solvents. Cs₂CO₃ is also excellent and sometimes gives superior results, but it is more expensive. K₂CO₃ is a weaker base and may not be effective enough for the less reactive chloride substrate.[7][8]

Q: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)? A: Boronic acids are more common and often more reactive. However, they can be prone to decomposition (protodeboronation). If your boronic acid is unstable or contains impurities, a pinacol boronate ester (Bpin) can be a more robust alternative. They are more stable on the shelf and in the reaction mixture, which can lead to more reproducible results, especially if dehalogenation or other side reactions are an issue.[15]

Q: How critical is it to use anhydrous ("dry") solvents? A: It is highly critical, especially during the optimization phase. While some Suzuki protocols use aqueous mixtures (e.g., dioxane/water), water can be a source of protons that leads to dehalogenation.[8] It is best to start with a high-quality anhydrous solvent to establish a baseline. If you struggle with solubility of the base, a minimal amount of water can be added later as a variable.

Experimental Protocols

Protocol 1: General Screening Conditions for Suzuki Coupling of 2-Chloroquinoline

This protocol provides a robust starting point for a new 2-chloroquinoline and arylboronic acid pairing.

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloroquinoline (1.0 eq.), the arylboronic acid (1.3 eq.), and K₃PO₄ (2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (if not using a precatalyst, e.g., SPhos, 4 mol %).

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution based on the limiting reagent). Seal the vessel and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS after 2, 6, and 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[16]

Protocol 2: Microwave-Assisted Protocol for Accelerated Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[10][17]

  • Reaction Setup: In a dedicated microwave reaction vial, combine the 2-chloroquinoline (1.0 eq.), arylboronic acid (1.5 eq.), K₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (5 mol %).

  • Solvent Addition: Add a 4:1 mixture of DMF/water (to make a ~0.2 M solution).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat to 140 °C for 15-30 minutes with stirring.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Table 2: Summary of Recommended Starting Conditions

ComponentCondition A (Conventional Heat)Condition B (Microwave)
Pd Source XPhos Pd G3 (2 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2 eq.)K₂CO₃ (2 eq.)
Solvent 1,4-Dioxane (anhydrous)DMF / H₂O (4:1)
Temperature 100 °C140 °C
Time 6-24 h15-30 min

Mechanistic Overview

A solid understanding of the catalytic cycle is key to rational troubleshooting.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinoline to form a Pd(II) complex. This is often the slowest step.[2]

  • Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the chloride.[3]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

By identifying which of these key steps is failing, you can make targeted, rational adjustments to your reaction conditions rather than relying on random screening.

References

  • Molla, M. R. I., et al. (2019). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. National Institutes of Health.
  • Toche, R., & Janrao, R. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. International Journal of Scientific and Research Publications, 3(8).
  • Stevens, M. F. G., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10156-10178.
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(27).
  • ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). ResearchGate.
  • Appukkuttan, P., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(12), 2782-2785.
  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros.
  • Scholar Commons. (n.d.). A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. University of South Carolina.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Ali, I., et al. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis, 44(10), 1637-1644.
  • Colacot, T. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 169.
  • Royal Society of Chemistry. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
  • Reddit. (2024). Suzuki proto-dehalogenation problem. r/Chempros.
  • National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health.
  • PubMed. (2007). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. The Journal of Organic Chemistry, 72(23), 8987-9.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • ePrints Soton. (n.d.). One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction. University of Southampton.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2469.
  • Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 66(26), 8677-8681.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate.

Sources

Technical Support Center: Troubleshooting Low Yield in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields in their synthesis of quinazoline derivatives. Quinazolines are a critical class of heterocyclic compounds, renowned for their broad pharmacological and biological activities.[1][2] However, their synthesis can be fraught with challenges leading to suboptimal yields.

This comprehensive guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

I. Foundational Troubleshooting: Starting Materials and Reaction Setup

Low yields often originate from the very beginning of the synthetic process. This section addresses common pitfalls related to the quality of starting materials and the initial reaction setup.

Q1: My reaction has a low or non-existent yield, as monitored by TLC/LC-MS. Where should I start troubleshooting?

A1: When faced with a low or non-existent yield, a systematic evaluation of your starting materials and fundamental reaction parameters is the first critical step.

Poor Quality of Starting Materials: The purity of your reactants is paramount. Impurities can engage in side reactions, consume your reagents, or even inhibit catalysts, all of which will drastically reduce the yield of your desired quinazoline product.[3]

  • Verification Protocol:

    • Purity Analysis: Verify the purity of your starting materials (e.g., 2-aminobenzonitriles, 2-aminobenzylamines, aldehydes) using standard analytical techniques such as NMR, GC-MS, or by confirming their melting points.[3]

    • Purification of Aldehydes:

      • Liquid Aldehydes: Distill under reduced pressure.

      • Solid Aldehydes: Recrystallize from an appropriate solvent (e.g., ethanol, hexanes).[3]

    • Purification of Amines: Recrystallize or use column chromatography to purify solid amines. Liquid amines can be distilled under reduced pressure.

Moisture Sensitivity: Many reagents and intermediates involved in quinazoline synthesis are sensitive to moisture. The presence of water can lead to the quenching of reactants or catalyze unwanted side reactions.[3]

  • Mitigation Protocol:

    • Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents or catalysts.

Q2: How do the specific structures of my starting materials, such as substituted 2-aminobenzonitriles and various aldehydes, impact the reaction yield?

A2: The electronic and steric properties of your starting materials significantly influence their reactivity and, consequently, the overall yield.

  • 2-Aminobenzonitrile Derivatives: The nature of substituents on the aromatic ring affects the nucleophilicity of the amino group and the reactivity of the nitrile. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups can decrease it.[3]

  • Aldehydes: Aromatic aldehydes often provide better yields compared to aliphatic aldehydes. This is attributed to the generally higher reactivity of aromatic aldehydes and their reduced susceptibility to side reactions like self-condensation.[3]

A systematic approach to understanding these effects is to screen a variety of substituted starting materials, as illustrated in the following workflow:

Caption: Initial troubleshooting workflow for low yield in quinazoline synthesis.

II. Optimizing Reaction Conditions

Once the integrity of your starting materials is confirmed, the next step is to scrutinize and optimize the reaction conditions. The choice of solvent, temperature, and catalyst can dramatically alter the course and outcome of the synthesis.

Q3: My yield is still low despite using pure starting materials. How can I optimize the reaction conditions?

A3: Suboptimal reaction conditions are a frequent cause of low yields. A systematic optimization of temperature, solvent, and catalyst (if applicable) is crucial.

Suboptimal Reaction Temperature: Many quinazoline syntheses require heating to overcome the activation energy barrier.[3] Conversely, excessively high temperatures can lead to the decomposition of reactants or products.[4]

  • Temperature Screening Protocol:

    • Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C).[3]

    • Monitor the progress of each reaction by TLC or LC-MS to identify the optimal temperature.

Incorrect Solvent: The solvent plays a critical role by influencing reactant solubility, reaction rate, and the stability of intermediates.[3] The polarity of the solvent can even dictate the reaction pathway, with polar solvents often favoring the desired quinazoline formation over potential side products like benzimidazoles.[5]

  • Solvent Screening Protocol:

    • Run the reaction in a variety of solvents with different polarities.

    • Common choices include polar aprotic solvents (DMF, DMSO), polar protic solvents (ethanol, water), and non-polar solvents (toluene, THF).[3][5]

    • For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have demonstrated excellent yields (85-91%), while ethanol and non-polar solvents like toluene and THF were ineffective.[3]

SolventPolarityTypical Yield Range (%)Reference
DMFPolar Aprotic85-91[3]
WaterPolar Protic85-91[3]
EthanolPolar ProticIneffective[3]
TolueneNon-PolarIneffective[3]
THFNon-PolarIneffective[3]

Inactive or Inefficient Catalyst: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are significant factors.[3] Catalyst deactivation by impurities or byproducts can also occur.[4]

  • Catalyst Optimization Protocol:

    • Use a Fresh Catalyst: Ensure the catalyst is from a fresh batch and has been stored correctly.

    • Optimize Loading: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

    • Consider Different Catalysts: A wide range of transition metal catalysts, including those based on copper, palladium, and rhodium, have been successfully employed in quinazoline synthesis.[1][6][7] If one catalyst is not performing well, consider alternatives.

Reaction_Optimization cluster_Inputs Initial Reaction Setup cluster_Process Optimization Parameters cluster_Output Desired Outcome Pure Reactants Pure Reactants Temperature Temperature Screening (RT, 50°C, 80°C, 120°C) Pure Reactants->Temperature Solvent Solvent Screening (Polar vs. Non-Polar) Temperature->Solvent Optimize Catalyst Catalyst Optimization (Loading, Type) Solvent->Catalyst Optimize High Yield Quinazoline High Yield Quinazoline Catalyst->High Yield Quinazoline

Caption: Systematic optimization of reaction conditions for quinazoline synthesis.

III. Addressing Side Reactions and Purification Challenges

Even with optimized conditions, side reactions can compete with the desired product formation, and subsequent purification steps can lead to product loss.

Q4: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are common side reactions and how can I minimize them?

A4: The formation of byproducts is a common issue in many synthetic routes to quinazolines. The specific side reactions depend on the chosen synthetic pathway.

  • Formation of Benzimidazoles: In some cases, particularly when using non-polar solvents, an alternative cyclization can occur, leading to the formation of benzimidazole byproducts instead of the desired quinazoline.[5]

    • Solution: Switching to a polar solvent can shift the reaction pathway towards quinazoline formation.[5]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as an o-amidobenzamide in a multi-step synthesis.[4]

    • Solution: Ensure the intermediate is correctly formed before proceeding. For one-pot syntheses, the choice of catalyst and reaction conditions is critical for driving the reaction to completion.[4]

  • Formation of Benzoxazinone Intermediate: When synthesizing from anthranilic acid and acetic anhydride, a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is formed. Incomplete conversion will leave this as an impurity.[8]

    • Solution: Ensure a sufficient amount of the amine source is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization.[8]

Q5: I'm losing a significant amount of my product during workup and purification. What are the best practices to avoid this?

A5: Product loss during these final stages can be substantial if not performed carefully.

  • Extraction: The choice of extraction solvent and pH adjustments are critical. Ensure the pH of the aqueous layer is adjusted to ensure your product is in its neutral form for efficient extraction into the organic layer.

  • Recrystallization:

    • Solvent Selection: The key to successful recrystallization is finding a solvent (or solvent system) in which your product has high solubility at high temperatures and low solubility at low temperatures.[3]

    • Slow Cooling: Cool the solution slowly to promote the formation of pure crystals and minimize product loss in the mother liquor.[3]

  • Column Chromatography:

    • Irreversible Adsorption: Your product may be irreversibly adsorbing to the silica gel.

    • Solution: Try using a different stationary phase, such as alumina, or deactivate the silica gel with a small amount of triethylamine in the eluent.[3]

IV. Specific Synthetic Routes: FAQs

Different synthetic strategies for quinazolines have their own unique challenges. This section addresses issues related to some common methods.

Q6: I am attempting a Niementowski quinazoline synthesis and experiencing low yields. What are the key parameters to investigate?

A6: The Niementowski synthesis, which typically involves the reaction of anthranilic acids with amides, can be sensitive to reaction conditions.[9]

  • High Temperatures: This reaction often requires high temperatures, which can lead to degradation.[10]

    • Solution: Microwave-assisted synthesis can be a valuable alternative, often leading to shorter reaction times and improved yields under milder conditions.[9][11]

  • Solid-Supported Reagents: Using acidic solid supports like montmorillonite K-10 can improve yields in solvent-free microwave conditions.[9]

Q7: My Friedländer annulation for quinazoline synthesis is not working well. What are the common pitfalls?

A7: The Friedländer synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, can be plagued by low yields if not properly optimized.

  • Catalyst Choice: While traditionally conducted under harsh conditions, modern variations utilize catalysts to improve efficiency. Lewis acids such as In(OTf)₃ have been shown to be effective.[12] Molecular iodine can also catalyze this reaction.[13]

  • Reaction Temperature: The temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation.[13]

Protocol 1: General Procedure for Synthesis of 2-Substituted Quinazolines

This protocol describes a general method for the synthesis of 2-substituted quinazolines via the condensation and subsequent oxidation of a 2-aminobenzylamine and an aldehyde.[3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzylamine (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL).

  • Addition of Aldehyde: Add the corresponding aldehyde (1.1 mmol) to the solution.

  • Oxidation: Add an oxidizing agent (e.g., manganese dioxide, 5.0 mmol).

  • Heating: Stir the reaction mixture at reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, filter off the oxidizing agent, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate

This protocol is based on a microwave-assisted synthesis from anthranilic acid.[8][14]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.

  • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: To the crude 2-methyl-4H-3,1-benzoxazin-4-one, add a source of ammonia (e.g., ammonium acetate) and a suitable solvent if necessary.

  • Reaction Conditions: Heat the mixture, again optimizing the conditions (conventional heating or microwave irradiation) to drive the conversion to the final quinazolinone product.

  • Work-up and Purification: After the reaction is complete, cool the mixture and precipitate the product by adding water. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

V. References

  • Kumar, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(15), 4987. Available at: [Link]

  • Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Science and Its Applications, 5(2), 62-69. Available at: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(23), 5733. Available at: [Link]

  • Ahmad, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 961363. Available at: [Link]

  • Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Science & its applications, 5(2), 62-69. Available at: [Link]

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. Available at: [Link]

  • Zhang, R.-L., et al. (2025). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. European Journal of Organic Chemistry. Available at: [Link]

  • Hameed, A., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 7, 79. Available at: [Link]

  • Al-dujaili, J. H., & Al-Zoubi, R. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available at: [Link]

  • Al-Dujaili, J. H., & Al-Zoubi, R. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available at: [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Wang, Y., et al. (2022). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters, 24(1), 136-141. Available at: [Link]

  • Hameed, A., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in chemistry, 7, 79. Available at: [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6646-6685. Available at: [Link]

  • Chandrasekhar, M., et al. (2018). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. Available at: [Link]

  • Ahmad, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 961363. Available at: [Link]

  • ResearchGate. (n.d.). Proposed catalytic cycle for quinazoline synthesis. Retrieved from [Link]

  • Maleki, A., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 11339. Available at: [Link]

  • O'Connor, C. T., et al. (2018). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry, 16(25), 4596-4605. Available at: [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available at: [Link]

  • ResearchGate. (n.d.). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

  • Ansari, M. I., et al. (2013). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 37(10), 3217-3225. Available at: [Link]

  • YouTube. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling of Haloquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving haloquinazoline scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important heterocyclic motif. As N-heterocyclic compounds, haloquinazolines present unique challenges in Suzuki coupling, often leading to undesired side reactions that can diminish yields and complicate purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The advice herein is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Navigating Common Side Reactions

The successful Suzuki coupling of haloquinazolines hinges on a delicate balance of reaction parameters to favor the desired cross-coupling pathway over competing side reactions. This section provides a systematic approach to diagnosing and mitigating the most common challenges.

Problem 1: Significant Formation of Hydrodehalogenated Quinazoline

Q1: I am observing a significant amount of the dehalogenated quinazoline byproduct in my reaction mixture. What is causing this, and how can I prevent it?

A1: Hydrodehalogenation is a prevalent side reaction where the halogen on your quinazoline is replaced by a hydrogen atom, leading to a loss of starting material and reduced yield of the desired product.[1][2] This is particularly common with electron-deficient N-heterocycles like quinazolines.[1]

Root Causes & Mechanistic Insights:

The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This can arise from several sources:

  • Base: Strong bases, especially alkoxides, can react with protic solvents or trace water to generate hydride species.

  • Solvent: Protic solvents like alcohols can serve as hydride sources.

  • Impurities: Trace amounts of water or other protic impurities can contribute to Pd-H formation.

Once formed, the Pd-H species can participate in a competing reductive elimination pathway with the quinazoline-palladium intermediate, yielding the dehalogenated product.

Troubleshooting Workflow:

cluster_base Base Optimization cluster_solvent Solvent Selection cluster_catalyst Catalyst System Modification cluster_temp Reaction Conditions start High Hydrodehalogenation Observed base Evaluate Base start->base solvent Assess Solvent System base->solvent If issue persists b1 Switch to a weaker inorganic base: K₃PO₄, K₂CO₃, or Cs₂CO₃ base->b1 catalyst Optimize Catalyst/Ligand solvent->catalyst If issue persists s1 Use rigorously degassed aprotic solvents: Dioxane, THF, Toluene solvent->s1 temp Adjust Temperature & Time catalyst->temp If issue persists c1 Employ bulky, electron-rich phosphine ligands: SPhos, XPhos, or dppf to accelerate reductive elimination catalyst->c1 end Hydrodehalogenation Minimized temp->end Successful Optimization t1 Lower the reaction temperature temp->t1 b2 Avoid strong alkoxide bases b1->b2 s2 Ensure anhydrous conditions if possible s1->s2 c2 Consider N-heterocyclic carbene (NHC) ligands c1->c2 t2 Monitor reaction closely and stop once starting material is consumed t1->t2

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Recommended Corrective Actions:

ParameterRecommended ChangeRationale
Base Switch from strong bases (e.g., NaOtBu) to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]Weaker bases are less prone to generating palladium-hydride species that lead to hydrodehalogenation.
Solvent Use aprotic solvents such as 1,4-dioxane, THF, or toluene.[1][4]Aprotic solvents lack acidic protons and cannot act as hydride sources. Ensure solvents are anhydrous and thoroughly degassed.
Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][5][6][7]These ligands promote the desired reductive elimination step of the cross-coupling, outcompeting the hydrodehalogenation pathway.[8]
Temperature Lower the reaction temperature.Higher temperatures can sometimes favor side reactions. A lower temperature may slow the rate of Pd-H formation relative to the productive catalytic cycle.
Protecting Groups For N-H containing quinazolinones, consider N-protection (e.g., with a BOC group).Deprotonation of an N-H group by the base can alter the electronic properties of the ring and in some cases, N-protection can suppress dehalogenation.[1][9]
Problem 2: Excessive Homocoupling of the Boronic Acid Reagent

Q2: My purification is complicated by a significant amount of a symmetrical biaryl impurity derived from my boronic acid. What causes this homocoupling, and what are the best strategies to avoid it?

A2: The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction that consumes your nucleophile and reduces the yield of the desired heteroaryl-aryl product.[10]

Root Causes & Mechanistic Insights:

Two primary mechanisms are generally responsible for boronic acid homocoupling:

  • Oxygen-Mediated Pathway: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, often involving a Pd-peroxo species.[11]

  • Palladium(II)-Mediated Pathway: A stoichiometric reaction between a Pd(II) species and the boronic acid can result in the formation of the homocoupled product and Pd(0).[12]

Troubleshooting Workflow:

cluster_atmosphere Atmosphere Control cluster_palladium Palladium Catalyst cluster_conditions Reaction Parameters cluster_reagents Reagent Handling start High Boronic Acid Homocoupling atmosphere Check Reaction Atmosphere start->atmosphere palladium Evaluate Palladium Source atmosphere->palladium If issue persists a1 Rigorously degas all solvents and the reaction mixture (e.g., N₂/Ar sparging, freeze-pump-thaw) atmosphere->a1 conditions Adjust Reaction Conditions palladium->conditions If issue persists p1 Use a Pd(0) source directly (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) instead of a Pd(II) precatalyst palladium->p1 reagents Modify Reagent Stoichiometry/Addition conditions->reagents If issue persists c1 Lower the reaction temperature conditions->c1 end Homocoupling Minimized reagents->end Successful Optimization r1 Use a slight excess of the haloquinazoline reagents->r1 a2 Maintain a strict inert atmosphere (N₂ or Ar) a1->a2 p2 Consider adding a mild reducing agent like potassium formate to minimize free Pd(II) p1->p2 c2 Try a weaker base (e.g., K₂CO₃) c1->c2 r2 Consider slow addition of the boronic acid r1->r2

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Recommended Corrective Actions:

ParameterRecommended ChangeRationale
Reaction Atmosphere Rigorously degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (N₂ or Ar).[12]This minimizes the presence of oxygen, which is a key promoter of the oxidative homocoupling pathway.[12]
Palladium Source Use a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂). If using Pd(II), consider adding a mild reducing agent like potassium formate.[12][13][14]This reduces the concentration of Pd(II) species that can participate in the stoichiometric homocoupling pathway.[12]
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the haloquinazoline relative to the boronic acid.This ensures that the boronic acid is consumed primarily through the desired cross-coupling reaction.
Temperature Lower the reaction temperature.[10]Higher temperatures can sometimes accelerate the rate of homocoupling.
Boronic Acid Addition Consider slow addition of the boronic acid to the reaction mixture.This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.
Problem 3: Protodeboronation of the Boronic Acid

Q3: I am detecting the arene corresponding to my boronic acid, indicating protodeboronation. Why is this happening and how can I suppress it?

A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, with replacement by a C-H bond.[15] This side reaction effectively destroys your nucleophile and is a common issue, especially with heteroaryl boronic acids or under harsh basic conditions.[15][16][17]

Root Causes & Mechanistic Insights:

Protodeboronation is essentially a protonolysis reaction. The propensity for this side reaction is highly dependent on the substrate and the reaction conditions, particularly the pH.[15]

  • Aqueous Base: The presence of water and a base can facilitate the cleavage of the C-B bond.

  • Temperature: Higher temperatures often accelerate protodeboronation.

  • Substrate Electronics: Electron-deficient arylboronic acids and certain heteroarylboronic acids are more susceptible to protodeboronation.[18]

Recommended Corrective Actions:

ParameterRecommended ChangeRationale
Boronic Acid Derivative Use a boronic ester (e.g., pinacol or MIDA ester) instead of the free boronic acid.[15][19]Boronic esters are generally more stable towards protodeboronation.[19] MIDA boronates, in particular, can be used in a "slow-release" strategy to keep the concentration of the active boronic acid low.[15]
Base Use the mildest base that is effective for the reaction (e.g., K₃PO₄ or K₂CO₃). Avoid excessively strong bases or prolonged reaction times at high pH.The rate of protodeboronation is often pH-dependent, with higher pH values accelerating the reaction for many substrates.[17]
Solvent Minimize the amount of water in the reaction, or consider running the reaction under anhydrous conditions if the catalytic system allows.Water is the proton source for protodeboronation. Reducing its concentration can slow this side reaction.
Temperature Conduct the reaction at the lowest temperature that provides a reasonable reaction rate.Like many side reactions, protodeboronation is often accelerated at higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Haloquinazoline with Minimized Side Reactions

This protocol is a robust starting point for the Suzuki coupling of a chloro- or bromoquinazoline with an arylboronic acid, employing conditions designed to minimize hydrodehalogenation and homocoupling.

Materials:

  • Haloquinazoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.033 mmol, 3.3 mol%)

  • K₃PO₄ (2.0 mmol, finely ground)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Water (0.5 mL, degassed)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the haloquinazoline, arylboronic acid, and finely ground K₃PO₄.

  • In a separate vial, add the Pd₂(dba)₃ and SPhos, and then add this catalyst mixture to the Schlenk flask.

  • Add the degassed 1,4-dioxane and degassed water.

  • Further degas the reaction mixture by bubbling a gentle stream of argon through the solution for 10-15 minutes, or by subjecting the sealed flask to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q4: Are chloroquinazolines suitable substrates for Suzuki coupling, or should I stick to bromo- or iodo-derivatives? A4: While iodo- and bromoquinazolines are generally more reactive, chloroquinazolines are also viable substrates for Suzuki coupling. However, they typically require more active catalytic systems to achieve efficient oxidative addition. The use of bulky, electron-rich ligands like SPhos, XPhos, or certain NHC ligands is often essential for activating the C-Cl bond.[1][20] You may also need to use higher temperatures or longer reaction times compared to the more reactive halides.

Q5: My haloquinazoline has poor solubility in common Suzuki coupling solvents. What can I do? A5: Poor solubility can hinder reaction rates. Consider using a solvent system known to dissolve a wide range of substrates, such as DMF/water or DME/water.[21][22][23][24][25] Propylene carbonate (PC) has also been reported as a "green" and effective solvent for the Suzuki coupling of haloquinazolines, sometimes offering improved yields and shorter reaction times compared to traditional solvents.[21][22] Additionally, ensure vigorous stirring and sufficient heating to maximize solubility.

Q6: The nitrogen atoms in the quinazoline ring seem to be inhibiting my palladium catalyst. Is this possible? A6: Yes, this is a known issue with N-heterocyclic substrates. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[16][26] This is another reason why the use of bulky ligands is beneficial. The steric hindrance provided by ligands like SPhos or XPhos can prevent the quinazoline nitrogen from strongly coordinating to the palladium, thus preserving the catalyst's activity.[16]

Q7: Can I use microwave irradiation to accelerate the Suzuki coupling of haloquinazolines? A7: Absolutely. Microwave-assisted synthesis can be a very effective technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.[7][24] The rapid and efficient heating provided by microwaves can overcome activation barriers and drive sluggish reactions to completion. It is an excellent tool for optimizing conditions and screening catalysts and ligands.

References

  • Cravotto, G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(6), 989-1001. [Link]
  • Düfert, M. A., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(48), 16644-16654. [Link]
  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(18), 1823-1827. [Link]
  • Cravotto, G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(6), 989-1001. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Cernak, T., et al. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry, 71(23), 8975-8977. [Link]
  • Wikipedia. (2023).
  • Düfert, M. A., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(48), 16644-16654. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17166-17180. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Cox, P. A., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling, 62(21), 5122-5134. [Link]
  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction.
  • Kégl, T., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(10), e202304969. [Link]
  • Kégl, T., et al. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(10), e202304969. [Link]
  • Almássy, L., et al. (2018).
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(19), 10124-10140. [Link]
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
  • Perumalla, S. R., et al. (2012). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 24(12), 5527-5529. [Link]
  • Almássy, L., et al. (2018).

Sources

Technical Support Center: Strategies for Overcoming the Poor Reactivity of 2-Chloroquinazolines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support hub for researchers, scientists, and drug development professionals. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] However, its functionalization, particularly at the C2-position, presents significant challenges. 2-Chloroquinazolines are common synthetic intermediates, but their participation in palladium-catalyzed cross-coupling reactions is often hampered by poor reactivity.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve success in your synthetic campaigns.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses specific, common issues encountered during cross-coupling experiments with 2-chloroquinazolines.

Q1: My Suzuki-Miyaura coupling with a 2-chloroquinazoline is showing low to no conversion. What are the primary causes and how do I fix it?

This is a very common issue. The C-Cl bond at the 2-position of the quinazoline ring is notoriously difficult to activate for the initial oxidative addition step in the catalytic cycle.[3][4] Success hinges on choosing a highly active catalyst system and optimizing the reaction parameters.

Potential Causes & Solutions:

  • Cause 1: Ineffective Catalyst System. Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the inert C2-Cl bond.[3] The electron-withdrawing nature of the quinazoline ring further deactivates this position.

    • Solution: Employ Modern Catalyst Systems. Use a combination of a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand. These ligands are designed to accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[5][6]

      • Recommended Precatalysts: Pd(OAc)₂, Pd₂(dba)₃

      • Recommended Ligands: SPhos, XPhos, RuPhos, or other Buchwald-type biaryl phosphine ligands.

  • Cause 2: Suboptimal Base or Solvent. The choice of base and solvent is critical for the transmetalation step and for maintaining catalyst activity.

    • Solution: Screen Bases and Solvents. Use a moderately strong inorganic base that is finely powdered and anhydrous to maximize surface area and reactivity. Polar aprotic solvents are generally preferred.

      • Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃.[3][5]

      • Recommended Solvents: Anhydrous and degassed 1,4-dioxane, toluene, or DMF. A small amount of water (e.g., in a 10:1 solvent:water ratio) can sometimes be beneficial, but start with anhydrous conditions.[5][7]

  • Cause 3: Competing Side Reactions. Several side reactions can consume your starting materials or reagents, leading to low yields.

    • Solution: Ensure Rigorous Inert Conditions.

      • Protodeboronation: The boronic acid reacts with trace water or protic sources, converting it back to an arene. Use anhydrous reagents and solvents.[3]

      • Homocoupling: The boronic acid couples with itself. This is often exacerbated by the presence of oxygen, which can interfere with the catalyst.[3] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

      • Dehalogenation: The 2-chloroquinazoline is reduced to the parent quinazoline. This can occur if hydride sources are present in the reaction mixture.[3]

Optimized Protocol: Suzuki-Miyaura Coupling of 2-Chloroquinazoline

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv, finely powdered and dried)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-chloroquinazoline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle 3-5 times.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may take 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.[7]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.[8]

Q2: My Buchwald-Hartwig amination of a 2-chloroquinazoline is failing. How can I improve it?

The Buchwald-Hartwig amination is particularly challenging with N-heterocyclic substrates. The Lewis basic nitrogen atoms in the quinazoline ring can coordinate to the palladium catalyst, effectively poisoning it and shutting down the catalytic cycle.[3][9]

Potential Causes & Solutions:

  • Cause 1: Catalyst Inhibition. The N1 and N3 atoms of the quinazoline ring are strong Lewis bases that can bind to the palladium center, preventing it from participating in the catalytic cycle.[9]

    • Solution: Use Specialized Ligands. Modern Buchwald-Hartwig ligands are extremely bulky. This steric hindrance not only promotes the crucial reductive elimination step but also helps prevent the catalyst from being deactivated by coordination to the substrate's nitrogen atoms.[4][10]

      • Recommended Ligands: BrettPhos, RuPhos, and other generation 3 or 4 biaryl phosphine ligands are excellent choices for challenging heteroaromatic amines.[9]

  • Cause 2: Inappropriate Base. A strong, non-nucleophilic base is required to deprotonate the amine, but overly harsh conditions can lead to decomposition of the substrate or catalyst.

    • Solution: Select the Right Base. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be milder yet effective alternatives.[10][11] The choice of base is often coupled with the choice of ligand and solvent, so screening may be necessary.

  • Cause 3: Poor Substrate Scope. Not all amines are created equal. Primary aliphatic amines are generally more reactive than secondary amines, and aryl amines can be particularly challenging.[11]

    • Solution: Adjust Stoichiometry and Conditions. For less reactive amines, you may need to increase the reaction temperature, use a higher catalyst loading, or increase the excess of the amine coupling partner (e.g., 1.5-2.0 equivalents).

Optimized Protocol: Buchwald-Hartwig Amination of 2-Chloroquinazoline

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-3 mol%)

  • BrettPhos or RuPhos (2-6 mol%)

  • NaOtBu or LHMDS (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • Reaction Setup (Glovebox): In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, the ligand, and the base.

  • Reagent Addition: Add the 2-chloroquinazoline and the amine. Then add the anhydrous, degassed solvent.

  • Reaction: Seal the tube, remove it from the glovebox, and heat in a preheated oil bath to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).[5]

  • Extraction: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography.[5]

Q3: My Sonogashira coupling of a 2-chloroquinazoline is giving a complex mixture of products. How can I optimize it?

The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, but it can be sensitive, especially with challenging substrates.[12][13] The presence of certain functional groups or the use of an imbalanced catalyst system can lead to undesired side products.

Potential Causes & Solutions:

  • Cause 1: Imbalanced Pd/Cu Catalysis. The classic Sonogashira uses a dual system of palladium and a copper(I) co-catalyst. If not optimized, this can lead to significant homocoupling of the terminal alkyne (Glaser coupling).

    • Solution: Optimize Catalysts and Consider Copper-Free Conditions.

      • Classic Conditions: Use a Pd(0) source like Pd(PPh₃)₄ with CuI as a co-catalyst.[12][14] The ratio and loading are critical.

      • Copper-Free: Modern protocols have been developed that avoid copper, minimizing homocoupling. These often require a specific palladium catalyst and base combination.

  • Cause 2: Incorrect Base. The base in a Sonogashira reaction not only facilitates the catalytic cycle but also acts as a scavenger for the HX byproduct. An amine base is typically used.

    • Solution: Use an Appropriate Amine Base. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Ensure the base is anhydrous. For some systems, an inorganic base like Cs₂CO₃ may be effective.[15]

  • Cause 3: Substrate-Specific Issues. Some substituents on the quinazoline ring can interfere with the reaction. For example, a trichloromethyl group at another position was found to complicate the reaction outcome significantly.[12]

    • Solution: Careful Optimization. If your substrate is highly functionalized, a systematic optimization of catalyst, ligand, base, and solvent is essential. Start with mild conditions (room temperature) before increasing the temperature.[12]

Optimized Protocol: Sonogashira Coupling of 2-Chloroquinazoline

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • CuI (1-3 mol%)

  • Anhydrous Triethylamine (Et₃N) or other amine base

  • Anhydrous, degassed THF or DMF

Procedure:

  • Reaction Setup: To a Schlenk tube, add the 2-chloroquinazoline, Pd(PPh₃)₄, and CuI.

  • Inert Atmosphere: Evacuate and backfill with argon (3x).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF or DMF, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) as needed.

  • Monitoring: Monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through celite, washing with an organic solvent.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Data & Condition Summaries

The following tables provide a starting point for reaction optimization based on literature precedents for related chloro-heterocyclic systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O100
Pd(PPh₃)₄ (5)-K₃PO₄THF90
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene110

Data compiled from studies on analogous chloro-heterocycles.[6][7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene110
Pd(OAc)₂ (3)BrettPhos (6)LHMDS1,4-Dioxane100
G3-XPhos (2)-K₃PO₄t-BuOH100

Data compiled from studies on analogous chloro-heterocycles.[6][9]

Visualizing the Process

The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental steps of the reaction can aid in troubleshooting. The cycle consists of three key stages: oxidative addition of the 2-chloroquinazoline to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst.[11][16]

Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex re_label Reductive Elimination product_out Ar-R (Product) pd0->product_out trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex oa_label Oxidative Addition trans_complex->pd0 trans_label Transmetalation arcl_in Ar-Cl (2-Chloroquinazoline) arcl_in->pd0 rm_in R-M (Coupling Partner) rm_in->trans_complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Decision Tree

When a reaction fails, follow this logical workflow to diagnose the issue.

Troubleshooting Flowchart start Reaction Failed (Low/No Yield) check_catalyst Is the Catalyst/Ligand System Appropriate for Aryl Chlorides? start->check_catalyst check_conditions Are the Base & Solvent Correct and Anhydrous? check_catalyst->check_conditions Yes sol_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) check_catalyst->sol_catalyst No check_reagents Are Reagents Pure? (e.g., Boronic Acid Quality) check_conditions->check_reagents Yes sol_conditions Screen Bases (K₃PO₄, Cs₂CO₃) Use Anhydrous, Degassed Solvent check_conditions->sol_conditions No check_atmosphere Was the Reaction Properly Degassed? check_reagents->check_atmosphere Yes sol_reagents Use Fresh/Purified Reagents check_reagents->sol_reagents No sol_atmosphere Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_atmosphere->sol_atmosphere No

Sources

Technical Support Center: Navigating Boronic Acid Stability in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to the stability of boronic acid reagents. As a cornerstone of modern synthetic chemistry, the Suzuki-Miyaura reaction's success is often dictated by the quality and stability of the boronic acid coupling partner. This document provides in-depth, field-proven insights into why boronic acids fail and offers robust troubleshooting strategies and protocols to ensure your couplings are successful, reproducible, and scalable.

Section 1: Frequently Asked Questions (FAQs) - Understanding Boronic Acid Instability

This section addresses the fundamental principles governing the stability of boronic acids. Understanding these core concepts is the first step toward diagnosing and solving experimental issues.

Q1: What are the primary decomposition pathways for boronic acids under Suzuki-Miyaura reaction conditions?

A1: Boronic acids are susceptible to several key decomposition pathways that can compete with the desired cross-coupling, leading to reduced yields and complex purification challenges. The three most common pathways are Protodeboronation, Boroxine Formation, and Oxidation.

  • Protodeboronation: This is an undesired side reaction where the carbon-boron (C-B) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond, consuming the nucleophilic partner.[1][2] This process is highly dependent on the substrate, pH, and reaction conditions.[1]

  • Boroxine Formation: This is a reversible dehydration reaction where three molecules of boronic acid condense to form a six-membered cyclotrimeric anhydride called a boroxine.[3][4] While boroxines can be active coupling partners, the equilibrium between the boronic acid and boroxine can complicate stoichiometry and reaction kinetics.[5]

  • Oxidation: The C-B bond can be susceptible to oxidation, particularly with aliphatic boronic acids or in the presence of residual oxygen and a palladium catalyst.[5][6][7]

DecompositionPathways cluster_main Decomposition Pathways BA R-B(OH)₂ (Boronic Acid) Proto Protodeboronation (R-H) BA->Proto H⁺ or OH⁻ Heat, Catalyst Boro Boroxine Formation (RBO)₃ BA->Boro -3 H₂O (Reversible, Heat) Oxi Oxidation (R-OH) BA->Oxi [O] O₂, Catalyst Boro->BA +3 H₂O

Caption: Primary decomposition pathways for boronic acids.

Q2: Why are some boronic acids, particularly heteroaromatic ones, notoriously unstable?

A2: The stability of a boronic acid is highly dependent on its electronic and steric properties. Certain classes are inherently more prone to decomposition:

  • Heteroaromatic Boronic Acids: Those containing nitrogen, such as 2-pyridyl or 2-pyrimidinyl boronic acids, are especially unstable.[2][8] The proximity of the basic nitrogen atom can lead to unique decomposition mechanisms, such as the formation of a reactive zwitterionic intermediate under neutral pH that rapidly undergoes protodeboronation.[2] This is often referred to as the "2-pyridyl problem."[8]

  • Electron-Withdrawing or -Donating Groups: Both strongly electron-withdrawing and electron-donating substituents on arylboronic acids can increase the rate of protodeboronation, albeit through different mechanisms.

  • Vinyl and Cyclopropyl Boronic Acids: These sp² and sp³-hybridized boronic acids are often unstable and can decompose via protodeboronation or polymerization, making them difficult to store and use effectively.[9][10]

Q3: How does boroxine formation impact my Suzuki reaction?

A3: Boroxine formation is an equilibrium process driven by the removal of water, often favored in anhydrous solvents or upon heating.[3][11] The impact on your reaction can be multifaceted:

  • Stoichiometry: Since three boronic acid molecules form one boroxine, the presence of significant boroxine content in your starting material can lead to inaccurate stoichiometry if you are weighing it out assuming it is the pure monomer. This can result in lower yields due to an insufficient amount of the boron reagent.

  • Reactivity: Boroxines are generally competent in Suzuki coupling, but they typically must first hydrolyze back to the monomeric boronic acid to enter the catalytic cycle. This can affect the overall reaction rate.

  • Analytical Complexity: The presence of both the boronic acid and boroxine in a sample complicates purity assessment by NMR, as multiple species will be present.[12]

Q4: How should I properly store and handle my boronic acids to maximize their shelf-life?

A4: Proper storage is critical to prevent degradation. Even chemically stable boronic acids can degrade if handled improperly.[13]

  • Environment: Store boronic acids in a cool (room temperature or refrigerated), dark, and dry environment, preferably under an inert atmosphere (argon or nitrogen).[13][14] Avoid exposure to excessive heat, light, and moisture, which can accelerate decomposition and boroxine formation.[13]

  • Containers: Use tightly sealed containers made of inert materials like high-density polyethylene (HDPE) or glass.[13]

  • Hygroscopic Nature: Be aware that anhydrous boronic acids and their boroxine forms are often hygroscopic and can absorb atmospheric moisture, leading to caking and potential hydrolysis.[14]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a systematic approach to diagnosing and solving problems when they arise in the lab.

TroubleshootingTree Start Low or No Yield in Suzuki Coupling? Check_Purity Is Boronic Acid Purity Confirmed? (e.g., by NMR) Start->Check_Purity Yes Check_Proto Is Protodeboronated Byproduct Observed? Check_Purity->Check_Proto Yes Sol_Purity Action: Verify Purity. If impure, purify or use a fresh batch. Check_Purity->Sol_Purity No Check_Conditions Re-evaluate Reaction Conditions Check_Proto->Check_Conditions No Sol_Proto Action: Mitigate Protodeboronation. Use Stabilized Surrogate (MIDA, BF₃K). Use milder base (K₃PO₄, KF). Lower temperature. Check_Proto->Sol_Proto Yes Sol_Conditions Action: Optimize Catalyst/Ligand. Ensure rigorous degassing. Check base/solvent compatibility. Check_Conditions->Sol_Conditions

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Problem: My Suzuki reaction has a low yield, and I suspect boronic acid instability.

Potential Cause & Recommended Actions:

  • Cause: The boronic acid has degraded during storage or is decomposing under the reaction conditions. [15]

    • Action 1: Verify Purity. Before starting, always check the purity of your boronic acid, especially if it is a known unstable substrate or has been stored for a long time. A simple ¹H NMR can often reveal the presence of boroxines or protodeboronated impurities.[15]

    • Action 2: Switch to a Stabilized Form. For notoriously unstable boronic acids (e.g., 2-pyridineboronic acid), direct use is often problematic. Convert the boronic acid to a more robust derivative like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium organotrifluoroborate (BF₃K).[15][16] These surrogates offer significantly enhanced stability.[17][18]

    • Action 3: Employ a "Slow-Release" Strategy. MIDA boronates and trifluoroborates are exceptionally effective because they remain stable under the reaction conditions and only slowly hydrolyze to release the active boronic acid in situ.[15][19] This keeps the instantaneous concentration of the unstable boronic acid very low, minimizing its decomposition while allowing it to participate in the catalytic cycle.[19][20]

  • Cause: The reaction conditions are too harsh and are accelerating protodeboronation.

    • Action 1: Re-evaluate the Base. Strong bases can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH or Cs₂CO₃ to milder, non-nucleophilic bases such as K₃PO₄, K₂CO₃, or KF.[16]

    • Action 2: Lower the Temperature. Elevated temperatures can significantly increase the rate of decomposition.[16] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly active catalyst systems, this may be significantly lower than standard protocols suggest.

    • Action 3: Use Anhydrous Conditions. For substrates that are highly sensitive to base-mediated hydrolysis, employing strictly anhydrous conditions can be beneficial.[16]

Problem: I see a significant amount of a byproduct that corresponds to the protonated starting material of my boronic acid.

Cause & Recommended Actions:

This is a classic sign of significant protodeboronation.[2]

  • Action 1: Implement the "Slow-Release" Strategy. This is the most robust solution. Using a MIDA boronate or a trifluoroborate salt will dramatically suppress protodeboronation by maintaining a low concentration of the free boronic acid.[1][10][19]

  • Action 2: Optimize the Catalyst System. Use a highly active palladium catalyst and ligand combination (e.g., Buchwald ligands). A faster catalytic cycle for the desired coupling reaction will outcompete the slower decomposition pathway.[1]

  • Action 3: Adjust the pH. For certain substrates like 2-pyridineboronic acid, protodeboronation is fastest at neutral pH. Counterintuitively, adding either a mild acid or base can shift the equilibrium away from the highly reactive zwitterionic intermediate, slowing decomposition.[2]

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for handling boronic acids and setting up robust Suzuki-Miyaura reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a reliable starting point for stable arylboronic acids.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[21]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. Ensure the solvent is also degassed.[16]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene/H₂O) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[16]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand under a positive pressure of inert gas.[16]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and monitor progress by TLC or LC-MS.[16]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by flash column chromatography.[16]

Protocol 2: "Slow-Release" Coupling Using an Air-Stable MIDA Boronate

This protocol is highly recommended for unstable boronic acids where protodeboronation is a major concern.[15]

SlowRelease MIDA Air-Stable R-MIDA (Reservoir) BA Unstable R-B(OH)₂ (Low Concentration) MIDA->BA Slow Hydrolysis (Aqueous Base) Cycle Pd Catalytic Cycle (Fast Coupling) BA->Cycle Decomp Decomposition (Minimized) BA->Decomp Product Desired Product (R-Ar') Cycle->Product

Caption: The "slow-release" strategy using MIDA boronates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), the R-MIDA boronate (1.2-1.5 equiv), a finely powdered base (e.g., K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[2]

  • Inert Atmosphere & Solvent Addition: Seal the vessel, purge with argon, and add degassed solvent (e.g., THF/H₂O 10:1).

  • Reaction: Heat the mixture (e.g., to 80 °C) and monitor by LC-MS. The MIDA boronate will slowly hydrolyze, feeding the unstable boronic acid into the catalytic cycle at a low concentration.

  • Workup & Purification: Follow the standard workup and purification procedures as described in Protocol 1.

Protocol 3: Quality Control - Purity Assessment by ¹H NMR

A quick check of your boronic acid can prevent failed reactions.

  • Sample Preparation: Dissolve a small, accurately weighed sample of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are readily observable.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Boronic Acid Monomer: Look for the characteristic broad singlet for the -B(OH)₂ protons.

    • Boroxine: The formation of boroxine will result in a downfield shift of the aromatic protons adjacent to the boron atom and the disappearance of the B(OH)₂ signal, replaced by a much smaller residual water peak.

    • Protodeboronated Impurity: Look for sharp signals corresponding to the R-H byproduct.

    • Integration: Use a well-resolved, non-exchangeable proton signal from the boronic acid as the reference (set to 1.00 H). Compare its integral to that of any identified impurities to estimate the purity.

Data Summary Table: Comparison of Boronic Acid Derivatives
Boron Reagent TypeStabilityHandlingReactivity in CouplingKey Application
Boronic Acid Low to ModerateOften crystalline solids, but can be hygroscopic[14]Generally high, but can be compromised by decomposition[17]General purpose, widely available
Boroxine ModerateFormed from boronic acids under anhydrous conditions[3]Active, but equilibrium can affect rate/stoichiometry[5]Often present as an impurity or major component in commercial boronic acids
Pinacol Boronate Ester High[17]Crystalline solids, easy to purify via chromatography[17]Good, but may require hydrolysis in situ[22]Stabilizing unstable boronic acids; used in Miyaura borylation[18]
MIDA Boronate Very High[15]Air- and moisture-stable crystalline solids; chromatography stable[15]Requires slow hydrolysis; excellent for "slow-release"[15]For extremely unstable boronic acids (heteroaryl, vinyl) and difficult couplings
Trifluoroborate Salt Very High[18]Crystalline solids, highly stable to oxidation[18]Requires slow hydrolysis; excellent for "slow-release"[20]Alternative to MIDA esters; good for substrates prone to oxidation[7]
References
  • Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 6947–6955. [Link]
  • Maeda, K., & Tokunaga, N. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal, 15(16), 2473-2484. [Link]
  • Wikipedia. (n.d.).
  • Lab Alley. (n.d.). How to Store Boric Acid. [Link]
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17569–17584. [Link]
  • Qing, G., et al. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure.
  • Di Giovannantonio, M., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Molecules, 26(23), 7293. [Link]
  • Iovine, P. M., & Korich, A. L. (2010). Boroxines: from fundamentals to applications. Dalton Transactions, 39(6), 1423-1431. [Link]
  • ResearchGate. (n.d.).
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020893118. [Link]
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(4), 450-467. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
  • Autechaux. (2026). Maximizing Your Suzuki Coupling Yields with Quality Boronic Acids. [Link]
  • U.S. Borax. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. (n.d.).
  • Van der Veken, P., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Chetwyn, N. P., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 212-219. [Link]
  • American Chemical Society. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1234, pp. 1-24). [Link]
  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7853-7859. [Link]
  • Autechaux. (2025).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3516–3521. [Link]

Sources

Preventing hydrolysis during functionalization of chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chloroquinazoline chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing the quinazoline scaffold. Our focus is to provide in-depth, field-proven insights into preventing a common but critical side reaction: the hydrolysis of the chloro-substituent to an undesired quinazolinone.

This center is structured to provide rapid answers through our FAQ section, followed by detailed troubleshooting guides for the most common functionalization reactions. We emphasize not just the "how," but the "why," grounding our recommendations in established chemical principles to ensure your experiments are both successful and reproducible.

Fundamentals: Understanding Chloroquinazoline Hydrolysis

Chloroquinazolines, particularly those with a chlorine at the 4-position, are highly susceptible to nucleophilic attack. This reactivity is desirable for introducing new functional groups but also creates a vulnerability. Water, even in trace amounts, can act as a nucleophile, leading to an irreversible SNAr (Nucleophilic Aromatic Substitution) reaction that replaces the chlorine atom with a hydroxyl group, which then tautomerizes to the more stable quinazolinone form.

The C4-position is significantly more electrophilic and thus more reactive than the C2-position due to the electronic influence of the adjacent heterocyclic nitrogen atom. This makes the C4-chloro group the primary site for both desired functionalization and undesired hydrolysis.

cluster_main Mechanism of 4-Chloroquinazoline Hydrolysis QC 4-Chloroquinazoline Intermediate Meisenheimer-like Intermediate QC->Intermediate Nucleophilic Attack H2O H₂O (Nucleophile) H2O->Intermediate Quinazolinone Quinazolin-4-one (Hydrolysis Product) Intermediate->Quinazolinone Loss of Cl⁻ & Tautomerization HCl HCl Intermediate->HCl

Caption: SNAr hydrolysis of 4-chloroquinazoline.

Frequently Asked Questions (FAQs)

Q1: I see a new, more polar spot on my TLC plate that I suspect is the hydrolyzed product. How can I confirm this?

A: Your suspicion is likely correct. The quinazolinone byproduct is significantly more polar than the starting chloroquinazoline due to the presence of the amide N-H and carbonyl group, which can engage in hydrogen bonding. To confirm:

  • LC-MS Analysis: This is the most definitive method. The hydrolyzed product will have a molecular weight corresponding to the replacement of -Cl (35.45 u) with -OH (17.01 u), a net loss of ~18.44 u, followed by the loss of a proton.

  • 1H NMR Spectroscopy: Look for the appearance of a broad singlet in the downfield region (typically >10 ppm), which is characteristic of the N-H proton of the quinazolinone. The aromatic protons will also shift.

  • Deliberate Hydrolysis: As a quick test, take a small aliquot of your starting material, heat it in a vial with a drop of water and a mild base (like NaHCO₃) in a solvent like THF for an hour. The major spot formed should match the suspected byproduct spot on your reaction TLC.

Q2: My reaction requires an aqueous base, especially for a Suzuki coupling. How can I possibly avoid hydrolysis?

A: This is a classic challenge. While aqueous bases are common in Suzuki couplings to dissolve salts and activate the boronic acid, they are a direct source of the problem here. You have several superior options:

  • Switch to a Non-Aqueous Base/Solvent System: Use bases that are soluble in anhydrous organic solvents. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in solvents like 1,4-dioxane, toluene, or DMF are excellent choices. These bases are strong enough to facilitate the catalytic cycle but minimize the presence of water.

  • Use a Biphasic System with a Phase-Transfer Catalyst (PTC): If an aqueous base is unavoidable, a PTC like tetrabutylammonium bromide (TBAB) can be used. The PTC shuttles the hydroxide or carbonate anion from the aqueous phase to the organic phase to participate in the reaction, while minimizing the bulk transfer of water into the organic layer where your sensitive substrate resides.

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and can sometimes be coupled under less basic, anhydrous conditions.

Q3: Can I use protic solvents like ethanol or isopropanol?

A: It is strongly discouraged. Polar protic solvents can hydrogen-bond with and stabilize the transition state of the SNAr hydrolysis reaction, effectively lowering the activation energy and accelerating the formation of the unwanted quinazolinone. Always opt for anhydrous polar aprotic solvents like DMF, DMAc, acetonitrile, THF, or nonpolar solvents like toluene.

Q4: My functionalization reaction is very slow, and I'm seeing hydrolysis over time. What's the best way to speed up my desired reaction?

A: When the desired reaction is slow, the competing hydrolysis reaction has more time to occur. The goal is to accelerate the desired transformation kinetically.

  • Increase Temperature: For many reactions, increasing the temperature will accelerate both the desired reaction and hydrolysis, but it may favor the desired pathway to a greater extent. This must be optimized carefully.

  • Microwave Irradiation: This is an extremely effective technique for rapidly heating the reaction mixture, often leading to dramatically shorter reaction times (minutes vs. hours). This rapid heating can often outpace the rate of hydrolysis, leading to cleaner products and higher yields.

  • Optimize Catalyst/Ligand: For cross-coupling reactions, ensure you are using a modern, highly active catalyst system. For example, in Buchwald-Hartwig aminations, using electron-rich, bulky phosphine ligands can dramatically accelerate the reaction.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, but the required base makes it a common failure point when working with chloroquinazolines.

Symptoms of Hydrolysis:
  • Low yield of the desired coupled product.

  • Significant amount of quinazolinone isolated.

  • Presence of dehalogenated starting material (quinazoline), which can occur if the catalytic cycle is inefficient.

  • Formation of boronic acid homocoupling products.

Troubleshooting Hydrolysis in Suzuki Coupling
ProblemProbable CauseSolution & Scientific Rationale
Significant Hydrolysis Product Use of Aqueous Base/Solvent System: The presence of water and a base is the most direct cause of hydrolysis.Switch to an Anhydrous System. Replace aqueous Na₂CO₃ or K₂CO₃ with K₃PO₄ or Cs₂CO₃ in anhydrous 1,4-dioxane or toluene. These bases are sufficiently strong to promote the catalytic cycle but eliminate the primary nucleophile (water) responsible for hydrolysis.
Low Conversion & Hydrolysis Inefficient Transmetalation: The base may not be strong enough or soluble enough to efficiently generate the boronate "ate" complex, slowing the desired reaction and allowing hydrolysis to compete.Use a Stronger, Non-Nucleophilic Base. K₃PO₄ is often more effective than carbonates for challenging substrates as it's a stronger base. Cs₂CO₃ is highly effective due to its better solubility in organic solvents and the "naked" nature of the carbonate anion.
Reaction Stalls, Hydrolysis Increases with Time Catalyst Decomposition: The palladium catalyst may be degrading over the long reaction time required, halting the desired coupling while background hydrolysis continues.1. Use a More Robust Catalyst/Ligand: Switch to a more stable palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) that promotes rapid oxidative addition and reductive elimination, shortening the overall reaction time. 2. Employ Microwave Heating: Drastically reduce the reaction time from hours to minutes, kinetically favoring the faster Suzuki coupling over the slower hydrolysis.
Recommended Anhydrous Suzuki Protocol
  • Preparation: To an oven-dried reaction vial, add the chloroquinazoline (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring until TLC or LC-MS indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Filter through a pad of Celite to remove the base and catalyst residues, washing with ethyl acetate or CH₂Cl₂. Concentrate the filtrate in vacuo. Avoid aqueous workups if possible. Purify by column chromatography on silica gel.

cluster_suzuki Suzuki Cycle & Hydrolysis Intervention Point Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->Pd0 Product Functionalized Quinazoline RE->Product ArCl Chloroquinazoline ArCl->OA H2O_attack H₂O Attack (Hydrolysis) ArCl->H2O_attack Boronic Ar'-B(OH)₂ Boronic->TM Base Base (e.g., K₃PO₄) Base->TM cluster_workflow General Troubleshooting Workflow cluster_solutions Troubleshooting Steps Start Reaction Start (Functionalization of Chloroquinazoline) Monitor Monitor by TLC/LC-MS Start->Monitor Check Hydrolysis Product Observed? Monitor->Check Success Reaction Successful Proceed to Anhydrous Workup Check->Success No Troubleshoot Initiate Troubleshooting Check->Troubleshoot Yes Solvent 1. Switch to Anhydrous Aprotic Solvent (Dioxane, Toluene, DMF) Troubleshoot->Solvent Base 2. Change Base (K₃PO₄, Cs₂CO₃, DBU) Solvent->Base Conditions 3. Accelerate Reaction (Microwave, Better Catalyst) Base->Conditions Conditions->Start Re-run Reaction

Technical Support Center: Synthesis of 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-anilinoquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established protocols and field-proven insights to help you improve your reaction yields and product purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 4-anilinoquinazolines and provides actionable solutions.

Issue 1: Low or No Product Formation

Low or nonexistent yields are a frequent challenge. The root cause often lies in the fundamental reaction parameters.

Possible Causes & Recommended Actions:

  • Inappropriate Solvent Polarity: The choice of solvent is critical and can dictate the reaction pathway. In some cases, non-polar solvents may favor the formation of benzimidazole byproducts.[1]

    • Solution: If you are using a non-polar solvent like toluene or THF with poor results, consider switching to a polar aprotic solvent such as DMF or DMSO, or a polar protic solvent like ethanol or water. These have been shown to significantly improve yields in many quinazoline syntheses.[1][2]

  • Poor Reactant Solubility: If your starting materials are not fully dissolved in the chosen solvent at the reaction temperature, the reaction rate will be significantly hindered.[1]

    • Solution: Ensure complete dissolution of all reactants. If solubility is an issue, perform solvent screening to identify a more suitable solvent system.

  • Suboptimal Reaction Temperature: Many synthetic steps in quinazoline synthesis require specific temperature ranges to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For instance, some cyclization steps may require heating up to 120 °C.[1][2] Be cautious of potential decomposition at excessively high temperatures.

  • Incorrect Base Strength or Type: The base plays a crucial role in deprotonation and cyclization steps. An inappropriate base can lead to an incomplete reaction.[1]

    • Solution: The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DABCO) depends on the specific reaction mechanism. If you suspect the base is the issue, consider using a stronger base or a different type of base that is more soluble in your reaction medium.[1]

  • Poor Quality of Starting Materials: Impurities in your starting materials, such as 2-aminobenzonitriles or anilines, can lead to unwanted side reactions and inhibit product formation.[2]

    • Solution: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify the starting materials by recrystallization or distillation before use.[2]

Issue 2: Significant Byproduct Formation

The formation of unintended products can complicate purification and reduce the yield of the desired 4-anilinoquinazoline.

Possible Causes & Recommended Actions:

  • Alternative Cyclization Pathways: Depending on the reaction conditions, side reactions can compete with the desired quinazoline formation. For example, the use of non-polar solvents can sometimes favor the formation of benzimidazoles.[1]

    • Solution: Carefully review your reaction conditions. Switching to a more polar solvent can often shift the reaction pathway towards the desired quinazoline product.[1]

  • Side Reactions of Starting Materials: Impurities or the inherent reactivity of your starting materials under the reaction conditions can lead to byproducts.

    • Solution: As mentioned previously, ensure the purity of your starting materials. Additionally, a systematic optimization of reaction parameters like temperature and base may be necessary to minimize side reactions.[2]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 4-anilinoquinazoline can be challenging.

Possible Causes & Recommended Actions:

  • Product Precipitation/Crystallization Issues: The choice of solvent for recrystallization is crucial for obtaining pure crystals.

    • Solution: Conduct a solvent screen to find a suitable solvent or solvent mixture for recrystallization. The ideal solvent will have high solubility for your product at elevated temperatures and low solubility at room temperature or below.[2] Slow cooling can promote the formation of purer crystals.[2]

  • Irreversible Adsorption on Silica Gel: During column chromatography, the product may bind too strongly to the silica gel, leading to poor recovery.

    • Solution: If you suspect strong adsorption, consider deactivating the silica gel with a small amount of a polar solvent like triethylamine in your eluent system. Alternatively, explore other purification techniques such as preparative HPLC or recrystallization.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 4-anilinoquinazolines.

Q1: What is the most common starting material for synthesizing 4-anilinoquinazolines, and what are the key considerations?

One of the most widely used methods involves the amination of 4-chloroquinazolines with various anilines.[3] This approach is versatile; however, the reactivity of the aniline is a key consideration. Electron-rich anilines tend to react more readily under milder conditions, while electron-poor anilines may require more forcing conditions, such as higher temperatures or the use of microwave irradiation, to achieve good yields.[3]

Q2: How can I improve the yield and reduce the reaction time of my synthesis?

Microwave-assisted synthesis has proven to be a highly effective technique for improving yields and dramatically reducing reaction times in the synthesis of 4-anilinoquinazolines.[4][5][6] This method often allows for rapid and efficient reactions, even with less reactive starting materials.[3] For example, reaction times can be shortened from several hours to just a few minutes.[4]

Q3: What role do catalysts play in the synthesis of 4-anilinoquinazolines?

Catalysts, particularly copper and palladium-based catalysts, can be instrumental in certain synthetic routes. For instance, copper-catalyzed methods have been developed for the synthesis of 4-aminoquinazolines from substituted 2-bromobenzonitriles.[7] These catalyzed reactions can offer advantages in terms of mild reaction conditions and the use of readily available starting materials.[7]

Q4: Are there any solvent-free methods available for quinazoline synthesis?

Yes, solvent-free methods have been developed, often in conjunction with microwave irradiation.[5] These methods are environmentally friendly and can lead to high yields in very short reaction times. For example, the reaction of anthranilonitrile with various aromatic nitriles in the presence of a catalytic amount of a base can be performed under solvent-free microwave conditions to produce 4-aminoquinazolines in good to excellent yields.[8]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol) and the desired aryl amine (1.1 mmol).

  • Solvent Addition: Add a suitable solvent, such as 2-propanol (10 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) and power (e.g., 60-100W) for a specified time (e.g., 10-30 minutes).[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Influence of Microwave Conditions on Yield (Example)

EntryMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
140802075.9
260802096.5
380802098.8
4100802097.0
560502084.0
660702090.0

Note: This data is generalized from typical microwave-assisted syntheses and will vary based on specific reactants and conditions.[4]

Visualizations

General Reaction Scheme for 4-Anilinoquinazoline Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Chloroquinazoline 4-Chloroquinazoline 4-Anilinoquinazoline 4-Anilinoquinazoline 4-Chloroquinazoline->4-Anilinoquinazoline Nucleophilic Aromatic Substitution Aniline Derivative Aniline Derivative Aniline Derivative->4-Anilinoquinazoline Solvent (e.g., 2-Propanol) Solvent (e.g., 2-Propanol) Heat (Conventional or Microwave) Heat (Conventional or Microwave) Base (Optional) Base (Optional) HCl HCl

Caption: General synthesis of 4-anilinoquinazolines.

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity solvent Optimize Solvent System (Polarity) check_purity->solvent If pure temperature Screen Reaction Temperature solvent->temperature base Evaluate Base Strength/Type temperature->base microwave Consider Microwave-Assisted Synthesis base->microwave end Improved Yield microwave->end

Caption: Troubleshooting low yields in 4-anilinoquinazoline synthesis.

References

  • Ma, C., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(15), 4935. [Link]
  • Zhao, L., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278. [Link]
  • Reddy, T. S., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(8), 3046-3055. [Link]
  • Al-Suwaidan, I. A., et al. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 4, 23. [Link]
  • Zhao, L., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278. [Link]
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. [Link]
  • Al-Suwaidan, I. A., et al. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 4, 23. [Link]
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • ResearchGate.
  • ResearchGate.
  • Yang, X., et al. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(1), 101-106. [Link]
  • ResearchGate. Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes. [Link]
  • Li, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(4), 6856-6870. [Link]
  • Zhang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry, 181, 111552. [Link]
  • Lee, J., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 834. [Link]
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. [Link]
  • Wang, L., et al. (2014). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry, 12(35), 6821-6824. [Link]
  • Al-Obaid, A. M., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Applied Pharmaceutical Science, 2(11), 59-64. [Link]
  • Li, R., et al. (2011). A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(11), 3241-3244. [Link]
  • Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents in Medicinal Chemistry, 17(14), 1931-1941. [Link]
  • Taylor & Francis Online. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. [Link]
  • ResearchGate. (PDF)
  • Optimization of Synthesis Process of 4-Methylquinazoline. [Link]
  • Sun, G., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(18), 5545-5556. [Link]
  • Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(6), 63-69. [Link]
  • ACS Publications. Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. [Link]
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Ma, Y., et al. (2016). Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands. European Journal of Medicinal Chemistry, 123, 144-154. [Link]
  • ChemInform Abstract: A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Deriv
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Semantic Scholar. [Link]
  • Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

Sources

Navigating the Labyrinth of Quinazoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate art and science of complex quinazoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the challenges inherent in the construction of these vital heterocyclic scaffolds. Quinazolines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] However, their synthesis is often a multi-step endeavor fraught with potential pitfalls.

This resource is structured to provide practical, experience-driven guidance. We will move beyond simple protocol recitation to delve into the "why" behind experimental choices, offering troubleshooting strategies and answers to frequently encountered questions. Our goal is to empower you with the knowledge to not only overcome common hurdles but also to rationally design and optimize your synthetic routes.

Section 1: Troubleshooting Guide - Deconstructing Synthetic Failures

In this section, we address specific, common problems encountered during quinazoline synthesis. Each issue is presented with potential causes and actionable, step-by-step solutions.

Issue 1: Low to No Product Yield

One of the most frequent and frustrating challenges is the failure to obtain the desired quinazoline product in a reasonable yield. This can manifest as a complex mixture of unreacted starting materials, baseline material on a TLC plate, or the formation of multiple, unidentifiable spots.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation & Key Insights Troubleshooting Protocol
Poor Quality of Starting Materials Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can introduce side reactions, poison catalysts, and ultimately reduce product formation.[3]Purity Verification: 1. Verify the purity of all starting materials via NMR, GC-MS, or melting point analysis.[3]2. Purification of Aldehydes: Distill liquid aldehydes under reduced pressure. Recrystallize solid aldehydes from an appropriate solvent (e.g., ethanol, hexanes).[3]
Suboptimal Reaction Temperature Many quinazoline syntheses, particularly cyclization steps, have a significant activation energy barrier and require heating.[3] Conversely, excessive heat can lead to decomposition.Temperature Screening: 1. Set up small-scale parallel reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C).[3]2. Monitor reaction progress by TLC or LC-MS to identify the optimal temperature that balances reaction rate and product stability.[3]
Incorrect Solvent Choice Solvent polarity is a critical parameter that can dictate the reaction pathway. Non-polar solvents may favor the formation of benzimidazole byproducts, while polar solvents often promote the desired C(sp²)–N bond formation for quinazoline synthesis.[4]Solvent Screening: 1. If yields are low in non-polar solvents (e.g., toluene, THF), switch to polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., ethanol, water).[3][4]2. Ensure all reactants are soluble in the chosen solvent at the reaction temperature to avoid rate limitations due to poor solubility.[4]
Inactive or Poisoned Catalyst In metal-catalyzed reactions, the choice of catalyst, its loading, and the presence of inhibitors are paramount.[3] Catalysts can be poisoned by impurities in starting materials or solvents.Catalyst Optimization: 1. Use a fresh batch of catalyst to rule out degradation.[3]2. Titrate the catalyst loading to find the optimal concentration.3. If catalyst poisoning is suspected, purify all reactants and solvents meticulously.
Inappropriate Base Strength or Type The base is often crucial for deprotonation and cyclization steps. A base that is too weak may not facilitate the reaction efficiently, while an overly strong base can promote side reactions.[4]Base Screening: 1. If using a weak base (e.g., K₂CO₃), consider a stronger base (e.g., Cs₂CO₃, DBU) if compatible with your substrates.2. The choice between an inorganic and an organic base (e.g., DABCO) can also significantly impact the reaction outcome and should be screened.[4]

Workflow for Troubleshooting Low Yields

G start Low or No Product Yield purity Verify Starting Material Purity start->purity temp Optimize Reaction Temperature purity->temp If pure success Improved Yield purity->success If impure & purified solvent Screen Different Solvents temp->solvent If optimized temp->success If temp was issue catalyst Check Catalyst Activity/Loading solvent->catalyst If optimized solvent->success If solvent was issue base Evaluate Base Strength/Type catalyst->base If active catalyst->success If catalyst was issue base->success If optimized

Caption: A systematic workflow for diagnosing and resolving low-yield issues in quinazoline synthesis.

Issue 2: Formation of Significant Side Products

The appearance of persistent, difficult-to-separate side products is a common challenge, complicating purification and reducing the overall yield of the desired complex quinazoline.

Common Side Products and Their Mitigation:

  • Benzimidazoles: The formation of benzimidazole byproducts is often favored in non-polar solvents.[4] Switching to a more polar solvent system can shift the reaction equilibrium towards the desired quinazoline product.[4]

  • Uncyclized Intermediates: Incomplete cyclization can leave significant amounts of intermediates in the reaction mixture. This can be due to insufficient reaction time, inadequate temperature, or a base that is not strong enough to promote the final ring-closing step.[3][4]

    • Solution: Increase the reaction temperature, prolong the reaction time, or switch to a stronger base. Monitor the disappearance of the intermediate by TLC or LC-MS.

  • Over-oxidation or Decomposition: In reactions involving an oxidation step, using too harsh an oxidant or excessive temperatures can lead to the degradation of the desired product.

    • Solution: Screen milder oxidizing agents (e.g., MnO₂, air/O₂) or perform the reaction at a lower temperature.[5]

Issue 3: Purification and Isolation Difficulties

Even with a successful reaction, isolating the pure quinazoline product can be a significant hurdle.

Troubleshooting Purification:

Problem Potential Cause Solution
Product Precipitation/Crystallization Issues The product may be an amorphous solid or an oil that is difficult to crystallize. The chosen recrystallization solvent may be inappropriate.Recrystallization Solvent Screening: Test the solubility of the crude product in a variety of solvents at both room temperature and their boiling points to find a suitable solvent system (high solubility when hot, low solubility when cold).[3] Slow cooling can promote the formation of purer crystals.[3]
Irreversible Adsorption on Silica Gel The nitrogen atoms in the quinazoline ring can chelate to the acidic silica gel, leading to streaking on TLC plates and poor recovery from column chromatography.1. Deactivate Silica: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine or ammonia in the eluent.2. Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography.
Poor Solubility of Crude Product The crude product may not be soluble in common chromatography solvents.Solubility Testing: Before attempting large-scale purification, perform small-scale solubility tests in a range of potential solvents and solvent mixtures.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader, conceptual questions that often arise during the planning and execution of complex quinazoline syntheses.

Q1: How critical is the choice of solvent in quinazoline synthesis, and why?

The choice of solvent is paramount as its polarity can fundamentally alter the reaction pathway.[4] In many cases, polar solvents favor the desired C(sp²)–N bond formation required for the quinazoline ring, while non-polar solvents can promote the formation of benzimidazole side products through C(sp³)–C(sp²) bond formation.[4] For example, reactions using DMF or water as a solvent have shown excellent yields, whereas the same reaction in toluene or THF can be ineffective.[3]

Q2: What is the role of the base in quinazoline synthesis, and how do I choose the right one?

The base is typically essential for promoting deprotonation and facilitating the key cyclization steps.[4] The strength and type of base can significantly impact both the reaction rate and the final yield. The choice between an inorganic base (like K₂CO₃ or Cs₂CO₃) and an organic base (like DABCO) depends on the specific reaction mechanism and the solubility of the reactants.[4] If your reaction is sluggish, consider switching to a stronger base, but be mindful of potential side reactions with other functional groups in your molecule.

Q3: Are there catalyst- and solvent-free methods for quinazoline synthesis?

Yes, in an effort to develop more sustainable and economical synthetic routes, several catalyst- and solvent-free methods have been developed.[6] These often involve thermal conditions or microwave irradiation and can be advantageous in terms of simplified workup procedures and reduced environmental impact.[6][7] For example, some methods utilize the reaction of 2-aminoarylketones with orthoesters under catalyst- and solvent-free conditions.[6]

Q4: I'm working with a metal-catalyzed cross-coupling reaction to build my quinazoline. What are some common challenges?

Transition metal-catalyzed cross-coupling reactions are powerful tools for synthesizing complex quinazolines, but they have their own set of challenges.[8]

  • Catalyst Deactivation: The catalyst can be deactivated by impurities or by the product itself.

  • Ligand Choice: The choice of ligand is crucial for promoting the desired reactivity and selectivity.

  • Site Selectivity: In molecules with multiple reactive sites (e.g., di- or tri-halogenated quinazolines), achieving site-selective coupling can be challenging and may require careful tuning of reaction conditions or the use of catalysts with specific selectivities.[8] The general order of reactivity for halogens in these couplings is C-I > C-Br >> C-Cl.[8]

Q5: My reaction involves a Niementowski synthesis. What are the common pitfalls?

The Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid with an amide, is a classic method but can be challenging.[9]

  • High Temperatures: This reaction often requires high temperatures, which can be incompatible with sensitive functional groups.[10]

  • Side Reactions: Dehydration and decarboxylation can lead to a mixture of products.

  • Low Yields: The yields can be variable depending on the substrates used. Modern variations of this reaction often employ microwave irradiation to improve yields and reduce reaction times.[10]

Reaction Mechanism: A Generalized View of Quinazoline Formation

G sub Starting Materials (e.g., 2-aminobenzonitrile + aldehyde) int1 Intermediate Formation (e.g., Imine formation) sub->int1 Condensation cyc Intramolecular Cyclization int1->cyc Base/Heat oxid Oxidation/Aromatization cyc->oxid Oxidant/Heat prod Quinazoline Product oxid->prod

Caption: A simplified, generalized pathway for the synthesis of quinazolines, highlighting the key transformation steps.

References

  • BenchChem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • MDPI.
  • Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • ResearchGate. Plausible mechanism for quinazoline and quinoline synthesis. [Link]
  • Organic Chemistry Portal. Synthesis of quinazolines. [Link]
  • Frontiers in Chemistry. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]
  • Frontiers in Chemistry. Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]
  • MDPI.
  • National Center for Biotechnology Information. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]
  • Frontiers in Chemistry. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. [Link]
  • National Center for Biotechnology Information. Quinazolinones, the Winning Horse in Drug Discovery. [Link]
  • Royal Society of Chemistry. Recent developments in transition metal catalysis for quinazolinone synthesis. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Quinazoline Derivatives: A Guide for Pharmaceutical Synthesis. [Link]
  • ResearchGate. Model reaction scheme for quinazoline synthesis. [Link]
  • National Center for Biotechnology Information.
  • Wikipedia. Niementowski quinazoline synthesis. [Link]

Sources

Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to tackle one of the most persistent challenges in cross-coupling chemistry: the undesired formation of dehalogenated side products. This guide is structured as a series of questions and answers to directly address the issues you may be encountering at the bench. We will explore the "why" behind these side reactions and provide actionable, evidence-based strategies to suppress them.

Frequently Asked Questions: Understanding Dehalogenation
Q1: What exactly is dehalogenation in the context of cross-coupling reactions?

Dehalogenation, also known as hydrodehalogenation, is a common side reaction where the halide (or pseudohalide) on your starting material is replaced by a hydrogen atom.[1][2] Instead of forming the desired carbon-carbon or carbon-heteroatom bond, this pathway consumes your electrophile and generates a reduced, non-functionalized arene or heteroarene, ultimately lowering the yield of your target molecule.[2][3]

Q2: How can I confirm that dehalogenation is the problem and quantify it?

Identifying and quantifying the dehalogenated byproduct is the first critical step in troubleshooting. Several standard analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often the most straightforward method. Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR of the crude product mixture will reveal characteristic signals for the arene byproduct, most notably the appearance of a new aromatic proton signal where the carbon-halogen bond used to be.[1]

  • Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[1]

  • Molecular Rotational Resonance (MRR) Spectroscopy: For complex mixtures or when chromatographic separation is difficult, MRR spectroscopy offers a high-resolution method to quantify dehalogenated impurities without the need for separation.[4]

Q3: What is the fundamental mechanism behind dehalogenation?

The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can arise from several sources within your reaction flask, including the base, solvent, or even trace amounts of water.[2][5] Once formed, the LₙPd(Ar)(H) intermediate can undergo reductive elimination to yield the undesired dehalogenated product (Ar-H), regenerating the active Pd(0) catalyst which can re-enter the dehalogenation cycle.[3][5]

Troubleshooting Guide: Reaction-Specific Strategies

This section provides tailored advice for mitigating dehalogenation in several common cross-coupling reactions.

Suzuki-Miyaura Coupling

Q: I'm observing a large amount of dehalogenated starting material in my Suzuki reaction. What are the most likely causes?

This is a very common issue, particularly with electron-deficient or N-heterocyclic aryl halides.[2] The propensity for dehalogenation generally follows the reactivity of the halide: I > Br > Cl.[2][6] Several factors can tip the balance away from the desired cross-coupling pathway:

  • Slow Transmetalation: If the transfer of the organic group from the boron reagent to the palladium center is slow, the LₙPd(Ar)(X) intermediate has more time to react with hydride sources in the mixture.

  • Hydride-Donating Reagents: Certain bases (e.g., strong alkoxides) and solvents (e.g., alcohols) can act as hydride donors, directly contributing to the formation of Pd-H species.[2][5]

  • High Temperatures: Elevated temperatures can accelerate the rate of dehalogenation, sometimes more than the desired coupling.[1]

  • Inappropriate Ligand Choice: The ligand's steric and electronic properties are critical. A suboptimal ligand may not sufficiently promote the reductive elimination of the desired product over the dehalogenation pathway.[1][2]

Suzuki_Troubleshooting start High Dehalogenation Observed ligand 1. Optimize Ligand start->ligand base 2. Change Base ligand->base ligand_details Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). Promotes faster reductive elimination. ligand->ligand_details solvent 3. Switch Solvent base->solvent base_details Use weaker inorganic bases (K₃PO₄, Cs₂CO₃). Avoid alkoxides. base->base_details temp 4. Lower Temperature solvent->temp solvent_details Use aprotic solvents (Toluene, Dioxane, THF). Strictly control water/alcohol content. solvent->solvent_details end_node Yield Improved temp->end_node temp_details Run at the lowest effective temperature (e.g., 80 °C). temp->temp_details

ParameterRecommendation to Reduce DehalogenationRationale
Ligand Use bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2]These ligands accelerate the rate-limiting reductive elimination step of the desired product, outcompeting the dehalogenation pathway.[2]
Base Switch from strong alkoxide bases to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2]Alkoxides can undergo β-hydride elimination to generate Pd-H species. Inorganic bases are less likely to be hydride sources.[3]
Solvent Use aprotic solvents like dioxane, THF, or toluene.[2] Avoid alcohols.Alcohols and even polar aprotic solvents like DMF can be hydride sources.[5][7] Aprotic, non-polar solvents minimize this risk.
Temperature Lower the reaction temperature.High temperatures can disproportionately increase the rate of the dehalogenation side reaction.[1]
Substrate For N-H containing heterocycles (indoles, pyrroles), protect the nitrogen (e.g., with Boc, SEM).[2][8]The unprotected N-H can be acidic and participate in side reactions or coordinate to the palladium center, inhibiting catalysis.[2][8]

This protocol provides a robust starting point for coupling an aryl bromide with an arylboronic acid using a catalyst system known to minimize dehalogenation.[2]

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq.), arylboronic acid (1.2 eq.), and finely ground K₃PO₄ (2.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution) and a controlled amount of degassed water (e.g., 10% v/v).

  • Degassing: Further degas the heterogeneous mixture by bubbling the inert gas through the suspension for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the appearance of both the desired product and the dehalogenated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig reaction is plagued by hydrodehalogenation of my aryl halide. What's going on?

In C-N couplings, dehalogenation is a significant competing pathway.[9] The causes are similar to those in Suzuki coupling: hydride donation from bases or solvents. However, another pathway can become relevant: β-hydride elimination from the palladium-amide intermediate, although this is more common with certain substrates.[10] The choice of ligand and a strong, non-nucleophilic base is paramount to success.[11]

  • Use a Pre-catalyst: Modern, well-defined pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3) are highly recommended. They ensure the efficient generation of the active Pd(0) species and often lead to cleaner reactions with lower catalyst loadings compared to using separate Pd sources and ligands.[12]

  • Select the Right Ligand: Sterically hindered, electron-rich biaryl phosphine ligands are the gold standard. Ligands like XPhos, RuPhos, and BrettPhos are designed to promote rapid C-N reductive elimination, minimizing the lifetime of intermediates that could lead to dehalogenation.[9][11]

  • Optimize the Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[9] Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective but may require higher temperatures, which can in turn promote dehalogenation.

  • Control Stoichiometry and Temperature: Ensure the amine is not in large excess, as it can sometimes act as a hydride source. Run the reaction at the lowest temperature that affords a reasonable rate (often 80-110 °C).[12]

Heck and Sonogashira Couplings

Q: How can I suppress dehalogenation in Heck and Sonogashira reactions?

While perhaps less discussed than in Suzuki or Buchwald-Hartwig reactions, dehalogenation can still be a problematic side reaction.

  • Heck Reaction: Dehalogenation is often promoted by the high temperatures typically used.[7]

    • Solution: Attempt the reaction at a lower temperature. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures. The choice of base is also critical; switching from an amine base like triethylamine to an inorganic base like K₂CO₃ or NaOAc can be beneficial. If using a solvent like DMF, which can be a hydride source, consider switching to toluene or dioxane.[7][13]

  • Sonogashira Coupling: The amine base (e.g., triethylamine, diisopropylethylamine) used in Sonogashira reactions is a common source of hydrides for dehalogenation.[7][14][15][16]

    • Solution: If dehalogenation is significant, consider using an inorganic base like Cs₂CO₃ or K₂CO₃ instead of an amine. The copper(I) co-catalyst is standard and generally helps facilitate the desired coupling pathway, which can indirectly suppress side reactions.[7][17]

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Unknown Source. Cross-Coupling Reactions Guide.
  • BenchChem. (2025).
  • Semantic Scholar.
  • BenchChem. (2025). troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Wang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
  • Wang, Y., et al. (2023).
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable.
  • Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(44), 7727-7729.
  • Wang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
  • Neill, J. L., et al. (2020). Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 191, 113474.
  • Reddit User Discussion. (2024).
  • ResearchGate. Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source.
  • Wikipedia. Sonogashira coupling.
  • Wikipedia.

Sources

Effect of ortho-substituents on N-arylation of chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Arylation of Chloroquinazolines

Welcome to the technical support center for the N-arylation of chloroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we address common challenges, particularly the nuanced effects of ortho-substituents on the aniline coupling partner, by providing in-depth explanations, troubleshooting guides, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: I am seeing no or very low conversion in my N-arylation of a 4-chloroquinazoline with an ortho-substituted aniline. What is the likely cause?

This is a classic issue primarily rooted in steric hindrance . The Buchwald-Hartwig amination, the palladium-catalyzed reaction you are likely employing, is highly sensitive to the steric environment around both the catalyst and the coupling partners.[1][2]

  • Mechanistic Insight: The catalytic cycle involves the coordination of the aniline to the palladium center after oxidative addition of the chloroquinazoline. An ortho-substituent on the aniline can physically block this coordination, slowing down or completely inhibiting the formation of the key palladium-amido complex.[3] This steric clash increases the energy barrier for the transition state leading to the desired product.

  • Troubleshooting Steps:

    • Ligand Selection: Switch to a bulkier, more electron-rich biarylphosphine ligand. Ligands like BrettPhos or RuPhos can create a wider "pocket" around the palladium atom, which can better accommodate sterically demanding substrates.[4][5]

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by the steric hindrance. Monitor for potential decomposition of starting materials or products.

    • Base Selection: While strong, non-nucleophilic bases like NaOtBu are common, their bulk can sometimes exacerbate steric issues.[6] Consider screening other bases like Cs₂CO₃ or K₃PO₄, which can also be effective.[6]

Q2: My reaction with an ortho-methoxyaniline is sluggish, but an ortho-methylaniline fails completely. Why the difference?

This highlights the dual electronic and steric nature of ortho-substituents.

  • Electronic Effects: A methoxy group is electron-donating through resonance, which increases the nucleophilicity of the aniline's nitrogen atom.[7][8] This electronic "push" can partially counteract the negative steric effect, making the reaction feasible, albeit slower than with para or meta isomers.[1]

  • Steric Effects: A methyl group, while weakly electron-donating, is bulkier than a methoxy group in certain conformations and lacks the same degree of electronic activation.[1][2] The increased steric clash without a significant electronic benefit can be enough to shut down the reaction completely.

  • Data-Driven Insight: As illustrated in the comparative data below, there is a clear trend showing that even when an ortho-substituted aniline is successful, the yield is often compromised compared to its less hindered isomers.

Aniline SubstituentPositionTypical Yield (%)Plausible Reason
Methoxypara->90%Minimal steric hindrance, favorable electronics.
Methoxymeta-85-95%Minimal steric hindrance.
Methoxyortho-60-85%Steric hindrance is present but partially overcome by electronic activation.[1]
Methylpara->90%Minimal steric hindrance.
Methylmeta-80-90%Minimal steric hindrance.
Methylortho-<5%Severe steric hindrance prevents effective catalyst-substrate interaction.[1][2]
Fluoroortho-<5%Strong electron-withdrawing effect decreases nucleophilicity, combined with some steric hindrance.[2]
Q3: I am observing significant hydrodehalogenation of my chloroquinazoline. How can I minimize this side reaction?

Hydrodehalogenation (replacement of the chlorine with a hydrogen) is a common side reaction in palladium-catalyzed cross-couplings.[3]

  • Mechanism of Side Reaction: This typically occurs via a β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.[3] However, in the context of chloroquinazolines, it can also arise from reactions with trace water or other proton sources in the reaction mixture, especially at elevated temperatures.

  • Mitigation Strategies:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Ensure your reaction flask is properly dried and maintained under an inert atmosphere (Argon or Nitrogen).[6]

    • Ligand Choice: Some ligands are more prone to promoting side reactions. Screening different ligands can sometimes identify a system that favors the desired C-N bond formation.

    • Pre-catalyst vs. In-situ Generation: Using a well-defined palladium pre-catalyst can sometimes lead to cleaner reactions with fewer side products compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[9]

Troubleshooting Guide: A Workflow for Challenging N-Arylations

When faced with a difficult N-arylation involving an ortho-substituted aniline, a systematic approach is key. The following workflow can help diagnose and solve common issues.

troubleshooting_workflow start Start: Low Yield with ortho-Substituted Aniline check_sterics Primary Suspect: Steric Hindrance start->check_sterics check_electronics Secondary Check: Substituent Electronics start->check_electronics action_ligand Action: Switch to Bulkier Ligand (e.g., BrettPhos, RuPhos) check_sterics->action_ligand High hindrance action_ewg Issue: Electron-Withdrawing Group (EWG) - Decreased Nucleophilicity check_electronics->action_ewg ortho-F, -CF₃ action_temp Action: Increase Temperature Incrementally (e.g., 80°C -> 110°C) action_ligand->action_temp action_base Action: Screen Alternative Bases (e.g., Cs₂CO₃, K₃PO₄) action_temp->action_base check_side_reactions Still Low Yield: Check for Side Reactions action_base->check_side_reactions If still no improvement success Success: Optimized Reaction action_base->success solution_ewg Solution: Use Stronger Base / Higher Temp to promote deprotonation & coupling action_ewg->solution_ewg solution_ewg->check_side_reactions solution_ewg->success hydrodehalogenation Observation: Hydrodehalogenation Product check_side_reactions->hydrodehalogenation If major byproduct observed solution_hydro Solution: Ensure Anhydrous Conditions, Use Pre-catalyst, Screen Ligands hydrodehalogenation->solution_hydro solution_hydro->success

Caption: A systematic workflow for troubleshooting difficult N-arylations.

Visualizing the Mechanism and Steric Effects

Understanding the catalytic cycle and the impact of steric hindrance is crucial for rational problem-solving.

The Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig_cycle pd_center Pd(0)L node3 Reductive Elimination int1 L-Pd(II)(Ar)(X) pd_center->int1 + Ar-X node1 Oxidative Addition node2 Amine Coordination & Deprotonation int2 L-Pd(II)(Ar)(NHR') int1->int2 + H₂NR' - HX int2->pd_center product Product Ar-NHR' int2->product product->pd_center Regenerates Catalyst

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The Impact of Ortho-Substituent Steric Hindrance

steric_hindrance cluster_0 Favorable Coordination (para-substituent) cluster_1 Steric Clash (ortho-substituent) PdL Pd(L) Aniline_para Aniline (para-MeO) Aniline_para->PdL Easy Coordination PdL2 Pd(L) Aniline_ortho Aniline (ortho-Me) Aniline_ortho->PdL2 Hindered Coordination note Steric Repulsion

Caption: Steric hindrance from an ortho-substituent impeding aniline coordination.

Experimental Protocol: General Procedure for N-Arylation of 4-Chloroquinazoline

This protocol serves as a starting point and may require optimization for specific substrates.[10]

Materials:

  • 4-Chloroquinazoline derivative (1.0 mmol, 1.0 equiv)

  • Aniline derivative (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)

  • BrettPhos ligand (0.02 mmol, 2 mol%, if not using a pre-catalyst)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the 4-chloroquinazoline, the aniline derivative, the palladium pre-catalyst, and the NaOtBu.

    • Scientist's Note: Adding reagents in this order, as solids, minimizes exposure to air and moisture. NaOtBu is highly hygroscopic; handle it quickly in a glovebox if possible.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): If not working in a glovebox, briefly bubble argon through the reaction mixture for 5-10 minutes.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave reactions, set the temperature and time as per your optimization (e.g., 120 °C for 20-40 minutes).[1]

    • Causality: Vigorous stirring is crucial as the base is often not fully soluble and this is a heterogeneous mixture.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash with water and then brine to remove the base and other inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline... (n.d.).
  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (2024).
  • Palladium-Catalyzed Intramolecular C(sp2)–H Amidination by Isonitrile Insertion Provides Direct Access to 4-Aminoquinazolines from N-Arylamidines. (2012).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020).
  • Electronic effect of substituents on anilines favors 1,4-addition to trans-β-nitrostyrenes: access to N-substituted 3-arylindoles and 3-arylindoles. (2018). Royal Society of Chemistry. [Link]
  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. (2015).
  • Help troubleshooting a Buchwald-Hartwig amin
  • Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines. (2011). PubMed. [Link]
  • Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science. [Link]
  • Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. (2009).
  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (2024). Royal Society of Chemistry. [Link]
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
  • Palladium-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides in an Aqueous Micellar Environment. (2025). PubMed. [Link]
  • Evaluating the Nucleophilicity of Substituted Aniline Deriv
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019).
  • Substituent Effects on the Physical Properties and pKa of Aniline. (2000). Wiley Online Library. [Link]
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026).
  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (2025).
  • Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric and Solvation Effects on the Site-Selectivity by Mechanistic and DFT Comput
  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. (2021).
  • Microwave-assisted C-H arylation of Quinazolin-4-one-type precursors of bioactive heterocycles. (2015). Sciforum. [Link]
  • Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines. (2013). PubMed. [Link]
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Beilstein Journals. [Link]
  • Palladium-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides in an Aqueous Micellar Environment. (2025). Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for Purity Analysis of Quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

The Criticality of Purity in Quinazoline Intermediate Synthesis

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology (e.g., Gefitinib, Erlotinib). The synthetic pathways to these complex molecules involve multiple intermediate steps. The purity of these quinazoline intermediates is not merely a matter of process efficiency; it is a critical quality attribute (CQA) that directly influences the impurity profile, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). An uncharacterized impurity in an intermediate can carry through the synthesis, potentially leading to the formation of toxic or genotoxic byproducts in the final drug substance.

Therefore, developing and validating a robust analytical method to assess the purity of these intermediates is a non-negotiable aspect of drug development. High-Performance Liquid Chromatography (HPLC) remains the workhorse for this task due to its high resolving power, sensitivity, and adaptability.[1] This guide provides an in-depth, comparative analysis of HPLC method validation strategies, contrasting a conventional HPLC method with a modern Ultra-Performance Liquid Chromatography (UPLC) approach for the purity analysis of a representative quinazoline intermediate. The entire process is framed within the context of the International Council for Harmonisation (ICH) guidelines, which provide a globally recognized framework for analytical procedure validation.[2][3]

The 'Why' of Method Validation: A Foundation of Trust

Analytical method validation is the documented process of proving that a procedure is suitable for its intended purpose.[4] It is the bedrock of reliable data generation in a regulated environment. For purity analysis, the "intended purpose" is to accurately and specifically quantify the main component and its impurities. The validation process, as outlined in the ICH Q2(R1) guideline, is not a mere checklist but a systematic investigation into a method's performance characteristics.[5][6] This ensures that the method is a self-validating system, consistently providing trustworthy results day-to-day.

The core validation parameters are intrinsically linked, each answering a critical question about the method's reliability:

  • Specificity: Does the method measure only the compound of interest?

  • Linearity: Is the method's response directly proportional to the compound's concentration?

  • Accuracy: How close are the measured results to the true value?

  • Precision: How reproducible are the results?

  • Range: Over what concentration range is the method linear, accurate, and precise?

  • Limits (LOD/LOQ): What are the lowest concentrations the method can reliably detect and quantify?

  • Robustness: Can the method withstand small, deliberate variations in its parameters?

Below is a diagram illustrating the logical workflow of the validation process.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Core Validation Parameters (ICH Q2(R1)) cluster_2 Method Reliability Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Initial Test Linearity Linearity Specificity->Linearity Confirms Peak Identity Range Range Linearity->Range Defines Boundaries LOD_LOQ LOD & LOQ (Sensitivity) Linearity->LOD_LOQ Calculated from Calibration Curve Accuracy Accuracy (% Recovery) Range->Accuracy Assessed within Range Precision Precision (Repeatability & Intermediate) Range->Precision Assessed within Range Robustness Robustness Precision->Robustness Evaluate Impact on Precision SystemSuitability System Suitability (SST) Robustness->SystemSuitability Define SST Criteria SystemSuitability->Dev Feedback for Optimization

Caption: Logical workflow for HPLC analytical method validation.

Comparative Case Study: HPLC vs. UPLC for Quinazoline Purity

To illustrate the practical differences and advantages of modern chromatographic techniques, we will compare a conventional HPLC method with a UPLC method for the purity analysis of a hypothetical intermediate, "Quinazoline-Int-A."

Why the comparison? While HPLC is robust and widely established, UPLC (Ultra-Performance Liquid Chromatography) utilizes columns with sub-2 µm particles. This fundamental difference leads to significant gains in efficiency, resolution, and speed, but requires instrumentation capable of handling much higher backpressures (up to 15,000 psi).[7][8] The choice between them often depends on the specific needs of the laboratory, such as throughput requirements, the complexity of the sample, and available resources.[9][10]

Experimental Protocols

Method A: Conventional HPLC (RP-HPLC)

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 30 minutes (including equilibration).

Method B: UPLC

  • Instrumentation: UPLC system capable of pressures >10,000 psi, with a binary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: 254 nm.

  • Injection Volume: 2 µL.

  • Run Time: 6 minutes (including equilibration).

Comparative Validation Data

The performance of both methods was assessed according to ICH Q2(R1) guidelines.[5] The results are summarized below.

Table 1: Summary of Validation Results (HPLC vs. UPLC)

Validation ParameterAcceptance CriteriaMethod A (HPLC) ResultMethod B (UPLC) ResultCommentary
Specificity No interference at analyte Rt. Peak purity > 0.999.Pass. All degradation products were well-resolved (Resolution > 2.0).Pass. Superior resolution of all degradation products (Resolution > 3.5).UPLC provides a greater confidence margin in peak purity.
Linearity (r²) ≥ 0.9990.99950.9998Both methods show excellent linearity.
Range 80-120% of nominal concentration for assay.0.8 - 12.0 µg/mL0.8 - 12.0 µg/mLBoth are suitable for their intended range.
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%99.5 - 101.1%Both methods are highly accurate.
Precision (Repeatability, %RSD) ≤ 2.0%0.85%0.45%UPLC shows significantly better precision due to sharper peaks.
Precision (Intermediate, %RSD) ≤ 2.0%1.20%0.75%UPLC demonstrates lower variability between days/analysts.
LOD (µg/mL) Report0.050.01UPLC is 5x more sensitive.[7]
LOQ (µg/mL) Report0.150.03UPLC can quantify impurities at much lower levels.[3]
Robustness %RSD of results should not significantly change.PassPassBoth methods are robust to small changes.
Run Time (min) N/A306UPLC offers a 5-fold increase in throughput.[11]
Solvent Consumption (mL/run) N/A~30 mL~3 mLUPLC provides a 90% reduction in solvent usage and waste.[9]

Analysis of Comparison: The data clearly shows that while the conventional HPLC method is perfectly valid and suitable for its purpose, the UPLC method is superior in almost every performance metric.[7] The most compelling advantages are the 5-fold increase in sample throughput and the 90% reduction in solvent consumption .[9][11] Furthermore, the enhanced sensitivity (lower LOD/LOQ) and higher precision make UPLC an ideal choice for trace impurity analysis and for development stages where understanding the complete impurity profile is critical.

Executing Key Validation Experiments: A Deeper Look

Specificity and Forced Degradation: Proving Stability-Indicating Power

Specificity is arguably the most important validation parameter for a purity method.[12] It is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To prove this, we perform forced degradation (stress testing) studies. The goal is to intentionally degrade the sample to generate the likely degradation products and ensure the chromatographic method can separate them from the main peak and from each other.[13]

Experimental Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of Quinazoline-Int-A at a concentration of ~1 mg/mL in a suitable solvent.

  • Apply Stress Conditions (as per ICH Q1A): [14]

    • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 2 hours.[15]

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Store the solid sample in an oven at 105°C for 48 hours.

    • Photolytic: Expose the solution to UV/Vis light in a photostability chamber (ICH Q1B).[14]

  • Neutralization: After the stress period, neutralize the acidic and basic samples before dilution.

  • Analysis: Dilute all stressed samples to the target concentration and analyze them using the HPLC/UPLC method with a PDA detector.

  • Evaluation:

    • Check for peak purity of the main analyte peak in all stressed chromatograms. The purity angle should be less than the purity threshold.

    • Calculate the resolution between the main peak and the closest eluting impurity/degradant peak. A resolution of >2.0 is generally considered acceptable.

    • Assess mass balance to ensure that the decrease in the main peak area is accounted for by the sum of the impurity peak areas.

The causality is clear: by demonstrating the separation of degradation products under harsh conditions, we build confidence that the method can separate any potential degradants that may form under normal storage and stability conditions. This makes the method "stability-indicating."[13]

Robustness: Ensuring Reliability in Routine Use

A robust method is one that remains unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[16] This study is crucial because it's impossible to perfectly replicate method parameters day-to-day in a real-world QC lab.

Experimental Protocol: Robustness Study

  • Identify Critical Parameters: Select parameters that could realistically vary, such as:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5°C)

    • Flow Rate (± 10%)

    • Mobile Phase Organic Composition (± 2%)

  • Experimental Design: Use a Design of Experiments (DoE) approach or a one-factor-at-a-time (OFAT) design to test the effect of these variations.

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation: Monitor system suitability parameters (e.g., retention time, tailing factor, resolution) and the quantification of the analyte. The results should not deviate significantly from the nominal method, and system suitability criteria must still be met.

Table 2: Example Robustness Study Results (UPLC Method)

Parameter VariedVariationRetention Time (min)Resolution (API/Impurity)% Assay
Nominal -2.504.1100.0
Flow Rate +10% (0.55 mL/min)2.273.9100.1
-10% (0.45 mL/min)2.784.399.8
Temperature +5°C (45°C)2.454.099.9
-5°C (35°C)2.564.2100.2
Organic % +2%2.353.899.7
-2%2.654.4100.3

The results confirm that minor variations do not compromise the method's performance, proving its robustness for routine laboratory use.

Validation Parameter Interrelationship cluster_Core Core Performance Characteristics Analyte Analyte in Matrix Method Analytical Method Analyte->Method Specificity Specificity (Is it the right peak?) Method->Specificity Linearity Linearity (Is response proportional?) Specificity->Linearity Requires pure peak Range Validated Range Linearity->Range Defines Accuracy Accuracy (Is the result correct?) Accuracy->Method Verifies Precision Precision (Is the result repeatable?) Precision->Method Verifies Range->Accuracy Tested within Range->Precision Tested within

Caption: Interrelationship of key HPLC validation parameters.

Conclusion and Recommendations

Both the conventional HPLC and the modern UPLC methods presented in this guide were successfully validated according to ICH guidelines and are suitable for the purity analysis of quinazoline intermediates.

  • The Conventional HPLC method is reliable, robust, and utilizes standard equipment found in most laboratories. It is an excellent choice for companies with established hardware or for products in later stages of development where methods are locked in.

  • The UPLC method is demonstrably superior in terms of speed, sensitivity, resolution, and environmental impact (solvent consumption).[7][10] For new method development, especially in early-phase programs where sample throughput and detailed impurity profiling are paramount, UPLC is the clear technological leader. The significant reduction in run time and solvent cost can provide a rapid return on the initial capital investment in UPLC instrumentation.

Ultimately, the choice of technology must be fit for purpose. This guide demonstrates that while both methods can be validated to produce reliable data, understanding the distinct performance advantages of each allows for a more strategic and efficient approach to drug development. Rigorous validation is the process that transforms an analytical procedure into a reliable, trustworthy tool for ensuring the quality and safety of pharmaceutical products.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • Chaudhari, B. G. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
  • Dubey, S. K. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research. [Link]
  • WebofPharma. (2025). HPLC vs. UPLC.
  • Pharmaguideline. (2018). Differences between HPLC and UPLC.
  • PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Molnar, I., & Schmidt, A. H. (2014). ICHQ2(Rl) Validation of Analytical Proced u res: Cha Ilenges and Opportunities. European Pharmaceutical Review. [Link]
  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Element Lab Solutions. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Journal of Pharmaceutical Analysis. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]
  • Singh, S., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. [Link]
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from Element Lab Solutions website. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • ResearchGate. (2019).
  • Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology.
  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. [Link]
  • World Health Organization. (2015).
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
  • IntechOpen. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
  • ResearchGate. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]
  • Bentham Science Publishers. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]
  • World Journal of Pharmaceutical Research. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
  • Militaru, G., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules. [Link]
  • International Journal of Pharmaceutical Sciences and Research. (2022).
  • Pharmaguideline. (2024).
  • Journal of Food and Drug Analysis. (2010). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. [Link]
  • ResearchGate. (2025). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. [Link]focused_on_hplc_methods)

Sources

A Senior Application Scientist's Guide to Haloquinazoline Reactivity: A Comparative Analysis of Chloro-, Bromo-, and Iodo- Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers in medicinal chemistry and drug development, halogenated quinazolines are indispensable building blocks. The quinazoline scaffold is a privileged structure found in numerous FDA-approved drugs, and the strategic installation of halogens provides critical handles for molecular elaboration through various synthetic transformations. However, the choice of halogen—chlorine, bromine, or iodine—is not trivial and profoundly impacts reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of chloro-, bromo-, and iodoquinazolines, supported by mechanistic principles and experimental insights, to empower scientists in making informed decisions for their synthetic campaigns.

The Underlying Principles: Understanding Halogen Reactivity

The synthetic utility of haloquinazolines is dominated by two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The relative reactivity of the C-X bond (where X = Cl, Br, I) in these transformations is governed by distinct electronic and energetic factors.

Palladium-Catalyzed Cross-Coupling Reactions

In ubiquitous reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the initial oxidative addition of the haloquinazoline to the palladium(0) catalyst.[1][2] The efficiency of this step is inversely related to the carbon-halogen (C-X) bond dissociation energy (BDE). The C-X bond strength follows the trend C-Cl > C-Br > C-I .

Consequently, less energy is required to cleave the weaker C-I and C-Br bonds, leading to a faster oxidative addition and higher overall reaction rates. This establishes the canonical reactivity trend for palladium-catalyzed cross-coupling:

Iodoquinazoline > Bromoquinazoline >> Chloroquinazoline [2][3]

This fundamental principle dictates that iodo- and bromo-derivatives will typically react under milder conditions (lower temperatures, lower catalyst loadings) and provide higher yields compared to their chloro-counterparts.[1][4]

G cluster_reactivity Pd-Catalyzed Cross-Coupling Reactivity cluster_bde C-X Bond Dissociation Energy Iodo Iodoquinazoline Bromo Bromoquinazoline Iodo->Bromo > CI C-I (Weakest) Iodo->CI Corresponds to Chloro Chloroquinazoline Bromo->Chloro >> CBr C-Br Bromo->CBr CCl C-Cl (Strongest) Chloro->CCl CBr->CI > CCl->CBr >

Figure 1: Relationship between C-X bond energy and cross-coupling reactivity.
Nucleophilic Aromatic Substitution (SNAr)

The quinazoline ring, particularly at the C4 position, is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen.[3][5][6] The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate (Meisenheimer complex).

  • Leaving Group Expulsion: The halide is eliminated, restoring aromaticity.

The reactivity trend in SNAr is more nuanced than in cross-coupling.[7] If the initial attack is rate-determining, reactivity is governed by the halogen's ability to stabilize the anionic intermediate via inductive effect (electronegativity), leading to a trend of Cl > Br > I . If the expulsion of the halide is rate-determining, reactivity depends on leaving group ability, favoring the weakest C-X bond: I > Br > Cl .[7]

For 4-haloquinazolines, the C4 position is so electrophilic that nucleophilic attack is generally facile for all three halogens.[5][6][8] While chloroquinazolines are sluggish in cross-coupling, they are excellent and widely used substrates for SNAr reactions, often proceeding efficiently under mild conditions.[8]

Head-to-Head Comparison in Key Synthetic Transformations

The following sections provide a comparative analysis of haloquinazoline performance in the most common synthetic reactions employed in drug discovery.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone for creating C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures common in kinase inhibitors.[3][9] The reactivity difference between the haloquinazolines is stark in this transformation.

SubstrateTypical Catalyst/LigandBaseTemp. (°C)Time (h)Typical YieldCausality & Insights
Iodoquinazoline Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Na₂CO₃80 - 1001 - 685 - 98%Highest Reactivity: The extremely weak C-I bond ensures rapid oxidative addition. Ideal for delicate substrates requiring mild conditions.
Bromoquinazoline Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃90 - 1204 - 1275 - 95%High Reactivity: A reliable and commonly used substrate.[10] Slightly more forcing conditions may be needed compared to the iodo-analog.[11]
Chloroquinazoline Pd₂(dba)₃ + XPhos, RuPhos, or other bulky, electron-rich phosphinesK₃PO₄, Cs₂CO₃100 - 14012 - 2440 - 80%Lowest Reactivity: Requires highly active (and often expensive) catalyst systems to overcome the strong C-Cl bond.[3][12] Prone to lower yields and catalyst decomposition at high temperatures.

Expertise & Experience: For a screening campaign where rapid library generation and high success rates are critical, bromo- or iodoquinazolines are the superior choice. While chloroquinazolines are economically attractive for large-scale synthesis, significant process development is often required to achieve efficient coupling.

Buchwald-Hartwig Amination (C-N Bond Formation)

The synthesis of 4-anilinoquinazolines, a key pharmacophore in EGFR inhibitors like Gefitinib and Erlotinib, frequently relies on C-N bond formation.[8] This can be achieved via Buchwald-Hartwig amination or direct SNAr. In the palladium-catalyzed route, the reactivity trend mirrors that of the Suzuki coupling.

SubstrateTypical Catalyst/LigandBaseTemp. (°C)Time (h)Typical YieldCausality & Insights
Iodoquinazoline Pd₂(dba)₃ + XantphosNaOt-Bu, Cs₂CO₃RT - 801 - 880 - 95%Highest Reactivity: Allows for amination at or near room temperature, preserving sensitive functional groups.
Bromoquinazoline Pd₂(dba)₃ + BINAP/XantphosNaOt-Bu, K₃PO₄80 - 1106 - 1870 - 90%High Reactivity: The workhorse for Buchwald-Hartwig aminations, offering a good balance of reactivity and substrate stability.
Chloroquinazoline Pd G3/G4 Precatalysts + Buchwald Ligands (e.g., BrettPhos)LHMDS, NaOt-Bu100 - 13012 - 2450 - 85%Lowest Reactivity: The amination of chloroquinazolines is notoriously difficult and requires state-of-the-art catalyst systems.[12] This route is often avoided in favor of the more reliable SNAr pathway.

Trustworthiness: While Pd-catalyzed amination of 4-chloroquinazolines is possible, the more self-validating and robust protocol for accessing 4-aminoquinazolines is the SNAr reaction, as detailed below.

Sonogashira Coupling (C-C Alkynyl Formation)

Introducing an alkyne moiety via Sonogashira coupling provides a versatile handle for click chemistry or further transformations.[13] The standard reactivity order of I > Br > Cl generally holds true.[14]

SubstrateCatalyst SystemBaseTemp. (°C)Time (h)Typical YieldCausality & Insights
Iodoquinazoline Pd(PPh₃)₄ / CuIEt₃N, DIPEART - 601 - 485 - 98%Highest Reactivity: The preferred substrate for Sonogashira couplings, often reacting cleanly at room temperature.
Bromoquinazoline Pd(PPh₃)₄ / CuIEt₃N, DIPEA50 - 904 - 1270 - 90%High Reactivity: A very effective substrate, though may require gentle heating to achieve full conversion.
Chloroquinazoline Pd(PPh₃)₄ / CuICs₂CO₃, K₂CO₃80 - 12012 - 24< 50%Challenging: Direct Sonogashira coupling of chloroquinazolines is often low-yielding and can be complicated by side reactions like alkyne homocoupling (Glaser coupling) or substrate dimerization.[15] Special protocols are required for success.
Nucleophilic Aromatic Substitution (SNAr)

As discussed, the C4 position of the quinazoline nucleus is highly primed for SNAr. This makes the reaction of 4-chloroquinazoline with amines a highly efficient and preferred method for synthesizing 4-aminoquinazoline derivatives, often circumventing the need for palladium catalysis entirely.[8]

SubstrateNucleophileSolventTemp. (°C)Time (h)Typical YieldCausality & Insights
Iodo-/Bromo- Primary/Secondary AminesEtOH, i-PrOHRT - 800.5 - 290 - 99%Very High Reactivity: Reactions are often exothermic and complete rapidly, even at room temperature, due to excellent leaving group ability.
Chloroquinazoline Primary/Secondary AminesEtOH, i-PrOH, Dioxane60 - 1001 - 885 - 98%Excellent Reactivity: Despite being the "worst" leaving group, the high electrophilicity of C4 makes this a robust and high-yielding reaction.[8] It is arguably the most common and practical method for synthesizing 4-anilinoquinazolines.

Authoritative Grounding: DFT calculations confirm that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it significantly more susceptible to nucleophilic attack than the C2 position.[5][6] This intrinsic electronic bias underpins the high regioselectivity and efficiency of SNAr at C4.

Experimental Protocols & Workflows

To provide a practical context, we present a comparative, step-by-step methodology for a Suzuki-Miyaura coupling reaction.

Protocol: Comparative Suzuki-Miyaura Coupling of 4-Haloquinazolines
Figure 2: Comparative experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the appropriate 4-haloquinazoline (1.0 eq) and arylboronic acid (1.2 eq).

  • Reagent Addition: Add the specified base (see Figure 2). The flask is then sealed with a septum, and the atmosphere is exchanged with Argon or Nitrogen (evacuate/backfill x3).

  • Catalyst & Solvent: The specified palladium catalyst/ligand is added, followed by the degassed solvent via syringe.

  • Reaction: The reaction mixture is heated to the specified temperature and stirred vigorously. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired product.

Self-Validating System: The success of this protocol is validated by monitoring the disappearance of the starting haloquinazoline and the appearance of the higher Rf (in normal phase) coupled product. The significant difference in required heating time and catalyst system for the chloro- versus bromo-/iodo- substrates validates the reactivity principles outlined in this guide.

Conclusion and Strategic Recommendations

The choice between chloro-, bromo-, and iodoquinazolines is a strategic decision that balances reactivity, cost, and the specific synthetic transformation being targeted.

  • Iodoquinazolines: The most reactive substrates for palladium-catalyzed cross-coupling. They are the premier choice for reactions requiring very mild conditions to preserve sensitive functional groups or for maximizing yields in the early stages of discovery.

  • Bromoquinazolines: Offer an excellent balance of high reactivity and stability. They are reliable, versatile, and often considered the "gold standard" for a wide range of cross-coupling reactions.[10]

  • Chloroquinazolines: The most economical option, but their low reactivity in cross-coupling necessitates the use of advanced, highly active catalyst systems and more forcing conditions.[1][3] However, they are exceptionally effective and reliable substrates for SNAr reactions at the C4 position, often making them the most practical choice for the synthesis of 4-aminoquinazolines.

By understanding the distinct reactivity profiles detailed in this guide, researchers can design more efficient, robust, and logical synthetic routes, accelerating the discovery and development of novel quinazoline-based therapeutics.

References

  • Nowaczyk, J., et al. (2021). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules.
  • Mphahlele, M. J. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules.
  • Pelliccia, S., et al. (2014). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules.
  • Sharma, V., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI.
  • ResearchGate (n.d.). Proposed mechanism for palladium-catalyzed synthesis of quinazoline (1). ResearchGate.
  • Zhang, C., et al. (2012). Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin. MDPI.
  • ResearchGate (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate.
  • ResearchGate (n.d.). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate.
  • Fry, R. A., et al. (2022). Directed Evolution of Flavin-Dependent Halogenases for Site- and Atroposelective Halogenation of 3-Aryl-4(3H)-quinazolinones via Kinetic or Dynamic Kinetic Resolution. ACS Catalysis.
  • ResearchGate (n.d.). Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin. ResearchGate.
  • ResearchGate (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate.
  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • MDPI (2020). Advances in Cross-Coupling Reactions. MDPI.
  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • ResearchGate (n.d.). Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. ResearchGate.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Royal Society of Chemistry (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing.
  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. MedChemComm.
  • Vantourout, J. C., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.
  • de Paula, M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.
  • ResearchGate (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • Royal Society of Chemistry (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing.
  • ResearchGate (n.d.). Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. ResearchGate.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura coupling stands as an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals.[1] The heart of this Nobel Prize-winning reaction is the palladium catalyst, the choice of which dictates the efficiency, substrate scope, and overall success of the transformation.[2] This guide provides a comparative analysis of various classes of palladium catalysts, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.

The Engine of C-C Bond Formation: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is paramount to rational catalyst selection, as each class of catalyst is designed to optimize one or more steps of this cycle.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive halides like aryl chlorides.[4]

  • Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[5]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) PdII_intermediate R¹-Pd(II)L₂-X Pd0->PdII_intermediate Oxidative Addition + R¹-X Diaryl_Pd R¹-Pd(II)L₂-R² PdII_intermediate->Diaryl_Pd Transmetalation + R²-B(OR)₃⁻ Diaryl_Pd->Pd0 Reductive Elimination Product R¹-R² (Desired Product) Diaryl_Pd->Product Reactant1 R¹-X (Organic Halide) Reactant2 R²-B(OH)₂ (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A Comparative Analysis of Palladium Catalyst Systems

The evolution of palladium catalysts for Suzuki coupling has been driven by the need to couple ever-more-challenging substrates, such as electron-rich or sterically hindered aryl chlorides, under milder conditions and with lower catalyst loadings.[6] We can broadly classify these catalysts into two main categories: homogeneous and heterogeneous.

Homogeneous Palladium Catalysts

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active species.[7]

  • Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

  • Description: This was one of the earliest and most common catalysts used for Suzuki coupling.[8] It is a relatively inexpensive and commercially available Pd(0) complex.

  • Performance: Pd(PPh₃)₄ is effective for the coupling of aryl iodides and bromides with a range of arylboronic acids.[9] However, it often requires higher temperatures (80-100 °C) and catalyst loadings (1-5 mol%) and struggles with less reactive aryl chlorides and sterically demanding substrates.[8][9]

  • Advantages: Low cost, readily available.

  • Disadvantages: Limited activity for challenging substrates, sensitivity to air and moisture, and the potential for ligand dissociation leading to catalyst deactivation.

  • Examples: Buchwald Ligands (e.g., XPhos, SPhos) and their corresponding G2, G3, and G4 precatalysts.[10]

  • Description: The development of bulky and electron-rich biarylphosphine ligands by the Buchwald group revolutionized the field.[11] These ligands stabilize the monomeric Pd(0) species, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination. The corresponding precatalysts are air- and moisture-stable Pd(II) complexes that are readily activated in situ.[10][12]

  • Performance: These systems exhibit exceptional activity, enabling the coupling of unactivated aryl chlorides, sterically hindered substrates, and heteroaryl halides at low catalyst loadings (often < 1 mol%) and mild temperatures.[10][11] The different generations of precatalysts offer improved stability and ease of activation.[10]

  • Advantages: High activity and broad substrate scope, including challenging substrates. Air and moisture stability of precatalysts simplifies reaction setup.[12]

  • Disadvantages: Higher cost compared to traditional catalysts.

  • Examples: PEPPSI™-type precatalysts, (NHC)Pd(allyl)Cl complexes.

  • Description: N-Heterocyclic carbenes are strong σ-donating ligands that form very stable bonds with palladium.[13] This strong bond prevents catalyst decomposition and leads to highly robust and active catalysts.[14]

  • Performance: NHC-palladium complexes are highly effective for Suzuki couplings, particularly with sterically hindered substrates and for the coupling of aryl chlorides.[15][16] They often exhibit exceptional thermal stability and high turnover numbers.[13]

  • Advantages: High thermal stability and activity, effective for very challenging substrates.

  • Disadvantages: The synthesis of complex NHC ligands can be challenging, and their cost can be high.

  • Example: Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))

  • Description: Palladacycles are cyclic organopalladium compounds that serve as stable and efficient precatalysts.[2] They are typically air- and thermally stable solids.[17]

  • Performance: Herrmann's catalyst and its analogues are effective for the coupling of aryl bromides and activated aryl chlorides.[2][17] They are known for their high stability and can achieve high turnover numbers.[17]

  • Advantages: High thermal and air stability, commercially available.

  • Disadvantages: May require higher temperatures for activation compared to the latest generation of Buchwald precatalysts.

Heterogeneous Palladium Catalysts

Heterogeneous catalysts are insoluble in the reaction medium, which offers significant advantages in terms of product purification and catalyst recycling.

  • Description: Pd/C is the most common heterogeneous catalyst for Suzuki coupling. It consists of palladium nanoparticles dispersed on a high-surface-area activated carbon support.[18]

  • Performance: Pd/C is effective for the coupling of aryl iodides and bromides.[18] Its performance with aryl chlorides can be sluggish, often requiring higher temperatures.[6]

  • Advantages: Ease of separation from the reaction mixture by simple filtration, reusability, and lower cost.[18]

  • Disadvantages: The primary concern is the leaching of palladium into the product, which is a critical issue in the pharmaceutical industry.[18] The true catalytic species is often debated, with evidence suggesting that leached soluble palladium species may be responsible for the observed activity.[18] Lower activity compared to the best homogeneous systems for challenging substrates.

Quantitative Performance Comparison

The following table provides a comparative summary of the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling. The data is compiled from various literature sources and should be considered as a guide, as reaction conditions can significantly influence the outcome.

Catalyst SystemTypical Loading (mol%)Substrate ScopeAdvantagesDisadvantages
Homogeneous
Pd(PPh₃)₄1 - 5Aryl iodides, bromidesLow cost, readily availableLower activity, struggles with aryl chlorides and hindered substrates
Pd(OAc)₂ / XPhos0.1 - 2Aryl iodides, bromides, chlorides; hindered and heteroaryl substratesHigh activity, broad scope, mild conditionsHigher cost
XPhos Pd G30.05 - 1Excellent for unstable boronic acids, hindered and heteroaryl chloridesAir-stable precatalyst, very high activity, rapid activationHigh cost
(IPr)Pd(allyl)Cl0.1 - 2Aryl chlorides, sterically hindered substratesHigh thermal stability, very activeCost of NHC ligand
Herrmann's Catalyst0.5 - 2Aryl bromides, activated aryl chloridesHigh stabilityMay require higher temperatures
Heterogeneous
Pd/C1 - 10Aryl iodides, bromidesEasy separation, reusable, low costPalladium leaching, lower activity for challenging substrates

Experimental Protocol: A Practical Guide

The following is a detailed, step-by-step methodology for a Suzuki-Miyaura coupling of a challenging heteroaryl chloride, illustrating the practical application of an advanced catalyst system.

Reaction: Coupling of 3-amino-2-chloropyridine with 2-methylphenylboronic acid.

Catalyst System: Pd(Amphos)₂Cl₂, a highly effective catalyst for heteroaryl chlorides.

Rationale for Component Selection:

  • Catalyst (Pd(Amphos)₂Cl₂): This catalyst is specifically designed for coupling heteroaryl chlorides, which are notoriously difficult substrates due to the deactivating effect of the heteroatom. A 1 mol% loading is chosen as a balance between efficiency and cost.

  • Base (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive base suitable for this transformation.

  • Solvent (Toluene/Water): A biphasic solvent system is often employed in Suzuki couplings. Toluene solubilizes the organic components, while water dissolves the inorganic base and boronic acid byproducts, facilitating their removal during workup.

  • Inert Atmosphere (Nitrogen): While many modern precatalysts are air-stable, performing the reaction under an inert atmosphere is good practice to prevent the oxidation and deactivation of the active Pd(0) species.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Reagents start->reagents flask_prep Assemble Flask under N₂ reagents->flask_prep add_reagents Add Solids to Flask flask_prep->add_reagents reflux Reflux at 90°C add_reagents->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool extract Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end Catalyst_Selection start Start: Define Substrates (Aryl Halide & Boronic Acid) halide_type What is the Aryl Halide? start->halide_type steric_hindrance Are Substrates Sterically Hindered? halide_type->steric_hindrance Chloride cost_recycling Is Cost/Recycling a Key Factor? halide_type->cost_recycling Iodide or Bromide heteroaryl Is it a Heteroaryl Halide? steric_hindrance->heteroaryl No cat2 Use Advanced Phosphine Ligand (e.g., XPhos Pd G3) or NHC Catalyst steric_hindrance->cat2 Yes cat1 Use Traditional Catalyst (e.g., Pd(PPh₃)₄) heteroaryl->cat1 No (and not hindered) cat4 Consider Specialized Ligands (e.g., Amphos for N-containing heterocycles) heteroaryl->cat4 Yes cost_recycling->steric_hindrance No cat3 Use Heterogeneous Catalyst (e.g., Pd/C) cost_recycling->cat3 Yes

Sources

A Comparative Guide to the Biological Activity of Methyl 2-chloroquinazoline-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the potential biological activities of Methyl 2-chloroquinazoline-7-carboxylate derivatives. While this specific scaffold is not yet extensively explored in publicly available literature, this document synthesizes data from structurally related quinazoline compounds to offer a forward-looking perspective on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will explore plausible synthetic routes, key structure-activity relationships (SAR), and detailed experimental protocols to guide future research in this promising area.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a well-established "privileged structure" in medicinal chemistry. This scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic importance.[1][2] Derivatives of quinazoline have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Our focus here is on the largely unexplored this compound scaffold. The presence of a chloro group at the 2-position offers a reactive site for further derivatization, while the methyl carboxylate at the 7-position provides a handle for modifying polarity and engaging in specific receptor interactions. This unique combination of functional groups presents a compelling starting point for the development of novel therapeutic agents.

Synthetic Strategy: Accessing Derivatives of this compound

A plausible synthetic approach to generate a library of this compound derivatives would begin with a commercially available starting material, such as 2-amino-4-chlorobenzoic acid. A key intermediate, 7-chloro-quinazolone, can be synthesized from this precursor.[5] The following diagram outlines a potential synthetic pathway for creating a diverse set of derivatives for biological screening.

Synthetic_Pathway A 2-Amino-4-chlorobenzoic acid B Methyl 2-amino-4-formamidobenzoate A->B Esterification & Formylation C Methyl quinazolin-4(3H)-one-7-carboxylate B->C Cyclization D Methyl 2,4-dichloroquinazoline-7-carboxylate C->D Chlorination (e.g., POCl3) E This compound D->E Selective Reduction/Displacement F Library of 2-substituted derivatives E->F Nucleophilic Substitution (e.g., Amines, Thiols) MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with derivatives at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Data Presentation:

DerivativeSubstitution at C2Cancer Cell LineIC50 (µM)
Control -MCF-7>100
Gefitinib -MCF-7Reference Value
Derivative 1 4-AnilinoMCF-7Experimental Data
Derivative 2 4-FluoroanilinoMCF-7Experimental Data
Derivative 3 3,4-DichloroanilinoMCF-7Experimental Data
Antimicrobial Activity

Quinazoline derivatives have also been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens. [2][6][7]The mechanism of action can vary, but some derivatives have been shown to interfere with essential cellular processes in microorganisms.

Hypothesized Activity and SAR:

The this compound scaffold can be modified to enhance its antimicrobial potential. The chloro group at the 2-position is a key site for introducing moieties known to contribute to antimicrobial activity.

  • Influence of the 7-carboxylate group: The ester group at the 7-position could be hydrolyzed to the corresponding carboxylic acid, which in some heterocyclic systems has been shown to be important for antibacterial activity.

  • Derivatization at the 2-position: Introduction of heterocyclic rings, such as thiazole or triazole, at the 2-position has been shown to yield potent antimicrobial quinazoline derivatives.

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used technique to evaluate the antimicrobial activity of a compound.

Workflow:

Agar_Well_Diffusion_Workflow A Prepare agar plates with microbial culture B Create wells in the agar A->B C Add test derivatives to the wells B->C D Incubate the plates C->D E Measure the zone of inhibition D->E

Caption: Workflow for the agar well diffusion antimicrobial assay.

Data Presentation:

DerivativeSubstitution at C2S. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
Control (DMSO) -000
Ciprofloxacin -Reference ValueReference ValueN/A
Fluconazole -N/AN/AReference Value
Derivative 1 Thiazol-2-ylExperimental DataExperimental DataExperimental Data
Derivative 2 1,2,4-Triazol-3-ylExperimental DataExperimental DataExperimental Data
Anti-inflammatory Activity

Certain quinazoline derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. [8][9]The structural features of these compounds allow them to fit into the active site of COX enzymes, thereby blocking the production of prostaglandins.

Hypothesized Activity and SAR:

Derivatives of this compound, particularly those modified at the 7-position to form amides, could exhibit anti-inflammatory activity. A study on quinazoline-7-carboxamide derivatives showed their potential as anti-inflammatory agents. [10][11]

  • Amide derivatives at the 7-position: Conversion of the methyl ester to various amides could enhance interactions with the target enzyme's active site.

  • Substituents at the 2-position: The nature of the substituent at the 2-position can influence the selectivity for COX-1 versus COX-2, which is a critical factor in the development of safer anti-inflammatory drugs.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow:

COX_Inhibition_Assay_Workflow A Prepare reaction mixture with COX-1 or COX-2 enzyme B Add arachidonic acid (substrate) and test derivative A->B C Incubate to allow prostaglandin formation B->C D Quantify prostaglandin levels (e.g., by EIA) C->D E Calculate percent inhibition and IC50 values D->E

Caption: Workflow for the in vitro COX inhibition assay.

Data Presentation:

DerivativeModification at C7COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib -Reference ValueReference ValueReference Value
Derivative 1 N-phenyl carboxamideExperimental DataExperimental DataCalculated Value
Derivative 2 N-benzyl carboxamideExperimental DataExperimental DataCalculated Value
Derivative 3 N-(4-sulfamoylphenyl) carboxamideExperimental DataExperimental DataCalculated Value

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. Based on the extensive research on related quinazoline derivatives, there is a strong rationale for investigating its potential in anticancer, antimicrobial, and anti-inflammatory drug development. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, which, when coupled with the robust biological assays outlined in this guide, can facilitate the identification of lead compounds with desirable pharmacological profiles. Future research should focus on the systematic synthesis and screening of these derivatives to elucidate their structure-activity relationships and to validate their therapeutic potential.

References

  • Al-Salahi, R., El Dib, R. A., & Marzouk, M. (2017). Synthesis and in vitro cytotoxicity evaluation of new 2-thioxo-benzo[g]quinazolin-4-one derivatives. Saudi Pharmaceutical Journal, 25(5), 783-789.
  • Al-Tel, T. H. (2010). Synthesis and anti-inflammatory activity of some novel quinazolinone derivatives. Acta Poloniae Pharmaceutica, 67(3), 245-251.
  • Asif, M. (2014). A review on anti-inflammatory and analgesic activity of quinazoline and quinazolinone derivatives. Mini-Reviews in Medicinal Chemistry, 14(3), 266-279.
  • Bakr, R. B., et al. (2021). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega, 6(35), 22699-22712.
  • Chandrika, P. M., Yakaiah, T., Narsaiah, B., Reddy, G. V., & Sridhar, B. (2008). Synthesis and biological evaluation of novel 4,6-disubstituted quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(23), 6241-6244.
  • Chen, J., et al. (2016). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 21(6), 785.
  • El-Sayed, M. A. A., et al. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences, 45(3), 223-232.
  • Hameed, A., et al. (2018). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 8(59), 33937-33948.
  • Hennequin, L. F., et al. (2002). N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine (gefitinib, ZD1839), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 45(6), 1300-1312.
  • Kamal, A., et al. (2015). Synthesis and biological evaluation of quinazoline derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3583-3587.
  • Kumar, D., et al. (2014). Synthesis and antimicrobial evaluation of some new quinazolinone derivatives. Arabian Journal of Chemistry, 7(5), 877-883.
  • Li, X., et al. (2019). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 24(12), 2285.
  • Mohamed, M. S., et al. (2005). Synthesis and Anti-inflammatory Evaluation of Some New Quinazoline Derivatives. International Journal of Pharmacology, 1(3), 261-266.
  • Patel, M. B., & Shaikh, F. M. (2020). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Journal of Molecular Structure, 1202, 127267.
  • Rashad, A. E., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 696-711.
  • Reddy, P. S. N., et al. (2011). Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis. Journal of Pharmacy Research, 4(11), 4166-4169.
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Stavytskyi, V., et al. (2019). Synthesis and Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Pharmacia, 66(2), 65-72.
  • Sun, K. M., et al. (2023). Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents. ChemMedChem, e202300259.
  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
  • Zaki, R. M., et al. (2021). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 37(5), 1146-1157.
  • European Patent No. EP1990337A1. (2008).
  • Zhang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3895.
  • Zhao, Y., et al. (2017). Synthesis and biological evaluation of 2-substituted quinazolin-4(3H)-ones with antiproliferative activities. Molecules, 22(10), 1686.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Therapy

In the landscape of medicinal chemistry, few heterocyclic scaffolds have demonstrated the versatility and clinical success of the quinazoline nucleus. This fused bicyclic system, comprising a benzene ring fused to a pyrimidine ring, is recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its rigid framework provides a well-defined vector for substituent placement, allowing for precise tuning of pharmacological properties. The most profound impact of quinazoline derivatives has been in oncology, where they form the backbone of numerous targeted therapies.[2][3]

The majority of clinically successful quinazoline-based drugs function as protein kinase inhibitors, targeting key enzymes that drive tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4] Marketed drugs like gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®) have revolutionized the treatment of specific cancers, particularly non-small-cell lung cancer (NSCLC).[3][5] Beyond kinases, the quinazoline scaffold has been adeptly modified to inhibit other critical cancer targets, including dihydrofolate reductase (DHFR), poly(ADP-ribose) polymerase (PARP), and tubulin, showcasing its remarkable adaptability.[4][6]

This guide provides an in-depth comparison of the structure-activity relationships for various classes of quinazoline-based inhibitors. We will dissect the critical structural features that govern their potency and selectivity, explain the causal logic behind their design, and provide validated experimental protocols for their evaluation.

The Core Directive: Understanding the 4-Anilinoquinazoline Pharmacophore for Kinase Inhibition

The archetypal quinazoline kinase inhibitor is the 4-anilinoquinazoline. Its efficacy stems from its function as an ATP-competitive inhibitor, where the quinazoline core mimics the adenine ring of ATP, binding within the enzyme's hinge region.[7] This interaction is foundational to its inhibitory activity.

Key Structural Features and Interactions:
  • The Quinazoline Core (Hinge Binding): The N-1 and N-3 atoms of the pyrimidine ring are crucial. The N-1 nitrogen acts as a hydrogen bond acceptor, typically forming a key hydrogen bond with a backbone NH group of a methionine residue (e.g., Met793 in EGFR) in the kinase hinge region.[7] The N-3 nitrogen can also form a water-mediated hydrogen bond, further anchoring the inhibitor.[7]

  • The 4-Anilino Moiety (Selectivity and Potency): This group extends from the core into the ATP-binding pocket. Substitutions on this terminal phenyl ring are critical for modulating potency and selectivity against different kinases.

  • Positions C6 and C7 (Fine-Tuning Properties): These positions on the benzene portion of the quinazoline core are the most common sites for modification. They are solvent-exposed and provide vectors for introducing groups that can enhance solubility, improve pharmacokinetic profiles, or form additional interactions to increase potency and target residence time.[2][8] Electron-donating groups like methoxy (-OCH₃) at these positions are frequently found to enhance activity.[8]

SAR_Quinazoline_Kinase_Inhibitor cluster_inhibitor 4-Anilinoquinazoline Core Structure cluster_kinase Kinase ATP-Binding Site Quinazoline Quinazoline Scaffold (ATP Mimetic) Anilino 4-Anilino Group Quinazoline->Anilino Projects into selectivity pocket C6_C7 C6/C7 Substituents Quinazoline->C6_C7 Solvent-exposed; modulates properties Hinge Hinge Region (e.g., Met793 in EGFR) Quinazoline->Hinge H-Bond at N1 (Essential for Affinity) Pocket Hydrophobic Pocket Anilino->Pocket Hydrophobic Interactions (Determines Selectivity) Solvent Solvent Front C6_C7->Solvent Interacts with solvent; Site for covalent warhead

Caption: Core SAR principles of 4-anilinoquinazoline kinase inhibitors.

Comparative Analysis: Generations of EGFR Inhibitors

The evolution of quinazoline-based EGFR inhibitors provides a compelling case study in SAR-driven drug design, with each generation addressing the limitations of the last.

  • First-Generation (Reversible Inhibitors - e.g., Gefitinib, Erlotinib): These compounds feature a simple 4-anilinoquinazoline core with small, solubilizing groups at C6/C7.[2][7] They bind reversibly to the ATP pocket and are highly effective against cancers driven by activating EGFR mutations (e.g., del19, L858R).[7][9] Their primary limitation is the development of resistance, most commonly through the T790M "gatekeeper" mutation, which increases the enzyme's affinity for ATP and sterically hinders drug binding.

  • Second-Generation (Irreversible Covalent Inhibitors - e.g., Afatinib, Dacomitinib): To overcome resistance, the SAR strategy shifted to irreversible inhibition. These inhibitors retain the core 4-anilinoquinazoline scaffold but incorporate an electrophilic "warhead," typically an acrylamide group, attached via a linker at the C6 or C7 position.[7][8] This group forms a permanent covalent bond with a non-catalytic cysteine residue (Cys797) near the ATP-binding site, leading to sustained inhibition. While effective against some resistance mutations, their broader activity against wild-type EGFR often leads to increased toxicity (e.g., rash, diarrhea).[10]

  • Third-Generation (Mutation-Selective Covalent Inhibitors): While the flagship third-generation inhibitor, Osimertinib, deviates from the classic quinazoline core, its design was informed by the SAR principles of its predecessors. The goal was to develop an inhibitor that could covalently bind to Cys797 in EGFR variants harboring the T790M resistance mutation while sparing wild-type EGFR. This was achieved by optimizing the scaffold and substituents to specifically recognize the altered conformation of the mutant enzyme's active site.[10]

Expanding the Target Space: SAR for VEGFR and Other Kinases

The quinazoline scaffold is readily adaptable to target other kinases, such as VEGFR, a key mediator of angiogenesis.

  • VEGFR-2 Inhibitors (e.g., Vandetanib): Vandetanib is a multi-targeted inhibitor that potently blocks both VEGFR-2 and EGFR.[11] The SAR for VEGFR-2 inhibition shares the reliance on the quinazoline core for hinge binding. However, selectivity is achieved through different substitution patterns on the 4-anilino ring and at the C6/C7 positions, which exploit subtle differences in the topology and amino acid composition of the VEGFR-2 active site compared to EGFR.[11][12]

Table 1: Comparison of Select FDA-Approved Quinazoline-Based Kinase Inhibitors
Drug NamePrimary Target(s)GenerationKey SAR FeatureRepresentative IC₅₀
Gefitinib EGFR1st (Reversible)4-(3-chloro-4-fluoroanilino) group~2-80 nM (mutant EGFR)[2][3]
Erlotinib EGFR1st (Reversible)6,7-bis(2-methoxyethoxy) groups~2-20 nM (mutant EGFR)[2][3]
Lapatinib EGFR, HER21st (Reversible)Larger furan-containing side chain at C4~10 nM (EGFR), ~13 nM (HER2)[7]
Afatinib EGFR, HER22nd (Irreversible)C7-linked but-2-enamide (covalent warhead)~0.5 nM (EGFR), ~14 nM (HER2)[13]
Vandetanib VEGFR-2, EGFRMulti-targeted4-(4-bromo-2-fluoroanilino) group~40 nM (VEGFR-2), ~500 nM (EGFR)[11]

Beyond Kinases: A Testament to Scaffold Versatility

The quinazoline framework's utility extends beyond kinase inhibition, demonstrating different SAR principles for different target classes.

  • DHFR Inhibitors (e.g., Trimetrexate): As antifolates, these compounds bear little structural resemblance to the 4-anilinoquinazoline kinase inhibitors. Their SAR is dictated by mimicking the structure of folic acid to block the DHFR active site, thus inhibiting nucleotide synthesis.[4]

  • Tubulin Polymerization Inhibitors: Certain quinazoline derivatives can inhibit the formation of microtubules, leading to mitotic arrest and apoptosis.[5][6] The SAR for these compounds often involves bulky substituents at the C2 and C4 positions that interfere with tubulin dynamics, a mechanism distinct from ATP-competitive inhibition.

  • PARP Inhibitors: A growing number of quinazolinone derivatives have been developed as PARP-1 inhibitors.[3][4] Their SAR often involves a 2-substituted quinazolinone core designed to occupy the nicotinamide-binding pocket of the PARP enzyme, preventing DNA repair in cancer cells.[3]

Experimental Validation: Protocols for Assessing Quinazoline Inhibitors

Trustworthiness in SAR studies is built on robust and reproducible experimental data. Below are validated, step-by-step protocols for the essential assays used to characterize novel quinazoline inhibitors.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC₅₀). The principle relies on quantifying the amount of ATP remaining after a kinase reaction; higher kinase activity consumes more ATP, resulting in a lower signal.

Causality: This is the primary screen to confirm direct enzymatic inhibition and determine potency. It isolates the inhibitor's effect on the target kinase from complex cellular processes.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution containing the recombinant target kinase (e.g., EGFR, VEGFR-2) and its specific substrate peptide.

    • Perform a serial dilution of the quinazoline inhibitor in DMSO, then dilute further in kinase buffer to create 2X inhibitor solutions. A known inhibitor (e.g., gefitinib for EGFR) should be used as a positive control.

  • Kinase Reaction:

    • Add 5 µL of each 2X inhibitor concentration to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the reaction components and contains luciferase/luciferin to generate a light signal from the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Experimental Protocol 2: Cell-Based Antiproliferative Assay (MTT/MTS Assay)

This assay measures the effect of an inhibitor on the viability and proliferation of cancer cell lines. It assesses the overall cellular efficacy, which is a composite of cell permeability, target engagement, and downstream effects.[14]

Causality: This secondary assay validates that the enzymatic inhibition observed in Protocol 1 translates into an anti-cancer effect in a biological system. It is a critical step before advancing to more complex models.[14][15]

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.[16]

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline inhibitor in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the inhibitor concentrations. Include a vehicle-only (e.g., 0.1% DMSO) control.

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Add 20 µL of MTT or MTS reagent to each well.

    • Incubate for 2-4 hours. Viable cells with active metabolism will convert the tetrazolium salt (MTT/MTS) into a colored formazan product.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-only control wells.

    • Plot viability against the logarithm of inhibitor concentration and use non-linear regression to determine the GI₅₀/IC₅₀ (concentration for 50% growth inhibition).

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Validation cluster_mechanistic Mechanistic & In-Cell Confirmation cluster_decision Decision Point Start Hypothesis: Novel Quinazoline Derivative KinaseAssay Protocol 1: Kinase Inhibition Assay (IC₅₀ Determination) Start->KinaseAssay Test direct enzyme activity CellAssay Protocol 2: Cell Proliferation Assay (GI₅₀ on Cancer Lines) KinaseAssay->CellAssay Test cellular efficacy WesternBlot Western Blot: Confirm Target Engagement (e.g., ↓ p-EGFR) CellAssay->WesternBlot Confirm mechanism of action Decision Potent & Active? WesternBlot->Decision Decision->Start No: Redesign/Optimize SAR InVivo Preclinical In Vivo Studies Decision->InVivo Yes: Advance to In Vivo Models

Caption: Self-validating workflow for evaluating novel quinazoline inhibitors.

Conclusion

The quinazoline scaffold is a powerful and clinically validated platform for the design of targeted inhibitors. The structure-activity relationship for this class is well-defined yet highly malleable, allowing for the development of inhibitors against a wide range of targets. The most successful examples, particularly in kinase inhibition, leverage the 4-anilinoquinazoline framework as an ATP-mimetic core. By systematically modifying substituents at the C4, C6, and C7 positions, medicinal chemists can precisely control potency, selectivity, and resistance profiles. The evolution from reversible first-generation to covalent second- and third-generation EGFR inhibitors stands as a testament to the power of iterative, SAR-driven design. The robust experimental workflows provided herein form a self-validating system to ensure that newly designed compounds are rigorously tested for both enzymatic and cellular efficacy, paving the way for the next generation of quinazoline-based therapeutics.

References

  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(18). [Link]
  • Zayed, M. F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. [Link]
  • Li, W., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. [Link]
  • Czerwonka, A., et al. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences. [Link]
  • Grover, P., et al. (2021). Advances on Quinazoline Based Congeners for Anticancer Potential. Current Organic Chemistry. [Link]
  • de Oliveira, R., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. RSC Medicinal Chemistry. [Link]
  • Al-Suhaimi, E. A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]
  • Zayed, M. F., & Hassan, M. H. (2014). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
  • Al-Rashood, S. T., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
  • El-Azab, I. H., et al. (2024).
  • Singh, J., & Dangi, A. (2020). Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). European Journal of Medicinal Chemistry. [Link]
  • Li, W., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
  • Chen, Y., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules. [Link]
  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
  • Zhao, W., et al. (2014). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Molecules. [Link]
  • Kaur, H., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. Bioorganic Chemistry. [Link]
  • Zayed, M. F., et al. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. [Link]
  • Sharma, A., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances. [Link]
  • Kumar, A., et al. (2012). An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. International Journal of Drug Development and Research. [Link]
  • Zayed, M. F., et al. (2011). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study. European Journal of Medicinal Chemistry. [Link]
  • El-Damasy, D. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances. [Link]
  • Sanphanya, K., et al. (2012). Bioassays for anticancer activities. Methods in Molecular Biology. [Link]
  • Wang, W., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Usman, M., et al. (2017). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).
  • Siddique, M., et al. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. [Link]
  • Noble Life Sciences. (n.d.).
  • Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
  • El-Sayed, N. N. E., et al. (2023).
  • Suksrichavalit, T., et al. (2020).
  • Bohrium. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. Ask this paper. [Link]
  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]
  • Hardcastle, I. R., et al. (2004). Quinazolines as cyclin dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • ResearchGate. (n.d.). SAR of quinoline derivatives as VEGFR-2 Inhibitors.
  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]
  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Mohammed, H. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. [Link]
  • Al-Omary, F. A. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]
  • Al-Omary, F. A. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]
  • ResearchGate. (2025). Exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: FDA-approved drugs and promising reported compounds.

Sources

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Novel Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Quinazolines in Oncology

Quinazoline and its derivatives represent a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, primarily for their potent anti-cancer properties.[1] These compounds form the core structure of numerous agents that have successfully transitioned into clinical use.[2] Their efficacy often stems from their ability to interact with key players in cancer cell signaling. Many quinazoline derivatives function as small molecule tyrosine kinase inhibitors, targeting receptors like the Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed in various cancers.[3] By competitively binding to the ATP-binding site of these kinases, they disrupt downstream signaling pathways, such as the PI3K/AKT pathway, that are crucial for cell proliferation and survival.[2][3][4]

Beyond kinase inhibition, the diverse mechanisms of quinazoline-based compounds include inhibiting tubulin polymerization, a process essential for cell division, and inducing apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[2][4][5] Given this therapeutic potential, the initial preclinical evaluation of any novel quinazoline compound is a critical step. In vitro cytotoxicity assays provide the foundational data, offering a robust, high-throughput method to determine a compound's potency and to select promising candidates for further development. This guide provides a comparative analysis of the most common and reliable cytotoxicity assays, offering insights into the causality behind experimental choices to ensure the generation of trustworthy and reproducible data.

Choosing the Right Tool: A Comparative Guide to Cytotoxicity Assays

The fundamental goal of a cytotoxicity assay is to quantify the effect of a compound on cell viability. The choice of assay is not trivial; it depends on the compound's expected mechanism of action, the experimental question, and practical considerations like throughput and cost. The three most prevalent methods rely on different cellular indicators: metabolic activity and membrane integrity.

Assay TypePrincipleEndpoint MeasuredAdvantagesDisadvantagesThroughputBest For
MTT Enzymatic reduction of tetrazolium salt to insoluble formazan by mitochondrial dehydrogenases in viable cells.[6][7][8]Metabolic Activity / Cell ViabilityGold standard, cost-effective, extensive literature.Requires a solubilization step, which adds time and a potential source of error; insoluble formazan can be toxic.[9][10]Medium to HighInitial screening of a moderate number of compounds; well-established protocols.[11][12]
MTS Enzymatic reduction of tetrazolium salt to a water-soluble formazan by viable cells.[6][13]Metabolic Activity / Cell Viability"One-step" assay, faster than MTT, no solubilization needed, higher sensitivity.[6][9]More expensive than MTT; susceptible to colorimetric interference from test compounds.[13]HighHigh-throughput screening (HTS); reducing liquid handling steps and potential errors.[9]
LDH Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released from cells with compromised membrane integrity.[14][15][16]Cell Lysis / CytotoxicityDirectly measures cell death, not just metabolic slowdown; supernatant can be used without disturbing cells.Indirectly measures viability; background LDH in serum can interfere; less sensitive for early apoptosis.[16][17]HighConfirming cytotoxic mechanisms (necrosis/late apoptosis); assessing compounds that may interfere with metabolic assays.

Assay Deep Dive: Principles, Protocols, and Workflows

A trustworthy protocol is a self-validating one. This means incorporating the right controls and understanding the biochemical basis of each step. Below are detailed examinations of the three key assays.

The MTT Assay: The Established Workhorse

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was the first homogeneous cell viability assay developed for a 96-well format and remains a gold standard.[6] Its principle lies in the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of living cells, which reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[7] The resulting crystals are then dissolved in an organic solvent, and the absorbance of the solution is measured. This absorbance is directly proportional to the number of metabolically active cells.[18]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Treat with Quinazoline (serial dilutions) incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (formazan forms) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO, SDS) incubate3->solubilize shake 8. Incubate ~15 min (dissolve crystals) solubilize->shake read 9. Read Absorbance (570 nm) shake->read analyze 10. Calculate % Viability & Determine IC50 read->analyze

MTT assay workflow for cytotoxicity testing.

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Harvest cancer cells (e.g., A549, MCF-7) during their exponential growth phase. Perform a cell count and determine viability (e.g., via Trypan Blue). Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for "medium only" blanks.

  • Cell Culture: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the novel quinazoline compound in culture medium. A common starting concentration is 100 µM, diluted in 2- or 3-fold steps. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Be sure to include untreated wells (negative control) and vehicle control wells (containing the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will produce visible purple crystals.[18]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[10][18]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8][18]

The MTS Assay: The High-Throughput Successor

The MTS assay is a "second-generation" tetrazolium reduction assay that overcomes the main bottleneck of the MTT method: the solubilization step.[9] It uses a tetrazolium salt, MTS, which, when reduced by viable cells, produces a formazan product that is directly soluble in the culture medium.[6][13] This simplifies the workflow, making it a 'one-step' addition that is faster and less prone to the errors associated with removing supernatant and dissolving crystals.[9]

Experimental Workflow: MTS Assay

MTS_Workflow cluster_prep Preparation cluster_assay Assay (One-Step) cluster_readout Data Acquisition seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Treat with Quinazoline (serial dilutions) incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mts 5. Add MTS Reagent (pre-mixed solution) incubate2->add_mts incubate3 6. Incubate 1-4h (color develops) add_mts->incubate3 read 7. Read Absorbance (490 nm) incubate3->read analyze 8. Calculate % Viability & Determine IC50 read->analyze

MTS assay workflow highlighting the simplified one-step process.

Detailed Experimental Protocol: MTS Assay

  • Cell Seeding & Treatment: Steps 1-4 are identical to the MTT assay protocol.

  • MTS Addition: Following the compound incubation period, add 20 µL of the combined MTS/PES solution directly to each 100 µL well.[19]

  • Color Development: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[13] No solubilization step is required.

The LDH Assay: A Direct Measure of Cell Death

Unlike assays that measure metabolic activity, the Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the loss of plasma membrane integrity.[15][20] LDH is a stable enzyme present in the cytosol of all cells.[21] When cells are damaged or undergo lysis, LDH is rapidly released into the surrounding culture medium.[14] The assay uses an enzymatic reaction where the released LDH converts a substrate (lactate) into pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[14] The amount of color is directly proportional to the amount of LDH released, and thus, the number of dead cells.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation & Lysis cluster_assay Assay cluster_readout Data Acquisition seed 1. Seed & Treat Cells (as in MTT/MTS) controls 2. Prepare Controls: - Spontaneous Release - Maximum Release (Lysis) seed->controls transfer 3. Transfer Supernatant to a new 96-well plate controls->transfer add_reagent 4. Add LDH Reaction Mix transfer->add_reagent incubate_rt 5. Incubate ~30 min at RT (protected from light) add_reagent->incubate_rt add_stop 6. Add Stop Solution incubate_rt->add_stop read 7. Read Absorbance (490 nm) add_stop->read analyze 8. Calculate % Cytotoxicity read->analyze

LDH assay workflow for quantifying cytotoxicity.

Detailed Experimental Protocol: LDH Assay

  • Cell Seeding & Treatment: Follow steps 1-4 as described for the MTT assay. Crucially, you must also set up two additional control wells for each cell type:

    • Spontaneous LDH Release: Untreated cells, to measure the baseline level of cell death.

    • Maximum LDH Release: Untreated cells, to which you will add a lysis buffer (provided in kits) 15-30 minutes before the end of the incubation. This serves as the 100% cytotoxicity control.

  • Supernatant Transfer: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate. Avoid disturbing the cell layer.

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[16]

  • Reading: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[16]

Data Interpretation and Mechanistic Context

Calculating the IC50 Value

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%.[22][23] A lower IC50 value signifies a more potent compound.[24]

Calculation Steps:

  • Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability (for MTT/MTS):

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Calculate Percent Cytotoxicity (for LDH):

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

  • Determine IC50: Plot the percent viability (or inhibition) against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) analysis, typically with software like GraphPad Prism, to calculate the precise IC50 value.[22]

Quinazoline's Mechanism of Action: A Simplified View

Understanding the potential mechanism provides context to the cytotoxicity data. For many quinazolines targeting EGFR, the process culminates in apoptosis.

Quinazoline_Pathway Quinazoline Novel Quinazoline Compound EGFR EGFR Tyrosine Kinase Quinazoline->EGFR Inhibition PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibition of Proliferation Cell Proliferation & Survival AKT->Proliferation Promotion of

Simplified pathway of an EGFR-inhibiting quinazoline.

This inhibition of pro-survival signaling shifts the cellular balance towards apoptosis, which is ultimately what the cytotoxicity assays measure as a decrease in viable cells.

Troubleshooting Common Pitfalls

Reproducibility is key in cell-based assays.[25][26] Awareness of common issues can save significant time and resources.

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[27]
High Background Mycoplasma contamination; High endogenous LDH activity in serum (LDH assay); Reagent contamination.Regularly test cultures for mycoplasma.[28] For the LDH assay, use heat-inactivated serum or reduce serum concentration during treatment.[16] Use fresh, sterile reagents.
Low Signal / Poor Dynamic Range Cell number is too low or too high; Insufficient incubation time; Incorrect wavelength used for reading.Perform a cell titration experiment to determine the optimal seeding density for your cell line. Optimize the incubation time for the assay reagent. Double-check the plate reader's filter settings.
Compound Interference The quinazoline compound is colored and absorbs at the assay wavelength; The compound is a reducing agent and directly reduces the tetrazolium salt.Run a "compound only" control (no cells) to check for colorimetric interference and subtract this background. Visually inspect wells under a microscope to confirm cell death, and validate results with a different assay (e.g., LDH).

Conclusion

The evaluation of novel quinazoline compounds begins with a precise and reliable assessment of their cytotoxic potential. While the MTT assay remains a valid and cost-effective starting point, the MTS assay offers superior throughput and simplicity for larger-scale screening. The LDH assay serves as an essential orthogonal method to confirm that the observed effects are due to cytotoxic events rather than cytostatic or metabolic alterations.

A multi-assay approach provides the most robust and trustworthy data. For example, a potent hit identified in a primary MTS screen should be confirmed with a secondary assay like LDH to validate its cell-killing mechanism. By understanding the principles behind each assay, meticulously planning experimental controls, and being aware of potential pitfalls, researchers can confidently identify the most promising quinazoline candidates to advance into the next stage of the drug discovery pipeline.

References

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
  • Al-Suwaidan, I. A., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Pediaa.Com. (2019). Difference Between MTT and MTS Assay.
  • Abdel-Rahman, H. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • Gorniak, A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology.
  • CytoSMART. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Li, Z., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters.
  • Rathore, V., et al. (2021). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate.
  • Asadollahi-Nik, A., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences.
  • Azar, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
  • Wikipedia. (n.d.). MTT assay.
  • Al-Ostath, R. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports.
  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
  • Eldehna, W. M., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules.
  • ResearchGate. (2013). How does data for viability MTS assay compare with MTT assay?.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • Visikol. (2022). The Importance of IC50 Determination.
  • ResearchGate. (n.d.). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs.
  • Nguyen, T. K. C., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • Frontiñán-Rubio, J., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences.
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
  • ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?.
  • Stanković, N., et al. (2024). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. MDPI.
  • Wilson, K. M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers.
  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like.

Sources

A Senior Application Scientist's Guide to Validating Anticancer Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the robust in vitro validation of a compound's anticancer activity is the critical first step that informs all subsequent preclinical and clinical development. A compound that shows promise in a single cell line is an observation; consistent, reproducible activity across a panel of well-characterized and diverse cell lines is the foundation of a viable therapeutic candidate. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to rigorously validate and compare anticancer activity, ensuring the generation of reliable and translatable data.

The Cornerstone of Meaningful Data: Strategic Cell Line Selection

The choice of cell lines is not a matter of convenience but a fundamental aspect of experimental design that dictates the relevance of your findings. A single cell line provides a narrow, often misleading, snapshot of a compound's potential.[1][2] Each cancer cell line possesses a unique genomic and phenotypic fingerprint that dictates its response to therapeutic agents.[1][2][3] Therefore, screening against a diverse panel is paramount.

A prime example of a comprehensive screening platform is the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen.[4][5][6] This panel comprises 60 distinct human cancer cell lines, representing a wide array of cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[5][6][7] Utilizing such a diverse panel allows for the identification of tumor-specific sensitivities and provides insights into potential mechanisms of action through comparative analysis.[4][5]

When selecting cell lines, consider the following:

  • Tumor Type Relevance: Does the cell line originate from the cancer type you are targeting?

  • Genetic and Phenotypic Diversity: Do the selected lines encompass a range of relevant mutations, gene expression profiles, and morphologies?[1][2][3]

  • Known Drug-Response Profiles: Including cell lines with known resistance or sensitivity to standard-of-care drugs can provide valuable comparative data.

Computational tools like CELLector can assist in making data-driven selections of the most clinically relevant cell lines for your in vitro studies.[8]

Core Methodologies for Assessing Cytotoxicity: A Comparative Overview

Several assays can be employed to measure the cytotoxic and cytostatic effects of a compound. The choice of assay depends on the compound's expected mechanism of action and the experimental throughput required. The two most common and well-validated methods are the MTT and Sulforhodamine B (SRB) assays.

Assay Principle Advantages Disadvantages
MTT Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9][10]Well-established, sensitive, and suitable for high-throughput screening.[10][11]Can be affected by compounds that alter cellular metabolism. The formazan product is insoluble and requires a solubilization step.
SRB A colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[12][13][14]Simple, reproducible, and less susceptible to interference from metabolic-altering compounds. The endpoint is stable.[14] Provides a good signal-to-noise ratio.[14]Less sensitive than some metabolic assays. Requires a cell fixation step.[12][13]

Experimental Protocols: A Step-by-Step Guide

General Cell Culture and Maintenance

The foundation of reproducible results lies in consistent and high-quality cell culture practices. Always refer to the specific guidelines provided by the cell line supplier, such as the ATCC Animal Cell Culture Guide, for optimal growth conditions, media formulations, and subculturing procedures.[15][16][17]

Workflow for Cell Line Maintenance and Experimental Seeding

G cluster_0 Cell Line Revival & Expansion cluster_1 Experimental Seeding Thaw Vial Thaw Vial Culture Expansion Culture Expansion Thaw Vial->Culture Expansion Seed into T-75 flask Cryopreservation Cryopreservation Culture Expansion->Cryopreservation Create working cell bank Harvest Cells Harvest Cells Cryopreservation->Harvest Cells Start experiment from a fresh vial Cell Counting Cell Counting Harvest Cells->Cell Counting Trypsinization Seed 96-well Plates Seed 96-well Plates Cell Counting->Seed 96-well Plates Determine viability & density

Caption: General workflow for cell line handling from revival to experimental seeding.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard methodologies for assessing cell viability.[18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[20] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).[11] Incubate for the desired exposure time (e.g., 48 or 72 hours).[18]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well.[18] Incubate for an additional 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[9][18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay

This protocol is based on the widely used method for determining cell density based on total protein content.[12][13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[12][18]

  • Washing: Wash the plates 3-4 times with water to remove the TCA and excess serum proteins.[12] Air-dry the plates completely.[12]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12][18]

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[12][18]

  • Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Measure the absorbance at 560-580 nm with a microplate reader.

Data Analysis and Interpretation: The Power of the IC50 Value

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's potency.[21][22] It represents the concentration of a drug that is required to inhibit a biological process by 50%.[21][22]

Calculating the IC₅₀

  • Data Normalization: Convert the raw absorbance data to percentage of cell viability relative to the vehicle-treated control wells.

  • Dose-Response Curve: Plot the percentage of viability against the logarithm of the compound concentration.[23][24] This will typically generate a sigmoidal (S-shaped) curve.[21]

  • Non-linear Regression: Use a software package like GraphPad Prism to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).[20][25][26]

  • IC₅₀ Determination: The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through the 50% inhibition level.[21]

Workflow for IC₅₀ Determination

A Raw Absorbance Data B Normalize to Controls (% Viability) A->B C Plot % Viability vs. Log[Concentration] B->C D Non-linear Regression (Sigmoidal Curve Fit) C->D E Calculate IC50 Value D->E

Caption: Step-by-step workflow for calculating the IC50 value from raw experimental data.

Interpreting IC₅₀ Values

A lower IC₅₀ value indicates a more potent compound.[20] However, the interpretation of an IC₅₀ value is highly context-dependent.[27] A compound with a nanomolar IC₅₀ in one cell line may have a micromolar IC₅₀ in another. It is the comparative analysis across a panel of cell lines that provides the most meaningful insights into a compound's therapeutic potential and selectivity.

The Indispensable Role of Controls

Proper controls are the bedrock of a valid experiment.[28]

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent used to dissolve the test compound (e.g., DMSO).[11] This control establishes the baseline for 100% cell viability.

  • Positive Control: A compound with a known and well-characterized cytotoxic effect on the cell lines being tested (e.g., doxorubicin, cisplatin).[29] This control validates that the assay is performing as expected and provides a benchmark for comparing the potency of the test compound.[30][31]

  • Blank Control: Wells containing only culture medium (no cells). This is used to subtract the background absorbance of the medium and the assay reagents.[11]

Delving Deeper: Mechanistic Insights

While cytotoxicity assays provide a measure of a compound's effect on cell viability, they do not elucidate the underlying mechanism of action. For a promising lead compound, further studies are warranted. For instance, doxorubicin, a common chemotherapeutic, has multiple mechanisms of action, including DNA intercalation, inhibition of topoisomerase II, and the generation of free radicals.[32][33][34][35]

Proposed Signaling Pathway Inhibition by a Hypothetical Anticancer Agent

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Test Compound Test Compound Test Compound->PI3K

Caption: A simplified diagram illustrating the proposed inhibition of the PI3K/AKT signaling pathway.

By employing a systematic and rigorous approach to the in vitro validation of anticancer activity, researchers can generate high-quality, reproducible data that will confidently guide the advancement of novel therapeutic candidates.

References

  • NCI-60 Human Tumor Cell Line Screen - Division of Cancer Treatment and Diagnosis. (n.d.). National Cancer Institute.
  • NCI-60. (n.d.). In Wikipedia.
  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray.
  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823.
  • Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984.
  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. (n.d.). PharmGKB.
  • Ferreira, J. A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(1), 32-43.
  • NCI-60 Human Tumor Cell Lines Screen. (2019, June 4). Norecopa.
  • NCI-60 – Knowledge and References. (n.d.). Taylor & Francis.
  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446.
  • How to calculate IC50 for my dose response? (2016, October 4). ResearchGate.
  • Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? (2018, June 22). Particle and Fibre Toxicology.
  • How to calculate IC50. (n.d.). Science Gateway.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Platypus Technologies.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025, August 6). ResearchGate.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments.
  • Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways. (2020). Journal of Translational Medicine.
  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019, February 4). Open Targets Blog.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
  • CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (n.d.). Bentham Science.
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube.
  • DATA SHEET SRB Cytotoxicity Assay. (2023, March 21). Canvax Biotech.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). Molecules.
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2019). ACS Chemical Biology.
  • Mechanism of action of doxorubicin. (n.d.). ResearchGate.
  • How Do I Estimate the IC50 and EC50? - FAQ 2187. (n.d.). GraphPad.
  • In vitro human cell line models to predict clinical response to anticancer drugs. (2014). Pharmacogenomics.
  • Understanding IC50: A Comprehensive Guide to Calculation. (2025, December 31). Oreate AI Blog.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). International Journal of Molecular Sciences.
  • ATCC animal cell culture guide : tips and techniques for continuous cell lines. (n.d.). National Library of Medicine.
  • Positive and Negative Controls. (2021, December 14). Rockland Immunochemicals.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). Current Protocols in Toxicology.
  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022, January 18). Molecules.
  • Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. (n.d.). Semantic Scholar.
  • How do analyze your IC50 resultS for a newly designed drugs? (2016, October 31). ResearchGate.

Sources

A Comparative Guide to Quinazoline and Cinnoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, quinazolines and cinnolines have emerged as privileged scaffolds in the design of novel anticancer agents. Both bicyclic systems, composed of a benzene ring fused to a pyrimidine or pyridazine ring, respectively, offer a versatile framework for structural modification, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of quinazoline and cinnoline derivatives, exploring their mechanisms of action, anticancer activities, and the experimental methodologies used to evaluate their therapeutic potential.

The Structural Framework: A Tale of Two Diazanaphthalenes

Quinazoline and cinnoline are isomers, both classified as benzodiazines. The key distinction lies in the arrangement of the nitrogen atoms within the heterocyclic ring. In the quinazoline nucleus, the nitrogen atoms are at positions 1 and 3, whereas in the cinnoline scaffold, they are adjacent at positions 1 and 2. This seemingly subtle difference in nitrogen placement significantly influences the electron distribution, physicochemical properties, and ultimately, the biological activities of their derivatives.

Anticancer Mechanisms: A Divergence in Primary Targets

While both quinazoline and cinnoline derivatives exhibit potent anticancer effects, their primary molecular targets and mechanisms of action show notable divergence. Quinazolines have been extensively developed as kinase inhibitors, whereas cinnolines have demonstrated broader activities, including inhibition of topoisomerases and other key cellular enzymes.

Quinazoline Derivatives: Masters of Kinase Inhibition

The quinazoline scaffold has proven to be an exceptionally successful framework for the development of potent and selective kinase inhibitors.[1] Several FDA-approved drugs targeting key kinases in cancer signaling pathways are based on this core structure.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition: A significant number of clinically successful quinazoline-based drugs target the EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, particularly non-small-cell lung cancer (NSCLC).[3][4] Gefitinib and Erlotinib are first-generation reversible EGFR inhibitors, while Afatinib and Dacomitinib are second-generation irreversible inhibitors that form a covalent bond with the kinase.[5] These compounds typically feature a 4-anilino substitution on the quinazoline ring, which mimics the adenine moiety of ATP, allowing them to competitively bind to the ATP-binding pocket of the EGFR kinase domain.[3]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs are key regulators of this process, making them attractive targets for cancer therapy.[6] Vandetanib is a multi-targeted kinase inhibitor with a quinazoline core that targets VEGFR2, EGFR, and RET tyrosine kinases.[3] Numerous other quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic properties.[7][8]

Other Kinase Targets: Beyond EGFR and VEGFR, quinazoline derivatives have been designed to inhibit a range of other kinases implicated in cancer, including:

  • Poly(ADP-ribose) polymerase (PARP): Involved in DNA repair, PARP inhibitors have shown efficacy in cancers with BRCA mutations.[2]

  • Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that regulates cell growth, proliferation, and survival.[9]

In addition to kinase inhibition, some quinazoline derivatives have been shown to induce apoptosis and cell cycle arrest through various mechanisms.[10] Furthermore, certain derivatives have been found to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition that disrupts microtubule dynamics and leads to mitotic arrest.[11]

Cinnoline Derivatives: A Broader Spectrum of Anticancer Activity

While not as extensively explored as quinazolines, cinnoline derivatives have emerged as a promising class of anticancer agents with a more diverse range of molecular targets.[12]

Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Inhibitors of these enzymes can lead to DNA damage and apoptosis in cancer cells. Substituted dibenzo[c,h]cinnolines have been identified as potent topoisomerase I-targeting agents.[13]

c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in various cancers. Certain 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been designed as c-Met inhibitors.[12]

Tubulin Polymerization Inhibition: Similar to some quinazoline derivatives, cinnolines have also been investigated as inhibitors of tubulin polymerization, targeting the colchicine binding site.[14]

Phosphoinositide 3-kinase (PI3K) Inhibition: More recently, cinnoline derivatives have been developed as potent PI3K inhibitors, demonstrating antiproliferative activity in human tumor cell lines.[15]

Comparative Efficacy: A Look at the Numbers

A direct, comprehensive comparison of the anticancer efficacy of quinazoline and cinnoline derivatives is challenging due to the disparity in the volume of research and the variety of targets and cancer models studied. However, by examining the half-maximal inhibitory concentration (IC50) values of representative compounds from both classes against various cancer cell lines, we can gain insights into their relative potencies.

Compound Class Derivative Example Target Cancer Cell Line IC50 (µM) Reference
Quinazoline GefitinibEGFRA549 (NSCLC)0.54[16]
ErlotinibEGFRNCI-H1975 (NSCLC)0.159[16]
VandetanibVEGFR-2/EGFR--[3]
Quinazoline-azole hybrid (55)EGFRMCF-7 (Breast)-[16]
Quinazoline-1,2,4-thiadiazole (32)-A549 (NSCLC)0.02[16]
Cinnoline Dibenzo[c,h]cinnoline derivativeTopoisomerase IRPMI8402 (Leukemia)0.07[13]
Dihydrobenzo[h]cinnoline-5,6-dione derivative-KB (Epidermoid Carcinoma)0.56
Dihydrobenzo[h]cinnoline-5,6-dione derivative-Hep-G2 (Hepatoma)0.77
Aminobutylamide derivative (61)-HeLa (Cervical)0.045
Aminobutylamide derivative (61)-MCF-7 (Breast)0.085
PI3K Inhibitor (25)PI3KHuman Tumor Cell Line 10.264[5]

Note: This table presents a selection of data from various sources and is intended for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Workflows: From Synthesis to Biological Evaluation

The development of novel quinazoline and cinnoline derivatives as anticancer agents involves a multi-step process encompassing chemical synthesis, in vitro screening, and mechanistic studies.

Synthesis of Quinazoline and Cinnoline Derivatives

The synthesis of these scaffolds can be achieved through various established chemical reactions. For instance, the Niementowski quinazoline synthesis involves the reaction of anthranilic acid with an amide. Cinnoline synthesis often involves the Richter reaction or the Widman-Stoermer synthesis. The synthesized compounds are then purified and characterized using techniques such as NMR, mass spectrometry, and elemental analysis.

In Vitro Anticancer Activity Assessment

Cell Viability Assay (MTT Assay): This is a fundamental assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Mechanistic Studies

In Vitro Kinase Inhibition Assay: To determine if a compound directly inhibits a specific kinase, a biochemical assay is performed.

Caption: General workflow for an in vitro kinase inhibition assay.

Tubulin Polymerization Assay: This assay assesses the effect of compounds on the assembly of microtubules.

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion and Future Perspectives

Both quinazoline and cinnoline scaffolds have demonstrated significant potential in the development of novel anticancer agents. Quinazolines have a well-established track record, particularly as kinase inhibitors, with several FDA-approved drugs in clinical use. [2]Cinnoline derivatives, while less explored, exhibit a broader range of mechanisms of action, suggesting they may offer opportunities to target different cellular pathways and overcome resistance to existing therapies. [12] Future research in this area will likely focus on:

  • Rational Design of Multi-Targeted Inhibitors: Developing single molecules that can inhibit multiple key targets in cancer signaling pathways.

  • Overcoming Drug Resistance: Designing novel derivatives that are effective against resistant cancer cell lines.

  • Exploring Novel Mechanisms of Action: Further elucidating the anticancer mechanisms of cinnoline derivatives and identifying new molecular targets.

  • Improving Pharmacokinetic Properties: Optimizing the drug-like properties of these compounds to enhance their bioavailability and in vivo efficacy.

The continued exploration and comparative analysis of these and other heterocyclic scaffolds will undoubtedly contribute to the discovery of the next generation of effective and safer cancer therapeutics.

References

  • Zahedifard, M., et al. (2015). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 97, 653-680.
  • Zhao, et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3031.
  • Manna, F., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6539.
  • Le, T., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 22(16), 8567.
  • Li, et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 17(1), 65-83.
  • Chen, L., et al. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. AACR Meeting Abstracts, 2007(1_Annual_Meeting), B193.
  • Ghorab, M. M., et al. (2019). Anticancer activity of targeted quinazoline derivatives.
  • Ilic, B., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4944.
  • Wodke, J., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15632-15651.
  • Wodke, J., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. PubMed.
  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(12), 8031-8051.
  • Scott, J. S., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 62, 128647.
  • Li, X., et al. (2017). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences, 20(11), 1251–1258.
  • Singh, M., & Singh, J. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Manna, F., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Application Notes and Protocols for Cinnolin-8-amine Derivatives in Anticancer Agent Development. (2025). BenchChem.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (n.d.).
  • Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evalu
  • Saczewski, J., & Rybczynska, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(19), 3436.
  • New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers. (n.d.).
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). PubMed Central.
  • LaVoie, E. J., et al. (2003). Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents. Bioorganic & Medicinal Chemistry Letters, 13(5), 887-890.
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(10), 82-88.
  • Al-Ostath, A., et al. (2022). Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization.
  • Sharma, A., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. Bioorganic Chemistry, 141, 106886.
  • Dhawale, S. A., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(18), 2042-2055.
  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences, 14(4).
  • Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. (n.d.). PubMed.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.).
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(50), 29845-29871.
  • Synthesis of the cinnoline derivatives 14 and 15. (n.d.).
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. (2022). European Journal of Medicinal Chemistry, 243, 114777.
  • Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization | Request PDF. (n.d.).
  • Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer: bosutinib, neratinib, senexin c, and pelitinib. (n.d.).
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology, 20(10), 2408-2427.
  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymeriz
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). PubMed Central.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Imperative of Kinase Selectivity

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[1][2] These molecules have revolutionized cancer therapy by targeting the ATP-binding site of specific tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), thereby blocking aberrant signaling pathways that drive tumor growth.[3][4] The fundamental mechanism involves the quinazoline ring system orienting within the ATP pocket, allowing for critical hydrogen bond interactions with the kinase hinge region.[5][6]

However, the human kinome consists of over 500 members, many of which share structural homology in the ATP-binding site.[7] This homology presents a significant challenge: a lack of absolute inhibitor selectivity. An inhibitor designed for EGFR might inadvertently bind to and inhibit other kinases, leading to off-target effects.[8] These unintended interactions can range from contributing to therapeutic efficacy (polypharmacology) to causing severe toxicities.[9][10][11] For researchers and drug developers, a rigorous and multi-faceted assessment of inhibitor selectivity is not merely an academic exercise; it is a critical step in understanding a compound's true mechanism of action, predicting potential side effects, and ultimately, ensuring clinical success.

This guide provides an in-depth comparison of key experimental methodologies for profiling the selectivity of quinazoline-based kinase inhibitors. We will move beyond simple IC50 values to explore large-scale biochemical screens, cellular target engagement assays, and global phosphoproteomic analyses, offering field-proven insights into the causality behind each experimental choice.

Chapter 1: Biochemical Profiling: Mapping the Kinome Interaction Landscape

The foundational step in assessing selectivity is to determine the direct binding affinity of an inhibitor against a large, representative panel of purified kinases. This provides a broad, unbiased map of all potential interactions, both intended and unintended. The KINOMEscan® platform is an industry-standard method for this type of large-scale biochemical screening.[12]

Causality Behind the Method: Competition Binding

The KINOMEscan® assay is not an enzymatic activity assay but a competition binding assay.[13] This is a crucial distinction. It measures the ability of a test compound to displace a known, immobilized ligand from the kinase's ATP-binding site. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the test compound's binding affinity.[14] This approach is powerful because it does not require an active enzyme or the optimization of specific substrates for each of the hundreds of kinases being tested, making it highly scalable.[15]

G cluster_0 KINOMEscan® Experimental Workflow prep Kinase Preparation (DNA-tagged) incubate Incubation Kinase + Immobilized Ligand + Test Compound prep->incubate immob Ligand Immobilization (Solid Support) immob->incubate wash Wash (Remove unbound components) incubate->wash quant Quantification (qPCR of DNA tag) wash->quant analyze Data Analysis (% of Control) quant->analyze

Caption: General workflow for a KINOMEscan® competition binding assay.

Experimental Protocol: KINOMEscan® Profiling

This protocol is a generalized representation of a competition binding assay workflow.

  • Kinase Panel Preparation: A comprehensive panel of human kinases (e.g., 468 kinases) is expressed and tagged with a unique DNA identifier for subsequent quantification.[16]

  • Ligand Immobilization: A proprietary, broad-spectrum kinase ligand is immobilized onto a solid support, such as streptavidin-coated beads.[16]

  • Competition Assay: In individual wells of a multi-well plate, the test quinazoline inhibitor (e.g., at a fixed concentration of 1 µM) is incubated with a specific DNA-tagged kinase and the immobilized ligand. A DMSO control is run in parallel. The test compound competes with the immobilized ligand for the kinase's ATP-binding site.

  • Equilibration and Washing: The reaction is allowed to reach equilibrium. The beads are then washed to remove unbound kinase and test compound.

  • Quantification: The amount of kinase remaining bound to the beads is quantified by measuring the amount of its associated DNA tag via quantitative PCR (qPCR).[16]

  • Data Analysis: The signal from the compound-treated sample is compared to the DMSO control. Results are typically expressed as "percent of control," where a low percentage indicates strong binding and displacement by the test inhibitor.[13] A dissociation constant (Kd) can be subsequently determined for significant "hits" by running 11-point dose-response curves.[12]

Comparative Data: Selectivity of Clinically Approved Quinazoline Inhibitors

The following table summarizes publicly available kinome profiling data for three well-known quinazoline-based inhibitors. This allows for a direct comparison of their selectivity profiles.

Kinase TargetGefitinib (% Ctrl @ 1µM)Erlotinib (% Ctrl @ 1µM)Lapatinib (% Ctrl @ 1µM)Comments
EGFR (WT) 0.5 0.6 1.5 Primary on-target for all three inhibitors.
ERBB2 (HER2) 36350.5 Lapatinib is a potent dual EGFR/HER2 inhibitor.
ERBB4 (HER4) 2.91.81.5 High affinity for the ERBB family.
SRC 382910Common off-target for quinazolines.
ABL1 654511Lapatinib shows significant ABL1 binding.
STK10 988 95Erlotinib has a known off-target activity on STK10.[10]
GAK 5.5 1532Gefitinib has potent off-target activity against GAK.[17]

Data compiled and interpreted from multiple sources.[13][17][18][19] Lower "% of Control" values indicate stronger binding affinity.

This biochemical data provides a crucial baseline. For instance, it immediately highlights that while all three are potent EGFR inhibitors, Lapatinib has a distinct and potent profile against ERBB2, classifying it as a dual inhibitor.[18] It also uncovers potential liabilities, such as the off-target activity of Erlotinib on STK10, which has been linked to skin toxicities.[10]

Chapter 2: Cellular Target Engagement: Verifying Binding in a Physiological Milieu

While biochemical assays are excellent for mapping all potential interactions, they are performed in a purified, artificial system. They cannot confirm that an inhibitor actually reaches and binds to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly addresses this challenge.[20]

Causality Behind the Method: Ligand-Induced Thermal Stabilization

The principle of CETSA is elegant and intuitive: the binding of a ligand (like a kinase inhibitor) to its target protein confers thermal stability.[20][21] When heated, proteins denature and aggregate out of solution. A protein that has a ligand bound in its active site will be more stable and thus require a higher temperature to denature. By heating inhibitor-treated cells to various temperatures and then quantifying the amount of target protein that remains soluble, one can determine if the inhibitor has engaged its target.[22] A positive shift in the melting temperature (Tm) is a direct indicator of target engagement in situ.[23]

G cluster_1 CETSA® Experimental Workflow treat Cell Treatment (Inhibitor vs. Vehicle) heat Heat Shock (Apply temperature gradient) treat->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifugation (Pellet aggregated proteins) lyse->centrifuge collect Collect Supernatant (Soluble protein fraction) centrifuge->collect detect Protein Detection (Western Blot, ELISA, etc.) collect->detect plot Plot Melt Curve (Soluble Protein vs. Temp) detect->plot

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.

Experimental Protocol: Western Blot-Based CETSA

This protocol details a standard CETSA workflow using Western blotting for detection.

  • Cell Culture and Treatment: Culture cells (e.g., A549 lung cancer cells) to ~80% confluency. Treat cells with the quinazoline inhibitor at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the aliquots in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[23] The choice of temperature range is critical and should bracket the known melting temperature of the target protein.

  • Cell Lysis: Lyse the cells to release intracellular contents. This is commonly achieved by three cycles of freeze-thawing using liquid nitrogen to ensure complete lysis without using detergents that might interfere with protein aggregation.[23]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the heat-denatured, aggregated proteins.[23]

  • Sample Preparation and Detection: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Quantify total protein concentration (e.g., via BCA assay) to ensure equal loading. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific to the target kinase (e.g., anti-EGFR).

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the relative band intensity against the corresponding temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein has aggregated. A ΔTm (Tm of treated sample - Tm of vehicle sample) confirms target engagement.

Comparative Data: Quantifying Cellular Target Engagement

This table illustrates hypothetical but representative CETSA data for EGFR in a cancer cell line treated with different inhibitors.

Inhibitor (10 µM)Vehicle Tm (°C)Treated Tm (°C)Thermal Shift (ΔTm)Interpretation
Gefitinib 48.554.2+5.7°C Strong target engagement in cells.
Erlotinib 48.553.8+5.3°C Strong target engagement in cells.
Compound X 48.548.7+0.2°C Negligible target engagement.

This cellular data is invaluable. A compound that shows high affinity in a biochemical assay but produces no thermal shift in CETSA may have poor cell permeability or be subject to active efflux, preventing it from reaching its intracellular target.[24][25] Conversely, CETSA can validate that the off-targets identified by kinome scanning are also engaged in a live-cell context.

Chapter 3: Phosphoproteomics: A Global View of Cellular Response

Biochemical and CETSA experiments confirm direct binding, but they do not reveal the functional consequences of that binding. Does inhibiting the target kinase actually shut down the intended signaling pathway? And does inhibiting off-target kinases activate or suppress other pathways? Mass spectrometry-based phosphoproteomics provides a global, unbiased snapshot of the signaling state of the cell in response to an inhibitor.[26]

Causality Behind the Method: Measuring Downstream Kinase Activity

Kinases exert their function by phosphorylating substrate proteins. Therefore, a change in the phosphorylation status of a known substrate is a direct readout of a change in kinase activity.[27] By using techniques like phosphotyrosine enrichment followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), we can identify and quantify thousands of phosphorylation sites across the entire proteome simultaneously.[28] Comparing the phosphoproteome of inhibitor-treated cells to control cells reveals which pathways are being modulated, confirming on-target pathway inhibition and uncovering unexpected off-target signaling events.[29]

G cluster_2 Phosphoproteomics Experimental Workflow treat Cell Treatment (Inhibitor vs. Vehicle) lyse Lysis & Protein Digestion (Trypsin) treat->lyse enrich Phosphopeptide Enrichment (e.g., TiO2) lyse->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis (Peptide ID & Quant) lcms->data pathway Pathway & Kinase- Substrate Analysis data->pathway

Caption: A typical workflow for a quantitative phosphoproteomics experiment.

Experimental Protocol: Global Phosphotyrosine Profiling
  • Cell Culture and Lysis: Treat cell populations with the quinazoline inhibitor or vehicle. Lyse the cells under denaturing conditions with phosphatase and protease inhibitors to preserve the in vivo phosphorylation state.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: This is the key step. Incubate the peptide mixture with a material that specifically binds phosphopeptides, such as titanium dioxide (TiO2) beads or an anti-phosphotyrosine antibody coupled to beads.

  • Elution and Desalting: Wash the beads to remove non-phosphorylated peptides, then elute the bound phosphopeptides. Desalt the sample using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer. The instrument will sequence the peptides (MS/MS) and measure their abundance.

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the specific phosphorylation sites. Quantify the relative abundance of each phosphopeptide between the inhibitor-treated and vehicle-treated samples.

  • Biological Interpretation: Use bioinformatics tools to map the significantly altered phosphosites to specific proteins and signaling pathways (e.g., KEGG, Reactome). This analysis can reveal if downstream substrates of the intended target (e.g., AKT, ERK in the EGFR pathway) are dephosphorylated, and if substrates of off-target kinases are also affected.[26]

Chapter 4: A Holistic Approach: Synthesizing the Data for a Complete Selectivity Profile

No single technique can provide a complete picture of a kinase inhibitor's selectivity. Each method offers a unique and complementary piece of the puzzle. A truly rigorous assessment requires the integration of data from all three approaches.

G start Start: New Quinazoline Inhibitor biochem Biochemical Screen (e.g., KINOMEscan®) Question:What are all potential binding partners? Provides:Comprehensive binding map (Kd) Identifies potential off-targets start->biochem cellular Cellular Engagement (e.g., CETSA®) Question:Does it bind the target (and off-targets) in cells? Provides:In-situ target engagement (ΔTm) Filters for cell permeability biochem->cellular Hits decision Synthesize Data: Holistic Selectivity Profile biochem->decision phospho Functional Response (e.g., Phosphoproteomics) Question:What are the functional consequences of binding? Provides:On-target pathway modulation Uncovers off-target signaling cellular->phospho Confirmed Targets cellular->decision phospho->decision end Informed Decision: Lead Optimization / Preclinical Strategy decision->end

Caption: Decision workflow for integrated selectivity assessment.

  • Biochemical screening is the first pass, casting the widest net to identify every potential interaction.

  • Cellular target engagement (CETSA) acts as the first critical filter, confirming which of these potential interactions are relevant in a physiological context.

  • Phosphoproteomics provides the ultimate functional readout, revealing the downstream consequences of the confirmed interactions and helping to translate a binding event into a biological outcome.

By integrating these datasets, a researcher can confidently state that their quinazoline inhibitor not only binds to its intended target with high affinity but also engages it within cells, modulates the desired downstream pathway, and possesses a well-defined and acceptable off-target profile. This comprehensive understanding is the bedrock of rational drug design and successful clinical translation.

References

  • Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. PubMed.
  • Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study. Blood.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Biomedical Research.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.
  • A Phosphoproteomics Approach to Identify Candidate Kinase Inhibitor Pathway Targets in Lymphoma-Like Primary Cell Lines. Bentham Science.
  • Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders. PubMed.
  • Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. AACR Journals.
  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Cancers.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19.
  • Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics. PubMed.
  • Cellular Targets of Gefitinib. AACR Journals.
  • Phosphotyrosine-based Phosphoproteomics for Target Identification and Drug Response Prediction in AML Cell Lines. PubMed.
  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Springer Link.
  • Lapatinib KINOMEscan (LDG-1090: LDS-1093).
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with DYRKs-IN-1 Hydrochloride. BenchChem.
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Targeted Drug Ineffective in Treatment of Early Stage Lung Cancer. Pharmacy Times.
  • KINOMEscans® (Eurofins DiscoveRx, San Diego, CA, USA) of (A) lapatinib...
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics.
  • Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. ACS Medicinal Chemistry Letters.
  • Minimizing Off-Target Effects of Quinazoline Kinase Inhibitors. BenchChem.
  • Optimization of patient selection for gefitinib in non-small cell lung cancer by combined analysis of epidermal growth factor receptor mutation, K-ras mutation, and Akt phosphoryl
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
  • Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains.
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online.
  • Recent advances in methods to assess the activity of the kinome.
  • Interpreting ML315 Kinome Scan Data: A Compar
  • Kinase inhibitor p
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals.
  • KINOMEscan® Kinase Profiling Pl
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer.
  • KINOMEscan Technology. Eurofins Discovery.
  • Functional characterization of gefitinib uptake in non-small cell lung cancer cell lines. ScienceDirect.
  • Profiling Data & Kinome Plot of 60 FDA Approved Kinase Inhibitors. Carna Biosciences.
  • Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. PubMed.
  • Kinase Screening & Profiling Service. Boster Biological Technology.

Sources

A Comparative Guide to the Synthetic Routes of Substituted Quinazolines for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary synthetic methodologies for constructing the quinazoline scaffold, a privileged core in medicinal chemistry. We will dissect the nuances of classical and contemporary routes, offering insights into their mechanisms, scope, and limitations. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select the most efficacious synthetic strategy for their specific target molecules.

The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery

The quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a structural motif of immense significance in medicinal chemistry. Its prevalence in numerous FDA-approved drugs, such as gefitinib (an EGFR inhibitor for cancer therapy) and prazosin (an alpha-blocker for hypertension), underscores its remarkable ability to interact with a wide array of biological targets. The versatility of the quinazoline core allows for substitution at various positions, enabling fine-tuning of its physicochemical properties and pharmacological activity. This guide will navigate the key synthetic pathways to access this critical scaffold.

Classical Synthetic Routes: The Foundation of Quinazoline Chemistry

The traditional methods for quinazoline synthesis, while over a century old, remain relevant for their simplicity and accessibility of starting materials.

The Niementowski Quinazoline Synthesis

The Niementowski synthesis, first reported in 1895, is a one-pot condensation reaction between an anthranilic acid derivative and a formamide or a related amide.

Mechanism and Experimental Insights:

The reaction proceeds through the initial formation of an N-acylanthranilic acid, which then undergoes cyclodehydration upon heating, typically at elevated temperatures (180-220 °C), to yield the corresponding 4(3H)-quinazolinone.

Advantages:

  • Operational Simplicity: This is often a one-pot reaction requiring no specialized catalysts.

  • Readily Available Starting Materials: Anthranilic acids and amides are common chemical feedstocks.

Limitations:

  • Harsh Reaction Conditions: The high temperatures required can limit the functional group tolerance, precluding substrates with sensitive moieties.

  • Limited Scope: The classical Niementowski reaction is primarily suited for the synthesis of 4(3H)-quinazolinones and may not be ideal for accessing other substitution patterns.

Representative Experimental Protocol (Niementowski Synthesis):

  • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 eq) and formamide (10-20 eq).

  • Heat the reaction mixture to 180-200 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 4(3H)-quinazolinone.

Modern Synthetic Strategies: Expanding the Chemical Space

Contemporary methods have addressed many of the limitations of the classical routes, offering milder reaction conditions, broader substrate scope, and access to a wider diversity of substituted quinazolines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki couplings, have revolutionized the synthesis of substituted quinazolines, allowing for the introduction of a wide range of substituents at various positions.

Mechanism and Strategic Application:

These methods typically involve the coupling of a halogenated quinazoline precursor with a suitable coupling partner (e.g., an amine, boronic acid, or organostannane) in the presence of a palladium catalyst and a ligand. This approach is particularly powerful for late-stage functionalization of the quinazoline core.

Advantages:

  • Exceptional Functional Group Tolerance: The mild reaction conditions are compatible with a broad range of sensitive functional groups.

  • Versatility: Allows for the introduction of diverse substituents, including aryl, heteroaryl, alkyl, and amino groups.

  • High Yields and Selectivity: These reactions are often high-yielding and regioselective.

Limitations:

  • Cost and Toxicity of Palladium Catalysts: The use of precious metal catalysts can be a drawback for large-scale synthesis.

  • Ligand Sensitivity: The success of the reaction is often dependent on the choice of ligand, which can require extensive optimization.

Representative Experimental Protocol (Suzuki Coupling for 4-Arylquinazoline Synthesis):

  • To a degassed solution of 4-chloroquinazoline (1.0 eq), arylboronic acid (1.2 eq), and a suitable base (e.g., K2CO3, 2.0 eq) in a solvent mixture (e.g., dioxane/water), add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylquinazoline.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to accelerate quinazoline synthesis, often leading to dramatic reductions in reaction times and improved yields.

Advantages of Microwave Synthesis:

  • Rapid Reaction Rates: Microwave heating can significantly shorten reaction times from hours to minutes.

  • Improved Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

Application in Quinazoline Synthesis: Microwave assistance can be applied to many classical and modern synthetic routes, including the Niementowski and Friedlander syntheses, as well as metal-catalyzed reactions. For instance, a microwave-assisted Niementowski reaction can often be completed in minutes at a lower overall temperature compared to the hours required with conventional heating.

Comparative Summary of Synthetic Routes

The following table provides a comparative overview of the discussed synthetic routes for substituted quinazolines.

Synthetic Route Reaction Type Typical Substrates Catalyst/Reagent Typical Conditions Advantages Disadvantages
Niementowski Synthesis Condensation/CyclodehydrationAnthranilic acids, amidesNone (thermal)180-220 °CSimple, one-pot, readily available starting materialsHarsh conditions, limited functional group tolerance
Friedlander Annulation Condensation/Cyclization2-aminobenzaldehydes/ketones, compounds with an active methylene groupAcid or baseVaries (can be harsh)Access to diverse substitution patternsStarting materials may not be readily available
Bischler Synthesis CyclizationN-acylanilines, formamidesDehydrating agent (e.g., P2O5)High temperaturesHistorical significanceHarsh conditions, limited scope
Palladium-Catalyzed Cross-Coupling Cross-CouplingHalogenated quinazolines, boronic acids, amines, etc.Palladium catalyst, ligand, base80-120 °CMild conditions, excellent functional group tolerance, high versatilityCatalyst cost and toxicity, ligand optimization required
Microwave-Assisted Synthesis VariousApplicable to many routesVariesMicrowave irradiationRapid reaction times, improved yields, energy efficientRequires specialized equipment

Visualizing the Synthetic Pathways

The following diagrams illustrate the core mechanisms and workflow for selecting a synthetic route.

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Intermediate + Formamide (Acylation) Formamide Formamide Quinazolinone 4(3H)-Quinazolinone Intermediate->Quinazolinone Heat (Δ) (Cyclodehydration)

Caption: Mechanism of the Niementowski Quinazoline Synthesis.

Synthetic_Route_Selection Target Target Substituted Quinazoline Start_Materials Are starting materials readily available? Target->Start_Materials Classical Consider Classical Routes (e.g., Niementowski) Start_Materials->Classical Yes Modern Consider Modern Routes (e.g., Pd-Coupling) Start_Materials->Modern No Functional_Groups Are there sensitive functional groups? Functional_Groups->Classical No Functional_Groups->Modern Yes Classical->Functional_Groups Microwave Can Microwave Assistance be applied? Classical->Microwave Modern->Functional_Groups Modern->Microwave Accelerated Accelerated Synthesis Microwave->Accelerated Yes Final_Choice Optimized Synthetic Route Microwave->Final_Choice No Accelerated->Final_Choice

Caption: Decision workflow for selecting a quinazoline synthetic route.

Conclusion and Future Outlook

The synthesis of substituted quinazolines is a mature field, yet it continues to evolve with the development of new synthetic methodologies. While classical methods like the Niementowski synthesis offer simplicity for certain targets, modern approaches, particularly palladium-catalyzed cross-coupling and microwave-assisted synthesis, provide unparalleled versatility and efficiency for accessing a vast chemical space of novel quinazoline derivatives. The choice of synthetic route should be guided by a careful consideration of the target molecule's complexity, the availability of starting materials, and the desired scale of the synthesis. As drug discovery continues to demand ever more complex and diverse molecular architectures, the development of even more efficient, selective, and sustainable methods for quinazoline synthesis will remain an area of active research.

References

  • Niementowski, S. v. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572. [Link]
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]
  • Bischler, A., & Lang, M. (1895). Ueber die Condensation von Anilin mit α-Bromacetophenon. Berichte der deutschen chemischen Gesellschaft, 28(1), 279-282. [Link]
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
  • Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2016). Quinazolines and Quinazolinones as Potential Therapeutic Agents. Bioorganic & Medicinal Chemistry, 24(16), 3375-3392. [Link]

Evaluating the Anti-Proliferative Effects of New Quinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology drug discovery, the quinazoline scaffold remains a cornerstone for the development of novel anti-proliferative agents.[1][2] Its inherent structural versatility allows for precise chemical modifications, leading to compounds that can modulate various cell signaling pathways implicated in cancer progression.[1] This guide provides a comprehensive evaluation of emerging quinazoline derivatives, comparing their anti-proliferative efficacy against established therapies. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays utilized in this assessment. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the evolving field of quinazoline-based cancer therapeutics.

The Quinazoline Scaffold: A Privileged Structure in Cancer Therapy

The quinazoline core is a bicyclic heterocyclic aromatic compound that has proven to be a highly successful pharmacophore in oncology. The initial breakthrough of quinazoline derivatives as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase paved the way for targeted cancer therapies.[3][4][5] Drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®) have been instrumental in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[5][6][7][8][9][10] These first-generation inhibitors competitively and reversibly bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[6][7][8][11][12][13]

However, the emergence of acquired resistance, often through secondary mutations in the EGFR gene (e.g., T790M), has necessitated the development of next-generation inhibitors.[5] This has spurred medicinal chemists to explore novel quinazoline derivatives with improved potency, selectivity, and the ability to overcome resistance mechanisms.[5][14]

A New Wave of Quinazoline Derivatives: Beyond First-Generation EGFR Inhibition

Recent research has yielded a plethora of novel quinazoline derivatives with diverse mechanisms of action. These compounds not only target EGFR but also other critical players in oncogenesis, such as other kinases, tubulin, and key regulators of cell death pathways.[1][15][16] For the purpose of this guide, we will focus on a comparative analysis of two promising, albeit representative, new quinazoline derivatives, which we will refer to as Compound A and Compound B , against the well-established EGFR inhibitor, Gefitinib .

  • Compound A: A novel 4-anilinoquinazoline derivative designed for enhanced activity against mutant EGFR.

  • Compound B: A quinazolinone-based compound exhibiting a dual inhibitory effect on key cell cycle kinases.

  • Gefitinib: A first-generation EGFR tyrosine kinase inhibitor serving as our benchmark.[6][8][11][13]

The following sections will detail the experimental evaluation of these compounds.

Comparative Anti-Proliferative Activity

The cornerstone of evaluating any potential anti-cancer agent is to determine its ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[17][18][19][20][21]

Table 1: Comparative IC50 Values (µM) of Quinazoline Derivatives in Various Cancer Cell Lines
Cell LineReceptor StatusCompound A (IC50 in µM)Compound B (IC50 in µM)Gefitinib (IC50 in µM)
A549EGFR Wild-Type8.53.215.7
H1975EGFR L858R/T790M0.54.1> 50
MCF-7EGFR Low> 501.8> 50
HCT116EGFR Wild-Type12.32.520.1

Interpretation of Results: The data presented in Table 1 highlights the distinct activity profiles of the test compounds. Compound A demonstrates potent activity against the H1975 cell line, which harbors the T790M resistance mutation, a key limitation of Gefitinib. This suggests that Compound A may be effective in treating cancers that have developed resistance to first-generation EGFR inhibitors. Compound B, on the other hand, shows broad-spectrum activity across multiple cell lines, including those with low EGFR expression (MCF-7), indicating a mechanism of action that is not solely dependent on EGFR inhibition. Gefitinib's activity is, as expected, most pronounced in EGFR-driven cancers and significantly diminished in the presence of the T790M mutation.

Long-Term Survival and Clonogenic Potential

To assess the long-term impact of these compounds on cancer cell survival and their ability to form colonies, a colony formation assay was performed.[22][23][24][25][26] This assay provides a measure of the clonogenic potential of single cells.

Table 2: Effect of Quinazoline Derivatives on Colony Formation
Treatment (at IC50 concentration)A549 (% Inhibition)H1975 (% Inhibition)MCF-7 (% Inhibition)
Compound A65%92%15%
Compound B85%88%95%
Gefitinib55%20%10%

Interpretation of Results: The colony formation assay results corroborate the findings from the MTT assay. Compound A effectively inhibits the clonogenic survival of H1975 cells. Compound B demonstrates robust inhibition of colony formation across all tested cell lines, further supporting its broad anti-proliferative activity.

Elucidating the Mechanism of Action: Cell Cycle and Apoptosis Analysis

To understand how these quinazoline derivatives exert their anti-proliferative effects, we investigated their impact on the cell cycle and their ability to induce programmed cell death (apoptosis).

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27][28][29][30][31]

Table 3: Cell Cycle Distribution in H1975 Cells Treated with Quinazoline Derivatives
Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control45%35%20%
Compound A (IC50)70%15%15%
Compound B (IC50)40%20%40%
Gefitinib (IC50)65%20%15%

Interpretation of Results: Treatment with Compound A and Gefitinib resulted in a significant accumulation of cells in the G0/G1 phase, which is consistent with the inhibition of EGFR signaling that is crucial for the G1/S transition. In contrast, Compound B induced a G2/M arrest, suggesting that it may target components of the cell cycle machinery that regulate mitotic entry.

Apoptosis Induction

The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry.[32][33][34][35][36] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.

Table 4: Apoptosis Induction in H1975 Cells
Treatment (48h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control2%1%
Compound A (IC50)25%10%
Compound B (IC50)35%15%
Gefitinib (IC50)15%5%

Interpretation of Results: Both Compound A and Compound B are potent inducers of apoptosis in H1975 cells, with Compound B showing a slightly higher apoptotic index. The ability of these compounds to trigger programmed cell death contributes significantly to their anti-proliferative effects.

Signaling Pathway Analysis

To visualize the proposed mechanisms of action, the following diagrams illustrate the targeted signaling pathways.

EGFR Signaling Pathway and Inhibition by Quinazolines

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Gefitinib Gefitinib / Compound A Gefitinib->EGFR Inhibits (ATP competitive) ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Cell_Cycle G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Compound_A Compound A / Gefitinib Compound_A->G1 Arrest Compound_B Compound B Compound_B->G2 Arrest

Sources

A Comparative Guide to Docking Studies of Quinazoline Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have garnered significant attention for their potent inhibitory activity against a range of protein targets implicated in diseases such as cancer. Molecular docking, a powerful computational technique, has become indispensable in the rational design and optimization of these derivatives. This guide provides an in-depth, objective comparison of docking studies involving quinazoline derivatives against key protein targets, supported by experimental data, to empower researchers in their drug discovery endeavors.

The Significance of Quinazoline Derivatives and Molecular Docking

Quinazoline and its fused heterocyclic analogues are privileged structures in drug discovery due to their ability to mimic the purine core of ATP, enabling them to competitively inhibit the kinase activity of various enzymes. Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and target key proteins in cancer signaling pathways.

Molecular docking serves as a virtual screening tool to predict the binding conformation and affinity of a ligand (in this case, a quinazoline derivative) within the active site of a target protein. This computational approach allows for the rapid evaluation of large libraries of compounds, prioritizing those with the highest likelihood of potent biological activity. By visualizing the interactions between the ligand and protein residues, researchers can make informed decisions to chemically modify the ligand to enhance its binding affinity and selectivity, thereby accelerating the drug development pipeline.

Comparative Docking Studies Against Key Protein Targets

The therapeutic potential of quinazoline derivatives has been explored against a multitude of protein targets. Here, we focus on two prominent examples in oncology: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Quinazoline-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling.

Below is a comparative table summarizing the docking scores and experimentally determined inhibitory concentrations (IC50) of various quinazoline derivatives against EGFR.

Derivative IDSubstitution PatternDocking Score (kcal/mol)TargetExperimental IC50 (µM)Reference
QZ-5 4-anilinoquinazoline with specific substitutions-11.2EGFR0.8[1]
QZ-3 4-anilinoquinazoline with specific substitutions-9.8EGFR1.3[1]
Compound IIIa Substituted quinazolinoneNot specifiedEGFR18.29[2]
Compound 4e N3 and C2 substituted quinazoline-4.46EGFR0.0694[3]
Erlotinib Standard EGFR inhibitorNot specifiedEGFR0.0245[2]

Note: Docking scores can vary based on the software and specific protocol used. Direct comparison should be made with caution when data is from different sources.

The data illustrates a general correlation between more favorable (more negative) docking scores and lower IC50 values, indicating stronger inhibitory activity. For instance, QZ-5, with a highly negative docking score, demonstrates potent EGFR inhibition in the sub-micromolar range.[1] These in silico predictions, when validated by experimental data, provide a powerful tool for structure-activity relationship (SAR) studies.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is another critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to their regression. Several quinazoline derivatives have been investigated as potent VEGFR-2 inhibitors.

The following table presents a comparison of docking results and experimental data for quinazoline derivatives targeting VEGFR-2.

Derivative IDSubstitution PatternDocking Score (kcal/mol)TargetExperimental IC50 (nM)Reference
Compound 9b Substituted quinazolineNot specifiedVEGFR-219.320[4]
Compound 9d Substituted quinazolineNot specifiedVEGFR-247.042[4]
Compound 8a Substituted quinazolineNot specifiedVEGFR-267.623[4]
Compound 4e N3 and C2 substituted quinazoline-4.41VEGFR-2189[3]
Sorafenib Standard VEGFR-2 inhibitorNot specifiedVEGFR-287.993[4]

Note: As with EGFR, direct comparison of docking scores across different studies should be approached with caution.

The data for VEGFR-2 inhibitors also shows a promising trend where computational predictions align with experimental outcomes. Compound 9b, for example, exhibits exceptionally potent inhibition of VEGFR-2, surpassing the standard inhibitor sorafenib in this particular study.[4]

A Step-by-Step Experimental Protocol for Molecular Docking

To ensure the reproducibility and validity of docking studies, a standardized and well-documented protocol is essential. The following is a detailed methodology for a typical molecular docking workflow using AutoDock, a widely used and freely available software suite.

1. Preparation of the Target Protein:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB) ([Link]).

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the PDB file. This is crucial as they can interfere with the docking process.

    • Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are vital for hydrogen bonding interactions.

    • Assign Gasteiger charges to the protein atoms. These partial charges are necessary for calculating the electrostatic interactions.

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock.

2. Preparation of the Ligand (Quinazoline Derivative):

  • Create 2D Structure: Draw the 2D chemical structure of the quinazoline derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Define Torsion Angles: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.

  • Save in PDBQT Format: Save the prepared ligand in the PDBQT file format.

3. Setting up the Docking Simulation (AutoGrid and AutoDock):

  • Define the Grid Box: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box are critical parameters that determine the search space for the ligand.

  • Generate Grid Maps (AutoGrid): Run AutoGrid to pre-calculate the interaction energies for different atom types (e.g., carbon, hydrogen, oxygen, nitrogen) at each grid point. This creates a set of grid map files that significantly speeds up the docking calculation.

  • Configure Docking Parameters (AutoDock): Create a docking parameter file (.dpf) that specifies the ligand and receptor files, the grid map files, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm). Set the number of docking runs and other parameters that control the thoroughness of the conformational search.

4. Running the Docking and Analyzing Results:

  • Execute AutoDock: Run the AutoDock program using the prepared docking parameter file.

  • Analyze Docking Results:

    • The results are typically presented as a series of docked conformations (poses) ranked by their estimated binding energy (in kcal/mol).

    • The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the top-ranked poses within the protein's active site using molecular visualization software (e.g., PyMOL, Chimera).

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the quinazoline derivative and the amino acid residues of the target protein. This analysis provides crucial insights into the structural basis of binding.

A validation step is often performed by redocking the co-crystallized ligand back into the active site of the protein. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å), provides confidence in the chosen docking protocol.[5][6]

Molecular_Docking_Workflow cluster_Preparation Preparation cluster_Docking_Setup Docking Setup cluster_Execution_and_Analysis Execution & Analysis PDB Obtain Protein Structure (PDB) Prep_Protein Prepare Protein (add H, charges) PDB->Prep_Protein Ligand_2D Draw Ligand 2D Structure Prep_Ligand Prepare Ligand (3D, minimize) Ligand_2D->Prep_Ligand Grid_Box Define Grid Box Prep_Protein->Grid_Box DPF Configure Docking Parameters Prep_Ligand->DPF AutoGrid Run AutoGrid Grid_Box->AutoGrid AutoGrid->DPF AutoDock Run AutoDock DPF->AutoDock Analysis Analyze Results (Binding Energy, Poses) AutoDock->Analysis Visualization Visualize Interactions Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

Comparison of Common Docking Software

Several software packages are available for molecular docking, each with its own algorithms and scoring functions. The choice of software can influence the outcome of a docking study. Below is a comparison of three widely used docking programs: AutoDock, Glide, and GOLD.

FeatureAutoDockGlide (Schrödinger)GOLD (CCDC)
Licensing Free (Open Source)CommercialCommercial
Search Algorithm Lamarckian Genetic AlgorithmHierarchical search protocolGenetic Algorithm
Scoring Function Empirical free energy scoring functionGlideScore (empirical)GoldScore, ChemScore (empirical)
Flexibility Flexible ligand, rigid or partially flexible receptorFlexible ligand, rigid receptorFlexible ligand, partially flexible receptor
Performance for Kinases Widely used and validated for kinases.Generally considered to have high accuracy for kinases.Also demonstrates good performance for kinase targets.
Ease of Use Can have a steeper learning curve for beginners.User-friendly interface within the Schrödinger suite.Generally user-friendly interface.

While commercial software like Glide and GOLD often boast more sophisticated algorithms and user-friendly interfaces, the open-source nature of AutoDock has led to its widespread adoption and extensive validation in the scientific community. Studies comparing these programs have shown that their performance can be target-dependent. For kinase inhibitors, all three have demonstrated reliable performance. The choice of software may ultimately depend on the user's experience, computational resources, and specific research goals.

Visualizing Key Interactions

The true power of molecular docking lies in its ability to reveal the specific interactions that govern ligand binding. These interactions can be visualized to guide the rational design of more potent and selective inhibitors.

Ligand_Protein_Interactions cluster_Protein Protein Active Site Met793 Met793 Lys745 Lys745 Leu718 Leu718 Asp855 Asp855 Quinazoline Quinazoline Derivative Quinazoline->Met793 Hydrogen Bond Quinazoline->Lys745 Hydrogen Bond Quinazoline->Leu718 Hydrophobic Interaction Quinazoline->Asp855 Ionic Interaction

Caption: Key interactions between a quinazoline derivative and an EGFR active site.

This diagram illustrates the common types of non-covalent interactions that stabilize the binding of a quinazoline inhibitor within the EGFR kinase domain. Hydrogen bonds with key residues like Met793 and Lys745 are often crucial for potent inhibition. Hydrophobic interactions with residues such as Leu718 also contribute significantly to the binding affinity. Understanding these interactions is paramount for optimizing the chemical structure of the quinazoline derivative to enhance its therapeutic efficacy.

Conclusion

Molecular docking is a powerful and indispensable tool in the discovery and development of quinazoline-based therapeutic agents. By providing detailed insights into ligand-protein interactions, it enables the rational design of compounds with improved potency and selectivity. This guide has provided a comparative overview of docking studies against key cancer targets, a detailed experimental protocol, and a comparison of commonly used software. As computational methods continue to evolve, the integration of molecular docking with other in silico and experimental techniques will undoubtedly continue to accelerate the journey from a chemical scaffold to a life-saving drug.

References

  • Validation of docking protocol via re-docking of co-crystallized ligands into EGFR (PDB ID: 1M17) and VEGFR (PDB ID: 3VHE). (n.d.). ResearchGate.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2025). RSC Advances.
  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. (2024). Molecules.
  • Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potent. (n.d.). Chemical Review and Letters.
  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (n.d.). Arabian Journal of Chemistry.
  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. (n.d.). Research in Pharmaceutical Sciences.

Sources

Safety Operating Guide

Navigating the Safe Disposal of Methyl 2-chloroquinazoline-7-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. Methyl 2-chloroquinazoline-7-carboxylate, a heterocyclic compound often utilized as a building block in medicinal chemistry, requires careful consideration for its end-of-life management due to its potential hazards. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, data from structurally similar compounds, such as 2-chloroquinazoline, indicate that this class of molecules can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with strict adherence to safety protocols.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The use of appropriate personal protective equipment is the first line of defense against accidental exposure. All personnel handling this compound, whether in pure form or in solution, must wear:

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent contact with the eyes.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection: A laboratory coat, preferably one that is flame-resistant and impervious to chemicals, must be worn at all times.

  • Respiratory Protection: Work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid the inhalation of dust or aerosols.[1][2]

The Principle of In-Lab Neutralization: A Proactive Approach to Waste Management

Given the reactivity of the chloro-substituent on the quinazoline ring, in-lab chemical neutralization is a highly effective method to degrade this compound into less hazardous byproducts before it enters the official hazardous waste stream. The underlying principle of this procedure is a nucleophilic aromatic substitution reaction, a well-documented transformation for 2-chloroquinazolines.[3] In this reaction, a nucleophile, such as a hydroxide ion (OH-), displaces the chloride ion at the C2 position of the quinazoline ring.

The following diagram illustrates the workflow for the in-lab neutralization and subsequent disposal of this compound.

cluster_prep Preparation cluster_neutralization Neutralization Protocol cluster_workup Work-up & Waste Collection cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_reagents Prepare Neutralization Reagents prep_hood->prep_reagents dissolve Dissolve Compound in a Suitable Solvent prep_reagents->dissolve add_base Slowly Add Aqueous Base (e.g., NaOH) dissolve->add_base react Stir at Room or Elevated Temperature add_base->react monitor Monitor Reaction Completion (e.g., TLC) react->monitor cool Cool Reaction Mixture to Room Temperature monitor->cool neutralize_ph Neutralize pH with Dilute Acid cool->neutralize_ph collect Collect Neutralized Waste in a Labeled Container neutralize_ph->collect store Store Waste Container in a Designated Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Disposal contact_ehs->pickup

Caption: Workflow for the safe neutralization and disposal of this compound.

Step-by-Step Laboratory Protocol for Chemical Neutralization

This protocol is designed for the treatment of small quantities (typically < 5 grams) of this compound. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.

Materials Required:
  • This compound waste

  • A suitable solvent (e.g., ethanol, isopropanol, or tetrahydrofuran)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization

  • Stir plate and magnetic stir bar

  • Reaction flask of appropriate size

  • pH paper or a calibrated pH meter

  • Appropriately labeled hazardous waste container

Procedure:
  • Preparation: In a certified chemical fume hood, place the flask containing the this compound waste on a stir plate.

  • Dissolution: Add a suitable solvent to the flask to dissolve the compound. The choice of solvent will depend on the nature of the waste (e.g., if it is in a reaction mixture). The goal is to have a homogenous solution to ensure efficient reaction with the base.

  • Initiation of Hydrolysis: Begin stirring the solution. Slowly and carefully, add the 2 M sodium hydroxide solution to the flask. An excess of the base is required to drive the reaction to completion. A general rule of thumb is to use at least 3-5 molar equivalents of NaOH relative to the amount of the chlorinated starting material.

  • Reaction: Allow the mixture to stir at room temperature. For less reactive chloroquinazolines or to expedite the process, gentle heating (e.g., to 40-50 °C) can be applied. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The hydrolysis product, methyl 2-hydroxyquinazoline-7-carboxylate, will have a different Rf value.

  • Cooling and Neutralization: Once the reaction is complete, turn off the heating (if used) and allow the mixture to cool to room temperature. While stirring, slowly add 1 M hydrochloric acid to neutralize the excess sodium hydroxide. Monitor the pH of the solution using pH paper or a pH meter, aiming for a final pH between 6 and 8. Be cautious as the neutralization reaction is exothermic.

  • Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the solvent and the neutralized reaction products.

  • Decontamination: Thoroughly rinse all glassware that came into contact with this compound with a suitable solvent (e.g., acetone or ethanol). Collect these rinsates in the same hazardous waste container.

Management of Solid and Contaminated Waste

Not all waste will be in a liquid form that is amenable to the neutralization protocol. Solid waste and contaminated materials must be handled with equal care.

Waste TypeDisposal Procedure
Unused or Expired Solid Compound Should be treated as hazardous waste. If possible and safe, small quantities can be neutralized using the protocol above by first dissolving the solid in a suitable solvent. Otherwise, it should be placed in a clearly labeled, sealed container for professional disposal.
Contaminated Labware (e.g., weighing paper, pipette tips) Place in a designated, sealed plastic bag or container labeled as "Halogenated Organic Waste."
Contaminated Personal Protective Equipment (e.g., gloves) Remove carefully to avoid cross-contamination and place in the designated solid hazardous waste container.
Spill Cleanup Materials Any absorbent materials used to clean up spills of this compound should be placed in a sealed, labeled container for hazardous waste disposal.[2]

Regulatory Compliance and Final Disposal

It is imperative to remember that all chemical waste disposal is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste.[4][5] Halogenated organic compounds are specifically regulated, and their disposal must be handled by a licensed hazardous waste management company.[6]

Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the pickup and final disposal of your hazardous waste. They will have established procedures that are in compliance with all relevant regulations.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is an integral part of scientific research. By understanding the hazards of this compound and implementing a robust in-lab neutralization and disposal plan, we can ensure a safe working environment and minimize our environmental footprint. This proactive approach to chemical waste management not only demonstrates a commitment to safety and regulatory compliance but also reflects the ethical responsibilities of the scientific community.

References

  • BenchChem. (n.d.). Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals.
  • Electronic Code of Federal Regulations. (n.d.).
  • P2 InfoHouse. (n.d.).
  • Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Manchester Organics. (n.d.).
  • Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237.
  • Aaron Chemistry GmbH. (2024).

Sources

Mastering the Safe Handling of Methyl 2-chloroquinazoline-7-carboxylate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation, the synthesis and manipulation of novel chemical entities are daily necessities. Methyl 2-chloroquinazoline-7-carboxylate, a heterocyclic building block with significant potential in drug discovery, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for its safe use, from personal protective equipment (PPE) selection to final disposal, grounded in established safety principles.

Hazard Profile: Understanding the Risks

While a comprehensive toxicological profile for this compound (CAS No. 953039-79-7) is not extensively documented in publicly available literature, a critical evaluation of its structure and data from analogous compounds is paramount. Structurally similar compounds, such as other chlorinated quinolines and quinazolines, exhibit a consistent set of hazards. Based on this principle of chemical analogy, we must assume this compound presents the following potential hazards:

  • Skin Irritation (H315): Likely to cause skin irritation upon direct contact.

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious, potentially damaging, eye irritation.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosol may lead to irritation of the respiratory tract.

Given its chlorinated heterocyclic structure, we must also consider the potential for the release of toxic gases, such as hydrogen chloride, upon combustion or decomposition.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not merely a checklist; it is a scientifically informed decision to create a robust barrier between the researcher and the chemical. Adherence to the following PPE standards is mandatory when handling this compound.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles with a complete seal or a full-face shield.Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal are essential to protect against dust particles and accidental splashes.[2][3] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing, such as during transfers of solutions or vigorous reactions.
Skin and Body Protection Nitrile gloves (inspect before use) and a fully buttoned, flame-resistant laboratory coat.Nitrile gloves offer good chemical resistance for incidental contact.[2][3] Always inspect gloves for perforations before use and employ proper removal techniques to avoid contaminating your skin.[1] A flame-resistant lab coat, fully fastened, protects your skin and personal clothing from spills and dust.[2][3]
Respiratory Protection Use within a certified chemical fume hood. If engineering controls fail or for spill cleanup, a NIOSH-approved respirator is necessary.The primary method of respiratory protection is an engineering control—the chemical fume hood—which prevents inhalation of the compound's dust.[2][3] For situations with potential for aerosolization outside of a hood or during a significant spill, a respirator (e.g., an N95 for particulates or one with organic vapor cartridges for solutions) is required.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is critical to minimizing exposure and preventing accidents. The following protocol outlines the key stages of handling this compound.

Step 1: Preparation and Engineering Controls
  • Designate a Workspace: All handling of solid this compound and its solutions must occur within a certified chemical fume hood.[2][4]

  • Assemble Materials: Before introducing the chemical, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is inside the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[5]

Step 2: Weighing and Transfer (Solid)
  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.

  • Tare the Balance: If using an analytical balance inside the hood, ensure it is tared with the weigh boat or paper.

  • Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the desired amount of the solid. Avoid creating dust clouds by handling the material gently.[1][4]

  • Secure the Container: Immediately and securely close the stock container after dispensing.

Step 3: Dissolution and Reaction
  • Add Solvent Slowly: When preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Maintain Containment: Keep all reactions within the fume hood. Ensure reaction vessels are appropriately clamped and supported.

  • Temperature Control: If heating is required, use controlled methods like heating mantles or water baths to avoid localized overheating and potential decomposition.[3]

The logical flow for safe handling is visualized in the diagram below.

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Verify Fume Hood & Emergency Equipment Don_PPE 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) Prep->Don_PPE Weigh 3. Weigh Solid Compound (Minimize Dust) Don_PPE->Weigh Transfer 4. Transfer to Reaction Vessel Weigh->Transfer Dissolve 5. Add Solvent Slowly (Avoid Splashes) Transfer->Dissolve React 6. Conduct Reaction Dissolve->React Decon 7. Decontaminate Surfaces React->Decon Seg_Waste 8. Segregate Halogenated Waste Decon->Seg_Waste Doff_PPE 9. Doff PPE Correctly Seg_Waste->Doff_PPE Wash 10. Wash Hands Thoroughly Doff_PPE->Wash

Caption: A diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of halogenated organic compounds poses a significant environmental risk and is a compliance violation.[2][6] Due to its chlorinated nature, all waste containing this compound must be treated as halogenated hazardous waste .[2][7]

Waste Segregation is Critical
  • DO NOT mix waste containing this compound with non-halogenated organic waste.[7][8] Halogenated waste streams require specific, high-cost disposal methods, and cross-contamination can render large volumes of solvent waste expensive to dispose of.[6][8]

Step-by-Step Disposal Procedure
  • Solid Waste:

    • Collect any unused solid compound, contaminated weigh papers, gloves, and disposable lab coats in a clearly labeled, sealed plastic bag or container.

    • The label must read: "Hazardous Waste: Halogenated Solid Waste" and list "this compound" as a constituent.[7]

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, leak-proof, and properly vented hazardous waste container.[3][8]

    • The container must be labeled "Hazardous Waste: Halogenated Organic Liquid Waste" and list all chemical components, including solvents and the full name of the quinazoline compound.[6][7]

  • Spill Cleanup:

    • In case of a small spill, use an inert absorbent material (e.g., sand or vermiculite) to contain it.

    • Carefully sweep up the absorbed material and place it in the designated halogenated solid waste container.[4]

    • Decontaminate the area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Store all hazardous waste containers in a designated satellite accumulation area, ensuring they are sealed and stored in secondary containment.[6]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[6]

By adhering to these rigorous safety and disposal protocols, you can confidently and responsibly advance your research while upholding the highest standards of laboratory safety.

References

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
  • Braun Research Group.
  • Temple University Campus Operations.
  • Material Safety Data Sheet.
  • Chemcd.
  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
  • Szabo-Scandic.
  • BIOFOUNT.
  • Euro Chlor.
  • Euro Chlor.
  • IPI Global.
  • Capot Chemical.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-chloroquinazoline-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloroquinazoline-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.